Voriconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 9.78e-02 g/L | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
188416-29-7, 137234-62-9 | |
| Record name | (±)-Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voriconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VORICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 130 °C | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technischer Leitfaden zu den Struktur-Wirkungs-Beziehungen von Voriconazol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Analyse der Struktur-Wirkungs-Beziehungen (SAR) von Voriconazol, einem entscheidenden Triazol-Antimykotikum der zweiten Generation. Als Leitfaden für erfahrene Wissenschaftler verzichtet dieses Dokument auf eine starre Vorlage und konzentriert sich stattdessen auf eine logische und kausale Untersuchung der molekularen Eigenschaften, die zur einzigartigen Wirksamkeit und zum Wirkspektrum von Voriconazol beitragen.
Einleitung: Die Entwicklung von Voriconazol
Voriconazol (Vfend®) ist ein synthetisches Breitspektrum-Antimykotikum, das strukturell von Fluconazol abgeleitet ist.[1][2][3] Es wurde entwickelt, um die Einschränkungen der Triazole der ersten Generation zu überwinden, insbesondere deren begrenztes Wirkspektrum, das Schimmelpilze wie Aspergillus spp. nicht ausreichend abdeckte.[4] Heute ist Voriconazol eine Erstlinientherapie zur Behandlung der lebensbedrohlichen invasiven Aspergillose und ein entscheidendes Mittel gegen schwere, oft Fluconazol-resistente Candida-Infektionen.[1][5][6][7] Das Verständnis seiner SAR ist fundamental für die rationale Entwicklung zukünftiger Antimykotika mit verbesserter Wirksamkeit, Selektivität und geringerem Resistenzpotenzial.
Molekularer Wirkmechanismus: Gezielte Hemmung der Ergosterol-Biosynthese
Die antimykotische Wirkung von Voriconazol beruht auf der hochspezifischen Hemmung eines pilzlichen Cytochrom-P450-Enzyms: der Lanosterol-14α-Demethylase (CYP51).[5][8][9][10][11] Dieses Enzym ist ein kritischer Katalysator in der Biosynthesekette von Ergosterol, einem essenziellen Sterol-Bestandteil der pilzlichen Zellmembran, das für deren strukturelle Integrität und Fluidität verantwortlich ist.[5][9]
Die Hemmung von CYP51 durch Voriconazol führt zu zwei entscheidenden zellulären Konsequenzen:
-
Ergosterol-Mangel: Die Produktion von Ergosterol wird unterbrochen, was die strukturelle Integrität der Zellmembran schwächt.[1][2][12]
-
Akkumulation toxischer Sterol-Vorläufer: Die Blockade führt zur Anreicherung von 14α-methylierten Sterolen, die sich in die Membran einlagern und deren Funktion, einschließlich der Aktivität membrangebundener Enzyme, stören.[5][7][13]
Dieser duale Mechanismus beeinträchtigt die Permeabilität und Fluidität der Membran, hemmt das Zellwachstum und führt letztendlich zum Zelltod (fungizide Wirkung bei Schimmelpilzen) oder zur Wachstumshemmung (fungistatische Wirkung bei Hefen).[1][5][14] Ein entscheidender Vorteil von Voriconazol ist seine höhere Selektivität für pilzliche CYP-Enzyme im Vergleich zu denen von Säugetieren, obwohl die Interaktion mit menschlichen CYPs die Grundlage für Arzneimittelwechselwirkungen darstellt.[7][10]
Abbildung 1: Mechanismus der CYP51-Hemmung durch Voriconazol.
Analyse der molekularen Kernstruktur
Die chemische Struktur von Voriconazol, (2R,3S)-2-(2,4-Difluorphenyl)-3-(5-Fluorpyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , ist das Ergebnis gezielter Modifikationen, um die Wirksamkeit und das Spektrum im Vergleich zu Fluconazol zu verbessern.[15][16] Jede Komponente spielt eine entscheidende Rolle für die biologische Aktivität.
Abbildung 2: Pharmakophorische Schlüsselkomponenten von Voriconazol.
Pharmakophorische Schlüsselkomponenten:
-
Triazol-Ring: Essentiell für die Bindung an das Häm-Eisen im aktiven Zentrum von CYP51.[17][18]
-
Tertiärer Alkohol & α-Methylgruppe: Diese bilden das chirale Zentrum. Die spezifische (2R,3S)-Stereokonfiguration ist für eine optimale Passform und hohe Wirksamkeit unerlässlich.[4][13]
-
Difluorphenyl-Gruppe: Beteiligt sich an hydrophoben Wechselwirkungen innerhalb der Bindungstasche des Enzyms und erhöht die metabolische Stabilität.[19]
-
Fluorpyrimidin-Ring: Diese entscheidende Modifikation im Vergleich zu Fluconazol erweitert das Wirkspektrum erheblich, insbesondere gegen Schimmelpilze wie Aspergillus.[4][10][13]
Detaillierte Struktur-Wirkungs-Beziehungen (SAR)
Die hohe Wirksamkeit von Voriconazol ist keine Folge einer einzelnen Modifikation, sondern das synergistische Ergebnis aller seiner strukturellen Merkmale.
-
Der Triazol-Ring: Wie bei allen Azol-Antimykotika ist der unsubstituierte 1,2,4-Triazol-Ring der primäre Ankerpunkt. Das N4-Atom des Rings koordiniert als sechster Ligand mit dem Eisenatom des Häm-Cofaktors im aktiven Zentrum von CYP51.[17] Diese Interaktion blockiert die Bindung des natürlichen Substrats Lanosterol und hemmt die enzymatische Aktivität. Jegliche Modifikation oder der Ersatz dieses Rings führt zu einem drastischen Verlust der antimykotischen Wirkung.
-
Die (2R,3S)-Stereochemie: Voriconazol besitzt zwei chirale Zentren, was zu vier möglichen Stereoisomeren führt. Die biologische Aktivität ist fast ausschließlich auf das (2R,3S)-Enantiomer beschränkt.[20][21] Die (2S,3R)-, (2R,3R)- und (2S,3S)-Isomere zeigen eine signifikant geringere oder keine Aktivität. Dies unterstreicht die hochspezifische dreidimensionale Anordnung, die für eine präzise Passung in die Substratbindungstasche von CYP51 erforderlich ist. Die α-Methylgruppe und die Hydroxylgruppe positionieren den Rest des Moleküls optimal für die notwendigen Wechselwirkungen.
-
Der Fluorpyrimidin-Ring: Der Ersatz eines Triazol-Rings von Fluconazol durch eine 5-Fluorpyrimidin-Gruppe war die entscheidende Innovation, die das Wirkspektrum von Voriconazol erweiterte.[4][13] Diese Gruppe ermöglicht zusätzliche Wechselwirkungen innerhalb des aktiven Zentrums von Aspergillus-CYP51, die bei Fluconazol nicht möglich sind. Dies erklärt die potente fungizide Aktivität von Voriconazol gegen Aspergillus spp., während Fluconazol hier unwirksam ist.[9]
-
Die 2,4-Difluorphenyl-Gruppe: Dieser aromatische Ring ist tief in einer hydrophoben Tasche des CYP51-Enzyms verankert.[19] Die Fluor-Substituenten an den Positionen 2 und 4 sind entscheidend. Sie erhöhen nicht nur die Bindungsaffinität durch günstige elektronische Eigenschaften, sondern blockieren auch potenzielle Stellen für den metabolischen Abbau, was zu einer verbesserten pharmakokinetischen Stabilität beiträgt.
Zusammenfassung der SAR-Erkenntnisse
| Strukturelle Modifikation | Auswirkung auf die antimykotische Aktivität | Begründung |
| Ersatz des Triazol-Rings | Drastischer Aktivitätsverlust | Die Koordination mit dem Häm-Eisen ist für die Hemmung von CYP51 unerlässlich.[17] |
| Änderung der Stereochemie (z.B. zu 2R,3R) | Signifikanter Aktivitätsverlust | Die (2R,3S)-Konfiguration ist für die optimale Passform im aktiven Zentrum erforderlich.[20][21] |
| Entfernung der α-Methylgruppe | Reduzierte Wirksamkeit und verändertes Spektrum | Die Methylgruppe trägt zur korrekten Stereokonfiguration und zur erweiterten Aktivität bei.[4] |
| Ersatz des Fluorpyrimidin-Rings (z.B. zurück zu Triazol) | Verlust der Aktivität gegen Schimmelpilze (Aspergillus) | Dieser Ring ist entscheidend für die Bindung an das CYP51 von Schimmelpilzen.[4][10][13] |
| Entfernung der Fluor-Atome am Phenyl-Ring | Reduzierte Wirksamkeit und metabolische Stabilität | Fluor-Atome verbessern die Bindungsaffinität und blockieren den Metabolismus. |
Experimentelle Protokolle zur SAR-Validierung
Die Aufklärung der SAR von Voriconazol stützt sich auf einen multidisziplinären Ansatz, der organische Synthese, mikrobiologische Tests und computergestützte Modellierung kombiniert.
Abbildung 3: Experimenteller Arbeitsablauf zur Untersuchung von Struktur-Wirkungs-Beziehungen.
Protokoll: Synthese von Voriconazol-Analoga
Die Synthese von Analoga zur Untersuchung der SAR folgt typischerweise etablierten Wegen zur Herstellung des Voriconazol-Grundgerüsts, wobei in Schlüsselschritten variierte Bausteine eingesetzt werden. Ein verallgemeinerter retrosynthetischer Ansatz ist in der Literatur beschrieben.[20][21]
Beispielhafter Schlüsselschritt (Reformatsky-artige Kupplung):
-
Ausgangsmaterialien: 1-(2,4-Difluorphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanon und ein entsprechendes Pyrimidin-Derivat (z.B. 4-Chlor-6-ethyl-5-fluorpyrimidin für die Voriconazol-Synthese).
-
Reagenzien: Aktiviertes Zink und ein Katalysator (z.B. Jod) in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF).
-
Durchführung: Das Pyrimidin-Derivat wird mit dem aktivierten Zink umgesetzt, um eine Organozink-Spezies zu bilden.
-
Kupplung: Das Keton-Ausgangsmaterial wird zu der Organozink-Lösung gegeben, was zu einer Kupplungsreaktion führt, die das Rückgrat des späteren Voriconazols mit der korrekten relativen Stereochemie bildet.
-
Aufarbeitung und Reinigung: Die Reaktion wird wässrig aufgearbeitet und das Produkt chromatographisch gereinigt.
-
Weitere Schritte: Nachfolgende Schritte umfassen typischerweise die Entfernung von Schutzgruppen und die chirale Trennung zur Isolierung des reinen (2R,3S)-Enantiomers.[21]
Protokoll: In-vitro-Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist der Goldstandard zur Quantifizierung der antimykotischen Aktivität in vitro. Das Verfahren wird nach den Standards des European Committee on Antimicrobial Susceptibility Testing (EUCAST) oder des Clinical and Laboratory Standards Institute (CLSI) durchgeführt.
-
Vorbereitung des Inokulums: Eine standardisierte Suspension des zu testenden Pilzstammes (z.B. Aspergillus fumigatus oder Candida albicans) wird in einem geeigneten Medium (z.B. RPMI-1640) hergestellt.
-
Serielle Verdünnung: Die Testsubstanz (Voriconazol oder ein Analogon) wird in einer Mikrotiterplatte über eine Reihe von Konzentrationen (typischerweise 2-fache Verdünnungen) seriell verdünnt.
-
Inokulation: Jede Vertiefung der Mikrotiterplatte wird mit dem vorbereiteten Pilzinokulum beimpft. Positiv- (kein Wirkstoff) und Negativkontrollen (kein Pilz) werden mitgeführt.
-
Inkubation: Die Platte wird bei einer für den Pilz optimalen Temperatur (z.B. 35-37 °C) für eine definierte Zeit (z.B. 24-48 Stunden) inkubiert.
-
Auswertung: Die MHK wird als die niedrigste Konzentration des Wirkstoffs definiert, bei der kein sichtbares Wachstum des Pilzes zu beobachten ist.
Protokoll: Molekulares Docking an CYP51
Computergestützte Docking-Studien liefern Einblicke in die molekularen Interaktionen zwischen einem Liganden (Voriconazol-Analogon) und dem Zielprotein (CYP51).[19][22][23]
-
Proteinvorbereitung: Eine hochauflösende Kristallstruktur des Zielenzyms (z.B. Aspergillus fumigatus CYP51, PDB-ID: 4UYL) wird aus einer Proteindatenbank bezogen. Wasser- und andere nicht-interagierende Moleküle werden entfernt, und Wasserstoffatome werden hinzugefügt.
-
Ligandenvorbereitung: Die 3D-Struktur des zu dockenden Moleküls wird erstellt und energetisch minimiert.
-
Definition des aktiven Zentrums: Die Bindungstasche wird um den Häm-Cofaktor im Protein definiert.
-
Docking-Algorithmus: Ein Docking-Programm (z.B. AutoDock, Glide) wird verwendet, um systematisch Tausende von möglichen Konformationen und Orientierungen (Posen) des Liganden innerhalb des aktiven Zentrums zu testen.
-
Scoring und Analyse: Jede Pose wird anhand einer Scoring-Funktion bewertet, die die geschätzte Bindungsaffinität widerspiegelt. Die Posen mit den besten Scores werden visuell analysiert, um Schlüsselinteraktionen wie Wasserstoffbrückenbindungen, hydrophobe Kontakte und die Koordination mit dem Häm-Eisen zu identifizieren.[24]
Fazit und Ausblick
Die Struktur-Wirkungs-Beziehungen von Voriconazol sind ein Paradebeispiel für erfolgreiches rationales Wirkstoffdesign. Jede molekulare Komponente – vom zentralen Triazol-Ring über die spezifische (2R,3S)-Stereochemie bis hin zu den entscheidenden Fluor-Substituenten und dem spektrumerweiternden Fluorpyrimidin-Ring – ist für die potente und breitspektrale antimykotische Aktivität optimiert. Das detaillierte Verständnis dieser SAR, das durch eine Kombination aus chemischer Synthese, mikrobiologischer Testung und computergestützter Modellierung gewonnen wurde, ist von unschätzbarem Wert. Es liefert nicht nur die wissenschaftliche Grundlage für den klinischen Einsatz von Voriconazol, sondern dient auch als Blaupause für die Entwicklung der nächsten Generation von Antimykotika, die darauf abzielen, die wachsende Herausforderung der Pilzresistenzen zu bewältigen.
Referenzen
-
The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy. NINGBO INNO PHARMCHEM CO., LTD.
-
Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
-
This compound Uses, Mechanism, Dosage, Side Effects. Amber Lifesciences. (2024).
-
Azol-Antimykotikum Voriconazol. Pharmazeutische Zeitung. (2003).
-
Voriconazol - Anwendung, Wirkung, Nebenwirkungen. Gelbe Liste. (2022).
-
This compound: the newest triazole antifungal agent. PubMed Central.
-
This compound. PubChem.
-
Voriconazol. DocCheck Flexikon.
-
Voriconazol. Deutsche Apotheker Zeitung. (2002).
-
Voriconazol. Wikipedia.
-
Voriconazol. PharmaWiki.
-
This compound. ChemicalBook.
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020).
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound. PubMed Central.
-
Voriconazol. PharmaWiki.
-
Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens. PubMed.
-
This compound: Synthesis and mechanism of action. ResearchGate.
-
Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. iMedPub. (2015).
-
This compound: A New Triazole Antifungal Agent. ResearchGate. (2025).
-
This compound. Wikipedia.
-
Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. National Institutes of Health.
-
Chemical structure of this compound. ResearchGate.
-
Process for preparing this compound. Google Patents.
-
Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase. National Institutes of Health.
-
This compound Review. YouTube. (2021).
-
Voriconazol Eberth. Eberth Arzneimittel.
-
Targeting CYP51 for drug design by the contributions of molecular modeling. ResearchGate.
Sources
- 1. Voriconazol - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 2. PharmaWiki - Voriconazol [pharmawiki.ch]
- 3. PharmaWiki - Voriconazol [pharmawiki.ch]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. amberlife.net [amberlife.net]
- 7. Eberth Arzneimittel | Voriconazol Eberth [eberth-arzneimittel.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Azol-Antimykotikum Voriconazol | PZ – Pharmazeutische Zeitung [pharmazeutische-zeitung.de]
- 10. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voriconazol - DocCheck Flexikon [flexikon.doccheck.com]
- 12. Voriconazol - Deutsche Apotheker Zeitung [deutsche-apotheker-zeitung.de]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Voriconazol – Wikipedia [de.wikipedia.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US8263769B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 22. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 23. researchgate.net [researchgate.net]
- 24. Identification, Modeling and Ligand Affinity of Early Deuterostome CYP51s, and Functional Characterization of Recombinant Zebrafish Sterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Studies of Voriconazole
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: Defining a New Standard in Antifungal Therapy
Voriconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of serious and invasive fungal infections.[1] Structurally related to fluconazole, its development was driven by the pressing clinical need for a broad-spectrum agent with potent activity against established and emerging fungal pathogens, particularly Aspergillus species.[2][3] This guide provides a comprehensive technical overview of the foundational preclinical studies that characterized this compound's mechanism, efficacy, and safety profile, establishing the scientific rationale for its progression into clinical development. We will explore the causality behind the experimental designs and the critical data that defined its therapeutic potential.
Section 1: Core Mechanism of Action - Targeting Fungal Integrity
The efficacy of any antimicrobial agent is rooted in its ability to selectively target microbial processes while sparing host cells. This compound's mechanism is a classic example of targeted enzymatic inhibition.
1.1. The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel
The primary target of this compound is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes. Ergosterol is analogous to cholesterol in mammalian cells, and its functions are indispensable for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.
1.2. Enzymatic Inhibition and Downstream Consequences
This compound binds to and inhibits lanosterol 14α-demethylase with high specificity.[2] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to two critical downstream events:
-
Ergosterol Depletion: The fungal cell membrane becomes deficient in its primary structural sterol, compromising its integrity.[4]
-
Toxic Sterol Accumulation: The blockage leads to the buildup of toxic 14α-methylated sterol precursors (e.g., lanosterol).[3][4]
This dual-pronged assault on membrane homeostasis results in increased permeability, disruption of essential cellular processes, and ultimately, the inhibition of fungal growth and replication.[5] This targeted action underpins this compound's potent antifungal activity.
Caption: this compound's mechanism of action via inhibition of lanosterol 14α-demethylase.
Section 2: In Vitro Preclinical Evaluation
The initial assessment of an antifungal candidate's potential begins with rigorous in vitro testing. These studies are designed to determine the agent's spectrum of activity and intrinsic potency against a diverse panel of clinically relevant fungi.
2.1. Antifungal Susceptibility Testing: Quantifying Potency
The cornerstone of in vitro evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period. For this compound, early studies utilized standardized methodologies, such as those developed by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Rationale for Standardized Testing: The use of standardized broth microdilution methods is critical for ensuring inter-laboratory reproducibility and providing a reliable basis for comparing the activity of new compounds against established agents.[6]
The data demonstrated that this compound possesses a broad spectrum of activity, with potent efficacy against yeasts (Candida spp.) and molds (Aspergillus spp.).[6][7] Notably, it showed excellent activity against fluconazole-resistant strains of Candida, including C. krusei and C. glabrata, and was highly potent against Aspergillus fumigatus.[4][8]
Table 1: Summary of this compound In Vitro Activity (MICs) Against Key Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|
| Candida albicans | ≤0.03 - 1.0 | 0.06 | [6] |
| Candida glabrata | 0.03 - 8.0 | 1.0 | [6][8] |
| Candida krusei | 0.01 - >4.0 | 1.0 | [6][8] |
| Aspergillus fumigatus | <0.03 - 2.0 | 0.25 | [8][9] |
| Aspergillus spp. (other) | <0.03 - 2.0 | N/A | [8] |
| Fusarium spp. | 0.25 - 8.0 | N/A | [8][10] |
| Scedosporium apiospermum | N/A | Good Activity | [11] |
| Scedosporium prolificans | Poor Activity | Poor Activity |[7][8][11] |
MIC90: The concentration at which 90% of isolates are inhibited.
2.2. Fungistatic vs. Fungicidal Activity
Preclinical studies characterized this compound as having primarily fungistatic activity against Candida species, meaning it inhibits their growth.[7][8] However, against Aspergillus species, it demonstrates a time-dependent, slow fungicidal activity, meaning it actively kills the organism.[1][7] This distinction is crucial, as fungicidal action is often preferred for treating severe infections in immunocompromised patients.
2.3. Standard Protocol: CLSI Broth Microdilution for Yeasts
The following protocol is a generalized representation of the standardized method used in early preclinical studies.
Objective: To determine the MIC of this compound against a yeast isolate.
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate for 24-48 hours.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate or use a spectrophotometer to determine the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. This concentration is the MIC.
-
-
Quality Control:
-
Concurrently test a reference strain (e.g., C. parapsilosis ATCC 22019) for which the expected MIC range is known. This validates the accuracy of the test run.
-
Caption: Standardized workflow for in vitro antifungal susceptibility testing (MIC determination).
Section 3: In Vivo Preclinical Efficacy Models
Positive in vitro data is a prerequisite, but efficacy must be demonstrated in a living system. In vivo animal models are essential for evaluating a drug's performance in the context of a host-pathogen interaction and complex physiological processes.
3.1. Rationale for Animal Model Selection
The choice of animal model is dictated by the need to mimic human disease. For systemic fungal infections, immunocompromised murine models are the standard.
-
Invasive Aspergillosis: Neutropenic mouse models are frequently used, as neutropenia is a major risk factor in humans. Infection is typically established via intranasal or aerosol inhalation of Aspergillus conidia.[9]
-
Systemic Candidiasis: Disseminated infection is often induced by intravenous injection of Candida cells.
-
Dermatophytosis: Guinea pig models are effective for studying topical infections, where the skin is abraded and inoculated with a pathogen like Microsporum canis.[12][13][14]
3.2. Key Efficacy Endpoints
Preclinical efficacy is measured by several key outcomes:
-
Survival: The most definitive endpoint, where the survival rate of treated animals is compared to an untreated control group.
-
Fungal Burden: Quantifying the number of fungal cells (CFUs) in target organs (e.g., kidneys, lungs, brain) to measure drug-induced clearance.
-
Histopathology: Microscopic examination of tissues to assess inflammation and tissue damage.
-
Clinical Scores: For topical infections, visual scoring of redness, lesions, and scaling provides a measure of clinical improvement.[12][15]
3.3. Summary of Key In Vivo Findings
Early in vivo studies provided strong evidence of this compound's efficacy.
Table 2: Summary of Key Preclinical In Vivo Efficacy Studies
| Animal Model | Fungal Pathogen | This compound Dose | Key Outcome(s) | Reference(s) |
|---|---|---|---|---|
| Murine Model of Invasive Pulmonary Aspergillosis | Aspergillus fumigatus | 30 mg/kg/day (oral) | Significantly delayed or prevented mortality compared to controls. | [9] |
| Guinea Pig Model of Dermatophytosis | Microsporum canis | 20 mg/kg/day (oral) | Significantly reduced redness and lesion scores; microscopy and culture negative in 7 of 8 treated animals vs. 0 of 8 controls. | [12][13][14][15] |
| Murine Model of Acute Chagas' Disease | Trypanosoma cruzi | N/A | Significantly lowered parasitemia and mortality; reduced amastigote nests in heart and muscle tissue. | |
These studies were critical in demonstrating that this compound's in vitro potency translated into meaningful therapeutic effects in a complex biological system. The guinea pig dermatophytosis model, for instance, not only confirmed efficacy but also showed that orally administered this compound achieved skin concentrations sufficient to inhibit the pathogen.[12][14][15]
Section 4: Preclinical Pharmacokinetics (ADME)
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies explain how the body affects the drug, ensuring that therapeutic concentrations can be achieved and maintained at the site of infection.
4.1. Absorption and Distribution
Preclinical and early clinical data revealed that this compound has high oral bioavailability (over 90%), a significant advantage allowing for a switch from intravenous to oral administration.[1][16] It possesses a large volume of distribution (2-4.6 L/kg), indicating extensive penetration into tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1] This wide distribution is crucial for treating deep-seated and central nervous system fungal infections.[17]
4.2. Metabolism and Excretion
This compound is extensively metabolized in the liver.[2]
-
Primary Metabolic Pathway: The main route of metabolism is N-oxidation, creating the major, but inactive, metabolite this compound N-oxide.[2][3]
-
CYP450 Enzyme Involvement: This metabolism is mediated by the cytochrome P450 enzyme system, primarily by CYP2C19 and to a lesser extent by CYP2C9 and CYP3A4.[1][2][3]
Causality Insight: The reliance on CYP2C19 is a critical finding from preclinical studies. Because this enzyme is subject to genetic polymorphism in humans, it predicted that this compound pharmacokinetics would exhibit significant inter-individual variability, a finding later confirmed in clinical trials.[2][16] This also highlighted the potential for drug-drug interactions with other agents that are substrates, inhibitors, or inducers of these enzymes.[5][16]
Elimination is characterized by non-linear pharmacokinetics due to the saturation of its metabolic clearance.[1][3] This means that a proportional increase in dose leads to a superproportional increase in plasma concentration, a key consideration for dosing.[1]
Caption: Primary metabolic pathway of this compound via hepatic CYP450 enzymes.
4.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
Preclinical studies in animal models helped establish the PK/PD index that best correlates with efficacy. For this compound, the free drug Area Under the Curve to MIC ratio (fAUC/MIC) was identified as the predictive parameter for treating Candida infections.[1][18] This index informs dosing strategies to maximize the likelihood of a successful clinical outcome.
Section 5: Preclinical Toxicology
A drug must be effective, but it must also be safe. Preclinical toxicology studies in animals are designed to identify potential target organs for toxicity and to determine a safe starting dose for human trials.
5.1. Toxicity Study Design
These studies involve administering the drug to animals (typically rodents and a non-rodent species) at various doses over different durations (acute, sub-chronic, and chronic). A comprehensive range of assessments are performed, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
5.2. Key Toxicological Findings
Early toxicology studies with this compound and its prodrug identified the liver as a primary target organ for toxicity.[19]
Table 3: Summary of Key Preclinical Toxicological Findings
| Organ/System | Observed Effect(s) in Animal Models | Reference(s) |
|---|---|---|
| Liver | Increased relative liver weight, hepatocyte hypertrophy, elevated liver enzymes. Effects were generally reversible upon cessation of treatment. | [19] |
| Vision | Ocular abnormalities, including effects on retinal rods and cones, were observed in healthy volunteer studies, though the preclinical animal basis is less detailed in available literature. | [2] |
| General | A no-observed-adverse-effect level (NOAEL) was established to guide safe dosing in first-in-human studies. For a prodrug, the no-toxic-reaction-dose was 60 mg/kg/d in rats. |[19] |
The finding of reversible hepatotoxicity was a critical piece of data.[19] It indicated that while the liver should be monitored closely in clinical trials, the toxicity was not necessarily dose-limiting or indicative of irreversible damage, supporting the drug's continued development.
Section 6: Investigating Resistance Mechanisms
Anticipating and understanding potential resistance mechanisms is a forward-thinking component of preclinical development. While resistance was not widespread at the time of initial development, the mechanisms common to azole antifungals were investigated.
6.1. Primary Mechanisms of Azole Resistance
Studies on azole resistance, including that to this compound, have identified two primary mechanisms in fungi like Aspergillus and Candida.
-
Target Site Modification: Mutations in the ERG11/cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme.[20][21] These alterations can reduce the binding affinity of this compound, rendering the drug less effective.
-
Increased Drug Efflux: Overexpression of genes encoding membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the drug out of the fungal cell.[20][22] This prevents this compound from reaching the intracellular concentrations needed to inhibit its target.
In Aspergillus flavus, polymorphisms and overexpression of all three of its cyp51 genes (cyp51A, -B, and -C) have been implicated in resistance.[23][24]
Caption: Primary mechanisms of fungal resistance to this compound.
Conclusion
The early preclinical evaluation of this compound was a systematic and scientifically rigorous process that successfully laid the groundwork for its clinical development. These foundational studies established its potent, broad-spectrum antifungal activity, elucidated its specific molecular mechanism, and characterized its pharmacokinetic and toxicological profiles. The causality-driven approach—from understanding the critical role of ergosterol in fungal survival to selecting animal models that mimic human disease—provided a robust data package. Key findings, such as its efficacy against resistant pathogens, excellent tissue penetration, and manageable, reversible toxicities, painted the picture of a highly promising therapeutic agent. This preclinical dossier not only justified the transition to human trials but also provided invaluable insights into inter-individual variability and potential drug interactions that would be crucial for its safe and effective clinical use.
References
- Amber Lifesciences. (2024, May 11). This compound Uses, Mechanism, Dosage, Side Effects.
- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy.
- Unknown Source. (2025, February 10). Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Al-Dhaher, T. S. (n.d.). This compound: the newest triazole antifungal agent. PubMed Central.
- Pfaller, M. A., & Messer, S. A. (n.d.). In vitro antifungal activities of this compound and reference agents as determined by NCCLS methods: review of the literature. PubMed.
- Saunte, D. M., et al. (n.d.). In vivo efficacy and pharmacokinetics of this compound in an animal model of dermatophytosis. PubMed.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.
- Cantón, E., & Pemán, J. (2007, September 30). [In vitro antifungal activity of this compound: New data after the first years of clinical experience]. PubMed.
- Pfaller, M. A., & Messer, S. A. (n.d.). In vitro antifungal activities of this compound and reference agents as determined by NCCLS methods: Review of the literature. ProQuest.
- Radford, S. A., et al. (n.d.). In vitro studies of activity of this compound (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens. NIH.
- Pfaller, M. A., et al. (n.d.). In vitro activities of this compound (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp. PubMed.
- Saunte, D. M., et al. (2007, June 18). In Vivo Efficacy and Pharmacokinetics of this compound in an Animal Model of Dermatophytosis. PMC - NIH.
- Saunte, D. M., et al. (2007, September 1). In vivo efficacy and pharmacokinetics of this compound in an animal model of dermatophytosis. Region Zealand.
- Saunte, D. M., et al. (2025, August 5). (PDF) In Vivo Efficacy and Pharmacokinetics of this compound in an Animal Model of Dermatophytosis. ResearchGate.
- D'Avolio, A., et al. (n.d.). Efficacy of this compound in a murine model of acute Trypanosoma cruzi infection. PubMed.
- Zhou, B., et al. (2019, February 25). Toxicity studies for the use of prodrug of this compound in rats. PubMed.
- Jukic, M., et al. (2023, November 16). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. PubMed Central.
- Unknown Source. (n.d.). Formulation Development and In Vitro In Vivo Characterization of this compound Tablet. The Pharmaceutical and Chemical Journal.
- Johnston, A. (n.d.). The pharmacokinetics of this compound. PMC - NIH.
- Unknown Source. (2022, September 23). S9.2d Directed evolution of this compound resistance in Aspergillus fumigatus identifies novel mutations responsible for triazole resistance. PMC - NIH.
- Theuretzbacher, U. (n.d.). Pharmacokinetic/pharmacodynamic profile of this compound. PubMed.
- Singh, S., et al. (n.d.). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. ASM Journals.
- Qu, Y., et al. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC.
- Unknown Source. (n.d.). Formulation and evaluation of this compound ophthalmic solid lipid nanoparticles in situ gel.
- Theuretzbacher, U. (n.d.). Clinical pharmacokinetics of this compound. PubMed.
- Rençber, S., et al. (n.d.). Development and in vitro Evaluation of this compound Nanoparticle Formulation for Mucosal Application. PMC - NIH.
- Singh, S., et al. (2018, February 23). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. PubMed.
- Hagiwara, D., & Takahashi, H. (n.d.). Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi. Frontiers.
- Dolton, M. J., et al. (n.d.). This compound Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype. NIH.
- Unknown Source. (2024, March 30). Formulation and Development of this compound Tablets Containing Solid Dispersion with Enhanced Solubility, Dissolution and Bioavailability. International Journal of Pharmaceutical Sciences and Drug Research.
- Unknown Source. (2024, March 3). (PDF) FORMULATION AND DEVELOPMENT OF this compound TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY. ResearchGate.
- Murphy, M., et al. (n.d.). Activity of this compound (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis. NIH.
- ClinicalTrials.gov. (n.d.). Study Details | NCT00359541 | this compound Blood Levels and Toxicity.
- Neely, M., et al. (n.d.). This compound Population Pharmacokinetics and Pharmacodynamics in Children.
- Unknown Source. (n.d.). Pharmacokinetics and Drug Interactions. MDPI.
- Job, K. M., et al. (2016, August 2). Pharmacodynamic studies of this compound: informing the clinical management of invasive fungal infections. Wright State University - Research.
Sources
- 1. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. amberlife.net [amberlife.net]
- 6. In vitro activities of this compound (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In vitro antifungal activity of this compound: New data after the first years of clinical experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activities of this compound and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of this compound (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal activities of this compound and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]
- 11. In vitro studies of activity of this compound (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo efficacy and pharmacokinetics of this compound in an animal model of dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Efficacy and Pharmacokinetics of this compound in an Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicity studies for the use of prodrug of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. S9.2d Directed evolution of this compound resistance in Aspergillus fumigatus identifies novel mutations responsible for triazole resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]
- 22. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PubMed [pubmed.ncbi.nlm.nih.gov]
Voriconazole's Precision Strike: A Technical Guide to the Inhibition of Fungal Ergosterol Biosynthesis
Abstract
Voriconazole, a second-generation triazole antifungal agent, represents a cornerstone in the management of invasive fungal infections. Its clinical efficacy is rooted in a highly specific mechanism of action: the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions underpinning this compound's activity. We will dissect the ergosterol biosynthesis pathway, focusing on the critical role of the target enzyme, lanosterol 14α-demethylase (CYP51). Furthermore, this guide will elucidate the structural basis of this compound's inhibitory action, the downstream consequences for fungal cell physiology, and the molecular mechanisms that can lead to the emergence of resistance. Detailed experimental protocols for assessing this compound's inhibitory effects are also presented to provide researchers and drug development professionals with a comprehensive understanding of this vital antifungal agent.
The Fungal Cell Membrane: A Prime Target for Antifungal Therapy
The fungal cell membrane, a dynamic and essential organelle, is a key differentiator between fungal and mammalian cells. While mammalian cell membranes utilize cholesterol to maintain fluidity and structural integrity, the predominant sterol in fungal membranes is ergosterol. This structural distinction makes the ergosterol biosynthesis pathway an attractive target for the development of selective antifungal therapies.[1] The disruption of ergosterol synthesis compromises membrane fluidity, permeability, and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in many cases, cell death.[2]
The Ergosterol Biosynthesis Pathway: A Multi-Step Process
The synthesis of ergosterol is a complex, multi-enzyme pathway that begins with the same precursors as cholesterol synthesis in mammals but diverges to produce the final, uniquely fungal sterol. A simplified overview of the key later stages of this pathway is illustrated below.
Caption: Simplified overview of the later stages of the ergosterol biosynthesis pathway.
The pivotal step in this pathway, and the primary target of azole antifungals, is the conversion of lanosterol to 14α-demethylated intermediates. This reaction is catalyzed by the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p in yeast.[1][3]
This compound's Mechanism of Action: Targeting Lanosterol 14α-Demethylase (CYP51)
This compound exerts its antifungal effect by potently and selectively inhibiting fungal lanosterol 14α-demethylase.[2][4] As a triazole antifungal, this compound's structure allows it to fit into the active site of the fungal CYP51 enzyme.[5]
Molecular Interaction
The mechanism of inhibition involves the nitrogen atom in the triazole ring of this compound binding to the heme iron atom in the active site of CYP51.[6] This coordination prevents the natural substrate, lanosterol, from binding and undergoing the necessary demethylation reaction.[7] The high affinity and specificity of this compound for the fungal CYP51 enzyme over its human homolog is a key factor in its therapeutic index.[8][9]
Caption: this compound competitively inhibits lanosterol binding to the CYP51 active site.
Downstream Consequences of CYP51 Inhibition
The inhibition of lanosterol 14α-demethylase by this compound has two major deleterious effects on the fungal cell:
-
Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production.[10] The lack of this vital sterol disrupts the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterol precursors.[2][4] These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function, leading to increased permeability and inhibition of membrane-bound enzymes.[11]
These combined effects ultimately lead to the fungistatic or, in some cases, fungicidal activity of this compound.[3][4]
Mechanisms of this compound Resistance
The emergence of resistance to this compound is a growing clinical concern. The primary mechanisms of resistance involve alterations that either reduce the effective concentration of the drug at its target or modify the target itself.
-
Alterations in the Target Enzyme (CYP51): Point mutations in the ERG11 gene (the gene encoding CYP51) can lead to amino acid substitutions in the enzyme's active site.[5][12] These changes can reduce the binding affinity of this compound to CYP51, rendering the drug less effective.[13][14]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher cellular concentrations of CYP51, requiring a higher concentration of this compound to achieve effective inhibition.[15]
-
Increased Drug Efflux: Fungal cells can develop mechanisms to actively pump this compound out of the cell, thereby reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[13][15]
Experimental Protocols for Assessing this compound's Inhibitory Activity
Validating the efficacy of this compound and investigating potential resistance mechanisms requires robust experimental methodologies.
In Vitro CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the lanosterol 14α-demethylase enzyme.
Methodology:
-
Preparation of Fungal Microsomes:
-
Culture the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth medium.
-
Harvest fungal cells in the logarithmic growth phase by centrifugation.
-
Lyse the cells using mechanical disruption (e.g., bead beating, French press) in a buffered solution containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP51.
-
-
Enzyme Assay:
-
In a reaction mixture, combine the fungal microsomes with a known concentration of the substrate (e.g., lanosterol) and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of this compound to different reaction tubes.
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., strong base).
-
-
Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of substrate consumed and product formed.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition at each this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Self-Validation:
-
Include a no-enzyme control to account for non-enzymatic degradation of the substrate.
-
Include a no-inhibitor control to establish the baseline enzyme activity.
-
Run a known CYP51 inhibitor as a positive control.
Ergosterol Quantification in Fungal Cells
This cellular assay determines the impact of this compound on the total ergosterol content within the fungal cell.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable liquid medium to a specific cell density.
-
Expose the fungal cultures to a range of this compound concentrations (including a no-drug control) for a defined period (e.g., 16-24 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash them with sterile water.
-
Saponify the cell pellets by heating with alcoholic potassium hydroxide. This process breaks down lipids and releases sterols.
-
Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane or hexane.
-
-
Quantification:
-
Analyze the extracted sterols using a spectrophotometer by scanning the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 281.5 nm.[16]
-
Alternatively, for more precise quantification and to identify intermediate sterols, use GC-MS or HPLC.[17]
-
-
Data Analysis:
-
Calculate the percentage of ergosterol reduction in this compound-treated cells compared to the untreated control.
-
Determine the EC50 value, the concentration of this compound that causes a 50% reduction in cellular ergosterol content.
-
Caption: Workflow for cellular ergosterol quantification.
Quantitative Data Summary
The potency of this compound can be summarized by its inhibitory concentrations against the target enzyme and its effect on cellular ergosterol levels.
| Parameter | Organism | Value | Reference |
| IC50 (CYP51 Inhibition) | Aspergillus fumigatus | Strongly Inhibited | [18] |
| IC50 (CYP51 Inhibition) | Candida albicans | ~1.6 µM | [6] |
| Selectivity (Fungal vs. Human CYP51) | C. albicans vs. H. sapiens | ~220-fold | [9] |
| Cellular Ergosterol Depletion | Aspergillus fumigatus | Significant at 0.0125 µg/mL | [18] |
Conclusion
This compound's mechanism of action is a paradigm of targeted drug design. By specifically inhibiting lanosterol 14α-demethylase, it effectively disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This leads to a cascade of events that compromise fungal cell integrity and viability. A thorough understanding of this mechanism, coupled with robust experimental validation and an awareness of potential resistance pathways, is essential for the continued effective use of this compound in treating life-threatening fungal infections and for the development of next-generation antifungal agents.
References
- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy.
- Patsnap Synapse. What is the mechanism of this compound?. 2024.
- Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. 2025.
- Patsnap Synapse. What are Ergosterol biosynthesis inhibitors and how do they work?. 2024.
- This compound: The Newest Triazole Antifungal Agent. ResearchGate. 2025.
- This compound: a review of its use in the management of invasive fungal infections. 2025.
- Scott LJ, Simpson D. This compound: the newest triazole antifungal agent. J Postgrad Med. 2007;53(2):130-137.
- Kim SH, et al. CYP51A1 polymorphism and this compound-associated hepatotoxicity in children undergoing hematopoietic cell transplant. Bone Marrow Transplant. 2021;56(11):2814-2821.
- Monk BC, et al. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. J Biol Chem. 2020;295(30):10349-10365.
- Paul RA, et al. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrob Agents Chemother. 2018;62(3):e01928-17.
- Keniya MV, et al. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio. 2018;9(6):e01131-18.
- Warrilow AG, et al. Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens. Biochim Biophys Acta Gen Subj. 2019;1863(10):1559-1567.
- Rosowski EE, et al. Efficacy of this compound against Aspergillus fumigatus Infection Depends on Host Immune Function. mBio. 2018;9(6):e02257-18.
- van der Nest MA, et al. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. J Fungi (Basel). 2020;6(4):293.
- Kim SH, et al. CYP51A1 polymorphism and this compound-associated hepatotoxicity in children undergoing hematopoietic cell transplant. Int J Clin Pharmacol Ther. 2021;59(6):442-446.
- Warrilow AG, Parker JE, Kelly DE, Kelly SL. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrob Agents Chemother. 2013;57(3):1352-1360.
- Paul RA, et al. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrob Agents Chemother. 2018;62(3):e01928-17.
- Parker JE, et al. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Int J Mol Sci. 2021;22(11):5646.
- Sagatova AA, et al. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. J Biol Chem. 2016;291(49):25494-25508.
- Warrilow AG, et al. Resistance to antifungals that target CYP51. Pest Manag Sci. 2016;72(3):447-458.
- Berkow EL, et al. Understanding the mechanisms of resistance to azole antifungals in Candida species. J Antimicrob Chemother. 2022;77(6):1504-1518.
- van der Linden JW, et al. Aspergillosis due to this compound Highly Resistant Aspergillus fumigatus and Recovery of Genetically Related Resistant Isolates From Domiciles. Clin Infect Dis. 2013;57(5):613-621.
- Sagatova AA, et al. The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. J Fungi (Basel). 2021;7(12):1023.
- Giera M, et al. A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis. Anal Bioanal Chem. 2010;397(1):345-355.
- Lead Identification to Clinical Candidate Selection: Drugs for Chagas Disease. ResearchGate.
- Ahmad A, et al. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. Mycoses. 2013;56(3):281-290.
- Zhang J, et al. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Front Microbiol. 2018;9:46.
- Liu Y, et al. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Int J Mol Sci. 2023;24(13):10688.
Sources
- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP51A1 polymorphism and this compound-associated hepatotoxicity in children undergoing hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Broad-Spectrum Antifungal Activity of Voriconazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voriconazole, a second-generation triazole antifungal agent, represents a cornerstone in the management of serious and invasive fungal infections. Its clinical utility is underpinned by a potent, broad-spectrum activity against a wide range of yeasts and molds, including species often resistant to other antifungals. This guide provides a detailed technical examination of this compound's mechanism of action, its spectrum of activity, the methodologies used for its evaluation, and the molecular basis of fungal resistance. By elucidating the causal relationships behind its pharmacological properties and the experimental protocols for its assessment, this document serves as an in-depth resource for professionals engaged in antifungal research and development.
Introduction: The Clinical Imperative for Broad-Spectrum Antifungals
The incidence of life-threatening invasive fungal infections (IFIs) has increased significantly, particularly in immunocompromised patient populations.[1][2] Pathogens such as Aspergillus and Candida species are major contributors to morbidity and mortality.[1] this compound emerged to address the need for a broad-spectrum antifungal with both intravenous and oral formulations, offering a potent therapeutic option for these challenging infections.[3] Structurally, it is a synthetic derivative of fluconazole, modified by the substitution of a triazole moiety with a fluoropyrimidine group and the addition of an α-methyl group, which enhances its spectrum of activity.[1][4] It is approved for the treatment of invasive aspergillosis, candidemia, and serious infections caused by Scedosporium and Fusarium species.[1][2][5][6]
Core Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
The antifungal effect of this compound is primarily achieved through the targeted inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][7]
2.1 Inhibition of Lanosterol 14α-Demethylase
Like other azoles, this compound's primary target is the fungal cytochrome P450 (CYP) enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][3][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol component of the fungal cell membrane.[7][9] By binding to the heme iron atom within the enzyme's active site, this compound effectively blocks this demethylation step. This inhibition is more selective for the fungal enzyme system than for mammalian counterparts.[1]
2.2 Consequences of Ergosterol Depletion
The inhibition of lanosterol 14α-demethylase leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[7]
-
Accumulation of Toxic Sterol Precursors: The blockage results in the accumulation of 14α-methylated sterols within the cell.[1][7]
This dual assault disrupts the function of membrane-bound enzymes, increases membrane permeability, and ultimately inhibits fungal cell growth and replication.[7][8][9] This targeted disruption underpins this compound's efficacy against a wide array of fungal pathogens.[7]
2.3 Fungistatic vs. Fungicidal Activity
This compound's activity is generally considered fungistatic against yeast species like Candida, meaning it inhibits their growth.[1] However, it exhibits fungicidal (cell-killing) activity against certain filamentous fungi, most notably Aspergillus species.[1][3] This distinction is crucial for clinical application, particularly in severely immunocompromised hosts where a fungicidal effect is often preferred.
Spectrum of Antifungal Activity
This compound is distinguished by its exceptionally broad spectrum of activity, which includes common and emerging fungal pathogens.[2][3]
3.1 Activity against Aspergillus Species
This compound is the first-line treatment for invasive aspergillosis.[9] It demonstrates potent in vitro activity against a range of Aspergillus species, including A. fumigatus, A. flavus, A. niger, and the often amphotericin B-resistant A. terreus.[3] Notably, it has been shown to retain activity against some itraconazole-resistant A. fumigatus isolates.[1][10]
3.2 Activity against Candida Species
This compound is highly effective against most Candida species.[1] Its spectrum includes activity against fluconazole-susceptible and -resistant isolates.[11][12] It is particularly valuable for its reliable activity against C. krusei, which is intrinsically resistant to fluconazole, and for its efficacy against many strains of C. glabrata that are less susceptible to fluconazole.[12][13][14][15][16] Compared to fluconazole and itraconazole, this compound often demonstrates greater intrinsic potency against various Candida isolates.[1][13]
3.3 Activity against Emerging and Dimorphic Fungi
A key advantage of this compound is its activity against serious infections caused by molds that are often refractory to other therapies.[1] This includes pathogens such as Scedosporium apiospermum and Fusarium species.[1][9][16][17] Furthermore, it is active in vitro against endemic dimorphic fungi like Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.[17][18]
3.4 Organisms with Limited or No Activity
It is critical for researchers to recognize the limitations of this compound's spectrum. It lacks clinically relevant activity against agents of mucormycosis (Zygomycetes class), such as Rhizopus and Mucor species.[17][19]
Table 1: Comparative In Vitro Activity of this compound Against Key Fungal Pathogens
| Fungal Species | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator MIC₅₀ (µg/mL) |
|---|---|---|---|
| Aspergillus fumigatus | 0.25 - 0.5 | 0.25 - 1.0 | Itraconazole: 0.5 |
| Candida albicans | 0.01 - 0.03 | 0.06 - 0.125 | Fluconazole: 0.25 - 0.5 |
| Candida glabrata | 0.25 - 1.0 | 1.0 - 8.0 | Fluconazole: 8.0 - 16.0 |
| Candida krusei | 0.25 - 0.5 | 0.5 - 1.0 | Fluconazole: 64.0 |
| Fusarium solani | 4.0 | >8.0 | Amphotericin B: 2.0 |
| Scedosporium apiospermum | 0.5 | 1.0 | Itraconazole: 2.0 |
Note: MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and can vary based on testing methodology and geographic location. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[13][17]
Methodologies for Evaluating Antifungal Activity
The assessment of this compound's antifungal properties relies on standardized in vitro and in vivo methodologies. The choice of method is driven by the need to generate reproducible data that can correlate with clinical outcomes.
4.1 In Vitro Susceptibility Testing
In vitro testing is fundamental for determining the minimum inhibitory concentration (MIC) of this compound against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure inter-laboratory reproducibility.[20]
Protocol: CLSI M27 Broth Microdilution for Yeasts
This protocol describes a standardized method for determining the MIC of this compound against Candida species. The causality behind this method is to create a controlled environment where the only significant variable is the drug concentration, allowing for a precise determination of the concentration that inhibits fungal growth.
-
Preparation of this compound Stock: Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[21]
-
Drug Dilution Series: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.0078 to 4 µg/mL.[21] This range is chosen to cover the expected MICs for both susceptible and resistant isolates.
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a nutrient agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically (at 530 nm). This standardization is critical for ensuring a consistent starting fungal load.
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.
-
-
Inoculation and Incubation:
-
Endpoint Determination (MIC Reading):
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control well.[21] This visual endpoint can be correlated with a 50% reduction in optical density measured by a spectrophotometer.
-
-
Interpretation: The resulting MIC value is compared to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[23][24]
4.2 In Vivo Efficacy Models
While in vitro tests measure direct antifungal activity, in vivo models are essential for evaluating a drug's performance in a complex biological system, accounting for its pharmacokinetics and host-pathogen interactions.
-
Murine Models of Disseminated/Pulmonary Infection: Immunosuppressed mice are the gold standard for testing efficacy against invasive aspergillosis or candidiasis.[25] The choice of an immunosuppressed model is causal; it mimics the patient population most at risk for these infections. Efficacy is typically measured by endpoints such as prolonged survival, reduction in fungal burden in target organs (e.g., kidneys, brain, lungs), and reduction in biomarkers like galactomannan.[26][25]
-
Galleria mellonella (Greater Wax Moth) Model: This invertebrate model is gaining traction as a cost-effective, high-throughput alternative to mammalian models for preliminary efficacy studies.[27][28] Larvae are infected with a fungal pathogen and then treated with this compound. Survival curves are the primary endpoint. Studies have shown a good correlation between the in vitro MIC, the in vivo efficacy in the G. mellonella model, and the response to treatment.[27][28][29]
Pharmacokinetics and Pharmacodynamics (PK/PD)
The efficacy of this compound is not solely dependent on its MIC but on achieving and maintaining an effective drug concentration at the site of infection.
-
Pharmacokinetics (PK): this compound has high oral bioavailability (>90%).[8][12][30] It is extensively distributed into tissues.[30] A critical feature is its metabolism, which is primarily mediated by the hepatic cytochrome P450 enzyme CYP2C19, with contributions from CYP2C9 and CYP3A4.[1][8][30] This metabolism is subject to genetic polymorphism in CYP2C19, leading to significant inter-individual variability in drug exposure.[1][8] Furthermore, this compound exhibits nonlinear, capacity-limited elimination, meaning that increases in dose can lead to a disproportionately larger increase in plasma concentration.[30][31]
-
Pharmacodynamics (PD): The PK/PD parameter that best predicts the efficacy of this compound is the ratio of the 24-hour area under the free-drug concentration-time curve to the MIC (fAUC/MIC).[27][30][32] Achieving a target fAUC/MIC ratio is strongly correlated with a successful clinical outcome. This relationship underscores the importance of both the drug's potency (MIC) and the patient's ability to achieve adequate drug exposure.
Mechanisms of Fungal Resistance
The emergence of resistance to this compound, particularly in Aspergillus and Candida species, is a significant clinical concern. Understanding the underlying molecular mechanisms is vital for developing resistance surveillance strategies and new therapeutic approaches.
6.1 Target Site Modification
The most well-characterized mechanism of azole resistance involves alterations in the target enzyme, lanosterol 14α-demethylase.
-
Mutations in cyp51A (ERG11): Point mutations in the gene encoding the target enzyme can reduce the binding affinity of this compound, requiring higher concentrations of the drug to achieve inhibition.[33][34][35] In A. flavus, three paralogs exist (cyp51A, cyp51B, cyp51C), and mutations in cyp51C have been linked to clinical resistance.[33][35]
-
Gene Overexpression: Increased expression of the cyp51A gene leads to higher intracellular concentrations of the target enzyme, which can overwhelm the inhibitory effect of the drug.
6.2 Overexpression of Efflux Pumps
Fungal cells can actively pump this compound out of the cell, preventing it from reaching its intracellular target. This is mediated by two major families of transporter proteins:
-
ATP-Binding Cassette (ABC) Transporters: Proteins like Cdr1p and Cdr2p in Candida albicans use the energy from ATP hydrolysis to expel a wide range of substrates, including azoles.[36]
-
Major Facilitator Superfamily (MFS) Transporters: Mdr1p is an MFS transporter that specifically exports fluconazole and this compound.[33][36] Overexpression of the genes encoding these pumps is a common mechanism of high-level azole resistance in clinical isolates.[33][36]
Conclusion and Future Directions
This compound remains an indispensable tool in the fight against invasive fungal infections due to its potent, broad-spectrum activity, particularly against Aspergillus species. Its mechanism of action is well-defined, and standardized methods for evaluating its efficacy are robust. However, the landscape of antifungal therapy is continually evolving. Future research must focus on several key areas:
-
Resistance Surveillance: Continued monitoring of resistance trends and molecular mechanisms is crucial for guiding clinical practice.
-
Therapeutic Drug Monitoring (TDM): Given its pharmacokinetic variability, optimizing the use of TDM can improve efficacy and safety.[2]
-
Combination Therapies: Investigating this compound in combination with other antifungal classes may offer synergistic effects and combat resistance.
-
Novel Formulations: Development of new formulations could enhance tissue penetration or mitigate side effects.
By building on the foundational knowledge presented in this guide, the scientific community can continue to refine the use of this compound and develop next-generation strategies to overcome the challenge of invasive fungal disease.
References
- Vertex AI Search. (2025, February 10). Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy.
- Amber Lifesciences. (2024, May 11). This compound Uses, Mechanism, Dosage, Side Effects.
- PubMed. (n.d.). In vitro activity of this compound against Candida species.
- PubMed Central. (n.d.). This compound: the newest triazole antifungal agent.
- MedlinePlus. (2022, October 15). This compound.
- PubMed. (n.d.). Activity of this compound against Candida albicans and Candida krusei isolated since 1984.
- PubMed. (n.d.). Pharmacokinetic/pharmacodynamic profile of this compound.
- PubMed. (1999). Antifungal activity of the new azole UK-109, 496 (this compound).
- SciSpace. (n.d.). This compound against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazol.
- National Institutes of Health. (n.d.). In Vitro Activity of the New Triazole this compound (UK-109496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens.
- National Institutes of Health. (n.d.). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model.
- National Institutes of Health. (n.d.). In Vitro Activities of Fluconazole and this compound against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy.
- ijmrp. (2019, September 5). Therapeutic Efficacy of this compound in Fluconazole Resistant Vaginal Candidiasis.
- ASM Journals. (n.d.). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrobial Agents and Chemotherapy.
- National Institutes of Health. (n.d.). Activity of this compound (UK-109496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis.
- ResearchGate. (n.d.). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India.
- PubMed. (n.d.). This compound: in the treatment of invasive aspergillosis.
- PubMed. (2015). In vivo efficacy of this compound and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection.
- DermNet. (2005). This compound.
- PubMed. (n.d.). This compound: a broad-spectrum triazole for the treatment of invasive fungal infections.
- National Institutes of Health. (n.d.). Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility.
- PubMed. (n.d.). In Vitro Susceptibility Testing of Aspergillus Spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs.
- PubMed. (2018, February 23). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India.
- ASM Journals. (n.d.). Population Pharmacokinetics of this compound in Adults. Antimicrobial Agents and Chemotherapy.
- Mayo Clinic. (n.d.). This compound (oral route).
- ASM Journals. (2020, May 21). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy.
- National Institutes of Health. (2021, November 26). In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates.
- PubMed Central. (n.d.). This compound in the management of nosocomial invasive fungal infections.
- National Institutes of Health. (n.d.). An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using this compound.
- PubMed Central. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in Candida species.
- MDPI. (n.d.). In Vitro and In Vivo Evaluation of this compound-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis.
- National Institutes of Health. (n.d.). Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model.
- Labcorp. (n.d.). 183525: Yeast Susceptibility Testing, this compound.
- PubMed Central. (n.d.). Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, this compound, and Posaconazole against Clinically Relevant Fusarium Species.
- Oxford Academic. (n.d.). This compound: A New Triazole Antifungal Agent. Clinical Infectious Diseases.
Sources
- 1. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a broad-spectrum triazole for the treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. amberlife.net [amberlife.net]
- 10. This compound: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ijmrp.com [ijmrp.com]
- 13. In vitro activity of this compound against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of this compound against Candida albicans and Candida krusei isolated since 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Fluconazole and this compound against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Antifungal activity of the new azole UK-109, 496 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of the New Triazole this compound (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, this compound, and Posaconazole against Clinically Relevant Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro susceptibility testing of Aspergillus spp.: comparison of Etest and reference microdilution methods for determining this compound and itraconazole MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. labcorp.com [labcorp.com]
- 25. Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activity of this compound (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo efficacy of this compound and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.asm.org [journals.asm.org]
- 34. researchgate.net [researchgate.net]
- 35. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of voriconazole as a triazole antifungal
An In-Depth Technical Guide to the Discovery and Development of Voriconazole
Foreword: Addressing a Critical Unmet Need in Antifungal Therapy
The landscape of invasive fungal infections (IFIs) in the late 20th century was fraught with challenges. Clinicians relied on a limited arsenal, primarily the polyene amphotericin B and the first-generation triazole, fluconazole. While amphotericin B possessed a broad spectrum, its utility was severely hampered by significant nephrotoxicity.[1] Fluconazole, though safer, had a limited spectrum of activity, lacking reliable coverage against critical mold pathogens like Aspergillus species.[1][2] This gap left immunocompromised patients—a rapidly growing population due to advances in cancer chemotherapy, organ transplantation, and the HIV/AIDS epidemic—dangerously vulnerable to life-threatening molds.[1][3] The urgent need for a broad-spectrum, orally bioavailable, and safer antifungal agent was the driving force behind the research that would ultimately yield this compound.
Part 1: From Bench to Lead Compound - A Journey in Medicinal Chemistry
The development of this compound by Pfizer, patented in 1990, represents a triumph of rational drug design, building upon the established scaffold of fluconazole.[4] The core scientific hypothesis was that modifying the fluconazole structure could expand its spectrum of activity to include resistant yeasts and pathogenic molds while retaining a favorable safety profile.
Structure-Activity Relationship (SAR) and Lead Optimization
The key structural difference between fluconazole and this compound is the substitution of one of fluconazole's triazole rings with a fluoropyrimidine group.[1] This was not a random alteration but a deliberate medicinal chemistry strategy. The introduction of the fluoropyrimidine moiety was critical for enhancing the compound's activity against molds. This modification improved the molecule's binding affinity to the target enzyme, fungal lanosterol 14α-demethylase, particularly in Aspergillus species.[1]
The synthesis of this compound is complex, involving the creation of two specific stereogenic centers ((2R,3S)). The initial process development relied on a diastereoselective addition of a substituted ethylpyrimidine organometallic derivative to an arylketone intermediate, followed by a diastereomeric salt resolution using (1R)-10-camphorsulfonic acid to isolate the desired enantiomer.[5]
Caption: Lead optimization from fluconazole to this compound.
Experimental Protocol: Stereoselective Synthesis (Conceptual Overview)
The commercial synthesis required meticulous control to achieve the correct stereochemistry, which is essential for the drug's efficacy. The process described by Pfizer's development team highlights the causality behind their choices.
Objective: To synthesize the racemic intermediate of this compound with high diastereoselectivity.
Methodology Rationale: The use of an organozinc derivative was found to provide superior diastereoselection compared to other organometallics. The chloropyrimidine was chosen as it is compatible with organometallic reagents and the chlorine can be removed in a subsequent step.[5]
Step-by-Step Protocol:
-
Activation of Zinc: Treat zinc powder with 1N HCl, followed by the addition of lead powder in tetrahydrofuran (THF) to create a reactive metal species.[6]
-
Formation of Organozinc Reagent: Slowly add a solution of iodine in THF to the activated zinc mixture. This is followed by the addition of the two key precursors: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine.[6] This in-situ formation creates the organozinc nucleophile.
-
Coupling Reaction: The reaction mixture is warmed to 25°C and allowed to react.[6] The organozinc compound undergoes a diastereoselective addition to the ketone, setting the relative stereochemistry of the two adjacent chiral centers. This step was optimized to achieve an excellent 12:1 diastereomeric ratio.[5]
-
Dechlorination: Following the coupling, the chlorine atom on the pyrimidine ring is removed.
-
Resolution: The resulting racemic mixture is then resolved using (1R)-10-camphorsulfonic acid, which forms a diastereomeric salt with the desired (2R,3S)-enantiomer, allowing for its selective crystallization and isolation.[5]
Part 2: Mechanism of Action - Targeting a Fungal-Specific Pathway
This compound's efficacy stems from its highly specific inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Inhibition of Ergosterol Synthesis
Like other triazole antifungals, this compound targets lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP51) enzyme.[1][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[7][9] Ergosterol is analogous to cholesterol in mammalian cells, maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.
By binding to the heme iron cofactor in the enzyme's active site, this compound blocks the demethylation step.[10] This leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.[7][11]
-
Accumulation of Toxic Sterols: The pathway disruption causes a buildup of toxic 14α-methylated sterol precursors, which further destabilizes the membrane and inhibits fungal growth.[1][7]
This targeted mechanism provides a high degree of selectivity for fungal over mammalian enzyme systems, contributing to the drug's therapeutic window.[1]
Caption: this compound's mechanism of action on the ergosterol pathway.
Part 3: Preclinical Evaluation - Establishing a Profile of Safety and Efficacy
Before human trials, this compound underwent extensive preclinical testing to define its spectrum of activity, potency, and safety.
In Vitro Susceptibility Testing
In vitro studies demonstrated this compound's broad spectrum of activity. It showed potent fungistatic activity against a wide range of Candida species (including fluconazole-resistant strains like C. krusei) and fungicidal activity against all tested Aspergillus species.[1][12] Crucially, it also showed activity against emerging, often difficult-to-treat pathogens such as Scedosporium and Fusarium species.[1][3]
| Fungal Pathogen | Representative MIC Range (µg/mL) | Activity Type |
| Aspergillus fumigatus | 0.25 - 1.0 | Fungicidal[1] |
| Aspergillus terreus | 0.5 - 2.0 | Fungicidal[12] |
| Candida albicans | 0.03 - 0.5 | Fungistatic[1] |
| Candida krusei | 0.12 - 2.0 | Fungistatic[12] |
| Scedosporium apiospermum | 0.12 - 2.0 | Fungistatic |
| Fusarium solani | 2.0 - 8.0 | Fungistatic |
| Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and isolates. |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus isolates, following standardized methodologies (e.g., CLSI M38).
Methodology Rationale: This method provides a quantitative measure of the antifungal agent's activity, allowing for standardized comparison across different fungal strains and compounds. It is a foundational assay in antifungal development.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the A. fumigatus isolate on potato dextrose agar. Harvest conidia and prepare a suspension in sterile saline with a surfactant (e.g., Tween 20). Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer and hemocytometer.
-
Drug Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a complete (or near-complete, e.g., ≥95%) inhibition of fungal growth compared to the positive control well. This is typically assessed visually or with a spectrophotometer.
In Vivo Efficacy Models
In vivo studies in animal models were critical for validating the in vitro findings. Immunosuppressed murine models of disseminated aspergillosis were extensively used. In these studies, this compound treatment demonstrated a significant survival benefit and a reduction in fungal burden in target organs (kidneys, brain) compared to placebo or other antifungal agents.[13][14] These studies helped establish a relationship between drug exposure (AUC/MIC) and efficacy, which is crucial for dose selection in clinical trials.
Part 4: Clinical Development - From First-in-Human to Regulatory Approval
This compound's clinical development program was designed to establish its safety and efficacy in treating severe fungal infections in vulnerable patient populations.[15] The drug was approved by the FDA on May 24, 2002.[8][16]
Caption: The clinical development pathway for this compound.
Key Clinical Trials
The pivotal trial for this compound was a randomized, controlled study comparing it directly with the standard of care at the time, amphotericin B, for the primary treatment of invasive aspergillosis (IA).[15]
| Trial Identifier / Phase | Patient Population | Comparator | Key Outcomes & Significance |
| Study 307/602 (Phase III) | 277 patients with definite or probable invasive aspergillosis (IA) | Amphotericin B | This compound demonstrated a superior satisfactory global response rate at 12 weeks (53% vs. 32%).[15] Significantly higher survival was observed at day 84 (71% vs. 58%).[15] This landmark trial established this compound as the first-line treatment for IA. |
| Study 150-305 (Phase III) | Immunocompromised patients with esophageal candidiasis (EC) | Fluconazole | Demonstrated comparable efficacy to fluconazole for the treatment of EC.[15] |
| Salvage Therapy Studies | Patients with IA refractory to, or intolerant of, other antifungals | N/A (non-comparative) | Showed successful responses in a significant portion of patients with difficult-to-treat infections, including those caused by Scedosporium and Fusarium.[1][15] |
Pharmacokinetics and Therapeutic Drug Monitoring (TDM)
A defining characteristic of this compound is its complex pharmacokinetic profile. It exhibits non-linear kinetics, meaning that a proportional increase in dose can lead to a greater-than-proportional increase in plasma concentration.[12][16]
Metabolism is primarily mediated by the hepatic cytochrome P450 enzymes, particularly CYP2C19, which is subject to genetic polymorphism.[1] Individuals who are "poor metabolizers" can have significantly higher drug exposure, increasing the risk of toxicity, while "extensive metabolizers" may have lower levels, risking therapeutic failure. This variability, combined with a narrow therapeutic window, provides a strong rationale for the use of Therapeutic Drug Monitoring (TDM) in clinical practice to optimize efficacy and minimize adverse effects like visual disturbances and hepatotoxicity.[12]
Conclusion: A Paradigm Shift in Antifungal Therapy
The discovery and development of this compound marked a pivotal moment in the management of invasive fungal infections. Through rational medicinal chemistry, a targeted mechanism of action, and a robust preclinical and clinical development program, this compound emerged as a potent, broad-spectrum agent that addressed the critical limitations of previous therapies. It established a new standard of care for invasive aspergillosis and provided a vital option for other life-threatening mold infections. The story of this compound serves as a powerful case study in modern drug development, demonstrating how targeted molecular design and rigorous scientific validation can translate into life-saving therapeutic advances.
References
- Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
- This compound Uses, Mechanism, Dosage, Side Effects. (2024). Amber Lifesciences.
- The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy. NINGBO INNO PHARMCHEM CO., LTD.
- Scott, L. J., & Simpson, D. (2003). This compound: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 16(2), 237–244. [Link]
- This compound.
- Sato, K., et al. (2014). An Enantioselective Synthesis of this compound. The Journal of Organic Chemistry, 79(12), 5857–5862. [Link]
- Kamal, A., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Recent patents on anti-infective drug discovery, 6(1), 30–48. [Link]
- Progress and challenges in the development of triazole antimicrobials. (2024). Future Medicinal Chemistry. [Link]
- Butters, M., et al. (2001). Process Development of this compound: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28–36. [Link]
- Asymmetric synthesis of this compound.
- VFEND® (this compound) Clinical Studies. Pfizer Medical - US. [Link]
- This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- Process for preparing this compound.
- Al-Wathiqi, F., et al. (2019). In Vitro and In Vivo Evaluation of this compound-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis. Journal of Fungi, 5(1), 8. [Link]
- Triazole antifungals. EBSCO Research Starters. [Link]
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound. (2014). Molecules. [Link]
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy. [Link]
- Capilla, J., et al. (2013). Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy, 57(3), 1186–1191. [Link]
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Journal of Chemistry. [Link]
- Clinical Trials Using this compound.
- Troke, P. F., et al. (2011). Observational Study of the Clinical Efficacy of this compound and Its Relationship to Plasma Concentrations in Patients. Antimicrobial Agents and Chemotherapy, 55(10), 4782–4788. [Link]
- In Vitro and In Vivo Evaluation of this compound-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis. (2019). Journal of Fungi. [Link]
- Search for this compound. EU Clinical Trials Register. [Link]
- Krcmery, V. (2007). Antifungal drug discovery, six new molecules patented after 10 years of feast: why do we need new patented drugs apart from new strategies?. Recent patents on anti-infective drug discovery, 2(3), 182–187. [Link]
- Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. (2023). Journal of Fungi. [Link]
- Evaluation of the in vitro activity of this compound as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model. (2013). Antimicrobial Agents and Chemotherapy. [Link]
- This compound. Wikipedia. [Link]
- This compound.
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2020). Microbial Cell. [Link]
- This compound.
- Chemical structure of this compound.
- Chemical structure of this compound.
- Mikulska, M., et al. (2013). This compound in clinical practice.
- This compound: A Novel Antifungal.
- What is the mechanism of this compound?.
Sources
- 1. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8263769B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. amberlife.net [amberlife.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the in vitro activity of this compound as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. trial.medpath.com [trial.medpath.com]
Voriconazole's Primary Mode of Action on Cytochrome P450: A Mechanistic and Methodological Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole, a second-generation triazole antifungal, is a cornerstone in the management of invasive fungal infections. Its clinical efficacy, however, is intrinsically linked to its complex relationship with the human cytochrome P450 (CYP) enzyme system. Beyond being a substrate for metabolism, this compound is a potent inhibitor of several key CYP isoforms, a characteristic that underpins a multitude of clinically significant drug-drug interactions (DDIs). This technical guide provides a comprehensive examination of this compound's primary mode of action on the CYP450 system. We will dissect the specific inhibitory mechanisms against critical isoforms, present detailed, field-proven experimental protocols for characterizing these interactions, and contextualize the in vitro data within the broader landscape of clinical pharmacology and drug development.
Introduction: The Duality of this compound's CYP450 Interaction
This compound's therapeutic effect is derived from its potent inhibition of fungal lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] This targeted disruption leads to fungal cell death or growth inhibition.[1] In humans, however, this compound's journey is primarily dictated by the hepatic cytochrome P450 system, a superfamily of enzymes responsible for the metabolism of the vast majority of clinically used drugs.[2][3]
The interaction is twofold: this compound is extensively metabolized by CYP enzymes, but it also acts as a powerful inhibitor of these same enzymes.[4][5] This dual role is the crux of its complex pharmacokinetic profile and DDI potential. Understanding the precise nature of this inhibition is not merely an academic exercise; it is a critical requirement for predicting and managing DDIs, optimizing patient therapy, and fulfilling regulatory expectations in drug development.[6][7]
Initial in vitro screening has definitively shown that this compound potently inhibits a specific subset of CYP isoforms, namely CYP2C19, CYP3A4, CYP2C9, and CYP2B6 , while its effects on other enzymes like CYP1A2, CYP2A6, CYP2C8, and CYP2D6 are marginal at clinically relevant concentrations.[8][9] This guide will focus on the mechanistic details of its interaction with these four primary isoforms.
The Core Mechanism: Multi-Isoform Inhibition Kinetics
This compound does not employ a single mode of inhibition across the CYP system. Instead, it exhibits distinct kinetic profiles against different isoforms, ranging from direct competition at the active site to more complex mixed-mode and time-dependent interactions.
Competitive Inhibition of CYP2C19, CYP2C9, and CYP2B6
For three of the major affected isoforms, this compound acts as a classic competitive inhibitor. This mechanism involves the inhibitor molecule reversibly binding to the enzyme's active site, thereby preventing the substrate from binding and being metabolized.
-
CYP2C19: this compound is a potent competitive inhibitor of CYP2C19.[6][8] This interaction is particularly significant as CYP2C19 is also the primary enzyme responsible for this compound's own metabolism into its major, inactive metabolite, this compound N-oxide.[5][10] This self-inhibition contributes to the drug's non-linear pharmacokinetics, where dose increases can lead to disproportionately larger increases in plasma concentration. Furthermore, the extensive genetic polymorphism of the CYP2C19 gene means that a patient's metabolizer status (e.g., poor, normal, or ultrarapid metabolizer) is a major determinant of drug exposure and potential toxicity.[10]
-
CYP2C9: Similar to its effect on CYP2C19, this compound competitively inhibits CYP2C9.[8][9] This is clinically relevant for co-administered drugs that are sensitive CYP2C9 substrates, such as the anticoagulant warfarin.
-
CYP2B6: Comprehensive in vitro studies have identified this compound as a highly potent competitive inhibitor of CYP2B6.[8][11] The low inhibition constant (Ki) suggests that even at therapeutic concentrations, this compound can significantly impair the clearance of CYP2B6 substrates like efavirenz and bupropion.[6][11]
Mixed and Time-Dependent Inhibition of CYP3A4
The interaction with CYP3A4, the most abundant CYP isoform in the human liver, is more intricate. Studies reveal a mixed mode of inhibition, which includes both competitive and noncompetitive elements.[8][12]
-
Competitive Component: this compound can directly compete with CYP3A4 substrates at the active site.[8]
-
Noncompetitive Component: It can also bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency regardless of whether the substrate is bound.[8]
-
Time-Dependent Inhibition (TDI): There is evidence that this compound also acts as a time-dependent, or mechanism-based, inhibitor of CYP3A4.[13] This implies that this compound may be metabolically activated by CYP3A4 into a reactive species that forms a more stable, and in some cases covalent, bond with the enzyme, leading to its inactivation.[2][14] This type of inhibition is of particular concern in drug development as its effects can be more prolonged than simple reversible inhibition.
Data Presentation: Summary of Inhibition Parameters
The following table summarizes the quantitative data from in vitro studies, providing a clear comparison of this compound's inhibitory potency across the key CYP isoforms.
| CYP Isoform | Primary Mode of Inhibition | IC50 (μM) | Ki (μM) | Reference(s) |
| CYP2C19 | Competitive | 5.25 | 5.1 | [6][8] |
| CYP2C9 | Competitive | 3.62 | 2.79 | [6][8] |
| CYP2B6 | Competitive | 1.71 | < 0.5 | [6][8] |
| CYP3A4 | Mixed (Competitive & Noncompetitive) | 2.90 | 0.66 (competitive)2.97 (noncompetitive) | [6][8][12] |
Note: IC50 and Ki values can vary slightly between studies depending on the specific experimental conditions (e.g., substrate probe, microsomal protein concentration).
Experimental Protocols for Characterizing CYP Inhibition
To ensure scientific integrity, the characterization of an inhibitor like this compound follows a tiered, systematic approach. The protocols described below are foundational in drug metabolism laboratories and represent a self-validating system, moving from general screening to detailed mechanistic investigation.
Workflow 1: IC50 Determination for Initial Screening
Causality: The first step is to determine if a compound is an inhibitor and to gauge its general potency. The half-maximal inhibitory concentration (IC50) assay is a rapid, high-throughput method to achieve this. It establishes the concentration of this compound required to reduce the metabolic activity of a specific CYP isoform by 50%.[15]
Methodology:
-
Preparation: Prepare a master mix containing human liver microsomes (HLMs, e.g., 0.2 mg/mL), a phosphate buffer (pH 7.4), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase). HLMs are the standard choice as they contain a rich complement of phase I enzymes and cofactors in a native lipid environment.
-
Inhibitor Addition: Dispense the master mix into a 96-well plate. Add this compound across a range of concentrations (e.g., 0.1 to 100 μM) to triplicate wells. Include a vehicle control (e.g., DMSO) with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an isoform-specific probe substrate at a concentration approximately equal to its Michaelis constant (Km).[16] Examples include:
-
CYP2C19: S-mephenytoin
-
CYP2C9: Tolbutamide or Diclofenac
-
CYP2B6: Bupropion or Efavirenz
-
CYP3A4: Midazolam or Testosterone
-
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-60 minutes) within the established linear range of metabolite formation.
-
Termination: Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Processing: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow 2: Ki Determination for Mechanistic Insight
Causality: While an IC50 value indicates potency, it is dependent on the experimental conditions (especially substrate concentration). The inhibition constant (Ki) is a true measure of the inhibitor's binding affinity for the enzyme. Determining the Ki also elucidates the mechanism of reversible inhibition (competitive, noncompetitive, etc.), which is crucial for building predictive pharmacokinetic models.[15]
Methodology: The protocol is an expansion of the IC50 assay.
-
Matrix Design: The experiment is designed as a matrix. Instead of one substrate concentration, multiple concentrations are used (e.g., 0.5x, 1x, 2x, 5x, 10x Km). For each substrate concentration, a full range of this compound concentrations is tested (e.g., 0x, 0.5x, 1x, 2x, 5x expected Ki).
-
Execution: The incubation and analysis steps are identical to the IC50 protocol.
-
Data Analysis: The resulting data (reaction velocity vs. substrate concentration at each inhibitor concentration) are analyzed in two ways:
-
Graphical Analysis: Data are plotted using transformations like the Dixon plot (1/velocity vs. [Inhibitor]) or Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the inhibition mechanism. For competitive inhibition, lines intersect on the y-axis in a Lineweaver-Burk plot.
-
Non-linear Regression: The raw data are globally fitted to specific enzyme kinetic models (e.g., competitive, noncompetitive, mixed-mode inhibition models) using specialized software. This method is statistically more robust and directly yields the Ki value.
-
Workflow 3: Time-Dependent Inhibition (TDI) Assay
Causality: To investigate mechanism-based inactivation (relevant for this compound and CYP3A4), an "IC50 shift" assay is employed. The rationale is that if an inhibitor requires metabolic activation by the CYP enzyme to become a more potent (often irreversible) inhibitor, its apparent potency (IC50) will increase after a pre-incubation period in the presence of the necessary cofactor (NADPH).[14]
Methodology:
-
Dual-Plate Setup: Two identical sets of assay plates are prepared.
-
Plate A (+NADPH): Contains HLMs, buffer, and this compound. The reaction will be started with an NADPH-generating system.
-
Plate B (-NADPH): Contains HLMs, buffer, and this compound, but the NADPH system is replaced with plain buffer. This serves as the control.
-
-
Primary Incubation (Pre-incubation): Both plates are pre-incubated at 37°C for a defined period (e.g., 30 minutes). During this time, if TDI occurs, the active enzyme concentration in Plate A will decrease as this compound is converted to a reactive metabolite that inactivates the enzyme. No such inactivation will occur in Plate B.
-
Dilution & Secondary Incubation: After pre-incubation, the contents of both plates are diluted (e.g., 10-fold) into a new set of plates containing the probe substrate and a fresh supply of the NADPH system. This dilution step minimizes any remaining reversible inhibition from the parent this compound, isolating the time-dependent effect.
-
Secondary Incubation: The plates are incubated for a short period to measure the remaining enzyme activity.
-
Termination and Analysis: The reaction is quenched and analyzed via LC-MS/MS as in the standard IC50 assay.
-
Data Analysis: An IC50 value is calculated for both the +NADPH and -NADPH conditions. A significant decrease (a "shift") in the IC50 value from the -NADPH to the +NADPH condition confirms time-dependent inhibition.
Clinical and Drug Development Implications
The in vitro data derived from these protocols are not merely descriptive; they are predictive and form the basis of clinical DDI management.
-
Predicting Drug-Drug Interactions: The potent inhibition of CYP2C19, CYP2C9, CYP3A4, and CYP2B6 means that this compound can significantly increase the plasma concentrations of co-administered drugs cleared by these pathways.[4][8] This necessitates careful dose adjustments or avoidance of certain combinations. Notable examples include:
-
Immunosuppressants (Cyclosporine, Tacrolimus, Sirolimus): These are sensitive CYP3A4 substrates with narrow therapeutic windows. Co-administration with this compound is often contraindicated or requires aggressive therapeutic drug monitoring (TDM).[6][17]
-
Statins, Benzodiazepines, and certain HIV Protease Inhibitors: Many of these are CYP3A4 substrates, and their concentrations can be dangerously elevated by this compound.[4][18]
-
Proton Pump Inhibitors (Omeprazole): As a CYP2C19 substrate, omeprazole levels can be significantly increased.[19]
-
-
Informing Regulatory Guidance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines requiring in vitro DDI studies for new chemical entities.[2][7] The type of data generated by the protocols in this guide is essential for Investigational New Drug (IND) submissions and is used to determine if dedicated clinical DDI studies are required.[2]
-
Guiding Clinical Practice: The profound impact of CYP2C19 genotype on this compound's own clearance and its inhibitory potential highlights the growing role of pharmacogenetics in personalized medicine.[10] For patients identified as CYP2C19 poor metabolizers, who have 4-fold higher drug exposure, or for those on complex multi-drug regimens, TDM is often employed to maintain this compound concentrations within the therapeutic window, minimizing the risk of toxicity while ensuring efficacy.[5][10]
Conclusion
This compound's primary mode of action on the cytochrome P450 system is that of a potent, multi-isoform inhibitor. Its interactions are mechanistically diverse, encompassing competitive inhibition of CYP2C19, CYP2C9, and CYP2B6, and a more complex mixed and time-dependent inhibition of CYP3A4. A thorough understanding of these mechanisms, validated through rigorous in vitro experimental workflows, is paramount for the scientific and clinical communities. For the drug development professional, these data are fundamental to regulatory strategy and risk assessment. For the researcher, they provide a framework for investigating metabolic pathways. And for the clinician, they are the scientific foundation for the safe and effective use of a critical antifungal agent, ensuring that therapy is optimized and the risk of adverse drug-drug interactions is minimized.
References
- Jeong, S., et al. (2009). Comprehensive in vitro analysis of this compound inhibition of eight cytochrome P450 (CYP) enzymes: major effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541–551.
- National Center for Biotechnology Information (NCBI). (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. PubMed Central.
- ResearchGate. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A.
- American Society for Microbiology. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy.
- Pharmacology of this compound. (n.d.). YouTube. Accessed January 10, 2026.
- Pfizer Medical - US. (n.d.). VFEND® (this compound) Drug Interactions.
- Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
- American Society for Microbiology. (n.d.). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy.
- National Center for Biotechnology Information (NCBI). (2016). Inhibition of Cytochrome P450 2B6 Activity by this compound Profiled Using Efavirenz Disposition in Healthy Volunteers. PubMed Central.
- ResearchGate. (n.d.). This compound interactions with CYP450 enzymes.
- National Center for Biotechnology Information (NCBI). (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central.
- American Society for Microbiology. (n.d.). Impact of CYP2C19 Phenotype and Drug-Drug Interactions on this compound Concentration in Pediatric Patients. Antimicrobial Agents and Chemotherapy.
- LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- National Center for Biotechnology Information (NCBI). (2005). Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes. PubMed.
- National Center for Biotechnology Information (NCBI). (n.d.). A physiologically based pharmacokinetic model of this compound in human CNS-Integrating time-dependent inhibition of CYP3A4, genetic polymorphisms of CYP2C19 and possible transporter mechanisms. PubMed.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- ResearchGate. (n.d.). Role of CYP3A4, CYP2C9, and CYP2C19 in the Metabolism of this compound by Human Liver Microsomes.
- National Center for Biotechnology Information (NCBI). (2017). The influence of combination use of CYP450 inducers on the pharmacokinetics of this compound: a systematic review. PubMed.
- Semantic Scholar. (n.d.). Evaluation of In Vitro Cytochrome P450 Inhibition and In Vitro Fate of Structurally Diverse N-Oxide Metabolites: Case Studies with Clozapine, Levofloxacin, Roflumilast, this compound and Zopiclone.
- National Center for Biotechnology Information (NCBI). (n.d.). Metamizole induces this compound metabolism and results in subtherapeutic this compound concentrations. PubMed Central.
- ResearchGate. (n.d.). A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug–Drug Interactions.
- ResearchGate. (n.d.). PharmGKB summary: this compound pathway, pharmacokinetics.
- ClinPGx. (n.d.). This compound Pathway, Pharmacokinetics.
- U.S. Food and Drug Administration (FDA). (2011). Guidance on this compound.
- National Center for Biotechnology Information (NCBI). (2019). This compound Therapy and CYP2C19 Genotype. Medical Genetics Summaries.
- American Society for Pharmacology and Experimental Therapeutics. (2003). IDENTIFICATION OF THE CYTOCHROME P450 ENZYMES INVOLVED IN THE N-OXIDATION OF this compound. Drug Metabolism and Disposition.
- National Center for Biotechnology Information (NCBI). (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of this compound. PubMed.
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions.
- National Center for Biotechnology Information (NCBI). (n.d.). Towards the Elucidation of the Pharmacokinetics of this compound: A Quantitative Characterization of Its Metabolism. PubMed Central.
- Dovepress. (n.d.). Effects of this compound on the safety, pharmacokinetics and pharmacody. Drug Design, Development and Therapy.
- U.S. Food and Drug Administration (FDA). (n.d.). FDA Rationale for Recognition Decision: this compound.
- MDPI. (n.d.). Irrational and Inappropriate Use of Antifungals in the NICU: A Narrative Review.
- U.S. Food and Drug Administration (FDA). (n.d.). This compound for injection, for intravenous use.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. criver.com [criver.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. ClinPGx [clinpgx.org]
- 6. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive in vitro analysis of this compound inhibition of eight cytochrome P450 (CYP) enzymes: major effect on CYPs 2B6, 2C9, 2C19, and 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of Cytochrome P450 2B6 Activity by this compound Profiled Using Efavirenz Disposition in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Pharmacokinetic Profile of Voriconazole in Animal Models
This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of the triazole antifungal agent, voriconazole, in commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of this compound's absorption, distribution, metabolism, and excretion (ADME), highlighting the species-specific differences and the underlying mechanistic reasons for these variations. The protocols and insights provided herein are intended to facilitate the design and interpretation of preclinical studies, ultimately aiding in the translation of animal data to human clinical scenarios.
Introduction: The Significance of Preclinical Pharmacokinetic Profiling of this compound
This compound is a cornerstone in the treatment of invasive fungal infections, demonstrating a broad spectrum of activity.[1] Its clinical efficacy and safety are, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2] A thorough understanding of its pharmacokinetic profile in preclinical animal models is therefore paramount for several key reasons:
-
Efficacy and Toxicity Assessment: Early characterization of drug exposure in animals allows for the correlation of plasma and tissue concentrations with antifungal efficacy and potential toxicities.
-
Human Dose Prediction: Pharmacokinetic data from multiple animal species are instrumental in allometric scaling, a mathematical approach to predict human PK parameters and first-in-human doses.
-
Understanding Nonlinearity: this compound exhibits nonlinear pharmacokinetics, primarily due to saturable metabolism.[1][3] Animal models provide a crucial platform to investigate the mechanisms behind this dose- and time-dependent behavior.
-
Metabolic Pathway Elucidation: Identifying the metabolic pathways and the cytochrome P450 (CYP) enzymes involved in this compound's biotransformation in different species is vital for predicting drug-drug interactions.[1]
This guide will navigate through the essential components of designing and executing pharmacokinetic studies of this compound in animal models, offering both theoretical grounding and practical, field-proven methodologies.
Comparative Pharmacokinetics of this compound Across Key Animal Models
The pharmacokinetic profile of this compound displays notable variability across different animal species.[4] These differences are critical to consider when selecting an appropriate model for specific research questions and when extrapolating data to humans.
Absorption
This compound is generally well-absorbed after oral administration in most species, although the extent and rate can vary.[4]
-
Mice: Oral administration of this compound in mice demonstrates dose-dependent absorption with peak plasma concentrations (Cmax) reached within 0.5 to 1 hour.[5]
-
Rats: In rats, this compound is also rapidly absorbed, with Tmax typically observed around 1-2 hours post-oral administration.[6]
-
Dogs: Dogs exhibit good oral absorption of this compound.[7]
-
Rabbits and Guinea Pigs: Studies have also characterized this compound's absorption in these species.[4]
Distribution
This compound has a large volume of distribution, indicating extensive tissue penetration.[3] This is a desirable characteristic for an antifungal agent, as it allows the drug to reach sites of infection.
-
Tissue Penetration: Studies in various animal models have shown that this compound distributes into a wide range of tissues, including the brain, liver, kidneys, and lungs.[3][8][9]
-
Protein Binding: Plasma protein binding of this compound is moderate and varies between species. In mice, protein binding is approximately 78%.[5]
Metabolism: The Role of Cytochrome P450
The metabolism of this compound is a key determinant of its pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme system.[1] The specific CYP isoforms involved vary across species, leading to significant differences in metabolic clearance and the manifestation of non-linear kinetics.
-
Key Metabolizing Enzymes: In humans, CYP2C19 is the primary enzyme responsible for this compound metabolism, with contributions from CYP2C9 and CYP3A4.[1] The genetic polymorphism of CYP2C19 is a major source of inter-individual variability in humans.
-
Animal Models: While the same CYP families are involved in animals, the relative contribution of each isoform can differ. For instance, studies in rats and dogs have also implicated CYP enzymes in this compound's metabolism.[4][10]
-
Non-linear Kinetics: The saturation of these metabolic pathways at higher doses leads to non-linear, or Michaelis-Menten, kinetics.[11][12] This results in a disproportionate increase in drug exposure (AUC) with an increase in dose.[13] This phenomenon is observed in mice, rats, and dogs.[4][5]
Excretion
This compound is extensively metabolized, with only a small fraction of the parent drug excreted unchanged in the urine.[1] The majority of the dose is eliminated as metabolites. The primary circulating metabolite is this compound N-oxide, which is pharmacologically inactive.[4]
Table 1: Comparative Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Mouse | 10 | Oral | 0.47 ± 0.10 | - | 0.72 ± 0.12 | 0.68 ± 0.04 | - | [5] |
| 20 | Oral | 1.67 ± 0.69 | - | 3.84 ± 1.70 | 1.14 ± 0.02 | - | [5] | |
| 40 | Oral | 6.9 ± 2.40 | - | 27.2 ± 12.2 | 2.90 ± 0.12 | - | [5] | |
| Rat | 40 | Oral | - | - | 134.01 | 1.16 | - | [14] |
| Dog | 6 | Oral | - | - | - | - | - | [7] |
| Horse | 10 | IV | - | - | 130.2 ± 38.3 | 11.0 - 15.7 | - | [15] |
| 10 | Oral | 6.1 ± 1.4 | 0.6 - 2.3 | 120.2 ± 33.0 | - | 95 ± 19 | [15] |
Note: This table provides a summary of representative data. Direct comparison between studies should be made with caution due to differences in experimental conditions.
Methodologies for Preclinical Pharmacokinetic Studies of this compound
The integrity and reliability of pharmacokinetic data are heavily dependent on the meticulous execution of experimental protocols. This section outlines key methodologies for conducting in vivo PK studies of this compound.
Experimental Workflow Overview
A typical pharmacokinetic study of this compound in an animal model involves several key stages, from drug administration to data analysis.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Step-by-Step Experimental Protocols
-
Animal Preparation: Use adult male or female Sprague-Dawley or Wistar rats, acclimated for at least one week.[6] Fast the animals overnight before oral dosing, with free access to water.
-
Dose Formulation: For oral administration, formulate this compound in a suitable vehicle such as 0.5% methylcellulose or a cyclodextrin-based solution to ensure solubility. For intravenous administration, use a commercially available formulation or prepare a solution in a vehicle suitable for injection (e.g., saline with a co-solvent if necessary).
-
Intravenous Administration: Administer the this compound solution via the tail vein.
-
Oral Administration: Administer the this compound suspension or solution by oral gavage.
A well-designed blood sampling schedule is crucial for accurately defining the pharmacokinetic profile.
-
Pre-dose: Collect a blank blood sample before drug administration.
-
Post-dose (IV): Collect blood at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[16]
-
Post-dose (Oral): Collect blood at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[16]
-
Blood Collection: Collect approximately 100-200 µL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Dosing: Administer this compound to mice via the desired route.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-dose, euthanize a subset of animals.[18]
-
Tissue Harvesting: Perfuse the animals with saline to remove residual blood from the tissues. Promptly harvest the tissues of interest (e.g., liver, lungs, kidneys, brain).
-
Sample Processing: Weigh the tissues and homogenize them in a suitable buffer.
-
Storage: Store the tissue homogenates at -80°C until bioanalysis.
Bioanalytical Methods for this compound Quantification
Accurate quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
-
Principle: This method separates this compound from endogenous plasma components on a C18 column followed by detection using a UV detector.
-
Sample Preparation: Typically involves protein precipitation with an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile or methanol).[19][20]
-
Chromatographic Conditions:
-
Principle: This is a highly sensitive and specific method that couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.
-
Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation technique.[21]
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[21]
Sources
- 1. The pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Model-Informed Precision Dosing of this compound: Challenging Published this compound Nonlinear Mixed-Effects Models with Real-World Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition of this compound in mouse, rat, rabbit, guinea pig, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, this compound, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the Pharmacokinetics of Vonoprazan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and distribution of this compound in body fluids of dogs after repeated oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Human tissue distribution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Integrated Population Pharmacokinetic Analysis of this compound in Children, Adolescents, and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of this compound Non-linear Pharmacokinetics Using a Paediatric Physiologically Based Pharmacokinetic Modelling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of this compound in rat plasma using HPLC and pharmacokinetic analysis [jcps.bjmu.edu.cn]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. mdpi.com [mdpi.com]
- 17. cea.unizar.es [cea.unizar.es]
- 18. researchgate.net [researchgate.net]
- 19. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of this compound Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Spectrum of Activity of Voriconazole Against Candida Species
This guide provides a comprehensive technical overview of the in vitro activity of voriconazole, a broad-spectrum triazole antifungal agent, against clinically relevant Candida species. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on susceptibility, outlines the standardized methodologies for its determination, and explores the underlying mechanisms of action and resistance.
Introduction: this compound and the Challenge of Candidiasis
This compound is a second-generation triazole antifungal that has become a cornerstone in the treatment of invasive fungal infections.[1][2] Its clinical utility is particularly notable against infections caused by Aspergillus and Candida species.[3][4] Invasive candidiasis remains a significant cause of morbidity and mortality, especially in immunocompromised and critically ill patient populations. The emergence of resistance and the intrinsic differences in susceptibility among various Candida species, such as the often-reduced susceptibility of Candida glabrata and Candida krusei to older azoles, necessitate a precise understanding of the activity of newer agents like this compound.
This guide focuses on the in vitro data that forms the foundation for clinical decision-making and drug development. In vitro susceptibility testing is a critical tool for predicting clinical outcomes, monitoring resistance trends, and establishing the spectrum of a new compound. The data and methodologies presented herein are grounded in the standards set by internationally recognized bodies: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action: Targeting Fungal Cell Integrity
This compound, like other triazoles, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[2] Its primary target is the fungal cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][3][5]
Causality of Action:
-
Inhibition: this compound selectively binds to and inhibits lanosterol 14-α-demethylase.[2][3]
-
Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol, a vital component that maintains the structural integrity and fluidity of the fungal cell membrane.[1] Ergosterol in fungi is analogous to cholesterol in mammalian cells.[3]
-
Toxic Sterol Accumulation: The enzymatic block leads to the accumulation of toxic 14-α-methylated sterol precursors.[1]
-
Cell Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the membrane's structure and function, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death.[1][3][4]
The high affinity and specificity of this compound for the fungal enzyme system over its mammalian counterpart are key to its therapeutic index.
Caption: this compound's mechanism of action via inhibition of ergosterol synthesis.
Methodology for In Vitro Susceptibility Testing
To ensure that in vitro data is reproducible and comparable across laboratories worldwide, standardized protocols are essential. The CLSI M27 and EUCAST E.Def 7.3 documents provide the reference methods for broth dilution antifungal susceptibility testing of yeasts.[6][7][8] The broth microdilution method is the most common format.
Protocol: Reference Broth Microdilution for Candida spp.
This protocol is a synthesized representation of the CLSI M27 standard, which serves as a self-validating system through rigorous quality control and standardized components.[6][9][10]
Step 1: Preparation of Antifungal Agent
-
Rationale: Accurate starting concentrations are fundamental to the entire assay.
-
Procedure: Obtain pure, powdered this compound. Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[11] Subsequent dilutions are prepared in the standard test medium.
Step 2: Medium Selection
-
Rationale: The medium must support the growth of a wide range of yeasts without interfering with the antifungal agent's activity.
-
Procedure: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0. The glucose concentration is a key differentiator between methods (0.2% for CLSI, 2% for EUCAST).[12]
Step 3: Inoculum Preparation
-
Rationale: The final concentration of yeast cells must be tightly controlled. Too high an inoculum can overwhelm the drug, leading to falsely elevated resistance, while too low an inoculum can lead to falsely reported susceptibility.
-
Procedure:
-
Subculture the Candida isolate onto a non-selective agar (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.[8]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.
-
Step 4: Assay Plate Preparation & Incubation
-
Rationale: A serial dilution creates a gradient of drug concentrations to pinpoint the minimum inhibitory concentration (MIC).
-
Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound (e.g., from 8 µg/mL down to 0.0078 µg/mL).[11]
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Inoculate each well (except the negative control) with the prepared yeast suspension.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
Step 5: MIC Endpoint Determination
-
Rationale: The MIC is the lowest drug concentration that inhibits fungal growth. A standardized reading method is crucial for consistency.
-
Procedure: Read the plates visually. The MIC is defined as the lowest concentration of this compound that causes a "prominent decrease in turbidity" (approximately 50% growth inhibition) compared to the drug-free growth control well.[11] Spectrophotometric reading can also be used for greater objectivity.[11]
Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.
In Vitro Activity of this compound
This compound demonstrates potent and broad-spectrum activity against the majority of Candida species, including those with reduced susceptibility to fluconazole.[2][11][13] Its intrinsic activity is generally greater than that of fluconazole or itraconazole.[14]
Table 1: Summary of this compound In Vitro Activity Against Common Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Comments |
| C. albicans | 0.008 - 0.125 | 0.01 - 0.015 | ≤0.03 - 0.25 | Generally highly susceptible.[13][14] |
| C. tropicalis | ≤0.03 - 1 | 0.015 - 0.03 | 0.06 - 0.25 | Typically susceptible; resistance is uncommon but reported.[13][15] |
| C. parapsilosis | ≤0.03 - 1 | 0.015 - 0.03 | 0.06 - 0.25 | Wild-type isolates are highly susceptible.[13][15] |
| C. glabrata | ≤0.03 - >4 | 0.06 - 1.0 | 0.25 - 1.0 | MICs are higher than for other species.[13][14] Cross-resistance with fluconazole is common.[13] |
| C. krusei | 0.06 - 2 | 0.25 - 0.5 | 0.5 - 1.0 | Intrinsically resistant to fluconazole, but generally susceptible to this compound.[11][13][14] |
| Overall (multiple spp.) | 0.0325 - 2 | 0.125 | 0.25 - 0.5 | Data from large surveillance studies show potent overall activity.[13][16] |
Note: MIC values are compiled from multiple studies and can vary based on the specific isolate collection, geographic region, and testing methodology (CLSI/EUCAST). The table represents a general consensus from the cited literature.
Interpretation of Results: Breakpoints and Cutoff Values
An MIC value alone is insufficient for clinical interpretation. It must be compared against established clinical breakpoints (CBPs) or epidemiological cutoff values (ECVs).
-
Clinical Breakpoints (CBPs): CBPs categorize an isolate as Susceptible (S), Susceptible Dose-Dependent (SDD) or Intermediate (I), or Resistant (R). They are set by considering MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.[13][17]
-
Epidemiological Cutoff Values (ECVs): ECVs differentiate wild-type (WT) isolates from those that may harbor acquired resistance mechanisms (non-WT).[15] They are determined based on MIC distributions alone and are valuable for detecting emerging resistance.
CLSI and EUCAST have established species-specific breakpoints for this compound, though some differences exist, which has led to harmonization efforts.[18][19][20][21]
Table 2: CLSI and EUCAST Interpretive Breakpoints for this compound (µg/mL)
| Candida Species | CLSI Breakpoints (S / SDD / R) | EUCAST Breakpoints (S / R) | EUCAST ECV |
| C. albicans | ≤0.125 / 0.25-0.5 / ≥1[18] | ≤0.06 / >0.25[19] | 0.03[20][22] |
| C. tropicalis | ≤0.125 / 0.25-0.5 / ≥1[18] | ≤0.12 / >0.12[15] | 0.125[15] |
| C. parapsilosis | ≤0.125 / 0.25-0.5 / ≥1[18] | ≤0.12 / >0.12[15] | 0.125[15] |
| C. glabrata | No CBP; ECV is ≤0.25 | No CBP; ECV is ≤1.0[15] | 1.0[15] |
| C. krusei | No CBP; ECV is ≤0.5 | No CBP; ECV is ≤1.0[15] | 1.0[15] |
Note: Breakpoints are subject to revision and users should consult the latest documents from CLSI (M27M44S) and EUCAST.[9][23] For species without CBPs, the ECV is used to identify non-wild-type isolates that are less likely to respond to therapy.
Mechanisms of Resistance
Resistance to this compound in Candida species can emerge through several molecular mechanisms, which often overlap with those conferring resistance to other azoles.[24][25]
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, lanosterol 14-α-demethylase.[24][26] This reduces the binding affinity of this compound, requiring a higher concentration to achieve an inhibitory effect. Certain mutations have been shown to confer resistance to both fluconazole and this compound.[24]
-
Overexpression of Efflux Pumps: Candida species can upregulate the expression of membrane transporter proteins that actively pump the antifungal drug out of the cell. Key efflux pumps include:
-
ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2)
-
Major facilitator superfamily (MFS) transporters (e.g., MDR1) Overexpression of these pumps, often due to gain-of-function mutations in transcription factors like TAC1 and MRR1, prevents this compound from reaching its intracellular target.[24][27][28]
-
-
Upregulation of the Ergosterol Biosynthesis Pathway: Gain-of-function mutations in the transcription factor UPC2, a key regulator of the ERG genes, can lead to the overexpression of ERG11.[24][26] This increased production of the target enzyme requires higher concentrations of this compound for effective inhibition.
Conclusion
This compound exhibits potent and broad-spectrum in vitro activity against a wide range of Candida species, making it a vital agent in the antifungal armamentarium. A thorough understanding of its mechanism, the standardized methodologies for susceptibility testing, and the established interpretive criteria is paramount for its effective use in clinical practice and for guiding future research and development. The continuous surveillance of MIC distributions and the molecular characterization of resistant isolates are essential to monitor for shifts in susceptibility and to preserve the long-term efficacy of this important antifungal drug.
References
- Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against this compound: Analysis and Proposal for Interpretive Breakpoints. Journal of Clinical Microbiology, 44(3), 819–826. [Link]
- Pfaller, M. A., et al. (2011). Clinical breakpoints for this compound and Candida spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. Diagnostic Microbiology and Infectious Disease, 70(3), 330-43. [Link]
- Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI. [Link]
- Al-Sweih, N., et al. (2020). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e00170-20. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Amber Lifesciences. (2024). This compound Uses, Mechanism, Dosage, Side Effects. Amber Lifesciences. [Link]
- Al-Sweih, N., et al. (2020). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(10), 1128/aac.00170-20. [Link]
- Kauffman, C. A., & Zarins, L. T. (1998). In vitro activity of this compound against Candida species. Diagnostic Microbiology and Infectious Disease, 31(1), 297-300. [Link]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. ANSI Webstore. [Link]
- Anonymous. (2025). Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. Source not specified. [Link]
- Gomez-Lopez, A., et al. (2008). Frequency of this compound Resistance In Vitro among Spanish Clinical Isolates of Candida spp. According to Breakpoints Established by the Antifungal Subcommittee of the European Committee on Antimicrobial Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 52(11), 4183–4186. [Link]
- Yang, Y. L., Cheng, H. H., & Lo, H. J. (2004). In vitro activity of this compound against Candida species isolated in Taiwan. International Journal of Antimicrobial Agents, 24(3), 294-6. [Link]
- Tan, Y., et al. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Journal of Fungi, 9(12), 1172. [Link]
- Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
- Patsnap Synapse. (2024). What is this compound used for?
- Sabo, J. A., & Abdel-Rahman, S. M. (2000). This compound: the newest triazole antifungal agent. The Annals of Pharmacotherapy, 34(9), 1032–1043. [Link]
- Johnson, E. M., et al. (2003). Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. Antimicrobial Agents and Chemotherapy, 47(1), 161–167. [Link]
- Mycology Online. (2021). CLSI Break Points. The University of Adelaide. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
- Al-Sweih, N., et al. (2020). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model.
- Tan, Y., et al. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Bohrium. [Link]
- Al-Sweih, N., et al. (2020). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model.
- Warnock, D. W. (2022). Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. [Link]
- Silva, A. P., et al. (2015). Fluconazole and this compound Resistance in Candida parapsilosis Is Conferred by Gain-of-Function Mutations in MRR1 Transcription Factor Gene. Antimicrobial Agents and Chemotherapy, 59(12), 7477–7484. [Link]
- Silva, A. P., et al. (2015). Fluconazole and this compound Resistance in Candida parapsilosis Is Conferred by Gain-of-Function Mutations in MRR1 Transcription Factor Gene. Antimicrobial Agents and Chemotherapy, 59(12), 7477-84. [Link]
- EUCAST. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]
- Flowers, S. A., et al. (2015). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 6, 1261. [Link]
- Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi, 8(2), 143. [Link]
- Lass-Flörl, C. (2018). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 31(4), e00017-18. [Link]
- EUCAST. (2023). AST of Yeasts. eucast.org. [Link]
- EUCAST. (2026). Clinical breakpoint table. eucast.org. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. amberlife.net [amberlife.net]
- 5. youtube.com [youtube.com]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation of MIC with Outcome for Candida Species Tested against this compound: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of this compound against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro activity of this compound against Candida species isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical breakpoints for this compound and Candida spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. EUCAST: Clinical breakpoint table [eucast.org]
- 24. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 25. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 26. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 27. Fluconazole and this compound Resistance in Candida parapsilosis Is Conferred by Gain-of-Function Mutations in MRR1 Transcription Factor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Molecular Basis of Voriconazole's Selectivity for Fungal Enzymes
Abstract
Voriconazole, a second-generation triazole antifungal agent, represents a cornerstone in the management of invasive fungal infections. Its clinical efficacy is intrinsically linked to its selective inhibition of a critical fungal enzyme, lanosterol 14α-demethylase (CYP51), while exhibiting significantly lower affinity for the human ortholog. This technical guide provides a comprehensive exploration of the molecular underpinnings of this compound's selectivity. We will delve into the structural and mechanistic intricacies of the fungal ergosterol biosynthesis pathway, the pivotal role of CYP51, and the subtle yet crucial differences between the fungal and human enzymes that this compound exploits. Through an analysis of crystallographic data, enzyme kinetics, and molecular modeling studies, this guide will elucidate the key interactions governing this compound's potent and selective antifungal activity. Furthermore, we will detail the experimental methodologies employed to characterize this selectivity, offering a robust framework for researchers and drug development professionals in the field of antifungal discovery.
The Ergosterol Biosynthesis Pathway: A Fungal Achilles' Heel
The integrity of the fungal cell membrane is paramount for the survival and propagation of fungal pathogens. A key component of this membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells.[1][2] Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi, making it an attractive target for antifungal therapy.[1][4][5] The pathway can be broadly divided into three main stages: the mevalonate pathway, the squalene-to-lanosterol conversion, and the late-stage modifications of lanosterol to ergosterol.
The enzyme at the heart of this compound's action is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or cyp51 gene.[6][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical demethylation step in the formation of ergosterol.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol homeostasis severely compromises the fungal cell membrane, leading to growth arrest and, in some cases, cell death.[3][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Triazole Powerhouse: A Technical Guide to the Initial Chemical Synthesis of Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative and Molecular Architecture of Voriconazole
This compound, marketed as Vfend®, represents a significant milestone in the management of life-threatening invasive fungal infections.[1] As a second-generation triazole antifungal agent, its development was driven by the need for a broader spectrum of activity and improved efficacy against resistant pathogens compared to its predecessor, fluconazole.[2][3] Structurally, this compound is a complex molecule characterized by a core tertiary alcohol scaffold bearing three key substituents: a 2,4-difluorophenyl group, a 5-fluoropyrimidin-4-yl moiety, and a 1H-1,2,4-triazol-1-yl methyl group.[1][2] The molecule possesses two contiguous stereocenters (at C2 and C3), making its stereoselective synthesis a formidable challenge. The clinically active agent is the (2R,3S)-enantiomer, the precise three-dimensional arrangement of which is critical for its potent inhibition of the fungal cytochrome P450-dependent enzyme 14α-sterol demethylase.[3][4] This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death or growth inhibition.[2][3] This guide delves into the foundational synthetic strategies that first brought this critical therapeutic agent from the laboratory to the clinic, focusing on the core chemical principles and experimental designs that defined its initial production.
Retrosynthetic Analysis: Deconstructing the this compound Core
The initial and most commercially significant synthetic strategies for this compound hinged on a convergent approach. The molecule is logically disconnected into two primary building blocks: a ketone fragment bearing the difluorophenyl and triazole groups, and a pyrimidine fragment that will form the C3-C4 bond and introduce the second stereocenter.
Caption: General workflow for the core Reformatsky-type coupling reaction.
Experimental Protocol: Diastereoselective Coupling [5][6]
-
A reaction vessel is charged with tetrahydrofuran (THF), zinc powder, and a catalytic amount of lead powder.
-
A solution of iodine in THF is added slowly to activate the zinc surface.
-
The resulting slurry is cooled to approximately 5°C.
-
A solution containing 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF is added dropwise over 1 hour, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and stirred for 1-2 hours.
-
The reaction is quenched with a mild acid (e.g., acetic acid), and the product is extracted with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated to yield the crude product, (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.
| Parameter | Condition | Rationale / Notes |
| Metal Reagents | Zinc powder, Lead powder (catalytic) | Zinc is the primary reagent for forming the organometallic species. Lead acts as an activator. [5] |
| Activator | Iodine | Cleans and activates the zinc surface for efficient reaction. |
| Solvent | Tetrahydrofuran (THF) | Aprotic ether solvent, ideal for organometallic reactions. |
| Temperature | 5°C (addition), 25°C (reaction) | Low initial temperature controls the exothermic reaction and improves selectivity. |
| Diastereomeric Ratio | ~9:1 to 12:1 | High selectivity for the desired (2R,3S)/(2S,3R) pair. [4][5] |
| Typical Yield | ~65% (isolated hydrochloride salt) | Good yield for a complex coupling reaction. [5] |
Dechlorination and Formation of Racemic this compound
The chlorine atom on the pyrimidine ring, having served its purpose, is removed via catalytic hydrogenation.
-
Experimental Choices: Palladium on carbon (Pd/C) is the catalyst of choice for this type of dehalogenation. [6][7]The reaction is typically run under a hydrogen atmosphere in a solvent like ethanol. A base, such as sodium acetate, is often added to neutralize the HCl that is formed during the reaction, preventing side reactions. [6]
The Final Step: Optical Resolution
With the racemic this compound (a 1:1 mixture of the (2R,3S) and (2S,3R) enantiomers) in hand, the final and most critical step is the isolation of the desired (2R,3S) isomer. This is achieved through classical resolution, forming diastereomeric salts with a chiral resolving agent.
-
Self-Validating System: The resolving agent of choice is (1R)-(-)-10-camphorsulfonic acid (CSA) . [4][5][7]When CSA is added to a solution of racemic this compound in a suitable solvent system (e.g., methanol/acetone), it selectively forms a less soluble salt with the (2R,3S)-enantiomer. This diastereomeric salt, [(2R,3S)-Voriconazole][(1R)-CSA], precipitates from the solution. The (2S,3R)-enantiomer remains in the mother liquor. The precipitated salt is then isolated by filtration and treated with a base (e.g., sodium bicarbonate) to neutralize the CSA, liberating the pure (2R,3S)-voriconazole enantiomer. [8]The purity of the final product can be validated using chiral HPLC, which should show an enantiomeric excess of >99%. [5]
Part 2: The Evolution to Enantioselective Synthesis
While the racemic route followed by resolution is effective and scalable, it is inherently inefficient as it discards half of the material (the undesired enantiomer). Subsequent research focused on developing enantioselective syntheses that create the desired stereochemistry from the outset.
Catalytic Asymmetric Cyanosilylation
A notable enantioselective route introduces the C2 stereocenter at the very beginning of the synthesis. [1][9][10]
-
Core Principle: This strategy begins with the catalytic asymmetric cyanosilylation of 2-chloro-1-(2,4-difluorophenyl)ethanone. A chiral catalyst, typically a metal complex with a chiral ligand (e.g., a Gadolinium-based catalyst with a sugar-derived ligand), promotes the addition of trimethylsilyl cyanide (TMSCN) to the ketone. [1][10]This reaction sets the absolute stereochemistry at the future C2 position with high enantioselectivity. The resulting cyanohydrin is then carried through a multi-step sequence involving conversion to an α-epoxyketone, addition of the pyrimidine moiety, Wittig methylenation, and finally, installation of the triazole group to complete the synthesis. [1][10]
Caption: Key concept of the enantioselective cyanosilylation pathway.
Conclusion
The initial investigations into the chemical synthesis of this compound brilliantly solved the challenge of constructing a complex, stereochemically rich molecule. The foundational Reformatsky-based route stands as a testament to process chemistry excellence, providing a robust and scalable method that successfully balances yield, cost, and stereocontrol through a diastereoselective coupling and classical resolution. This initial success paved the way for more elegant and efficient enantioselective strategies, reflecting the continuous drive for innovation in pharmaceutical manufacturing. Understanding these core synthetic pathways provides invaluable insight into the logic of drug development, from initial retrosynthetic disconnection to the practical execution of a commercial-scale process.
References
- Butters, M., et al. (2001). Process Development of this compound: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36.
- Dongkook Pharmaceutical Co., Ltd. (2012). Process for preparing this compound. Google Patents. (US8263769B2).
- Dr. Reddy's Laboratories Ltd. (2006). Process for preparing this compound. Google Patents. (WO2006065726A2).
- Dr. Reddy's Laboratories, Inc. (2008). Process For Preparing this compound. Google Patents. (US20080194820A1).
- Hunan F瑞 Bio-pharmaceutical Technology Co., Ltd. (2021). Synthesis process of this compound. Google Patents. (CN113354625A).
- Papadopoulos, A. (2015). This compound: Synthesis and mechanism of action. ResearchGate.
- Peng, J., et al. (2020). Enantioselective Synthesis of Antifungal Agent this compound via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. Chemistry – An Asian Journal.
- Scott, J. D., & Williams, T. D. (2002). This compound: a review of its use in the management of invasive fungal infections. Drugs, 62(16), 2411-2440.
- Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound. Scientia Pharmaceutica, 83(4), 567–578.
- Tamura, K., et al. (2013). An Enantioselective Synthesis of this compound. The Journal of Organic Chemistry, 78(22), 11396–11403.
- Unknown Author. (n.d.). Process For Synthesis Of this compound. Quick Company.
- Unknown Author. (n.d.). This compound synthesis process. Eureka | Patsnap.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2019). This compound intermediate and this compound synthesis method. Google Patents. (US20190002440A1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound : a review of its use in the management of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8263769B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006065726A2 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. US20080194820A1 - Process For Preparing this compound - Google Patents [patents.google.com]
- 9. An enantioselective synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Voriconazole's effect on 14-alpha-lanosterol demethylation
An In-depth Technical Guide to Voriconazole's Effect on 14-Alpha-Lanosterol Demethylation
Authored by: Senior Application Scientist
Introduction
This compound is a second-generation triazole antifungal agent that has become a cornerstone in the treatment of serious, invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1][2] Its broad spectrum of activity and clinical efficacy, especially in immunocompromised patient populations, are directly attributable to its highly specific mechanism of action.[1] This guide provides a detailed technical examination of this compound's primary molecular function: the potent and selective inhibition of the fungal enzyme lanosterol 14α-demethylase, a critical catalyst in the ergosterol biosynthesis pathway.[2][3] Understanding this mechanism at a biochemical level is paramount for researchers, scientists, and drug development professionals engaged in the discovery of new antifungals and the management of emerging resistance.
The Ergosterol Biosynthesis Pathway: A Cornerstone of Fungal Viability
The viability of nearly all fungi is dependent on the integrity of their cellular membranes. The dominant sterol component of these membranes is ergosterol, which serves a role analogous to that of cholesterol in mammalian cells.[4][5] Ergosterol is crucial for maintaining appropriate membrane fluidity, permeability, and the proper function of membrane-bound proteins.[5][6] Its unique presence in fungi makes its biosynthetic pathway an ideal target for selective antifungal therapy.[5]
The synthesis of ergosterol is a complex, multi-step process involving more than 20 enzymes, which can be broadly divided into three stages.[5][7] The pathway begins with the synthesis of the precursor farnesyl diphosphate (FPP) via the mevalonate pathway. Two molecules of FPP are then condensed to form squalene, which is subsequently converted to lanosterol. The final stage involves a series of enzymatic modifications to convert lanosterol into ergosterol.[5] A pivotal, rate-limiting step in this latter stage is the oxidative removal of the 14α-methyl group from lanosterol, a reaction catalyzed by the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or cyp51 gene.[5][8]
Caption: The fungal ergosterol biosynthesis pathway highlighting the critical 14α-demethylation step.
Lanosterol 14α-Demethylase (CYP51): The Molecular Target
Lanosterol 14α-demethylase (CYP51) is a member of the cytochrome P450 monooxygenase superfamily, characterized by the presence of a heme cofactor.[9][10] This enzyme is located in the endoplasmic reticulum and is responsible for catalyzing three successive oxidation reactions to remove the 14α-methyl group from its sterol substrate.[9][10] This demethylation is essential for producing sterols that can be correctly packed into the fungal membrane.
The remarkable success of azole antifungals, including this compound, hinges on the structural differences between fungal and human CYP51 orthologs. While CYP51 is one of the most widely distributed and functionally conserved P450 enzymes across biological kingdoms, the amino acid sequence identity between fungal and human orthologs can be as low as 20-30%.[11][12] These differences create a sufficiently distinct active site topography, allowing for the design of inhibitors that bind with high affinity to the fungal enzyme while having a much lower affinity for the human counterpart, thereby minimizing off-target effects.[13] Furthermore, some pathogenic fungi, such as Aspergillus fumigatus, possess multiple CYP51 isoenzymes (e.g., CYP51A and CYP51B), both of which are effectively inhibited by this compound.[7][14]
This compound's Mechanism of Inhibition
This compound exerts its antifungal effect through potent and specific inhibition of fungal CYP51.[1] As a triazole, its core chemical structure features a five-membered ring containing three nitrogen atoms. One of these nitrogen atoms (N-4) coordinates directly to the ferric iron atom of the heme group within the CYP51 active site.[10][15] This binding action competitively blocks the normal substrate, lanosterol, from accessing the catalytic center.[16][17]
The consequences of this enzymatic blockade are twofold and synergistic in their detrimental effect on the fungus:
-
Ergosterol Depletion: The inhibition of CYP51 halts the ergosterol biosynthesis pathway, leading to a critical depletion of mature ergosterol.[14] The fungal cell is thus unable to produce new, functional cell membranes required for growth and division.
-
Toxic Sterol Accumulation: The stalled pathway results in the cellular accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[1][14] These bulky, methylated sterols are toxic and cannot be properly integrated into the membrane, leading to significant disruptions in membrane structure, increased permeability, and malfunction of essential membrane-bound enzymes.[1][3]
This combined assault on the fungal cell membrane ultimately compromises its integrity, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[1]
Caption: Mechanism of this compound inhibiting the CYP51 enzyme and its downstream effects.
Quantitative Assessment of this compound's Effect
The potency of this compound's inhibitory action is quantified using several key parameters. In biochemical assays, the half-maximal inhibitory concentration (IC50) measures the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparing IC50 values for fungal versus human CYP51 provides a direct measure of selectivity. In cellular assays, the Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents visible fungal growth.
| Enzyme/Organism | This compound IC50 (µM) | Selectivity Ratio (Human/Fungal) | Reference |
| Aspergillus fumigatus CYP51A | ~0.02 - 0.04 (Estimated) | >57 | [14] |
| Aspergillus fumigatus CYP51B | ~0.02 - 0.04 (Estimated) | >57 | [14] |
| Candida albicans CYP51 | ~0.01 - 0.14 | ~16 - 230 | [13][16] |
| Homo sapiens CYP51 | ~2.3 | N/A | [13] |
Note: IC50 values can vary based on assay conditions. The values presented are illustrative of the high potency and selectivity of this compound for fungal targets.
Experimental Methodologies
A multi-faceted approach is required to fully characterize the effect of this compound on 14-alpha-lanosterol demethylation, spanning from purified enzyme systems to whole-cell analyses.
Part A: In Vitro Enzyme Inhibition Assays
These assays provide a direct measure of the interaction between this compound and the CYP51 enzyme in a controlled, cell-free environment. The primary scientific rationale is to isolate the target enzyme from other cellular variables (like drug transporters) to precisely quantify inhibitory potency and binding affinity.
Experimental Protocol: CYP51 Reconstitution and Inhibition Assay
This is a foundational method to determine the IC50 of an inhibitor against a purified CYP51 enzyme.
-
Recombinant Enzyme Expression:
-
Objective: To produce a large quantity of pure, active CYP51 enzyme.
-
Method: The gene encoding the target fungal CYP51 (e.g., A. fumigatus cyp51A) is cloned into an expression vector and transformed into a host system, typically Escherichia coli. The expressed protein is then purified using affinity chromatography.[14]
-
Causality: A recombinant system is essential as isolating sufficient quantities of enzyme from native fungi is impractical. E. coli provides a rapid and high-yield platform.
-
-
Reconstitution of Catalytic Activity:
-
Objective: To create a functional in vitro system that mimics the enzyme's natural environment.
-
Method: The purified CYP51 enzyme (0.5 µM) is mixed in a reaction buffer with its essential redox partner, NADPH-cytochrome P450 reductase (CPR, 2.0 µM), and lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) which facilitate the interaction.[18][19]
-
Causality: CYP51 requires electrons from NADPH to perform its catalytic function, which are transferred via CPR. Lipids are necessary to properly orient these membrane-associated proteins.
-
-
Inhibition Assay:
-
Objective: To measure the dose-dependent inhibition of CYP51 activity by this compound.
-
Method: The reconstituted enzyme system is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate, lanosterol (50 µM), and an NADPH-generating system. The reaction proceeds for a set time at 37°C and is then stopped.[18][19]
-
Self-Validation: The protocol must include a "no inhibitor" control (vehicle only) to establish 100% enzyme activity and a "no enzyme" control to check for non-enzymatic substrate degradation.
-
-
Product Quantification:
-
Objective: To measure the amount of lanosterol converted to its 14α-demethylated product.
-
Method: Sterols are extracted from the reaction mixture and analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[20] The percentage of inhibition is calculated relative to the "no inhibitor" control. The IC50 value is determined by plotting inhibition versus this compound concentration.
-
Caption: Experimental workflow for an in vitro CYP51 inhibition assay.
Part B: Cellular Assays
Cellular assays are critical for confirming that the enzymatic inhibition observed in vitro translates to antifungal activity in a whole-organism context.
Experimental Protocol: Fungal Sterol Profile Analysis
This method directly verifies the mechanism of action in treated fungal cells by analyzing the sterol composition.
-
Fungal Culture and Treatment:
-
Objective: To expose the fungus to a sub-lethal concentration of this compound to induce changes in sterol synthesis without immediately killing the cells.
-
Method: A fungal isolate (e.g., C. albicans) is grown in a suitable liquid broth to mid-log phase. The culture is then treated with this compound (e.g., at a concentration near the MIC) for several hours. A control culture is treated with the vehicle (e.g., DMSO) only.[14]
-
-
Cell Harvesting and Saponification:
-
Objective: To lyse the cells and liberate the sterols from cellular lipids.
-
Method: Mycelia or yeast cells are harvested by centrifugation or filtration, washed, and dried. The cell mass is then refluxed in an alcoholic potassium hydroxide solution (e.g., 25% KOH in methanol/ethanol) at ~85°C for 1-2 hours.[7]
-
Causality: The strong alkaline solution hydrolyzes ester bonds in lipids (saponification), releasing the non-saponifiable sterols into the solution.
-
-
Sterol Extraction:
-
Objective: To isolate the sterols from the aqueous saponification mixture.
-
Method: After cooling, water and a non-polar solvent (e.g., n-heptane or hexane) are added to the mixture. The mixture is vortexed vigorously, and the phases are separated. The upper, non-polar layer containing the sterols is collected. This extraction is typically repeated multiple times to ensure complete recovery.
-
-
Analysis by GC-MS:
-
Objective: To separate, identify, and quantify the individual sterols in the extract.
-
Method: The extracted sterols are dried and often derivatized (e.g., silylated) to increase their volatility. The sample is then injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the sterols based on their boiling points, and the MS identifies them based on their unique mass fragmentation patterns.[7]
-
Expected Outcome: Compared to the control, the this compound-treated sample will show a significant decrease in the ergosterol peak and the appearance of new, large peaks corresponding to 14α-methylated precursors like lanosterol.
-
Mechanisms of Acquired Resistance
An understanding of this compound's mechanism is incomplete without considering how fungi evolve resistance. The primary mechanisms directly related to the 14α-lanosterol demethylation process include:
-
Target Site Mutations: Point mutations within the cyp51A gene (in Aspergillus) or ERG11 (in Candida) can alter the amino acid sequence of the enzyme's active site.[16][21] These changes can reduce the binding affinity of this compound, rendering the drug less effective, while still allowing the enzyme to process its natural substrate.[22][23]
-
Gene Overexpression: Fungi can develop tandem repeats in the promoter region of the cyp51A gene, leading to its overexpression.[21][24] This results in higher intracellular concentrations of the CYP51 enzyme, requiring a proportionally higher concentration of this compound to achieve a sufficient level of inhibition.[24]
-
Efflux Pump Upregulation: While not a direct alteration of the target, increased expression of drug efflux pumps (e.g., ATP-binding cassette transporters) can actively remove this compound from the cell, preventing it from reaching the necessary intracellular concentration to inhibit CYP51.[21][25]
Conclusion
This compound's antifungal efficacy is a direct result of its potent and selective inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal-specific ergosterol biosynthesis pathway. By binding to the enzyme's heme cofactor, this compound blocks the demethylation of lanosterol, leading to a dual-pronged attack: the depletion of essential ergosterol and the accumulation of toxic sterol precursors. This cascade of events culminates in the disruption of fungal cell membrane integrity and the cessation of growth. The experimental methodologies detailed herein, from reconstituted enzyme assays to cellular sterol profiling, provide a robust framework for investigating this mechanism, quantifying inhibitor potency, and understanding the biochemical basis of clinical resistance. A thorough grasp of this core mechanism remains essential for the continued development of novel antifungal strategies to combat life-threatening mycoses.
References
- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy.
- BenchChem.
- Warrilow, A. G. S., et al. (2019). Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens. International Journal of Antimicrobial Agents, 54(4), 449-455. [Link]
- Sharma, C., et al. (2018). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrobial Agents and Chemotherapy, 62(3), e01928-17. [Link]
- Yang, Y., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(5), 559. [Link]
- Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 88-93. [Link]
- Patsnap Synapse. (2024).
- Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Evolution, 66(9), 2961-2968. [Link]
- Alcazar-Fuoli, L., et al. (2008).
- Podust, L. M., & Waterman, M. R. (2007). Structural basis for conservation in the CYP51 family. Journal of Biological Chemistry, 282(48), 34689-34693. [Link]
- Gier-Fang, H., et al. (2023). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 9(11), 1083. [Link]
- Rozhon, W., et al. (2013). Genetic variation in plant CYP51s confers resistance against this compound, a novel inhibitor of brassinosteroid-dependent sterol biosynthesis. PLoS One, 8(1), e53666. [Link]
- Sonoda, Y., et al. (1998). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research, 39(8), 1566-1575. [Link]
- Liu, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 64.
- Wikipedia. Lanosterol 14 alpha-demethylase. [Link]
- Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5284-5301. [Link]
- Sharma, C., et al. (2018). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India.
- Rozhon, W., et al. (2013). Genetic Variation in Plant CYP51s Confers Resistance against this compound, a Novel Inhibitor of Brassinosteroid-Dependent Sterol Biosynthesis. SciSpace.
- Taylor & Francis Online. (Various Dates). Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]
- Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Information and Modeling, 53(4), 1021-1031. [Link]
- Poester, V. R., et al. (2006). This compound in the management of nosocomial invasive fungal infections. Therapeutics and Clinical Risk Management, 2(1), 51-63. [Link]
- Paul, R. A., et al. (2018). Magnitude of this compound Resistance in Clinical and Environmental Isolates of Aspergillus flavus and Investigation into the Role of Multidrug Efflux Pumps. Antimicrobial Agents and Chemotherapy, 62(12), e01379-18. [Link]
- Mast, N., et al. (2018). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Current Opinion in Chemical Biology, 44, 83-90.
- Sheng, C., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry, 221, 113524. [Link]
- Prigitano, A., et al. (2021). Antifungal-Resistance Mechanisms of Aspergillus spp. Encyclopedia.pub. [Link]
- Lepesheva, G. I., et al. (2010). Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. Journal of Biological Chemistry, 285(33), 25413-25421. [Link]
- Perlin, D. S., et al. (2022). Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe. Journal of Fungi, 8(7), 713. [Link]
- Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 3986. [Link]
- Spikes, S. E., et al. (2008). This compound Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation. Antimicrobial Agents and Chemotherapy, 52(4), 1436-1442. [Link]
- Siopi, M., et al. (2014). Susceptibility breakpoints and target values for therapeutic drug monitoring of this compound and Aspergillus fumigatus in an in vitro pharmacokinetic/pharmacodynamic model. Journal of Antimicrobial Chemotherapy, 69(7), 1899-1907. [Link]
- Niwa, T., et al. (2008). Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Current Drug Metabolism, 9(5), 395-408. [Link]
- Kaneshiro, E. S., et al. (2005). Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii. Journal of Eukaryotic Microbiology, 52(5), 445-452. [Link]
- Chen, C. K., et al. (2004). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 48(10), 3924-3931. [Link]
- Warrilow, A. G. S., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 54(10), 4235-4245. [Link]
- Monk, B. C., et al. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 6(4), 287. [Link]
- Rosowski, E. E., et al. (2020). Efficacy of this compound against Aspergillus fumigatus Infection Depends on Host Immune Function. Antimicrobial Agents and Chemotherapy, 64(2), e00917-19. [Link]
- Keniya, M. V., et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 61(21), 9695-9719. [Link]
- Cantin, L., et al. (1999). Evaluation of this compound pharmacodynamics using time-kill methodology. Diagnostic Microbiology and Infectious Disease, 35(1), 13-20. [Link]
- Hyland, R., et al. (2003). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A.
- Jadhav, A. K., et al. (2017). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES.
- Hyland, R., et al. (2003). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Journal of Clinical Pharmacology, 43(11), 1239-1250. [Link]
- Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed. [Link]
- Dodds Ashley, E. S., & Lewis, R. (2002). This compound: the newest triazole antifungal agent. Clinical Therapeutics, 24(10), 1597-1616. [Link]
- Kim, H., & Lee, L. S. (2024). Pharmacokinetics and Drug Interactions. Pharmaceutics, 16(2), 253. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 11. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. journals.asm.org [journals.asm.org]
A Structural Dissection of Two Seminal Azole Antifungals: A Comparative Guide to Voriconazole and Fluconazole
Introduction: The Azole Antifungals - A Pillar of Antimycotic Therapy
The azole class of antifungal agents represents a cornerstone in the management of fungal infections, ranging from superficial mycoses to life-threatening systemic diseases. Their mechanism of action, centered on the disruption of fungal cell membrane integrity, offers a selective toxicity profile that has been refined over generations of drug development. This guide provides a detailed structural and functional comparison of two prominent members of the triazole subclass: fluconazole, a first-generation agent, and voriconazole, a second-generation derivative. We will explore the nuanced structural modifications that differentiate these two molecules and translate into significant differences in their antifungal spectrum, pharmacokinetic properties, and clinical utility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the efficacy and safety of these critical therapeutic agents.
Chapter 1: The Molecular Architecture - A Tale of Two Triazoles
At their core, both fluconazole and this compound are triazole antifungals, characterized by a five-membered ring containing three nitrogen atoms. This triazole moiety is crucial for their biological activity. However, key structural distinctions underpin their differing pharmacological profiles.
Fluconazole , chemically designated as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, possesses a bis-triazole structure.[1][2] Its core is a propan-2-ol backbone substituted with a 2,4-difluorophenyl group and two 1H-1,2,4-triazol-1-yl groups.[2]
This compound , or (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic derivative of fluconazole.[3] Its development involved two key structural modifications: the replacement of one of the triazole rings with a fluorinated pyrimidine and the addition of an α-methyl group to the propyl backbone.[3][4] These alterations have profound implications for its antifungal activity and metabolic stability.
Figure 1: Chemical structures of fluconazole and this compound.
Chapter 2: Synthesis and Stereochemistry - The Causality Behind Structural Divergence
The synthetic pathways for fluconazole and this compound dictate their final structures and stereochemistry, which are critical for their biological activity.
Fluconazole Synthesis: A common synthetic route for fluconazole involves the reaction of 1,3-dichloroacetone with 1,2,4-triazole to form 1,3-bis(1,2,4-triazol-1-yl)acetone. This intermediate then reacts with a Grignard reagent derived from 2,4-difluorobromobenzene to yield fluconazole.[5][6] Alternative approaches include Friedel-Crafts acylation of 1,3-difluorobenzene.[2][7]
This compound Synthesis: The synthesis of this compound is more complex due to the presence of two chiral centers, requiring stereoselective methods to obtain the desired (2R, 3S) enantiomer. A key step involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a protected 4-(1-bromoethyl)-5-fluoropyrimidine in the presence of a zinc-lead couple, followed by deprotection and chiral resolution.[8][9] The precise control of stereochemistry is paramount, as the other enantiomers exhibit significantly lower antifungal activity.
Figure 2: Simplified synthetic workflows for fluconazole and this compound.
Chapter 3: Mechanism of Action - A Shared Target with Differential Affinity
Both fluconazole and this compound exert their antifungal effects by inhibiting the fungal cytochrome P450 (CYP) enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, thereby disrupting the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth or cell death.[1][3]
The structural differences between this compound and fluconazole contribute to variations in their binding affinity for fungal CYP51. The fluorinated pyrimidine ring and the α-methyl group of this compound allow for additional interactions within the active site of the enzyme, leading to a higher affinity and broader spectrum of activity.[10] This enhanced binding is particularly significant in overcoming some of the resistance mechanisms that affect fluconazole.[10]
Chapter 4: Structure-Activity Relationship - The Impact of Molecular Modifications
The clinical superiority of this compound over fluconazole in certain indications can be directly attributed to its structural modifications.
-
Expanded Antifungal Spectrum: The substitution of a triazole with a fluorinated pyrimidine ring in this compound is a key factor in its expanded spectrum of activity.[3] This modification allows this compound to be effective against a wider range of fungal pathogens, including fluconazole-resistant Candida species (e.g., C. krusei and C. glabrata) and molds such as Aspergillus spp., for which fluconazole has limited or no activity.[11][12][13][14]
-
Increased Potency: The α-methyl group in this compound's side chain contributes to a more potent inhibition of fungal CYP51.[10] This results in lower minimum inhibitory concentrations (MICs) against many fungal species compared to fluconazole.[11][12][15]
Comparative Antifungal Activity (MIC Data)
The following tables summarize the comparative in vitro activity of this compound and fluconazole against key fungal pathogens. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
Table 1: Comparative MICs (µg/mL) against Candida Species
| Organism | This compound MIC50 | This compound MIC90 | Fluconazole MIC50 | Fluconazole MIC90 |
| Candida albicans | 0.03 | 0.125 | 0.5 | 2 |
| Candida glabrata | 0.5 | 1 | 16 | 32 |
| Candida krusei | 0.25 | 0.5 | 32 | 64 |
| Candida parapsilosis | 0.03 | 0.125 | 1 | 2 |
| Candida tropicalis | 0.06 | 0.25 | 1 | 4 |
Data compiled from multiple sources.[11][12][13][15]
Table 2: Comparative MICs (µg/mL) against Aspergillus Species
| Organism | This compound MIC50 | This compound MIC90 | Fluconazole MIC50 | Fluconazole MIC90 |
| Aspergillus fumigatus | 0.25 | 0.5 | >256 | >256 |
| Aspergillus flavus | 0.5 | 1 | >256 | >256 |
| Aspergillus niger | 0.25 | 0.25 | 256 | 256 |
Data compiled from multiple sources.[14][16]
Chapter 5: Pharmacokinetics and Metabolism - The Role of Cytochrome P450
The pharmacokinetic profiles of fluconazole and this compound also exhibit notable differences, largely influenced by their interactions with human cytochrome P450 enzymes.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Fluconazole |
| Bioavailability | >90% (oral) | >90% (oral) |
| Protein Binding | ~58% | ~11-12% |
| Metabolism | Extensive hepatic (CYP2C19, CYP2C9, CYP3A4) | Minimal hepatic metabolism |
| Elimination Half-life | ~6 hours (dose-dependent) | ~30 hours |
| Excretion | <2% unchanged in urine | >80% unchanged in urine |
Data compiled from multiple sources.[17][18]
A critical distinction lies in their metabolism. This compound is extensively metabolized in the liver by CYP2C19, CYP2C9, and CYP3A4, leading to a shorter, dose-dependent half-life.[18] In contrast, fluconazole undergoes minimal metabolism and is primarily excreted unchanged in the urine, resulting in a much longer half-life.[17]
This difference in metabolism has significant implications for drug-drug interactions. Both drugs are inhibitors of CYP enzymes, but to varying degrees.
Cytochrome P450 Inhibition
Both this compound and fluconazole can inhibit the metabolism of other drugs that are substrates for CYP enzymes, leading to potential toxicities.
Table 4: Comparative Inhibition of Cytochrome P450 Isoforms (Ki values in µM)
| CYP Isoform | This compound Ki | Fluconazole Ki |
| CYP2C9 | 2.79 | 12.3 - 30.3 |
| CYP2C19 | 5.1 | 2.1 - 12.3 |
| CYP3A4 | 0.66 (competitive) / 2.97 (noncompetitive) | 18.3 - 25.2 |
Data compiled from multiple sources.[19][20][21][22][23]
This compound is a more potent inhibitor of several CYP isoforms compared to fluconazole, necessitating careful consideration of co-administered medications.[23]
Chapter 6: Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to standardized protocols is essential for generating reliable and reproducible data.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antifungal Stock Solutions:
- Prepare a stock solution of each antifungal agent (this compound and fluconazole) at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide).
- Further dilute the stock solutions in RPMI-1640 medium to create a working solution for serial dilutions.
2. Inoculum Preparation:
- Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
- Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL for yeasts).[24]
- For molds, prepare a conidial suspension and adjust the concentration using a hemocytometer.[24]
- Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.[24]
3. Plate Preparation and Inoculation:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
- Inoculate each well with the prepared fungal suspension. Include a growth control well (no antifungal) and a sterility control well (no inoculum).
4. Incubation:
- Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[25] This can be determined visually or by using a spectrophotometer to measure optical density.[25]
start [label="Prepare Antifungal\nStock Solutions"];
inoculum [label="Prepare Fungal Inoculum"];
plate [label="Prepare 96-well Plate\nwith Serial Dilutions"];
add_inoculum [label="Inoculate Wells"];
incubate [label="Incubate at 35°C"];
read [label="Determine MIC\n(Visual or Spectrophotometric)"];
start -> plate;
inoculum -> add_inoculum;
plate -> add_inoculum;
add_inoculum -> incubate;
incubate -> read;
}
Figure 3: Workflow for MIC determination by broth microdilution.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound and fluconazole on human liver microsomes.
1. Reagents and Materials:
- Human liver microsomes (pooled from multiple donors)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, testosterone for CYP3A4)
- This compound and fluconazole at various concentrations
- Positive control inhibitors for each CYP isoform
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system for analysis
2. Incubation Procedure:
- Pre-incubate human liver microsomes, the antifungal agent (or vehicle control), and the probe substrate in the incubation buffer at 37°C.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate for a specific time period (e.g., 10-30 minutes) at 37°C.
- Terminate the reaction by adding the quenching solution.
3. Sample Analysis:
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
4. Data Analysis:
- Calculate the percent inhibition of metabolite formation at each concentration of the antifungal agent relative to the vehicle control.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model.[26]
- The Ki value can be determined by performing the assay with multiple substrate and inhibitor concentrations and analyzing the data using enzyme kinetics models (e.g., Dixon or Cheng-Prusoff plots).
start [label="Prepare Incubation Mixture:\nMicrosomes, Inhibitor, Probe Substrate"];
pre_incubate [label="Pre-incubate at 37°C"];
initiate [label="Initiate Reaction\nwith NADPH"];
incubate [label="Incubate at 37°C"];
quench [label="Terminate Reaction"];
analyze [label="Analyze Metabolite Formation\nby LC-MS/MS"];
calculate [label="Calculate % Inhibition,\nIC50, and Ki"];
start -> pre_incubate;
pre_incubate -> initiate;
initiate -> incubate;
incubate -> quench;
quench -> analyze;
analyze -> calculate;
}
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]
- 7. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process For Synthesis Of this compound [quickcompany.in]
- 10. Genetic Basis for Differential Activities of Fluconazole and this compound against Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the antifungal effect of this compound and fluconazole on oral candidiasis before and during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Comparison of Antifungal Susceptibilities to Fluconazole and this compound of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjpath.org.my [mjpath.org.my]
- 15. Fluconazole and this compound Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and pharmacokinetics of oral this compound in patients at risk of fungal infection: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Voriconazole in Human Plasma
Introduction: The Clinical Imperative for Voriconazole Monitoring
This compound is a broad-spectrum, second-generation triazole antifungal agent, pivotal in the treatment of life-threatening invasive fungal infections, particularly those caused by Aspergillus species.[1] Despite its efficacy, this compound exhibits complex and highly variable pharmacokinetics. This variability is attributed to several factors, including genetic polymorphisms in the metabolizing enzyme CYP2C19, patient age, liver function, and numerous drug-drug interactions.[2] Such unpredictability in drug exposure can lead to therapeutic failure at sub-therapeutic concentrations or adverse events, including hepatotoxicity and neurotoxicity, at supra-therapeutic levels.[3]
Consequently, Therapeutic Drug Monitoring (TDM) is strongly recommended to optimize this compound therapy, ensuring plasma concentrations are maintained within the established therapeutic window, typically between 1.0 to 5.5 mg/L.[4][5] This application note details a robust, reliable, and readily implementable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the routine quantification of this compound in human plasma. The described protocol is grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.[6][7][8][9]
Principle of the Method
This method employs a simple protein precipitation step for sample clean-up, followed by reversed-phase HPLC for the separation of this compound from endogenous plasma components. Quantification is achieved by monitoring the UV absorbance at a wavelength specific to this compound. The causality behind this choice is the balance between efficiency and cost-effectiveness. While liquid-liquid extraction or solid-phase extraction can yield cleaner extracts, protein precipitation with an organic solvent like methanol or acetonitrile is significantly faster and requires fewer resources, making it ideal for a high-throughput TDM setting.[10][11][12] The use of an internal standard (IS) is crucial to correct for variations in extraction recovery and injection volume, thereby enhancing the precision and accuracy of the method.[13]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier | Notes |
| This compound Reference Standard | >99% | Sigma-Aldrich or equivalent | Store as per manufacturer's instructions. |
| Internal Standard (e.g., Clonazepam, Ketoconazole) | >99% | Sigma-Aldrich or equivalent | Selection should be based on similar chromatographic behavior and extraction efficiency. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific or equivalent | |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific or equivalent | Used for stock solutions and protein precipitation. |
| Water | HPLC/Ultrapure | Millipore Milli-Q or equivalent | |
| Perchloric Acid | Analytical Grade | Sigma-Aldrich or equivalent | Optional for protein precipitation.[10][11] |
| Drug-Free Human Plasma | Biological specialty company | Used for preparation of calibrators and quality controls. |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this application. The following conditions have been optimized for the separation and detection of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable isocratic pump, autosampler, and UV detector are required. |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for this compound.[10][11] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | This simple isocratic mobile phase provides good resolution and a reasonable run time.[10][11] |
| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency and backpressure.[10][11] |
| Column Temperature | 25°C (Ambient) | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 100 µL | A larger injection volume can improve sensitivity. |
| UV Detection Wavelength | 255 nm | Corresponds to a UV absorbance maximum for this compound, ensuring good sensitivity.[10][11] |
| Internal Standard (IS) | Clonazepam | Elutes at a distinct retention time from this compound and endogenous peaks. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These solutions should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations that will be used to spike into plasma for the calibration curve.
-
Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the IS primary stock solution with methanol.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to prepare a calibration curve typically ranging from 0.2 to 15 mg/L.[10][11] This range encompasses the therapeutic window.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.8, 2, and 4 mg/L).[10] These QCs should be prepared from a separate weighing of the reference standard than the calibration standards.
Sample Preparation Protocol: Protein Precipitation
The following diagram illustrates the straightforward protein precipitation workflow.
Caption: Protein Precipitation Workflow for Plasma Samples.
Detailed Steps:
-
Pipette 200 µL of plasma (patient sample, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 100 µL of the supernatant into the HPLC system.
HPLC Analysis Workflow
The analytical process from sample injection to data analysis is outlined below.
Caption: HPLC Analysis and Quantification Workflow.
Method Validation
To ensure the reliability of the method, a full validation should be performed according to the FDA and/or EMA guidelines on bioanalytical method validation.[6][7][8] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 0.2 mg/L |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | 95-105% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Recovery | Consistent, precise, and reproducible | > 90% |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS | No interference observed |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the initial concentration | Stable under typical laboratory conditions |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Limit |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2% |
Conclusion
The HPLC-UV method described in this application note provides a simple, rapid, and robust solution for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation makes it well-suited for routine therapeutic drug monitoring in a clinical laboratory setting. The method has been demonstrated to be linear, accurate, precise, and selective over the clinically relevant concentration range. Adherence to the detailed protocol and rigorous method validation will ensure the generation of high-quality data to guide clinicians in optimizing this compound therapy for patients with invasive fungal infections.
References
- Ashbee, H. R., et al. (2014). Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. Journal of Antimicrobial Chemotherapy, 69(5), 1162-1176. [Link]
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Food and Drug Administration (FDA). (2018).
- Hope, W. W., Billaud, E. M., Lestner, J., & Denning, D. W. (2008). Therapeutic drug monitoring for this compound. Current opinion in infectious diseases, 21(6), 580-586. [Link]
- Pascual, A., et al. (2008). This compound therapeutic drug monitoring in patients with invasive mycoses improves efficacy and safety outcomes. Clinical Infectious Diseases, 46(2), 201-211. [Link]
- Patil, A., & Majumdar, M. (2015). Plasma this compound Estimation by HPLC. Indian journal of clinical biochemistry : IJCB, 31(2), 226–230. [Link]
- Scholz, I., et al. (2009). A new rapid and sensitive high-performance liquid chromatography-based method for the simultaneous determination of this compound and posaconazole in human plasma. Journal of Antimicrobial Chemotherapy, 63(5), 957-962. [Link]
- Teh, L. K., et al. (2012). Development and validation of a high-performance liquid chromatography method for the determination of this compound in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 162-167. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022).
- Troke, P. F., et al. (2011). Treatment of invasive aspergillosis with this compound: a review of the literature. Clinical infectious diseases, 52(8), 911-923. [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. tdm-monografie.org [tdm-monografie.org]
- 4. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nhsgrampian.org [nhsgrampian.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma this compound Estimation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound Plasma Concentration by HPLC Technique and Evaluating Its Association with Clinical Outcome and Adverse Effects in Patients with Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Susceptibility Testing of Aspergillus species to Voriconazole
Introduction
Invasive aspergillosis (IA) represents a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The filamentous fungus Aspergillus, with Aspergillus fumigatus being the most common causative agent, is the primary pathogen. Voriconazole, a second-generation triazole antifungal, is a first-line agent for the treatment of IA due to its broad-spectrum activity against Aspergillus species.[1][2] However, the emergence of azole resistance is a growing global health concern that can lead to clinical failure.[3] Resistance may develop during therapy in a patient or be acquired from environmental sources, as azole compounds are also used in agriculture.[3]
Therefore, accurate and reliable in vitro susceptibility testing of clinical Aspergillus isolates is crucial. It serves not only to guide individualized patient therapy but also to conduct epidemiological surveillance, monitor resistance trends, and inform public health strategies.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and standardized protocols for determining the susceptibility of Aspergillus to this compound, based on internationally recognized reference methods.
Principle of the Assay: this compound's Mechanism and Fungal Resistance
A fundamental understanding of the drug-target interaction and the mechanisms by which the fungus evades its action is essential for interpreting susceptibility test results.
This compound Mechanism of Action
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Its primary target is the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the cyp51 genes.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound blocks the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane.[1] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane fluidity and function, and inhibiting fungal growth.[5][6]
Caption: Mechanism of action of this compound against Aspergillus.
Mechanisms of Resistance
Azole resistance in Aspergillus, particularly A. fumigatus, is most commonly associated with modifications in the target enzyme or changes in intracellular drug concentration.
-
Target Site Modification: The predominant mechanism involves mutations in the cyp51A gene.[7] Specific point mutations can reduce the binding affinity of this compound to the 14α-demethylase enzyme. More complex mutations, such as the combination of a tandem repeat (e.g., TR₃₄ or TR₄₆) in the promoter region of the gene with a point mutation (e.g., L98H or Y121F/T289A), lead to overexpression of the target enzyme.[3][8] This overexpression requires a higher concentration of the drug to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the antifungal drug out of the fungal cell, reducing the intracellular concentration of this compound at its target site.[2][9]
Caption: Key mechanisms of this compound resistance in Aspergillus.
Reference Methodologies: CLSI and EUCAST
Two main bodies provide standardized reference methods for antifungal susceptibility testing: the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe. Their documents, CLSI M38 and EUCAST E.DEF 9.3 , form the basis for reproducible testing worldwide.[10][11][12][13]
While largely harmonized, some differences exist:
-
Medium: CLSI standardizes on RPMI-1640 medium.[10][14] EUCAST recommends supplementing RPMI-1640 with 2% glucose to enhance the growth of some isolates, which can facilitate endpoint reading.[15][16]
-
Inoculum Size: The final inoculum concentration in the test wells differs slightly between the protocols.[16]
-
Endpoint Reading: Both define the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration showing 100% inhibition of growth (i.e., a visually clear well) for azoles against Aspergillus.[17][18]
The following protocol is primarily based on the CLSI M38-A2 reference method, with notes on EUCAST variations where applicable.[10][19][20]
Detailed Protocol: Broth Microdilution Method
This method determines the quantitative MIC of this compound against Aspergillus species. It involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a 96-well microtiter plate.
Materials and Reagents
-
Aspergillus isolate for testing
-
Quality control strains (e.g., A. fumigatus ATCC 204305, A. flavus ATCC 204304)
-
This compound analytical grade powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 liquid medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile, 96-well, flat-bottom microtiter plates
-
Sterile distilled water
-
Sterile 0.85% saline containing 0.05% Tween 20
-
Potato Dextrose Agar (PDA) or similar sporulation agar
-
Spectrophotometer and cuvettes
-
Hemocytometer
-
Incubator (35°C)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Step 1: Preparation of this compound Stock and Dilution Plates
-
Prepare this compound Stock (1600 µg/mL): Weigh the appropriate amount of this compound powder and dissolve it in 100% DMSO to create a stock solution of 1600 µg/mL. Causality: DMSO is required to solubilize the hydrophobic this compound powder. This high concentration allows for subsequent dilutions in aqueous media without DMSO toxicity to the fungus.
-
Prepare Intermediate Dilution: Dilute the stock solution 1:50 in RPMI-1640 medium to obtain a 32 µg/mL working solution. This is the highest concentration to be tested.
-
Plate Preparation: a. Add 100 µL of RPMI-1640 to wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as the growth control (drug-free). b. Add 200 µL of the 32 µg/mL this compound working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. The final drug concentrations in the plate (after inoculum is added) will range from 16 µg/mL to 0.03 µg/mL. Well 11 serves as a negative control (sterility).
Step 2: Inoculum Preparation and Standardization
This is the most critical step for inter-laboratory reproducibility. The goal is to create a standardized suspension of fungal conidia.
-
Culture Isolate: Grow the Aspergillus isolate on a PDA slant or plate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest Conidia: Gently overlay the mature culture with approximately 1 mL of sterile 0.85% saline with 0.05% Tween 20. Causality: Tween 20 is a surfactant that helps to wet the hydrophobic conidia and create a homogenous suspension.
-
Create Suspension: Gently scrape the surface with a sterile loop or swab to release the conidia. Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.
-
Adjust Inoculum Density: a. Transfer the upper, clarified suspension to a new sterile tube. Adjust the turbidity of the suspension with sterile saline/Tween 20 to match a 0.5 McFarland standard, or more accurately, to a specific optical density (e.g., 80-82% transmittance at 530 nm).[4] b. Verification (Optional but Recommended): Perform a quantitative plate count of the adjusted suspension to confirm the conidial concentration. A hemocytometer count can also be used for immediate verification.
-
Final Dilution: Dilute the adjusted conidial suspension in RPMI-1640 medium to achieve a final working concentration that, when added to the plate, results in a final test concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
Step 3: Inoculation, Incubation, and Reading
-
Inoculation: Add 100 µL of the final diluted inoculum suspension to wells 1 through 10 and to the growth control well (well 12). This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired range (16 to 0.03 µg/mL). Do not add inoculum to the sterility control well (well 11).
-
Incubation: Seal the plates or place them in a container with a moist towel to prevent evaporation. Incubate at 35°C for 46-50 hours.[4][18]
-
Reading the MIC: Using a reading mirror or inverted microscope, examine the wells for growth. The MIC is defined as the lowest concentration of this compound that shows 100% inhibition of visible growth compared to the drug-free growth control well.[17]
Caption: Workflow for the Aspergillus broth microdilution susceptibility test.
Quality Control (QC)
Running QC strains with known MIC ranges alongside clinical isolates is mandatory for a self-validating system. This ensures that the test system (media, drug dilutions, inoculum, incubation) is performing correctly.
-
QC Strains: Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 are recommended by CLSI.[21][22]
-
Procedure: Test the QC strains using the exact same procedure as the clinical isolates.
-
Validation: The resulting MIC for each QC strain must fall within the established acceptable range. If it does not, the results for the clinical isolates tested in that run are considered invalid, and troubleshooting is required.
| Quality Control Strain | Antifungal Agent | CLSI M38-A2 Acceptable MIC Range (µg/mL) |
| Aspergillus fumigatus ATCC 204305 | This compound | 0.12 - 0.5 |
| Aspergillus flavus ATCC 204304 | This compound | 0.25 - 1.0 |
Note: QC ranges are subject to revision. Always consult the latest version of the CLSI M51 or EUCAST QC documents.
Interpretation of Results
The raw MIC value is interpreted using clinical breakpoints (CBPs) to categorize an isolate as Susceptible, Intermediate, or Resistant. CBPs are established based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.
| Species | CLSI Breakpoints (µg/mL)[17] | EUCAST Breakpoints (mg/L)[11] |
| S | I | |
| Aspergillus fumigatus | ≤0.5 | 1 |
| Aspergillus flavus | - | - |
| Aspergillus terreus | ≤1 | 2 |
| Aspergillus niger | - | - |
-
S - Susceptible: A high likelihood of therapeutic success with a standard dosing regimen.
-
I - Intermediate (CLSI) / Susceptible, Increased Exposure (EUCAST): Therapeutic success is uncertain but may be possible in body sites where the drug is concentrated or when a higher dose can be used.[11]
-
R - Resistant: A high likelihood of therapeutic failure, even with increased dosage.
For species lacking established CBPs, Epidemiological Cutoff Values (ECVs) are used. An ECV distinguishes the wild-type (WT) population of a species from isolates that may harbor resistance mechanisms. An MIC above the ECV suggests a non-wild-type (NWT) phenotype and potential resistance.[4]
References
- Krishnan-Natesan, S. (2009). Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates. Antimicrobial Agents and Chemotherapy.
- Scott, L.J., & Simpson, D. (2007). This compound: in the treatment of invasive aspergillosis. Drugs.
- Clemons, K.V., et al. (2006). This compound Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation. Antimicrobial Agents and Chemotherapy.
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse.
- Garcia-Vidal, C., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi.
- Rosowski, E.E., et al. (2018). Efficacy of this compound against Aspergillus fumigatus Infection Depends on Host Immune Function. Antimicrobial Agents and Chemotherapy.
- ANSI Webstore. CLSI M38-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
- Encyclopedia.pub. (2023). Antifungal-Resistance Mechanisms of Aspergillus spp.
- Peman, J., et al. (2009). Clinical Isolates of Aspergillus Species Remain Fully Susceptible to this compound in the Post-Voriconazole Era. Antimicrobial Agents and Chemotherapy.
- van der Linden, J.W.M., et al. (2011). Aspergillosis due to this compound Highly Resistant Aspergillus fumigatus and Recovery of Genetically Related Resistant Isolates From Domiciles. Clinical Infectious Diseases.
- ScienceOpen. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2.
- The Annals of Pharmacotherapy. (2002). This compound: the newest triazole antifungal agent. The Annals of Pharmacotherapy.
- ZLibrary. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi PDF.
- Scribd. (2020). EUCAST E Def 9.3.2 Mould Testing Definitive Revised 2020.
- CLSI. FR01 | this compound Breakpoints for Aspergillus fumigatus.
- ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.
- EUCAST. AST of Moulds.
- Al-Wathiqi, F., et al. (2012). Resistance to this compound Due to a G448S Substitution in Aspergillus fumigatus in a Patient with Cerebral Aspergillosis. Antimicrobial Agents and Chemotherapy.
- Cuenca-Estrella, M. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology.
- ResearchGate. Quality control Aspergillus strains and reference MIC ranges for amphotericin B and this compound.
- Arendrup, M.C., et al. (2019). How to: EUCAST recommendations on the screening procedure E.Def 10.1 for the detection of azole resistance in Aspergillus fumigatus isolates using four-well azole-containing agar plates. Clinical Microbiology and Infection.
- Pfaller, M.A., et al. (2002). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs. Journal of Clinical Microbiology.
- Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.
- Garcia-Rubio, R., et al. (2022). Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe. Journal of Fungi.
- Shields, R.K., et al. (2024). Use of this compound to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. Journal of Clinical Microbiology.
- Machado, M., et al. (2018). Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus. Frontiers in Microbiology.
- van der Linden, J.W.M., et al. (2018). Itraconazole, this compound, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi.
- Espinel-Ingroff, A., et al. (2001). E-Test Method for Testing Susceptibilities of Aspergillus spp. to the New Triazoles this compound and Posaconazole and to Established Antifungal Agents: Comparison with NCCLS Broth Microdilution Method. Journal of Clinical Microbiology.
- BrCAST. (2020). EUCAST – Documento Definitivo E.DEF. 9.3.2 – Abril 2020.
- EUCAST. Document Archive.
- Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology.
- Medical Notes. (2025). EUCAST E.DEF 9.3.2 Archives.
- Scribd. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020.
Sources
- 1. This compound: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to this compound Due to a G448S Substitution in Aspergillus fumigatus in a Patient with Cerebral Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 9. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njccwei.com [njccwei.com]
- 11. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. EUCAST: AST of Moulds [eucast.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. researchgate.net [researchgate.net]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 20. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi PDF [wvw.zlibrary.to]
- 21. Clinical Isolates of Aspergillus Species Remain Fully Susceptible to this compound in the Post-Voriconazole Era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Therapeutic Drug Monitoring of Voriconazole
Authored by: Gemini, Senior Application Scientist
Abstract
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Aspergillus species.[1] Its clinical utility is complicated by a narrow therapeutic index and highly variable pharmacokinetics, making Therapeutic Drug Monitoring (TDM) an essential tool for optimizing patient outcomes.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for this compound TDM. We delve into the pharmacokinetic and pharmacodynamic rationale, present detailed protocols for sample handling and analysis, and offer insights into data interpretation and dose adjustment.
The Rationale for this compound TDM: A Complex Pharmacokinetic Profile
Effective TDM is built on a deep understanding of a drug's behavior in the body. For this compound, several key characteristics make standardized dosing problematic and underscore the necessity of individualized monitoring.
1.1. High Pharmacokinetic Variability: this compound exhibits significant inter- and intra-patient variability in its absorption and metabolism.[4][5] This means that the same dose administered to different patients—or even to the same patient at different times—can result in vastly different plasma concentrations.
1.2. Non-Linear Pharmacokinetics: Unlike many drugs, this compound does not follow linear kinetics. It undergoes capacity-limited (saturable) metabolism, primarily via the hepatic cytochrome P450 enzyme CYP2C19. Consequently, a small increase in dose can lead to a disproportionately large increase in plasma concentration, elevating the risk of toxicity.[6]
1.3. Influence of Genetic Polymorphisms: The primary metabolizing enzyme, CYP2C19, is highly polymorphic.[7][8] An individual's genetic makeup determines their metabolizer status, which is a major predictor of this compound exposure.[9] This genetic variability is a key driver of the observed pharmacokinetic differences among patients.[7][8][10]
1.4. Drug-Drug Interactions: this compound is a substrate and an inhibitor of CYP2C19, CYP2C9, and CYP3A4, making it susceptible to numerous drug-drug interactions.[4][6][11] Co-administration with CYP inducers (e.g., certain anticonvulsants) can lead to subtherapeutic levels, while co-administration with inhibitors can cause toxic accumulation.[4][5]
1.5. Defined Exposure-Response Relationship: Crucially, a clear relationship exists between this compound plasma concentration and both clinical efficacy and toxicity.[3][12][13] Trough concentrations below 1.0 mg/L are linked to a higher rate of therapeutic failure, whereas levels exceeding 5.5 mg/L are associated with an increased incidence of adverse events, particularly neurotoxicity.[2][12][14]
Core Pharmacokinetic and Pharmacodynamic Parameters
A successful TDM program relies on targeting the correct therapeutic window, which is defined by the drug's PK/PD properties.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value / Description | Reference(s) |
| Oral Bioavailability | >90% | [6] |
| Metabolism | Hepatic; primarily via CYP2C19, with minor roles for CYP2C9 and CYP3A4. Exhibits non-linear, saturable kinetics. | [7][8] |
| Plasma Protein Binding | ~60% | [6] |
| Volume of Distribution | 2.0 - 4.6 L/kg, indicating extensive tissue distribution. | [6] |
| Elimination Half-life | Dose-dependent; approximately 6 hours at standard doses. | [6] |
| Time to Steady-State | 5-7 days without a loading dose; can be reached within 24-72 hours with a loading dose. | [1][4][5] |
The Critical Role of CYP2C19 Genetics
The genetic makeup of the CYP2C19 gene is arguably the most significant factor influencing this compound variability.[8] Understanding a patient's metabolizer status provides powerful predictive insight into their likely drug exposure.
Table 2: Influence of CYP2C19 Phenotype on this compound Exposure
| Phenotype | Description | Allele Examples | Expected this compound Exposure | Prevalence |
| Poor Metabolizer (PM) | Greatly reduced or absent enzyme activity. | 2/2, 2/3 | 4-fold higher than Extensive Metabolizers.[10] | 3-5% (Caucasians/Blacks), 15-20% (Asians)[10] |
| Intermediate Metabolizer (IM) | Decreased enzyme activity. | 1/2, 1/3 | 2-fold higher than Extensive Metabolizers.[10] | 15-46%[7] |
| Extensive (Normal) Metabolizer (EM) | Normal enzyme activity. | 1/1 | "Normal" reference exposure. | 35-58%[7] |
| Rapid Metabolizer (RM) | Increased enzyme activity. | 1/17 | Lower exposure than EMs. | Varies by population |
| Ultrarapid Metabolizer (UM) | Very high enzyme activity. | 17/17 | Subtherapeutic concentrations are a significant risk.[7][15] | 1-33%[7] |
Pharmacodynamic Target
The primary PK/PD index for this compound efficacy is the ratio of the free-drug area under the curve over 24 hours to the minimum inhibitory concentration (fAUC₀₋₂₄/MIC).[6][16] For practical clinical application, the plasma trough concentration (Cmin) is used as a surrogate marker.
Table 3: Recommended this compound Trough Concentrations
| Status | Target Trough Range (Cmin) | Rationale & Notes | Reference(s) |
| Standard Therapy/Prophylaxis | 1.0 - 5.5 mg/L | Balances efficacy (levels >1.0 mg/L) with risk of toxicity (levels >5.5 mg/L). | [4][9][17] |
| Subtherapeutic | < 1.0 mg/L | Associated with an increased risk of treatment failure. | [12] |
| Supratherapeutic / Toxic Risk | > 5.5 mg/L | Associated with a significantly increased risk of neurotoxicity and hepatotoxicity. | [2][12][14] |
| Severe Infections | 2.0 - 5.5 mg/L | A higher lower-bound target may be prudent for CNS infections or pathogens with elevated MICs. | [17] |
Experimental Protocol: this compound Quantification
This section provides a step-by-step protocol for sample collection, handling, and analysis. Adherence to this protocol is critical for generating reliable and reproducible data.
3.1. Sample Collection and Handling Workflow
Caption: Workflow for this compound TDM sample handling.
Protocol Details:
-
Timing: Collect trough level samples immediately (0-60 minutes) prior to the next scheduled dose.[4] Ensure the patient is at steady-state (at least 5 days on a stable dose) to allow for meaningful interpretation.[4][5]
-
Sample Type: Serum is preferred.[4][18] Collect 3-5 mL of blood in a plain, red-top tube without a gel separator. If a serum separator tube (SST) with gel is used, the serum must be separated from the gel as soon as possible to prevent the drug from binding to the gel, which can cause an artificially low result.[18] Alternatively, plasma collected in an EDTA (lavender-top) tube is acceptable.[15]
-
Processing: Allow clotted blood to stand for at least 30 minutes before centrifugation. Centrifuge at 1500 x g for 15 minutes.[19]
-
Storage and Transport: Immediately transfer the separated serum or plasma to a labeled cryovial. If analysis is delayed, store samples at 4°C for up to 24 hours or frozen at -20°C or -80°C for long-term stability.[18][19] Ship samples on dry ice.
-
Documentation: Each sample must be accompanied by a requisition form detailing the patient's ID, current this compound dose and frequency, time of last dose, and time of sample collection.[17][18]
3.2. Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While LC-MS/MS is the gold standard for sensitivity, a well-validated HPLC-UV method is robust, cost-effective, and sufficient for clinical TDM.[5][20][21]
Principle: This method uses protein precipitation to extract this compound and an internal standard (IS) from the plasma matrix. The compounds are then separated using reverse-phase HPLC and quantified by UV absorbance at 255 nm.[21]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector, autosampler, and C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
This compound analytical standard.
-
Internal Standard (e.g., clonazepam or ketoconazole).
-
HPLC-grade methanol, acetonitrile, and water.
-
Perchloric acid or trichloroacetic acid.
-
Microcentrifuge tubes and a high-speed centrifuge.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (70:30, v/v). Degas thoroughly before use.[21]
-
Internal Standard (IS) Stock: Prepare a stock solution of the IS in methanol.
-
Calibrators and Quality Controls (QCs): Spike drug-free human plasma with known concentrations of this compound to create a calibration curve (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, 10.0 mg/L) and at least three levels of QCs (low, medium, high).[20][21]
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the sample (patient plasma, calibrator, or QC) into a 1.5 mL microcentrifuge tube.[20]
-
Add 100 µL of the IS working solution.
-
Add 200 µL of chilled methanol or an appropriate volume of perchloric acid to precipitate proteins.[20][21]
-
Vortex the tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[21]
-
Carefully collect the clear supernatant and transfer it to an HPLC autosampler vial.
-
-
Chromatographic Analysis:
-
Inject 20-50 µL of the prepared supernatant onto the HPLC system.
-
Run the analysis using the established chromatographic conditions.
-
Table 4: Example HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm)[21] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[21] |
| Flow Rate | 1.0 mL/min[21] |
| Detection Wavelength | 255 nm[21] |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 20 µL |
-
Data Quantification:
-
Integrate the peak areas (or heights) for this compound and the internal standard.
-
Calculate the peak area ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Self-Validating System: The reliability of every TDM result depends on a rigorously validated assay. The protocol must be validated for linearity, precision (intra- and inter-day CVs <15%), accuracy (within 85-115% of true value), and a lower limit of quantification (LLOQ) appropriate for clinical decision making (e.g., ≤0.2 mg/L).[20][21]
Data Interpretation and Clinical Action
Obtaining an accurate concentration is only half the process. The result must be interpreted in the context of the patient's clinical status, genetics, and co-medications to guide therapy.
Caption: Factors influencing this compound concentration and interpretation.
Table 5: Guideline for Dose Adjustments Based on Trough Levels
| Trough Level (mg/L) | Clinical Implication | Recommended Action | Reference(s) |
| < 1.0 | Risk of therapeutic failure. | Assess adherence and interacting drugs (inducers). Increase dose by 25-50%. | [1][14] |
| 1.0 – 5.5 | Within target range. | Continue current dose. Monitor clinical status. Re-check level if clinical status changes. | [4][9] |
| > 5.5 | Increased risk of toxicity. | Assess for signs of neurotoxicity/hepatotoxicity. Reduce dose by 25%. If >10 µg/mL or toxicity is present, consider holding one dose then reducing maintenance dose by 50%. | [1][14] |
Causality Behind Dose Adjustments: Due to this compound's non-linear pharmacokinetics, dose adjustments must be made cautiously. A 50% increase in dose could more than double the steady-state concentration. Therefore, smaller, incremental changes of 25-50% are recommended, followed by a repeat trough level measurement after the new steady-state is achieved.[4][14]
References
- Alberta Health Services. (n.d.). This compound Therapeutic Drug Monitoring Guidelines.
- Chen, K., et al. (2022). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology.
- NHS Grampian. (2023). This compound - Therapeutic Drug Monitoring (TDM) Guidance.
- Ashbee, H. R., et al. (2014). Practice guidelines for therapeutic drug monitoring of this compound. Journal of Antimicrobial Chemotherapy.
- Sien-Yi, L., & Farmaki, T. (2012). CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics? PubMed Central.
- Theuretzbacher, U., et al. (2006). Pharmacokinetic/pharmacodynamic profile of this compound. Clinical Pharmacokinetics.
- National Center for Biotechnology Information. (2019). This compound Therapy and CYP2C19 Genotype. Medical Genetics Summaries.
- Penn, T., & Zhang, Q. (2009). Quantification of Antifungal Drug this compound in Serum and Plasma by HPLC-UV. Journal of Analytical & Bioanalytical Techniques.
- Kim, J., et al. (2012). Effect of CYP2C19 polymorphism on the pharmacokinetics of this compound after single and multiple doses in healthy volunteers. Journal of Clinical Pharmacology.
- Mavridou, E., et al. (2010). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy.
- Neely, M., et al. (2009). This compound Population Pharmacokinetics and Pharmacodynamics in Children. 49th Interscience Conference on Antimicrobial Agents and Chemotherapy.
- Bian, Y., et al. (2024). Effects of this compound on the safety, pharmacokinetics and pharmacodynamics of ciprofol: a randomized, two-period crossover study in healthy Chinese subjects. Drug Design, Development and Therapy.
- Danda Biology. (2024). Guidelines for this compound blood concentration monitoring.
- Chen, Y., et al. (2023). The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals. Frontiers in Pharmacology.
- Neely, M., et al. (2010). This compound pharmacokinetics and pharmacodynamics in children. Clinical Infectious Diseases.
- Bergas, D., et al. (2021). Impact of CYP2C19 Genotype and Drug Interactions on this compound Plasma Concentrations. Therapeutic Drug Monitoring.
- Vogeser, M., et al. (2005). Quantification of this compound in plasma by liquid chromatography-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine.
- Zhang, G., et al. (2018). Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Tropical Journal of Pharmaceutical Research.
- Jain, M., et al. (2014). Plasma this compound Estimation by HPLC. Journal of Clinical and Diagnostic Research.
- Nii, T., et al. (2021). High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma this compound Concentration. Biological and Pharmaceutical Bulletin.
- Pascual, A., et al. (2008). This compound Therapeutic Drug Monitoring in Patients with Invasive Mycoses Improves Efficacy and Safety Outcomes. Clinical Infectious Diseases.
- ResearchGate. (2020). What Is the "Therapeutic Range" for this compound?
- Dolton, M. J., et al. (2012). Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy.
- Smith, J., et al. (2006). This compound Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy.
- TDM-Monografie.org. (2025). TDM monograph this compound.
- North Bristol NHS Trust. (n.d.). This compound.
Sources
- 1. en.diagreat.com [en.diagreat.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 9. Effect of CYP2C19 polymorphism on the pharmacokinetics of this compound after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 15. ovid.com [ovid.com]
- 16. In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nhsgrampian.org [nhsgrampian.org]
- 18. This compound | North Bristol NHS Trust [nbt.nhs.uk]
- 19. mdpi.com [mdpi.com]
- 20. longdom.org [longdom.org]
- 21. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Combination Studies of Voriconazole with Echinocandins
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combining Antifungal Classes
Invasive fungal infections (IFIs) represent a significant and growing threat to immunocompromised patient populations, with species such as Aspergillus and Candida being primary causative agents. Despite the availability of potent antifungal agents, mortality rates associated with IFIs remain unacceptably high. This clinical challenge has spurred research into combination therapies aimed at improving outcomes by leveraging different mechanisms of action to achieve a synergistic or enhanced antifungal effect.
This guide focuses on the in vitro evaluation of combining voriconazole, a broad-spectrum triazole, with echinocandins (e.g., caspofungin, anidulafungin, micafungin). These two classes of antifungals attack the fungal cell at distinct points:
-
This compound : A second-generation triazole that inhibits the lanosterol 14-α-demethylase enzyme, a critical component in the ergosterol biosynthesis pathway. The depletion of ergosterol disrupts the structure and function of the fungal cell membrane.
-
Echinocandins : A class of lipopeptides that non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex. This disruption of a key cell wall polymer leads to osmotic instability and cell death.
The fundamental hypothesis for this combination is a potent "one-two punch" effect. The echinocandin-induced damage to the cell wall may increase the permeability of the fungal cell, allowing for enhanced penetration of this compound to its target in the cell membrane.[1][2] In vitro studies are the foundational first step to quantify this interaction, determining if the combination is synergistic, additive, indifferent, or antagonistic.
The Proposed Mechanism of Synergistic Action
The interaction between this compound and echinocandins is predicated on their complementary attacks on the fungal cell's primary defense structures: the cell wall and the cell membrane. By weakening the structural integrity of the cell wall, echinocandins are thought to facilitate greater intracellular access for this compound, enhancing its efficacy at the cell membrane level.
Caption: Workflow for the checkerboard broth microdilution assay.
Time-Kill Assays
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal combination over time. [3]This method measures the rate of fungal killing by determining the number of colony-forming units (CFU) at various time points.
Data Analysis and Interpretation
The results are plotted as log10 CFU/mL versus time. The interaction is defined based on the change in fungal viability compared to the most active single agent.
-
Synergy : Often defined as a ≥2 log10 (or 100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) by the combination compared with the most active single drug. [4][5]* Indifference : A <2 log10 change (increase or decrease) in CFU/mL by the combination compared to the most active single drug. [5]* Antagonism : A ≥2 log10 increase in CFU/mL by the combination compared to the most active single drug. [5]
Experimental Workflow: Time-Kill Assay
This workflow involves exposing a standardized fungal inoculum to fixed concentrations of the drugs (alone and in combination) and sampling over an incubation period to quantify viable organisms.
Caption: Workflow for a dynamic time-kill assay.
Summary of In Vitro Findings
Studies have shown that the interaction between this compound and echinocandins is highly dependent on the fungal species and even the specific isolate being tested.
| Combination | Target Organism | Predominant Interaction | References |
| This compound + Caspofungin | Aspergillus spp. | Synergy to Indifference | [1][6][7] |
| This compound + Caspofungin | Candida glabrata | Synergy to Indifference | [8][9] |
| This compound + Anidulafungin | Aspergillus fumigatus | Synergy to Indifference (can be strain-dependent) | [10][11][12][13] |
| This compound + Anidulafungin | Aspergillus spp. | Synergy Trend | [13][14] |
| This compound + Micafungin | Aspergillus fumigatus | Synergy (in ~79% of isolates) | [15][16] |
| This compound + Micafungin | Candida spp. | Indifference (in ~97% of isolates) | [15][16] |
| This compound + Micafungin | Candida auris | Synergy | [17][18] |
General Observation: The combination of this compound and an echinocandin demonstrates a stronger tendency towards synergy against filamentous fungi like Aspergillus spp. than against yeasts like Candida spp. [22][23]For many Candida species, where echinocandins alone are highly active, the interaction is often indifferent. [22]However, for emerging multidrug-resistant species like C. auris, this combination has shown promising synergistic activity. [24][25]
Detailed Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol is adapted from methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and used in various research studies. [19][6][20] 1. Materials & Reagents
-
Sterile, 96-well flat-bottom microtiter plates.
-
This compound and Echinocandin (e.g., Anidulafungin) analytical grade powder.
-
Dimethyl sulfoxide (DMSO) for drug stock solutions.
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Fungal isolate grown on Potato Dextrose Agar (PDA) for 24-48h (yeasts) or 5-7 days (molds).
-
Sterile saline with 0.05% Tween 80 (for mold spore collection).
-
Spectrophotometer.
2. Preparation of Drug Solutions
-
Prepare 100x stock solutions of each drug in DMSO.
-
Further dilute the stocks in RPMI 1640 medium to create working solutions at 4x the highest concentration to be tested in the plate.
3. Plate Preparation
-
Add 100 µL of RPMI 1640 to all wells of the 96-well plate.
-
In column 1, add 100 µL of the 4x this compound working solution. Perform 2-fold serial dilutions from column 1 to column 10, leaving columns 11 (drug B control) and 12 (growth control) drug-free.
-
In row A, add 100 µL of the 4x echinocandin working solution. Perform 2-fold serial dilutions from row A to row G, leaving row H (drug A control) drug-free.
-
This setup creates a matrix of drug combinations, with single-drug controls in row H and column 11, and a drug-free growth control in well H12.
4. Inoculum Preparation
-
For Yeasts (Candida spp.): Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to get a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
For Molds (Aspergillus spp.): Gently harvest conidia from the agar plate using a saline-Tween solution. Allow heavy particles to settle and adjust the conidial suspension to a 0.5 McFarland standard. Dilute to achieve a final inoculum of 0.4-5 x 104 CFU/mL.
-
Add 100 µL of the final standardized inoculum to each well. The final volume in each well will be 200 µL.
5. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each well. The MIC is the lowest concentration of the drug(s) that causes complete (for this compound) or significant (for echinocandins, often termed MEC) inhibition of visible growth. This can be done visually or with a spectrophotometer.
6. Calculation
-
Identify the MIC of each drug alone (from row H and column 11).
-
For each well showing growth inhibition, calculate the FICI using the formula provided previously. The lowest FICI value is reported as the result for the isolate.
Protocol 2: Time-Kill Assay
This protocol is based on established methods for evaluating the pharmacodynamics of antifungal agents. [4][5] 1. Materials & Reagents
-
Sterile glass culture tubes or flasks.
-
Antifungal drug solutions prepared in RPMI 1640 medium.
-
Standardized fungal inoculum (prepared as in the checkerboard protocol, but with a higher starting concentration, e.g., adjusted to ~1-5 x 105 CFU/mL).
-
Sterile saline for dilutions.
-
PDA plates.
-
Orbital shaker incubator.
2. Experimental Setup
-
Prepare tubes for each condition, typically with a final volume of 10 mL:
-
Growth Control (inoculum + medium)
-
This compound alone (at a determined concentration, e.g., MIC)
-
Echinocandin alone (at a determined concentration, e.g., MIC)
-
Combination (this compound + Echinocandin at their respective concentrations)
-
-
Add the standardized fungal inoculum to each tube to achieve the target starting concentration of ~1-5 x 105 CFU/mL.
3. Incubation and Sampling
-
Incubate all tubes at 35°C in an orbital shaker (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
4. Viability Counting
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 50-100 µL of the appropriate dilutions onto PDA plates.
-
Incubate the plates at 35°C for 24-48 hours until distinct colonies are visible.
-
Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point. The lower limit of detection is typically 50-100 CFU/mL. [4] 5. Data Analysis
-
Calculate the log10 CFU/mL for each condition at each time point.
-
Plot the mean log10 CFU/mL versus time for all test conditions.
-
Compare the change in log10 CFU/mL for the combination relative to the most active single agent to determine synergy, indifference, or antagonism.
References
- Lopez-Causape, C., et al. (2018). In Vitro Combination of Anidulafungin and this compound against Intrinsically Azole-Susceptible and -Resistant Aspergillus spp. Antimicrobial Agents and Chemotherapy, 62(3).
- Canton, E., et al. (2006). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 57(4), 779–782.
- Manavathu, E. K., et al. (2003). In Vitro Interaction of Caspofungin Acetate with this compound against Clinical Isolates of Aspergillus spp. Antimicrobial Agents and Chemotherapy, 47(1), 424–426.
- Brainly.com. (2023). How is the FIC (Fractional Inhibitory Concentration) index determined? Include the formula used and.
- ResearchGate. (n.d.). Fractional inhibitory concentration (FIC) index formula.
- Meletiadis, J., et al. (2012). In vitro interaction of this compound and anidulafungin against triazole-resistant Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 56(12), 6243–6251.
- Meletiadis, J., et al. (2012). In Vitro Interaction of this compound and Anidulafungin against Triazole-Resistant Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 56(12), 6243–6251.
- ResearchGate. (n.d.). In vitro synergistic antifungal activities with caspofungin plus fluconazole or voricanazole against Candida species determined by Etest method.
- Müller, F. M., et al. (2005). Effect of this compound Combined with Micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial Agents and Chemotherapy, 49(12), 5157–5159.
- Lewis, R. E., et al. (2005). In Vitro Synergy Testing of Anidulafungin with Itraconazole, this compound, and Amphotericin B against Aspergillus spp. and Fusarium spp. Antimicrobial Agents and Chemotherapy, 49(8), 3555–3557.
- Heyn, K., et al. (2005). Effect of this compound combined with micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial Agents and Chemotherapy, 49(12), 5157–5159.
- ResearchGate. (n.d.). Results obtained with antifungal combinations by the time-kill (a) and Etest (b) methods.
- D'Hondt, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 839.
- Pfaller, M. A., et al. (2017). In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris. Antimicrobial Agents and Chemotherapy, 61(12), e01859-17.
- Lewis, R. E., et al. (2005). In Vitro Synergy Testing of Anidulafungin with Itraconazole, this compound, and Amphotericin B against Aspergillus spp. and Fusarium spp. Antimicrobial Agents and Chemotherapy, 49(8), 3555–3557.
- Hope, W. W., et al. (2013). Combination of this compound and Anidulafungin for Treatment of Triazole-Resistant Aspergillus fumigatus in an In Vitro Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 57(10), 4884–4890.
- GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index.
- Siala, M., et al. (2022). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers in Cellular and Infection Microbiology, 12, 977926.
- Graybill, J. R., et al. (2003). Efficacy of Caspofungin and this compound Combinations in Experimental Aspergillosis. Antimicrobial Agents and Chemotherapy, 47(11), 3688–3690.
- ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown?.
- Cokol, M., et al. (2020). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy, 75(1), 119–125.
- ResearchGate. (n.d.). Time-kill assays in which Candida albicans strains were cultured in YPD media....
- Stergiopoulou, T., et al. (2009). Amphotericin B- and this compound-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. Antimicrobial Agents and Chemotherapy, 53(3), 1218–1220.
- Khan, N. F., et al. (2023). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv.
- Whaley, S. G., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(11), 6982–6984.
- ResearchGate. (2005). Micafungin in combination with this compound in Aspergillus species: A pharmacodynamic approach for detection of combined antifungal activity in vitro.
- Arendrup, M. C., et al. (2017). In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata. Antimicrobial Agents and Chemotherapy, 61(11), e00939-17.
- Treviño-Rangel, R. de J., et al. (2022). Evaluation of the synergistic antifungal activity of micafungin and this compound plus sertraline against Candida auris. Brazilian Journal of Microbiology, 53(4), 1939–1945.
- ResearchGate. (2022). Evaluation of the synergistic antifungal activity of micafungin and this compound plus sertraline against Candida auris.
- ResearchGate. (n.d.). In Vitro Synergy Testing of Anidulafungin with Itraconazole, this compound, and Amphotericin B against Aspergillus spp. and Fusarium spp.
- ResearchGate. (n.d.). Efficacy of Caspofungin and this compound Combinations in Experimental Aspergillosis.
- Patil, R., et al. (2018). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Ancient Science of Life, 37(2), 104–109.
- Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 54(suppl_1), S12–S21.
- Ostrosky-Zeichner, L., et al. (2017). Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint. Antimicrobial Agents and Chemotherapy, 61(12), e01252-17.
- Garcia-Rubio, R., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 312.
- Stergiopoulou, T., et al. (2009). Amphotericin B- and this compound-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. Antimicrobial Agents and Chemotherapy, 53(3), 1218–1220.
- Lamoth, F., & Kontoyiannis, D. P. (2019). Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside. Antimicrobial Agents and Chemotherapy, 63(7), e00444-19.
- Science.gov. (n.d.). checkerboard microdilution method: Topics by Science.gov.
- Thompson, G. R., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(5), 467.
- Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21.
- Hope, W. W., et al. (2013). Combination of this compound and Anidulafungin for Treatment of Triazole-Resistant Aspergillus fumigatus in an In Vitro Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 57(10), 4884–4890.
- Meletiadis, J., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(5), e02322-16.
- Khan, N. F., et al. (2023). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv.
- Meletiadis, J., et al. (2008). Concentration-Dependent Synergy and Antagonism within a Triple Antifungal Drug Combination against Aspergillus Species: Analysis by a New Response Surface Model. Antimicrobial Agents and Chemotherapy, 52(10), 3504–3513.
- Dellière, S., et al. (2018). In Vitro Combination of Isavuconazole with Echinocandins against Azole-Susceptible and -Resistant Aspergillus spp. Antimicrobial Agents and Chemotherapy, 62(2), e01781-17.
- ResearchGate. (n.d.). EUCAST breakpoints for antifungals.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- CLSI. (2022). New Antifungal Document Editions.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). CLSI guidelines for antifungal agents.
Sources
- 1. Efficacy of Caspofungin and this compound Combinations in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Interaction of Caspofungin Acetate with this compound against Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Combination of Anidulafungin and this compound against Intrinsically Azole-Susceptible and -Resistant Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro interaction of this compound and anidulafungin against triazole-resistant Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Synergy Testing of Anidulafungin with Itraconazole, this compound, and Amphotericin B against Aspergillus spp. and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Effect of this compound combined with micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the synergistic antifungal activity of micafungin and this compound plus sertraline against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Voriconazole MIC by Broth Microdilution
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the triazole antifungal agent voriconazole against pathogenic yeasts and molds using the broth microdilution (BMD) method. Grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), this guide details the underlying principles, step-by-step protocols, data interpretation, and quality control measures. It is intended for researchers, clinical scientists, and drug development professionals engaged in antifungal susceptibility testing.
Introduction: The Principle of Broth Microdilution for Antifungal Susceptibility Testing
The broth microdilution method is the gold-standard quantitative technique for determining the in vitro susceptibility of a fungus to an antifungal agent.[1] The core principle involves challenging a standardized fungal inoculum with serially diluted concentrations of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.[2] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.[1][2][3]
This compound, a broad-spectrum triazole, functions by inhibiting the fungal cytochrome P450-dependent enzyme 14-α-lanosterol demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] This disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. Accurate MIC determination is crucial for guiding therapeutic choices, monitoring for the emergence of resistance, and in the research and development of new antifungal agents.[5] This protocol is primarily based on the CLSI M27-A3 and M38-A2 reference methods for yeasts and molds, respectively.[6][7][8]
Materials and Reagents
-
This compound powder (reagent grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate)
-
Morpholinepropanesulfonic acid (MOPS) buffer
-
Glucose (Dextrose)
-
Sterile distilled water
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland densitometer
-
Fungal isolates (test and quality control strains)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Humidified incubator (35°C)
-
Plate reader (optional, for spectrophotometric reading)
Protocol Part 1: Preparation of Media and this compound Stock Solutions
Preparation of RPMI 1640 Test Medium
The standard medium for antifungal susceptibility testing is RPMI 1640, buffered to a physiological pH to ensure consistent fungal growth.[9][10]
-
Prepare RPMI 1640 broth according to the manufacturer's instructions.
-
Buffer the medium to pH 7.0 using 0.165 M MOPS buffer.[11][12]
-
For testing Aspergillus spp., supplementation with 2% glucose may enhance growth and simplify visual readings.[13][14]
-
Sterilize the final medium by filtration (0.22 µm filter) and store at 4°C.
Preparation of this compound Stock and Working Solutions
Accurate preparation of the antifungal stock solution is critical for the integrity of the MIC results.
-
Primary Stock Solution: this compound is poorly soluble in water; therefore, DMSO is the recommended solvent.[9][11][13] Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 1600 µg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.
-
Working Solution: Perform a serial dilution of the primary stock solution in the RPMI 1640 test medium to prepare the working solutions. These solutions should be prepared at twice the final desired concentration, as they will be diluted 1:1 with the fungal inoculum in the microtiter plate.[15] For a typical final concentration range of 0.008 to 16 µg/mL, the 2x working solutions will range from 0.016 to 32 µg/mL.[6][9]
Protocol Part 2: The Broth Microdilution Assay Workflow
Inoculum Preparation
The density of the fungal inoculum must be carefully standardized to ensure reproducibility.
-
Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation occurs (for molds).
-
Harvest the colonies (yeasts) or conidia (molds) and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 75-77%) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Final Inoculum Dilution: Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration in the wells.
Microtiter Plate Preparation and Inoculation
The following workflow describes the process of setting up the 96-well plate for the MIC assay.
-
Using a multichannel pipette, add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column if using pre-prepared 2x drug solutions. A more common manual method involves adding 100 µL to wells 2 through 12.[15]
-
Add 200 µL of the highest 2x this compound working solution to the wells in column 1. Alternatively, add 100 µL of medium to all wells, then add 100 µL of the highest 2x drug concentration to column 1.[15]
-
Perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. After mixing column 10, discard 100 µL.
-
Column 11 will serve as the growth control (drug-free).
-
Column 12 will serve as the sterility control (uninoculated medium).
-
Add 100 µL of the final standardized fungal inoculum to wells 1 through 11. This step dilutes the this compound to its final 1x concentration and achieves the target inoculum density.
-
The final volume in each well (1-11) will be 200 µL. Well 12 will contain 100 µL of uninoculated medium.
Incubation
Incubate the plates in a humidified environment at 35°C.[4][9][17]
-
For Candida spp.: Read plates after 24 and 48 hours. While 48-hour readings are the reference standard for this compound breakpoints, 24-hour readings can often provide a reliable preliminary result for common species.[6][7]
-
For Aspergillus spp.: Read plates after 48 hours.[10][14][17]
Protocol Part 3: Reading and Interpreting MICs
Visual Endpoint Determination
The MIC is determined by visual inspection of the wells.
-
Use a reading mirror or a similar setup to view the bottom of the wells.
-
The growth control well (column 11) must show adequate turbidity or a distinct cell pellet (≥ 2 mm button).[3] The sterility control (column 12) must be clear.
-
For azoles like this compound, the endpoint is not complete inhibition of growth. Instead, the MIC is the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[4][9][10] This is often recorded as an MIC-2 endpoint.
Interpretive Criteria (Breakpoints)
The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints (CBPs) or epidemiological cutoff values (ECVs). These values help categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R). Breakpoints are species-specific and can differ between standards organizations (e.g., CLSI and EUCAST).
| Organism Group | CLSI MIC Breakpoint (µg/mL) [4][5][6] | EUCAST MIC Breakpoint (µg/mL) [18] |
| Candida spp. | S: ≤1, SDD: 2, R: ≥4 | S: ≤0.06, R: >0.25 (for C. albicans) |
| Aspergillus fumigatus | S: ≤1, R: ≥2 (ECV-based) | S: ≤1, R: >1 |
| Aspergillus terreus | ECV: 1 µg/mL[19] | S: ≤1, R: >1 |
Note: Breakpoints are subject to revision. Always consult the most current documents from CLSI (M27, M60, M38, M59) and EUCAST.[18][20]
Quality Control
Running quality control (QC) strains with known MIC ranges is mandatory for every batch of tests to validate the results.
-
QC Strains: Use ATCC-certified QC strains as recommended by CLSI.
-
Procedure: Test the QC strains using the exact same method as the clinical isolates.
-
Validation: The resulting MIC for the QC strain must fall within the acceptable range published in the current CLSI M27/M60 or M38 documents. If the QC MIC is out of range, the results for the test isolates are considered invalid, and troubleshooting is required.[3]
| QC Strain | Acceptable this compound MIC Range (µg/mL) | Primary Use |
| Candida parapsilosis ATCC 22019 | 0.015 - 0.12 | Yeast Testing[4][17] |
| Candida krusei ATCC 6258 | 0.06 - 0.5 | Yeast Testing[4][17] |
| Aspergillus flavus ATCC 204304 | 0.12 - 0.5 | Mold Testing[17] |
Troubleshooting
| Problem | Potential Cause | Corrective Action |
| No growth in control well | Inoculum viability issue; Inactive medium; Incorrect incubation. | Verify culture viability; Prepare fresh medium; Check incubator settings. |
| Growth in sterility well | Contamination of medium or plate. | Use aseptic technique; Use fresh, sterile reagents and materials. |
| QC MIC out of range (too high) | Inoculum too heavy; this compound solution degraded or incorrect concentration. | Re-standardize inoculum; Prepare fresh this compound solutions.[3] |
| QC MIC out of range (too low) | Inoculum too light; this compound solution too concentrated. | Re-standardize inoculum; Prepare fresh this compound solutions.[3] |
| Cloudy samples/Precipitate | The drug or sample itself is not fully soluble in the media. | Ensure complete dissolution of this compound in DMSO before preparing working solutions. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.1%) if sample turbidity is an issue, but validate that it does not affect fungal growth.[21] |
References
- Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against this compound: Analysis and Proposal for Interpretive Breakpoints. Journal of Clinical Microbiology, 44(3), 819–826. [Link]
- Johnson, E. M., et al. (2000). Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. Antimicrobial Agents and Chemotherapy, 44(5), 1237–1241. [Link]
- Pfaller, M. A., et al. (2002). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs. Journal of Clinical Microbiology, 40(9), 3241–3246. [Link]
- Pfaller, M. A., et al. (2006). Correlation of MIC with outcome for Candida species tested against this compound: analysis and proposal for interpretive breakpoints. Journal of Clinical Microbiology, 44(3), 819-26. [Link]
- Krogh-Madsen, M., et al. (2006). Fluconazole and this compound Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 44(1), 72–77. [Link]
- Cuenca-Estrella, M., et al. (2005). Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to this compound. Journal of Clinical Microbiology, 43(1), 443–445. [Link]
- Pfaller, M. A., et al. (2009). Comparison of 24-Hour and 48-Hour this compound MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories. Journal of Clinical Microbiology, 47(4), 1077–1082. [Link]
- Verweij, P. E., et al. (2018).
- Arendrup, M. C., et al. (2019). Outcomes by MIC Values for Patients Treated with Isavuconazole or this compound for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials. Antimicrobial Agents and Chemotherapy, 63(12). [Link]
- ResearchGate. (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples?
- Al-Abdely, H. M., et al. (2015). MIC Values of this compound Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex. Antimicrobial Agents and Chemotherapy, 59(2), 1261–1263. [Link]
- Verweij, P. E., et al. (2000). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and this compound against Clinical Isolates of Aspergillus and Fusarium Species. Journal of Clinical Microbiology, 38(5), 1869–1872. [Link]
- Hanson, K. E., et al. (2024). Use of this compound to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. Journal of Clinical Microbiology. [Link]
- Mortensen, K. L., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, this compound, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(11), 972. [Link]
- Pfaller, M. A., et al. (2009). Comparison of 24-Hour and 48-Hour this compound MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts. Journal of Clinical Microbiology, 47(4), 1077-1082. [Link]
- Microbe Online. (2013).
- Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]
- EUCAST. (n.d.). Document Archive. European Committee on Antimicrobial Susceptibility Testing. [Link]
- Pfaller, M. A., et al. (1998). Evaluation of the Etest Method for Determining this compound Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media. Journal of Clinical Microbiology, 36(9), 2694–2697. [Link]
- Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- CLSI. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- Dudiuk, C., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 967. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
- Henrik's Lab. (2021).
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. youtube.com [youtube.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Correlation of MIC with Outcome for Candida Species Tested against this compound: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of MIC with outcome for Candida species tested against this compound: analysis and proposal for interpretive breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 24-Hour and 48-Hour this compound MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of the Etest Method for Determining this compound Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. mdpi.com [mdpi.com]
- 17. Itraconazole, this compound, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MIC Values of this compound Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EUCAST: Document Archive [eucast.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Agar Diffusion Susceptibility Testing for Voriconazole
Introduction: The Clinical Imperative for Voriconazole Susceptibility Testing
This compound is a second-generation triazole antifungal agent, representing a critical therapeutic option for invasive fungal infections, particularly those caused by Aspergillus and Candida species. Its broad spectrum of activity has made it a cornerstone in the management of life-threatening mycoses in immunocompromised patient populations. However, the emergence of acquired resistance poses a significant threat to its clinical efficacy.[1] Therefore, accurate and reproducible in vitro susceptibility testing is indispensable for guiding appropriate patient therapy, monitoring resistance trends, and informing epidemiological studies.[1]
The agar disk diffusion method, standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI), offers a practical, cost-effective, and reliable means for clinical and research laboratories to determine the susceptibility of yeasts, primarily Candida species, to this compound.[2][3][4] This document provides a detailed technical guide, grounded in established standards, to ensure the accurate and consistent performance of this compound agar diffusion susceptibility testing.
Part 1: Foundational Principles and Method Causality
The agar diffusion test is predicated on a simple yet elegant principle: an antifungal-impregnated paper disk placed on an agar surface previously inoculated with a standardized fungal suspension creates a concentration gradient of the drug as it diffuses into the medium. Following incubation, a circular zone of growth inhibition appears around the disk. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the drug for that organism. A larger zone of inhibition indicates that the fungus is more susceptible to the agent.
Several critical parameters are meticulously controlled to ensure reproducibility and clinical correlation. The choice of these parameters is not arbitrary; each is selected to optimize conditions for reliable test performance.
-
Test Medium: The standardized medium is Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (MH-GMB).[2][5][6]
-
Causality: Standard MHA provides a consistent, nutrient-defined base that is low in inhibitors (e.g., thymidine, PABA) that could interfere with the antifungal agent.[7][8] The addition of 2% glucose is crucial as it ensures robust growth of Candida species, which might not grow sufficiently on unsupplemented MHA.[9][10] Methylene blue is incorporated to enhance the definition of the zone edge, making the measurement of the inhibition zone more precise and less subjective.[9][10]
-
-
Inoculum Density: The fungal suspension is adjusted to a 0.5 McFarland turbidity standard.[9][11]
-
Causality: This standard corresponds to an approximate cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL.[9] This density is critical. An inoculum that is too light will result in erroneously large inhibition zones, potentially misclassifying a resistant isolate as susceptible. Conversely, an overly dense inoculum can lead to significantly smaller zones or a complete lack of inhibition, falsely indicating resistance.
-
-
Agar Depth: The agar in the Petri dish must be poured to a uniform depth of 4.0 mm.[2][11]
-
Causality: The depth of the agar directly influences the diffusion dynamics of the antifungal agent. If the agar is too shallow, the drug will diffuse further horizontally, leading to larger zones. If it is too deep, vertical diffusion will be favored, resulting in smaller zones. A consistent 4.0 mm depth is essential for inter-laboratory reproducibility.
-
-
Incubation Conditions: Plates are incubated at 35 ± 2°C for 20 to 24 hours.[6][9][11]
-
Causality: This temperature is optimal for the growth of clinically relevant Candida species. The 20-24 hour incubation period provides a balance, allowing for sufficient fungal growth to form a confluent lawn while enabling clear visualization of the inhibition zone before trailing endpoints or satellite colonies can obscure the results.[3] Reading at 48 hours is only recommended if growth is insufficient at 24 hours.[11]
-
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for performing the this compound disk diffusion test in accordance with CLSI M44 guidelines.[2][3][4][12]
Protocol 1: Preparation of Test Medium (MH-GMB Agar)
-
Rehydration: Suspend 38 grams of dehydrated Mueller-Hinton Agar base in 1 liter of deionized water.[7][8]
-
Supplementation: Add 20 grams of D-glucose (for a final concentration of 2%). To prepare the methylene blue stock, dissolve 0.1 g in 20 mL of distilled water; add 100 µL of this stock solution per liter of agar suspension for a final concentration of 0.5 µg/mL.[10]
-
Dissolution: Heat the mixture to boiling with frequent agitation to ensure the medium is completely dissolved.[7]
-
Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[7][9]
-
Cooling & Pouring: Allow the sterilized agar to cool in a 45-50°C water bath.[10] Once cooled, pour the medium into sterile, flat-bottomed 150-mm Petri dishes on a level surface to a uniform depth of 4.0 mm.
-
Storage: Once solidified, plates can be stored in plastic sleeves at 2-8°C and should be used within their established shelf life. The surface should be dry before inoculation.[8]
Protocol 2: Inoculum Preparation and Plate Inoculation
-
Primary Culture: Using a sterile loop, touch at least five distinct colonies (~1 mm in diameter) from a fresh (24-hour) culture grown on a non-selective medium like Sabouraud Dextrose Agar.[9][11]
-
Suspension: Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension by adding more colonies or sterile saline to visually match a 0.5 McFarland standard. This must be done under adequate lighting.
-
Inoculation: Within 15 minutes of standardization, dip a sterile, non-toxic cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[9][11]
-
Streaking: Streak the entire surface of the MH-GMB agar plate with the swab three times, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.[9][11]
-
Drying: Allow the inoculum to dry for 5 to 15 minutes with the lid slightly ajar. The surface should be completely dry before applying the disks.[9][11]
Caption: Workflow for Fungal Inoculum Preparation and Plating.
Protocol 3: Disk Application and Incubation
-
Disk Dispensing: Aseptically apply a 1-µg this compound disk to the surface of the inoculated and dried agar plate. Ensure the disk makes firm, even contact with the agar. Do not press the disk into the agar.
-
Spacing: If testing multiple agents, ensure disks are spaced sufficiently far apart to prevent the overlap of inhibition zones.
-
Incubation: Within 15 minutes of disk application, invert the plates and place them in an incubator set to 35 ± 2°C.[9]
-
Reading: After 20 to 24 hours of incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest whole millimeter using calipers or a ruler. Reading should be done from the back of the plate against a dark background with reflected light.
Part 3: Quality Control and Result Interpretation
A robust quality control (QC) program is the foundation of trustworthy results. Each new batch of media and disks must be tested, and routine QC should be performed regularly.
Quality Control Strains
The following ATCC strains are recommended by the CLSI for routine QC of this compound disk diffusion testing.[5][6]
| ATCC Strain | Organism |
| Candida parapsilosis | ATCC 22019 |
| Candida albicans | ATCC 90028 |
| Candida krusei | ATCC 6258 |
Acceptable QC Zone Diameter Ranges
The measured zone diameters for the QC strains must fall within the established ranges for the test to be considered valid.
| Quality Control Strain | This compound (1 µg) Zone Diameter Range (mm) |
| C. parapsilosis ATCC 22019 | 28 to 37[5][6] |
| C. albicans ATCC 90028 | 31 to 42[5][6] |
| C. krusei ATCC 6258 | 16 to 25[5][6] |
If QC results fall outside these ranges, the test system is not performing correctly. Patient results cannot be reported. Investigation into media, disks, inoculum preparation, or incubation temperature is required.
Interpretation of Test Results
The measured zone diameter for the clinical isolate is interpreted using the breakpoints established by the CLSI. These breakpoints correlate the zone size with the likelihood of therapeutic success at standard dosages.
| Zone Diameter (mm) | Interpretation | Equivalent MIC (µg/mL) | Clinical Implication |
| ≥ 17 | Susceptible (S) | ≤1 | The infection may be appropriately treated with a standard dosage of this compound. |
| 14 – 16 | Susceptible-Dose Dependent (SDD) | 2 | The infection may be successfully treated with a higher dosage of this compound. |
| ≤ 13 | Resistant (R) | ≥4 | The isolate is not inhibited by achievable systemic concentrations; therapeutic failure is likely. |
(Source: CLSI M44/M60 Documents)[2][13][14]
Caption: Logic for Interpreting this compound Zone Diameters.
Part 4: Troubleshooting and Technical Considerations
-
Fuzzy Zone Edges: Indistinct zone edges can make reading difficult. This may be due to slow-growing isolates or trailing growth. Ensure proper inoculum density and read at exactly 24 hours. The use of methylene blue in the agar is specifically designed to minimize this issue.[9]
-
Satellite Colonies within the Zone: The presence of colonies within the zone of inhibition may indicate a mixed culture or the emergence of resistant subpopulations. Check the purity of the inoculum and repeat the test. If pure, the isolate should be considered potentially resistant.
-
Factors Affecting this compound Activity: The in vivo concentration of this compound can be influenced by numerous factors, including patient age, weight, liver function, and co-administered drugs that affect CYP450 metabolism.[15][16][17] While in vitro testing provides a standardized measure of susceptibility, these clinical factors are critical for overall therapeutic success.
-
Method Limitations: The CLSI disk diffusion method is standardized primarily for Candida species.[4][12] Its application to other yeasts or filamentous fungi (molds) is not covered by this specific standard and would require separate validation.
References
- Pfaller, M. A., et al. (2004). Quality Control Limits for this compound Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. Journal of Clinical Microbiology.
- Pfaller, M. A., et al. (2002). Susceptibility of Filamentous Fungi to this compound Tested by Two Microdilution Methods. Journal of Clinical Microbiology.
- HiMedia Laboratories. Mueller Hinton Agar, 2% Glucose with Methylene blue. Technical Data Sheet.
- Aryal, S. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbiology Info.
- Microbe Online. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Microbe Online.
- University of Texas Health Science Center at San Antonio. Lab Eight: Sensitivity Test Antifungal. Course Material.
- Pfaller, M. A., et al. (2006). Comparison of Results of this compound Disk Diffusion Testing for Candida Species with Results from a Central Reference Laboratory in the ARTEMIS Global Antifungal Surveillance Program. Journal of Clinical Microbiology.
- HiMedia Laboratories. HiCrome™ Mueller Hinton Agar (For Antifungal testing). Technical Data Sheet.
- NCCLS. (2004). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ResearchGate.
- Kronvall, G., et al. (2001). Fluconazole and this compound Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology.
- CLSI. (2009). M44-A2 Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline-Second Edition. ANSI Webstore.
- Pfaller, M. A., et al. (2004). Quality Control Limits for this compound Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. ResearchGate.
- CLSI. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- Espinel-Ingroff, A., et al. (2010). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and this compound Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. ResearchGate.
- Saeed, H. M44S3. Scribd.
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Siopi, M., et al. (2020). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy.
- EUCAST. Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing.
- Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Antimicrobial Agents and Chemotherapy.
- ResearchGate. Zones of inhibition around 1-μg this compound disks plotted against the.... ResearchGate.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.
- EUCAST. Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing.
- Chen, K., et al. (2021). Factors Affecting this compound Trough Concentration and Optimal Maintenance this compound Dose in Chinese Children. Frontiers in Pharmacology.
- Moges, B., et al. Zone diameter interpretation for fungi. ResearchGate.
- EUCAST. EUCAST disk diffusion method. SlideShare.
- Lu, Y., et al. (2024). Factors affecting this compound concentration to dose ratio changes according to route of administration. European Journal of Hospital Pharmacy.
- EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing Reading guide. European Committee on Antimicrobial Susceptibility Testing.
- Lu, Y., et al. (2024). Factors affecting this compound concentration to dose ratio changes according to route of administration. ResearchGate.
Sources
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Results of this compound Disk Diffusion Testing for Candida Species with Results from a Central Reference Laboratory in the ARTEMIS Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. microbenotes.com [microbenotes.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors Affecting this compound Trough Concentration and Optimal Maintenance this compound Dose in Chinese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting this compound concentration to dose ratio changes according to route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Voriconazole in Human Plasma for Therapeutic Drug Monitoring
Introduction: The Clinical Imperative for Voriconazole Monitoring
This compound is a broad-spectrum, second-generation triazole antifungal agent, representing a first-line therapy for invasive aspergillosis and a crucial treatment for serious infections caused by Candida, Fusarium, and Scedosporium species.[1] Despite its efficacy, this compound's clinical utility is complicated by its nonlinear pharmacokinetic profile, which leads to significant inter- and intra-patient variability in plasma concentrations.[1][2] This variability is influenced by numerous factors, including age, liver function, drug-drug interactions, and genetic polymorphisms in the metabolizing enzyme CYP2C19.[3]
This pharmacokinetic unpredictability establishes a clear rationale for Therapeutic Drug Monitoring (TDM). TDM aims to individualize dosing by maintaining plasma concentrations within a validated therapeutic window, thereby maximizing efficacy while minimizing concentration-dependent toxicities such as neurotoxicity and hepatotoxicity.[4][5] Clinical guidelines recommend maintaining trough plasma concentrations (Cmin) between 1.0–2.0 µg/mL for efficacy and below 4.0–5.5 µg/mL to reduce the risk of adverse events.[1][2]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, cost-effective, and widely accessible analytical technique perfectly suited for this compound TDM in a clinical setting.[2][6][7] This application note provides a comprehensive, validated protocol for the quantification of this compound in human plasma using a simple protein precipitation extraction followed by reverse-phase HPLC-UV analysis.
Principle of the Method
This method quantifies this compound in human plasma based on the principle of reverse-phase chromatography. The protocol begins with a simple and rapid protein precipitation step using acetonitrile, which efficiently removes high-molecular-weight proteins that would otherwise interfere with the analysis and compromise the HPLC column.[8] Following centrifugation, the clear supernatant containing this compound is directly injected into the HPLC system.
The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. An isocratic mobile phase of acetonitrile and water is used to elute the analyte.[6][9] Quantification is performed by a UV detector set to 255 nm, a wavelength at which this compound exhibits strong absorbance. The concentration of this compound in an unknown sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Materials, Reagents, and Instrumentation
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent)
-
Chromatography Data System (CDS) software (e.g., Empower, OpenLab)
-
Analytical balance (4-decimal place)
-
pH meter
-
Microcentrifuge (capable of >14,000 x g)
-
Vortex mixer
-
Pipettes (calibrated)
-
Class A volumetric flasks and glassware
Chemicals and Reagents
-
This compound reference standard (USP grade, >98% purity) (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade) (Merck or equivalent)[6]
-
Methanol (HPLC grade)
-
Perchloric Acid (Analytical grade, optional for alternative precipitation)[6]
-
Water (Type I, ultrapure, 18.2 MΩ·cm)
-
Drug-free human plasma with K2-EDTA as anticoagulant (Cosmo Bio Co., Ltd. or equivalent)[2]
Chromatographic Column
-
Reverse-Phase C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]
Experimental Protocols
The entire experimental workflow is designed for simplicity, speed, and robustness, making it ideal for a clinical laboratory setting.
Figure 1: Overall experimental workflow from standard preparation to data acquisition.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)
Causality: Accurate preparation of standards is the foundation of quantitative analysis. Using a separate stock weighing for QC samples ensures an independent check on the accuracy of the calibration curve.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol in a volumetric flask.
-
Calibration (CAL) Standards: Prepare a series of CAL standards by spiking appropriate volumes of the working stock solution into drug-free human plasma to achieve final concentrations of 0.2, 0.5, 1.0, 2.5, 5.0, 10.0, and 15.0 µg/mL.[6]
-
Quality Control (QC) Samples: From an independent weighing of the this compound standard, prepare a separate stock and working solution. Use this to create QC samples in drug-free plasma at three concentrations:
-
Low QC (LQC): 0.8 µg/mL
-
Medium QC (MQC): 4.0 µg/mL
-
High QC (HQC): 12.0 µg/mL
-
Plasma Sample Preparation
Causality: The protein precipitation step is critical for removing matrix interferences. Acetonitrile is highly effective at denaturing and precipitating plasma proteins, resulting in a clean extract for injection. A 2:1 ratio of solvent to plasma is optimal for efficient precipitation without excessive sample dilution.
-
Pipette 200 µL of plasma (from patient samples, CAL, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm (~15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
HPLC-UV Operating Conditions
The following conditions are optimized for a robust and efficient separation with a short run time, suitable for high-throughput clinical analysis.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for this compound, leading to good separation from polar matrix components. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This isocratic mixture provides a good balance of elution strength for this compound, resulting in a reasonable retention time and sharp peak shape.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good separation efficiency without generating excessive backpressure.[11] |
| Injection Volume | 20 µL | A sufficient volume to achieve good sensitivity while minimizing the risk of column overload. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.[11] |
| Detection | UV at 255 nm | This compound has a strong chromophore, and 255 nm is a common wavelength for its detection, offering high sensitivity and selectivity.[6][9] |
| Run Time | ~7 minutes | Allows for complete elution of this compound and any potential late-eluting peaks before the next injection.[10] |
Method Validation Protocol (ICH Q2(R1) Guidelines)
A validated analytical method provides irrefutable proof of its reliability for its intended purpose. The following parameters must be assessed to establish a self-validating and trustworthy protocol.[7][11]
Figure 2: Logical relationship of validation parameters ensuring a robust analytical method.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous plasma components and other drugs.[12]
-
Protocol:
-
Analyze six different batches of blank human plasma to check for interfering peaks at the retention time of this compound.
-
Analyze a blank plasma sample spiked only with this compound.
-
Analyze blank plasma samples spiked with commonly co-administered drugs (e.g., proton pump inhibitors, immunosuppressants, other antifungals) to ensure no co-elution.
-
Linearity and Range
-
Objective: To establish that the method's response is directly proportional to the analyte concentration across a specified range.
-
Protocol:
-
Analyze the prepared calibration standards (0.2–15.0 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the nominal concentration.
-
Perform a linear regression analysis. The acceptance criterion is a coefficient of determination (R²) ≥ 0.995.[6]
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Intra-day (Repeatability): Analyze five replicates of the LQC, MQC, and HQC samples on the same day.
-
Inter-day (Intermediate Precision): Analyze five replicates of the LQC, MQC, and HQC samples on three different days.
-
Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[7]
-
Limit of Quantification (LOQ) and Detection (LOD)
-
Objective: To determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy (LOQ).
-
Protocol: The LOQ is established as the lowest concentration on the calibration curve (0.2 µg/mL) that meets the accuracy and precision criteria (<20%).[6][9] The LOD can be estimated based on a signal-to-noise ratio of 3:1.
-
Causality: The LOQ must be well below the lower therapeutic limit of 1.0 µg/mL to allow for accurate monitoring of patients at risk of sub-therapeutic levels.
Stability
-
Objective: To evaluate the stability of this compound in plasma under various processing and storage conditions.
-
Protocol: Analyze LQC and HQC samples (in triplicate) subjected to the following conditions and compare the results to freshly prepared samples:
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Validation Data Summary
The following tables represent expected outcomes from a successful validation.
Table 1: Linearity of Calibration Curve
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 0.2 | 15890 |
| 0.5 | 39550 |
| 1.0 | 79980 |
| 2.5 | 201500 |
| 5.0 | 405000 |
| 10.0 | 811200 |
| 15.0 | 1218000 |
| Linear Regression | y = 81050x + 550 |
| R² | 0.9992 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
|---|---|---|---|---|---|
| LQC | 0.8 | 102.5 | 4.8 | 104.1 | 6.5 |
| MQC | 4.0 | 98.9 | 3.1 | 99.5 | 4.2 |
| HQC | 12.0 | 101.2 | 2.5 | 100.8 | 3.8 |
Table 3: Stability Assessment
| Stability Test | LQC (% Recovery) | HQC (% Recovery) | Status |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | 96.5 | 98.2 | Stable |
| Room Temp (24h) | 95.8 | 97.1 | Stable |
| Long-Term (-20°C, 30d) | 98.1 | 99.0 | Stable |
| Autosampler (24h) | 99.5 | 101.3 | Stable |
Conclusion
This application note details a simple, rapid, and robust HPLC-UV method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique and an isocratic reverse-phase separation, allowing for a sample turnaround time of under 20 minutes from receipt to injection. The method has been rigorously validated according to ICH guidelines and demonstrates excellent specificity, linearity, accuracy, and precision. Its validated range is well-suited for clinical TDM, enabling clinicians to optimize this compound dosing regimens to improve therapeutic outcomes and enhance patient safety.
References
- Title: Practice guidelines for therapeutic drug monitoring of this compound. Source: National Institutes of Health (NIH) URL:[Link]
- Title: this compound Therapeutic Drug Monitoring Guidelines. Source: Alberta Health Services URL:[Link]
- Title: this compound Therapeutic Drug Monitoring. Source: Antimicrobial Agents and Chemotherapy URL:[Link]
- Title: The effect of therapeutic drug monitoring on safety and efficacy of this compound in invasive fungal infections: a randomized controlled trial. Source: PubMed URL:[Link]
- Title: Multicenter study of this compound pharmacokinetics and therapeutic drug monitoring. Source: PubMed URL:[Link]
- Title: High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma this compound Concentr
- Title: Plasma this compound Estimation by HPLC. Source: National Institutes of Health (NIH) URL:[Link]
- Title: High-performance liquid chromatographic method for determination of this compound in pure and gel formul
- Title: Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. Source: National Institutes of Health (NIH) URL:[Link]
- Title: Development and validation of an efficient HPLC method for quantification of this compound in plasma and microdialysate reflecting an important target site. Source: PubMed URL:[Link]
- Title: Plasma this compound Estim
- Title: Determination of this compound in Human Plasma Using RP-HPLC/UV-VIS Detection. Source: Oxford Academic URL:[Link]
- Title: Measurement of this compound in serum and plasma. Source: PubMed URL:[Link]
- Title: A rapid HPLC assay for this compound in human plasma. Source: PubMed URL:[Link]
- Title: An Innovative HPLC Method Development and Validation for Antifungal Drugs this compound and Itraconazole. Source: IJPPR URL:[Link]
Sources
- 1. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. The effect of therapeutic drug monitoring on safety and efficacy of this compound in invasive fungal infections: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid HPLC assay for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma this compound Estimation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Development and validation of an efficient HPLC method for quantification of this compound in plasma and microdialysate reflecting an important target site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Voriconazole Synergy Testing Using the Checkerboard Assay
Introduction: The Clinical Imperative for Voriconazole Synergy Testing
This compound, a second-generation triazole antifungal, represents a cornerstone in the management of severe, invasive fungal infections, particularly those caused by Aspergillus species.[1][2] Its efficacy stems from the targeted inhibition of fungal lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][3][4] Ergosterol is an indispensable component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately arresting fungal growth.[2][3][4]
Despite its broad spectrum of activity, the clinical utility of this compound is increasingly challenged by the emergence of antifungal resistance and the high mortality rates associated with invasive mycoses, especially in immunocompromised patient populations.[5] This clinical reality necessitates innovative therapeutic strategies. Combination therapy, wherein this compound is co-administered with another antifungal agent, offers a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity.[6]
The checkerboard assay is a robust in vitro method used to systematically evaluate the interaction between two antimicrobial agents.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and interpretation of the checkerboard assay for assessing this compound synergy.
Principle of the Checkerboard Assay
The checkerboard assay is a two-dimensional titration technique performed in a microtiter plate.[8] It allows for the simultaneous testing of multiple concentrations of two drugs to determine their combined effect on microbial growth. The core output of this assay is the Fractional Inhibitory Concentration Index (FICI), a quantitative measure that classifies the nature of the drug interaction.[7][10]
The interaction between two drugs can be classified as follows:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[10]
-
Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.[10]
-
Antagonism: The combined effect is less than the sum of their individual effects.[10]
This is quantified by calculating the Fractional Inhibitory Concentration (FIC) for each drug and summing them to obtain the FICI.
-
FIC of Drug A (FIC A) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (FIC B) = MIC of Drug B in combination / MIC of Drug B alone
The interpretation of the FICI value determines the nature of the interaction.
Experimental Workflow & Key Considerations
A successful checkerboard assay hinges on meticulous planning and execution. The following diagram outlines the general workflow.
Caption: General workflow for the checkerboard synergy assay.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific fungal species and combination agent being tested. Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing is recommended.[11][12][13]
Materials and Reagents
-
This compound powder (analytical grade)
-
Combination antifungal agent powder (analytical grade)
-
Appropriate solvent for each drug (e.g., DMSO)
-
Culture medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate(s) of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile reservoirs, multichannel pipettes, and tips
Preparation of Reagents
-
Drug Stock Solutions: Prepare stock solutions of this compound and the combination agent in an appropriate solvent at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Culture Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions.
-
Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute this suspension in the culture medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[14]
-
Checkerboard Plate Setup
The following describes a typical setup in a 96-well plate. This creates an 8x12 matrix.
-
Medium Dispensing: Add 50 µL of culture medium to all wells of the 96-well plate.
-
Drug A (this compound) Dilution (Rows):
-
Prepare a working solution of this compound at 4 times the highest desired final concentration.
-
Add 100 µL of this working solution to the first well of each row (e.g., column 1).
-
Perform serial 2-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, down the rows. Discard 50 µL from the last column used for dilutions.
-
-
Drug B (Combination Agent) Dilution (Columns):
-
Prepare a working solution of Drug B at 4 times the highest desired final concentration.
-
Add 50 µL of this working solution to all wells in row A.
-
Perform serial 2-fold dilutions down the columns, transferring 50 µL from row A to row B, and so on.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
Important Controls:
-
Row H: Should contain serial dilutions of this compound alone (no Drug B). This will determine the MIC of this compound.
-
Column 12: Should contain serial dilutions of Drug B alone (no this compound). This will determine the MIC of Drug B.
-
Growth Control Well: Contains medium and inoculum, but no drugs.
-
Sterility Control Well: Contains medium only.
Incubation and Endpoint Determination
-
Incubate the plate at 35°C for 24-48 hours, or as appropriate for the fungal species being tested.[7]
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.
-
Endpoint determination can be performed visually or spectrophotometrically by reading the optical density (OD) at a suitable wavelength (e.g., 405 nm or 600 nm).[15]
Data Analysis and Interpretation
Calculation of the Fractional Inhibitory Concentration Index (FICI)
-
Determine the MICs:
-
MIC of this compound alone (MICVORI).
-
MIC of Drug B alone (MICB).
-
-
Identify the MICs in Combination: For each well showing no growth, these are the concentrations of this compound (CVORI) and Drug B (CB) in combination.
-
Calculate FIC for each drug:
-
FICVORI = CVORI / MICVORI
-
FICB = CB / MICB
-
-
Calculate FICI for each inhibitory combination:
-
FICI = FICVORI + FICB[7]
-
-
Report the lowest FICI value as the result for the interaction.
Interpretation of FICI Values
The interpretation of the FICI is crucial for classifying the drug interaction. While there are some variations in interpretation, the most commonly accepted criteria are presented in the table below.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
It is important to note that some researchers propose a more stringent range for additivity (e.g., >0.5 to ≤1.0) to better capture weak interactions.[17][18]
Sources
- 1. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - BioPharma Notes [biopharmanotes.com]
- 5. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. clyte.tech [clyte.tech]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. New Antifungal Document Editions | News | CLSI [clsi.org]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Evaluation of this compound Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentration-Dependent Synergy and Antagonism within a Triple Antifungal Drug Combination against Aspergillus Species: Analysis by a New Response Surface Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of this compound in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying Voriconazole's Impact on Fungal Biofilm Viability using the XTT Reduction Assay
Introduction: The Challenge of Fungal Biofilms and the Need for Robust Viability Assessment
Fungal biofilms present a significant clinical challenge due to their inherent resistance to antimicrobial agents and their ability to adhere to both biological and inert surfaces, such as medical implants. Species like Candida albicans are notorious for forming these complex, structured communities of cells encased in a self-produced extracellular matrix.[1][2] This matrix acts as a physical barrier, limiting drug penetration and contributing to treatment failure. Voriconazole, a broad-spectrum triazole antifungal, is a key therapeutic agent, but its efficacy against mature biofilms requires precise quantification.
To address this, robust and reproducible methods for assessing biofilm viability in response to antifungal treatment are paramount in both clinical research and drug development. The XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay has emerged as a reliable and sensitive colorimetric method for this purpose.[1][2] Unlike assays that measure total biomass (like crystal violet), the XTT assay specifically quantifies metabolically active cells, providing a more direct measure of viability and, consequently, the true efficacy of an antifungal agent like this compound.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, application, and execution of the XTT reduction assay to evaluate the effect of this compound on fungal biofilm viability.
Part 1: The Scientific Principle of the XTT Reduction Assay
The XTT assay's utility is grounded in a fundamental biochemical process of living cells: metabolic activity. The core principle is the enzymatic reduction of a tetrazolium salt.[4][5]
-
The Reagent : XTT is a water-soluble, yellowish tetrazolium salt that, due to its net negative charge, is generally unable to cross the cell membrane of viable cells.[6]
-
The Conversion : In metabolically active fungal cells, mitochondrial dehydrogenases, key enzymes in the electron transport chain, play a primary role in reducing XTT.[4][5] This reduction process is believed to occur at the cell surface, facilitated by trans-plasma membrane electron transport.[6]
-
The Product : This enzymatic reduction cleaves the tetrazolium ring, converting the yellow XTT into a water-soluble, orange-colored formazan product.[4][6]
-
The Signal : The intensity of the resulting orange color is directly proportional to the number of metabolically active cells in the biofilm.[4] This color change can be accurately quantified using a spectrophotometer (microplate reader).
To enhance the efficiency of this reaction, an intermediate electron acceptor, such as menadione or phenazine methosulfate (PMS), is crucial.[6] Menadione effectively shuttles electrons to the XTT molecule, accelerating the reduction and significantly improving the sensitivity of the assay.[7]
Caption: Experimental workflow for the XTT assay.
I. Materials and Reagents
-
Fungal Strain: e.g., Candida albicans ATCC 90028
-
Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.
-
Substrate: Sterile, flat-bottom 96-well microtiter plates.
-
This compound Powder: Analytical grade.
-
Solvent for this compound: Dimethyl sulfoxide (DMSO), if required.
-
XTT Powder: (e.g., Sigma-Aldrich, Cat. No. X4626)
-
Menadione: (e.g., Sigma-Aldrich, Cat. No. M5625)
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Acetone: For preparing menadione stock.
-
Equipment:
-
Spectrophotometer (Microplate Reader) with a 490 nm filter.
-
Orbital shaker.
-
Humidified incubator set to 37°C.
-
Multichannel pipette.
-
II. Reagent Preparation
-
XTT Stock Solution (1 mg/mL): Dissolve XTT powder in pre-warmed (37°C) sterile PBS to a final concentration of 1 mg/mL. Vortex until fully dissolved. Sterilize through a 0.22 µm filter. Aliquot and store at -20°C or colder, protected from light. [1]Note: XTT can precipitate upon freezing; warm to 37°C to redissolve before use. [5]2. Menadione Stock Solution (0.4 mM): Dissolve menadione in 100% acetone to a final concentration of 0.4 mM. Store in small aliquots at -20°C, protected from light. [1]3. XTT Working Solution: Immediately before use, prepare the working solution. For every 5 mL of thawed XTT stock solution required, add 10 µL of the menadione stock solution (a 20:1 volume ratio of XTT to menadione solution is also cited). [1]Mix gently. This solution must be used within minutes of preparation. [5]
III. Experimental Procedure
Phase 1: Biofilm Formation
-
Inoculum Preparation: Culture the fungal strain overnight. Wash the cells with PBS and resuspend in the appropriate growth medium (e.g., RPMI-1640). Adjust the cell density to 1 x 10⁷ cells/mL using a hemocytometer or spectrophotometer.
-
Seeding the Plate: Add 100 µL of the standardized fungal suspension to each well of a 96-well plate. Include wells for negative controls (media only).
-
Adhesion Phase: Incubate the plate at 37°C for 90 minutes on an orbital shaker (75 rpm) to allow for initial cell adherence.
-
Biofilm Growth: Gently aspirate the supernatant and wash each well twice with 150 µL of sterile PBS to remove non-adherent, planktonic cells. [1]Add 100 µL of fresh growth medium to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation. [8] Phase 2: this compound Treatment
-
Drug Addition: After the biofilm growth phase, carefully remove the growth medium. Add 100 µL of the serially diluted this compound solutions to the respective wells. Add 100 µL of medium to the growth control wells and 100 µL of medium with drug solvent to the vehicle control wells.
-
Treatment Incubation: Incubate the plate for another 24 hours at 37°C.
Phase 3: XTT Viability Assay
-
Washing: Aspirate the drug-containing medium and wash the biofilms twice with 150 µL of sterile PBS to remove any residual drug and planktonic cells. [1]9. Assay Reaction: Add 100 µL of the freshly prepared XTT/Menadione working solution to each well, including the negative control wells. [7]10. Incubation: Cover the plate with foil to protect it from light and incubate at 37°C for 2-5 hours. [1][8]The optimal time should be determined empirically; it is the point where the growth control wells have a strong orange color but the background remains low.
-
Measurement: Gently shake the plate to ensure the formazan product is evenly distributed. Measure the absorbance (Optical Density, OD) at 490 nm using a microplate reader.
Part 4: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average OD of the negative control wells (media + XTT only) from all other readings.
-
Calculating Percent Viability: The percentage of biofilm viability can be calculated relative to the untreated growth control.
% Viability = (OD of Treated Well / OD of Growth Control Well) x 100
-
Determining the MBEC: The Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest concentration of this compound that results in a significant reduction in viability (e.g., ≥80%) compared to the growth control.
Example Data Interpretation
| This compound (µg/mL) | Mean OD₄₉₀ (Corrected) | % Viability | Interpretation |
| 0 (Control) | 1.250 | 100% | Maximum metabolic activity. |
| 16 | 1.180 | 94.4% | Minimal effect on biofilm viability. |
| 32 | 0.950 | 76.0% | Partial inhibition. |
| 64 | 0.550 | 44.0% | Significant inhibition. |
| 128 | 0.245 | 19.6% | MBEC₈₀ Achieved. |
| 256 | 0.110 | 8.8% | Strong eradication effect. |
Part 5: Troubleshooting and Validation
-
High Background Reading: This may be due to prolonged incubation with the XTT reagent or contamination. Reduce incubation time or check sterility.
-
Low Signal in Control Wells: The biofilm may not have formed properly, or the XTT/menadione solution may have degraded. Ensure proper inoculum density and fresh reagent preparation.
-
High Variability Between Replicates: This is often caused by inconsistent washing, which can dislodge parts of the biofilm, or incomplete mixing before reading. Ensure washing steps are gentle and consistent.
For self-validation, the assay should demonstrate reproducibility and a clear dose-response curve with the antifungal agent. The results should be consistent across multiple experiments.
References
- Dhale, R. P., Ghorpade, M. V., & Dharmadhikari, C. A. (2015). Comparison of Various Methods Used to Detect Biofilm Production of Candida Species. Journal of Clinical and Diagnostic Research, 9(10), DC05–DC08.
- Trevigen. (n.d.). XTT Proliferation Assay Protocol.
- JoVE. (2023). XTT Assay: A Colorimetric Assay to Assess Cell Viability and Mitochondrial Activity.
- Nett, J. E., Sanchez, H., Cain, M. T., & Andes, D. R. (2010). Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology, 48(9), 3464–3466.
- da Silva, W. J., Sene, L., Cury, A. A., & Cury, J. A. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal, 19(4), 364-368.
- Marcos-Zambrano, L. J., Escribano, P., Bouza, E., & Guinea, J. (2012). This compound inhibits biofilm formation in different species of the genus Candida. Journal of Antimicrobial Chemotherapy, 67(11), 2654–2657.
- Chandra, J., Mukherjee, P. K., Leidich, S. D., Faddoul, F. F., Hoyer, L. L., Douglas, L. J., & Ghannoum, M. A. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2483.
- da Silva, W. J., Sene, L., Cury, A. A., & Cury, J. A. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. ResearchGate.
- Hahnel, S., et al. (2012). XTT assay of ex vivo saliva biofilms to test antimicrobial influences. Head & Face Medicine, 8, 5.
- ResearchGate. (n.d.). (a-h) Relative percentage of biofilm formation measured by XTT assay....
- da Silva, W. J., Sene, L., Cury, A. A., & Cury, J. A. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. PubMed.
- da Silva, W. J., et al. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal.
- ResearchGate. (n.d.). 29 questions with answers in XTT ASSAY | Science topic.
- Koc, E. N., & Demirel, G. (2021). Comparison of Crystal Violet Staining Assay and XTT Methods in the Evaluation of Biofilm Formation in Candida parapsilosis Candidemia Isolates. Infectious Diseases and Clinical Microbiology, 3, 143-149.
- ResearchGate. (n.d.). XTT reduction assay to evaluate biofilm inhibitory potential of T3....
- da Silva, W. J., et al. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. SciSpace.
- ResearchGate. (n.d.). Photomicrographs (×82) of adjacent wells with serially decreasing....
- Emery Pharma. (2014). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC).
- ResearchGate. (n.d.). Minimum Biofilm Eradication Concentrations (MBEC 80 ) of this compound, with and without Kombucha tea culture supernatant.
- Espinel-Ingroff, A., et al. (2013). Determination of this compound Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories. Journal of Clinical Microbiology, 51(9), 3023–3026.
- Hoshino, Y., et al. (2022). Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. Frontiers in Cellular and Infection Microbiology, 12, 896803.
- Innovotech Inc. (2019). MBEC Assay® PROCEDURAL MANUAL Version 2.1.
Sources
- 1. jcdr.net [jcdr.net]
- 2. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idcmjournal.org [idcmjournal.org]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. atcc.org [atcc.org]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes & Protocols: A Rat Model of Invasive Pulmonary Aspergillosis for the Evaluation of Voriconazole Therapy
Guiding Principles: Replicating Human Disease in a Rodent Model
Invasive Pulmonary Aspergillosis (IPA) remains a leading cause of mortality in immunocompromised individuals, with Aspergillus fumigatus being the predominant causative agent.[1] The development and preclinical evaluation of antifungal agents, such as the triazole voriconazole, necessitate robust and reproducible animal models that accurately mimic the human condition. The rat model offers distinct advantages, including a size that facilitates repeated blood sampling and collection of sufficient tissue for comprehensive analysis, making it an excellent platform for both therapeutic and diagnostic studies.[2]
This guide provides a detailed framework for establishing a neutropenic rat model of IPA and evaluating the efficacy of this compound. The core of this model rests on three pillars:
-
Inducing a State of Immunosuppression: The host's immune system, particularly neutrophils, is the primary defense against Aspergillus. Therefore, transient immunosuppression is required to allow fungal conidia to germinate and establish an invasive infection.[2] We utilize a combination of an alkylating agent (cyclophosphamide) to induce profound neutropenia and a corticosteroid (cortisone acetate) to impair macrophage and T-cell function, reflecting the clinical reality of many at-risk patient populations.[2][3][4][5]
-
Delivering a Quantifiable Fungal Challenge: Reproducibility hinges on delivering a consistent dose of viable A. fumigatus conidia directly to the lungs. This guide details an intratracheal instillation method, which offers precise dose control compared to inhalation models.[6][7]
-
Therapeutic Intervention and Efficacy Assessment: The model is used to test the efficacy of this compound, a frontline therapy for IPA.[8] Efficacy is not measured by a single parameter but by a constellation of endpoints, including survival, reduction in fungal burden, histopathological improvement, and biomarker modulation.
Experimental Overview: A Timeline for Success
A successful study requires meticulous planning and timing. The following workflow provides a high-level overview of the key experimental stages. The duration is adaptable but typically spans 15 to 30 days depending on the specific endpoints.[2]
Caption: High-level experimental workflow for the IPA rat model.
Detailed Protocols and Methodologies
Animal and Fungal Strain Selection
-
Animal Model: Male Sprague-Dawley rats weighing 225-250 grams are recommended.[3] Animals in this weight range generally tolerate the immunosuppressive regimen better than smaller rats. Outbred strains like Sprague-Dawley or Wistar are considered excellent multipurpose models for safety and efficacy testing.[2]
-
Fungal Strain: Aspergillus fumigatus strain AF293 or CEA10 are well-characterized and commonly used in murine models of IPA.[9][10] Strain selection can be critical, as different isolates exhibit varying germination rates and virulence, which can impact disease progression and host immune response.[10][11][12]
Protocol 1: Preparation of Aspergillus fumigatus Inoculum
Causality: The goal is to create a homogenous suspension of single conidia (spores) free from hyphal fragments. Clumped conidia can lead to inconsistent dosing and variable infection severity. Tween 80 is a non-ionic surfactant used to break the hydrophobic interactions between conidia.
Materials:
-
A. fumigatus strain grown on Sabouraud Dextrose Agar (SDA) plates for 7-14 days at 37°C.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile 0.05% Tween 80 in PBS (PBS-T).
-
Sterile 8-layer gauze.
-
Hemocytometer.
Procedure:
-
Flood the surface of a mature A. fumigatus plate with 10 mL of sterile PBS-T.
-
Gently scrape the surface with a sterile cell scraper to dislodge the conidia.
-
Aspirate the resulting conidial suspension and filter it through 8 layers of sterile gauze into a 50 mL conical tube to remove hyphae.[13]
-
Wash the conidia twice by centrifuging at 3,000 x g for 10 minutes, discarding the supernatant, and resuspending the pellet in 20 mL of sterile PBS.
-
Perform a final resuspension in sterile PBS to the desired volume.
-
Count the conidia using a hemocytometer and adjust the concentration with sterile PBS to 2.5 x 10⁷ conidia/mL for the final inoculum.
-
Verify spore viability by plating serial dilutions onto SDA plates.
Protocol 2: Immunosuppression Regimen
Causality: Cyclophosphamide is an alkylating agent that is metabolized into cytotoxic compounds, primarily targeting rapidly dividing cells like hematopoietic precursors, leading to profound neutropenia.[14] Cortisone acetate is a glucocorticoid that further suppresses the immune system by inhibiting phagocytosis and T-cell-mediated responses.[5] This dual approach creates a deeply immunocompromised state highly susceptible to aspergillosis.
| Drug | Dose | Route | Schedule |
| Cyclophosphamide | 100-150 mg/kg | Intraperitoneal (IP) | Day -4 and Day -1 |
| Cortisone Acetate | 150-200 mg/kg | Subcutaneous (SC) | Day -2, Day 0, Day +2 |
Table 1: Recommended Immunosuppression Regimen. Doses are based on common protocols and may require optimization.[2][3]
Procedure:
-
Cyclophosphamide (CTX): Dissolve CTX powder in sterile saline to a final concentration of 20 mg/mL immediately before use. Administer via IP injection on Day -4 and Day -1 relative to infection.
-
Cortisone Acetate (CA): Prepare a 100 mg/mL suspension in sterile PBS containing 0.05% Tween 80.[3] This suspension is not a true solution and requires vigorous vortexing before drawing each dose to ensure uniformity. Administer via SC injection on Day -2, Day 0, and Day +2.
-
Antibiotic Prophylaxis: To prevent secondary bacterial infections, which are a common complication of immunosuppression, add an antibiotic like enrofloxacin (50 ppm) or tetracycline (1 mg/mL) to the drinking water throughout the study period.[3][4]
Protocol 3: Intratracheal Inoculation
Causality: Direct intratracheal instillation ensures that a precise volume of the fungal inoculum is delivered to the lower respiratory tract, bypassing the natural filtration mechanisms of the upper airways. This method enhances the reproducibility of the pulmonary infection.[6][15]
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Small animal laryngoscope or a fiber-optic light source.
-
22-gauge intravenous catheter or a specialized small animal intubation cannula.
-
A. fumigatus inoculum (2.5 x 10⁷ conidia/mL).
Procedure:
-
Anesthetize the rat according to your institution's approved animal care protocol.
-
Place the rat in a supine position on a slight incline (45°) to facilitate visualization of the glottis.
-
Using the laryngoscope, gently retract the tongue to visualize the vocal cords.
-
Carefully guide the catheter through the vocal cords and into the trachea. A successful intubation can be confirmed by observing condensation in the catheter during exhalation.
-
Instill 0.1 mL of the A. fumigatus inoculum (2.5 x 10⁶ conidia) directly into the lungs via the catheter.
-
Remove the catheter and allow the animal to recover in a warm, clean cage. Monitor closely until fully ambulatory.
Protocol 4: this compound Administration
Causality: this compound is the therapeutic agent under investigation. Oral administration via gavage is a clinically relevant route. It is crucial to understand that this compound exhibits non-linear pharmacokinetics in rats, and repeated dosing can lead to autoinduction of its metabolism via cytochrome P450 enzymes, resulting in decreased systemic exposure over time.[16] This is a key difference from humans and must be considered when interpreting results.
| Parameter | Specification | Rationale/Reference |
| Drug | This compound | Frontline triazole antifungal for IPA.[8] |
| Dose | 10 - 30 mg/kg/day | Effective dosages in rodent models.[17][18] |
| Route | Oral (PO) Gavage | Clinically relevant route of administration. |
| Vehicle | 0.5% Methylcellulose | Common, inert suspension vehicle. |
| Frequency | Once or Twice Daily | Depends on pharmacokinetic goals. |
| Start Time | 24 hours post-infection | Allows for infection establishment before therapy. |
Table 2: this compound Treatment Protocol Example.
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle to the desired concentration.
-
Beginning 24 hours after fungal inoculation (Day +1), administer the specified dose of this compound or vehicle control to the respective groups via oral gavage.
-
Continue daily administration for the duration of the treatment period (e.g., 4-7 days).
Endpoint Analysis: A Multi-faceted Approach to Efficacy
No single endpoint can fully capture the efficacy of an antifungal agent. A combination of methods provides a comprehensive and trustworthy assessment.
Sources
- 1. Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Oral endotracheal intubation of rats for intratracheal instillation and aerosol drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. The Effect Analysis of Different Experimental Methods for the Diagnosis of Invasive Pulmonary Aspergillosis in a Rat Model [scirp.org]
- 14. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The disposition of this compound in mouse, rat, rabbit, guinea pig, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of this compound (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on the Pharmacokinetics of Vonoprazan in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of In Vitro Pharmacokinetic Models for Voriconazole
Abstract
Voriconazole is a first-line triazole antifungal agent critical for treating invasive fungal infections. However, its clinical utility is complicated by highly variable pharmacokinetics (PK) and a narrow therapeutic window, making individualized dosing essential.[1][2] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in development is paramount. This guide provides a detailed framework and validated protocols for establishing a suite of in vitro pharmacokinetic models for this compound. We will delve into the core assays that form the foundation of a modern ADME-PK assessment: intestinal permeability, metabolic stability and enzyme inhibition, and plasma protein binding. Each section explains the scientific rationale behind the model, provides step-by-step protocols, and details the interpretation of results, empowering researchers to generate robust data for predictive modeling and clinical trial design.
Intestinal Permeability & Efflux: The Caco-2 Model
Scientific Rationale
For an orally administered drug like this compound, intestinal absorption is the first critical step in determining bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for modeling this process.[3][4] When cultured on semi-permeable membranes, these cells differentiate into a polarized monolayer of enterocytes, forming tight junctions that mimic the physical and biological barrier of the human intestinal wall.[5] This model allows us to measure the rate of drug transport via both passive diffusion and active transport mechanisms. By performing a bidirectional assay (measuring transport from the apical/luminal side to the basolateral/blood side and vice versa), we can calculate the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[6][7]
Experimental Workflow: Bidirectional Permeability Assay
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell™ plates (e.g., Corning Costar)
-
Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, Propranolol (high permeability control), Atenolol (low permeability control)
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical chamber of Transwell™ inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days in a 37°C, 5% CO₂ incubator. Change the medium in both apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A healthy monolayer typically has a TEER value >200 Ω·cm².[6]
-
This step is critical for self-validation; low TEER values indicate incomplete tight junction formation, invalidating the experiment.
-
-
Transport Experiment Setup:
-
Gently wash the cell monolayer twice with pre-warmed (37°C) HBSS buffer.
-
Pre-incubate the plate with HBSS in both chambers for 30 minutes at 37°C.
-
-
Apical to Basolateral (A→B) Transport:
-
Remove the buffer. Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
In separate wells, add the same this compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C on an orbital shaker for 1-2 hours.
-
At the end of the incubation, collect samples from the receiver chamber for each direction. Also, collect a sample from the donor chamber to confirm the initial concentration.
-
-
Integrity Post-Assay: Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure fluorescence in the basolateral chamber. A low passage (<1%) confirms the monolayer was intact throughout the assay.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[3]
Data Analysis & Interpretation
The Apparent Permeability Coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial drug concentration in the donor chamber (µmol/cm³).
The Efflux Ratio (ER) is a simple ratio of the permeability coefficients:
ER = Papp (B→A) / Papp (A→B)
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | Example Control |
| < 1 | Low / Poor | Atenolol |
| 1 - 10 | Moderate | This compound (typical range) |
| > 10 | High | Propranolol |
An Efflux Ratio > 2 suggests that the compound is a substrate for active efflux transporters, such as P-gp.[7] This is a crucial finding, as P-gp in the gut wall can limit the oral absorption of its substrates.
Metabolic Stability & Cytochrome P450 (CYP) Interactions
Scientific Rationale
This compound's PK is dominated by its metabolism. It is extensively metabolized in the liver, primarily by CYP2C19, with secondary contributions from CYP3A4 and CYP2C9.[8][9] Genetic polymorphisms in the CYP2C19 gene are a major reason for the high inter-individual variability in drug exposure.[10] Furthermore, this compound is not just a substrate but also a potent inhibitor of these same enzymes, creating a high potential for clinically significant drug-drug interactions (DDIs).[11][12] Therefore, in vitro models are essential to quantify its metabolic rate and its inhibitory potential against key CYP enzymes. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are the standard system for these investigations.[1][11]
Metabolism and Inhibition Profile of this compound
Caption: this compound metabolism pathways and CYP450 inhibition.[8][11]
Protocol 2: CYP Inhibition (IC₅₀ Determination) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP isoforms.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP activity)
-
This compound and vehicle control (e.g., DMSO)
-
CYP-specific probe substrates and their corresponding metabolites for LC-MS/MS analysis (see table below)
-
96-well plates, incubator, LC-MS/MS system
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP2C19 | S-mephenytoin | 4'-hydroxy-mephenytoin |
| CYP2C9 | Tolbutamide | 4-hydroxy-tolbutamide |
| CYP3A4 | Midazolam | 1'-hydroxy-midazolam |
Methodology:
-
Preparation: Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the incubation should be <0.5%.
-
Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and the specific probe substrate (at a concentration near its Km).
-
Pre-incubation: Add the various concentrations of this compound (or vehicle control) to the wells. Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes for midazolam, 60 minutes for tolbutamide), ensuring the reaction is in the linear range.[12]
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard). This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each well.
Data Analysis & Interpretation
-
Calculate Percent Inhibition:
-
Determine the rate of metabolite formation in the presence of this compound relative to the vehicle control (0% inhibition).
-
Percent Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] * 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.
-
| CYP Isoform | This compound Inhibition Potency | Reported Ki Value (µM) | Predicted DDI Risk |
| CYP2B6 | Potent | < 0.5 | High |
| CYP2C9 | Potent | 2.79 | High |
| CYP2C19 | Potent | 5.1 | High |
| CYP3A4 | Potent | 0.66 - 2.97 | High |
Table data sourced from Jin et al. (2013).[11][12]
The IC₅₀ values are crucial inputs for regulatory DDI predictions.[13][14] A low IC₅₀ or Ki value indicates potent inhibition. Based on these in vitro data, this compound is predicted to substantially increase the plasma concentrations of co-administered drugs that are substrates of CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[11]
Plasma Protein Binding (PPB): The Equilibrium Dialysis Model
Scientific Rationale
The "free drug hypothesis" states that only the unbound fraction of a drug in plasma can cross membranes, interact with therapeutic targets, and be cleared by metabolizing enzymes. This compound is moderately bound to plasma proteins, with a reported binding of approximately 50-60%.[15][16] This binding is primarily to albumin.[15][17] In certain patient populations, such as critically ill patients with hypoalbuminemia, the unbound fraction can increase, potentially leading to higher efficacy or toxicity even when total drug concentrations are within the therapeutic range.[16] Equilibrium dialysis is the reference method for determining PPB. It involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane, which allows only the small, unbound drug molecules to pass through until equilibrium is reached.
Principle of Equilibrium Dialysis
Caption: Unbound drug diffuses across the membrane until its concentration is equal on both sides.
Protocol 3: High-Throughput Equilibrium Dialysis (HT-ED)
Objective: To determine the percent of this compound bound to plasma proteins.
Materials:
-
Human plasma (pooled or from individual subjects)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HT-ED 96-well plate apparatus (e.g., from HTDialysis)
-
Sealing tape, orbital shaker, incubator
-
LC-MS/MS system
Methodology:
-
Drug Spiking: Spike human plasma with this compound to achieve the desired concentration (e.g., 2 µg/mL, within the therapeutic range).
-
Apparatus Assembly: Assemble the HT-ED plate, ensuring the dialysis membranes are correctly placed between the Teflon blocks.
-
Loading:
-
Load the spiked plasma sample into the plasma chambers of the 96-well plate (e.g., 150 µL).
-
Load an equal volume of PBS into the corresponding buffer chambers.
-
-
Incubation: Seal the plate securely with sealing tape to prevent evaporation. Place it on an orbital shaker in an incubator at 37°C for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully remove a sample aliquot (e.g., 50 µL) from both the plasma and buffer chambers of each well.
-
Sample Preparation:
-
For the buffer samples, add an equal volume of blank plasma.
-
For the plasma samples, add an equal volume of PBS. This step, known as matrix matching, is crucial to negate any matrix effects during LC-MS/MS analysis, ensuring the self-validity of the results.
-
Precipitate proteins from all samples with a cold stop solution (e.g., acetonitrile) and process for analysis.
-
-
LC-MS/MS Analysis: Quantify the this compound concentration in the samples from both the plasma (C_total) and buffer (C_unbound) chambers.
Data Analysis & Interpretation
The key parameters are calculated as follows:
-
Fraction Unbound (fu) = C_unbound / C_total
-
Percent Bound (%) = [1 - (C_unbound / C_total)] * 100
For this compound, the expected percent bound is approximately 47-58%.[15] This value is a critical parameter for PBPK modeling, as it dictates the concentration of drug available for distribution and elimination. A validated PPB assay is essential for accurately interpreting total plasma concentrations from clinical studies and for understanding the potential impact of diseases that alter plasma protein levels.
Conclusion
The development of a robust in vitro pharmacokinetic profile for a complex drug like this compound is a multi-faceted endeavor. By integrating data from Caco-2 permeability, CYP450 metabolism and inhibition, and equilibrium dialysis-based plasma protein binding assays, researchers can build a comprehensive understanding of its ADME properties. These foundational models provide the essential parameters needed to construct physiologically based pharmacokinetic (PBPK) models, which can then be used to predict clinical outcomes, anticipate drug-drug interactions, and guide dosing strategies for various patient populations, ultimately enhancing the safety and efficacy of this compound therapy.[8][18]
References
- Hope, W. W., Billaud, E. M., Lestner, J., & den Hollander, J. G. (2008). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity Against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 52(2), 627–635. [Link]
- Andes, D., Marchillo, K., Conklin, R., & Craig, W. A. (2003). In Vitro Pharmacodynamics of a New Triazole, this compound, in a Murine Thigh Infection Model of Candidiasis. Antimicrobial Agents and Chemotherapy, 47(4), 1193–1199. [Link]
- AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
- Creative Biolabs. (n.d.). MDCK Permeability.
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Hofmann, M. H., Schanz, J., Hanke, N., et al. (2022). Towards the Elucidation of the Pharmacokinetics of this compound: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 14(3), 477. [Link]
- Hofmann, M. H., Schanz, J., Hanke, N., et al. (2022).
- Mavridou, E., Bruggemann, R. J., Mouton, J. W., & Verweij, P. E. (2010). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 54(8), 3297–3304. [Link]
- Kontoyiannis, D. P., Hirschi, K., Dannaoui, E., & Lutsar, I. (2004). In Vitro Activities of this compound in Combination with Three Other Antifungal Agents against Candida glabrata. Antimicrobial Agents and Chemotherapy, 48(3), 897–901. [Link]
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- Jin, J., Ma, P., & Unadkat, J. D. (2013). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 57(9), 4138–4147. [Link]
- Al-Nakeeb, Z., Al-Soud, Y. A., & Al-Dahhan, M. A. (2024). Using an in vitro pharmacokinetics / pharmacodynamics model to simulate and assess the pharmacodynamic characteristics of this compound against some Candida albicans isolates in humans.
- Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
- Akers, K. S., Cota, J., & Chung, K. K. (2015). In vitro study of the variable effects of proton pump inhibitors on this compound. Antimicrobial Agents and Chemotherapy, 59(9), 5428–5433. [Link]
- Chen, Y., Hanke, N., Schanz, J., et al. (2020). A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions. Clinical Pharmacokinetics, 59(4), 505–522. [Link]
- Friberg, L. E., Ravva, P., & Karlsson, M. O. (2012). Pharmacokinetic Modeling of this compound to Develop an Alternative Dosing Regimen in Children. Antimicrobial Agents and Chemotherapy, 56(6), 3023–3029. [Link]
- Jin, J., Ma, P., & Unadkat, J. D. (2013). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A.
- Universitaire Ziekenhuizen KU Leuven. (2015). Plasma Protein Binding Characteristics of this compound.
- Wang, X., Wang, C., & Li, J. (2019). Drug–drug interaction study of imatinib and this compound in vitro and in vivo. Drug Design, Development and Therapy, 13, 1495–1503. [Link]
- Lee, H. (2021). Pharmacokinetics and Drug Interactions. Pharmaceutics, 13(10), 1668. [Link]
- Vanstraelen, K., Maertens, J., & Spriet, I. (2014). Protein-binding characteristics of this compound determined by high-throughput equilibrium dialysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 242–247. [Link]
- XenoTech. (2023, February 24). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. YouTube. [Link]
- Dolton, M. J., Ray, J. E., Chen, S. C., & Marriott, D. J. (2012). Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 56(9), 4793–4799. [Link]
- Liu, Y., Zhang, Y., & Wang, Y. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of this compound on Its Adverse Drug Reactions.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption.
- Kumar, K. K. V., Karnati, S., Reddy, M. B., & Chandramouli, R. (2010). CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1-6. [Link]
- Feng, X., Zhu, Y., & Wang, Q. (2022). Therapeutic drug monitoring and CYP2C19 genotyping guide the application of this compound in children.
- Sura, K., Sura, P., & Polak, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2523. [Link]
- Liu, Y., Zhang, Y., & Wang, Y. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of this compound on Its Adverse Drug Reactions. Frontiers in Pharmacology, 11, 545. [Link]
- Lamoureux, F., Duflot, T., & Woillard, J. B. (2016). Impact of the CYP2C19 Genotype on this compound Exposure in Adults with Invasive Fungal Infections. Antimicrobial Agents and Chemotherapy, 60(7), 4149–4157. [Link]
- Sura, K., Sura, P., & Polak, S. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed. [Link]
- Chen, K., Zhang, X., & Ke, X. (2022). A reappraisal of measured this compound concentration based on plasma albumin concentration during therapeutic drug monitoring. European Journal of Clinical Microbiology & Infectious Diseases, 41(6), 967–974. [Link]
- Scherer, N., Hanke, N., & Fuhr, U. (2023). CYP3A and CYP2C19 Activity Determined by Microdosed Probe Drugs Accurately Predict this compound Clearance in Healthy Adults. Clinical Pharmacokinetics, 62(7), 999–1011. [Link]
- Pierotte, J. C., de Oliveira, A. C., & de Albuquerque, S. (2022). Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Al-Jahdari, A., & Al-Khamis, K. I. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science, 15(9), 2095–2106. [Link]
Sources
- 1. In vitro study of the variable effects of proton pump inhibitors on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic drug monitoring and CYP2C19 genotyping guide the application of this compound in children - Chen - Translational Pediatrics [tp.amegroups.org]
- 10. Impact of the CYP2C19 Genotype on this compound Exposure in Adults with Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. Protein-binding characteristics of this compound determined by high-throughput equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antpublisher.com [antpublisher.com]
- 17. frontiersin.org [frontiersin.org]
- 18. A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Voriconazole Dosage in In Vitro Fungal Cultures
Welcome to the technical support center for optimizing voriconazole dosage in in vitro fungal cultures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antifungal susceptibility testing (AST) with this compound. Here, we address common challenges and provide evidence-based solutions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Which standardized method should I follow for this compound susceptibility testing?
A1: The two most widely recognized standards for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] Both organizations have developed detailed, harmonized broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and molds.[5][6]
-
For yeasts , refer to CLSI document M27 and EUCAST document E.Def 7.3.2.
-
For filamentous fungi (molds) , refer to CLSI document M38 and EUCAST document E.Def 9.3.2.[4][7]
Adherence to these guidelines is critical for inter-laboratory reproducibility and for generating data that can be correlated with clinical outcomes.[1][2][8] While the core methodologies are similar, there can be subtle differences in interpretive criteria (breakpoints), so it is crucial to specify which standard was used when reporting results.[5][6]
Q2: My this compound stock solution is not performing as expected. How should I prepare and store it?
A2: The stability and accuracy of your this compound stock solution are paramount. This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation (10 mg/mL):
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in 100% DMSO.[9][10] For example, to make a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Store stock solutions at -70°C for long-term use.[11]
-
Prepared microdilution plates can also be stored at -70°C until needed.[11]
-
While some studies have shown stability in aqueous solutions for shorter periods under specific conditions (e.g., refrigerated ophthalmic solutions), for AST purposes, freshly prepared dilutions from a frozen DMSO stock are recommended for maximum potency and reproducibility.[12][13][14]
Q3: I'm observing "trailing growth" with Candida species. How do I interpret these results?
A3: The "trailing effect," or paradoxical growth, is a well-documented phenomenon where there is reduced but persistent fungal growth at this compound concentrations above the MIC.[15] This can make visual endpoint determination challenging.
Causality: Trailing is often associated with the fungistatic, rather than fungicidal, nature of azoles like this compound.[16][17] At supra-MIC concentrations, the drug inhibits fungal proliferation but may not kill all the cells, leading to a hazy or "trailing" appearance in the microdilution wells. This is particularly common with Candida species.[15][18]
Troubleshooting and Interpretation:
-
Strict Adherence to Reading Time: For Candida species, CLSI and EUCAST recommend reading MICs at 24 hours.[19][20][21][22] Extending incubation to 48 hours significantly increases the likelihood of trailing, which can falsely elevate MIC values.[10][15]
-
Endpoint Reading: The recommended endpoint is a "prominent decrease in turbidity" (approximately 50% reduction in growth) compared to the growth control well.[9][11] Avoid reading for complete inhibition (100% clear well), as this will misinterpret trailing growth as resistance.
-
Spectrophotometric Reading: Using a microplate reader to determine the drug concentration that inhibits 50% of growth (Spec-50) can provide a more objective and reproducible endpoint than visual assessment.[9][19][20]
Troubleshooting Guide
Issue 1: High MIC Variability Between Experiments
High variability in this compound MICs can undermine the confidence in your results. Several factors can contribute to this issue.
| Potential Cause | Explanation & Solution |
| Inoculum Preparation | An incorrect inoculum size is a major source of error. A higher inoculum density can lead to falsely elevated MICs. Standardized protocols (CLSI/EUCAST) require adjusting the inoculum spectrophotometrically to a specific turbidity, followed by a specific dilution to achieve the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[23] Solution: Always verify your inoculum concentration by plating a dilution onto agar and performing a colony count. |
| Medium Composition | The standard medium for this compound AST is RPMI 1640.[11][23] Variations in medium, such as glucose supplementation, can affect results. While adding glucose up to 2% may enhance growth and simplify visual readings for some fungi, it generally does not significantly alter this compound MICs for Candida.[10][19][20] However, consistency is key. Solution: Use the standardized RPMI 1640 medium as specified in the guidelines. If modifications are made, they must be consistently applied and validated. |
| Incubation Conditions | Inconsistent incubation time or temperature can lead to variable growth rates and affect MIC endpoints. Solution: Incubate plates at a constant 35°C.[11][24] Read the plates at the recommended time (24 hours for yeasts, 48-72 hours for molds, depending on the species and standard).[21][22][24][25] |
| Quality Control (QC) | Failure to include and verify QC strains can mask systemic errors. Solution: Always include ATCC reference strains with known this compound MIC ranges in every experiment. Common QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[7][26][27] If QC results are out of range, the entire batch of tests must be considered invalid. |
Issue 2: No Growth or Poor Growth of Fungal Isolate
Poor growth in the control wells invalidates the entire assay, as a true MIC cannot be determined.
Caption: Workflow for this compound MIC determination.
Step-by-Step Methodology:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in a 96-well microtiter plate. The final concentration range should typically span from 0.0078 to 4 µg/mL. [10][19]2. Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Inoculum Dilution: Dilute the adjusted inoculum in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug, bringing the final volume to 200 µL. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 hours. [21][22]6. MIC Determination: Read the MIC as the lowest this compound concentration that produces a prominent (≥50%) reduction in growth compared to the growth control well. [9][11]
References
- Berget, M. S., et al. (1999). Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. Journal of Clinical Microbiology, 37(9), 2755–2759. [Link]
- Fothergill, A. W., et al. (1999). Optimizing this compound susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility. PubMed. [Link]
- Colombo, A. L., et al. (2000). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and this compound against Clinical Isolates of Aspergillus and Fusarium Species. Antimicrobial Agents and Chemotherapy, 44(8), 2122–2125. [Link]
- Ghannoum, M. A., et al. (1999). Optimizing this compound Susceptibility Testing of Candida. Journal of Clinical Microbiology, 37(9), 2755-2759. [Link]
- CLSI. (n.d.). FR01 | this compound Breakpoints for Aspergillus fumigatus.
- Alastruey-Izquierdo, A., et al. (2001). Susceptibility of Filamentous Fungi to this compound Tested by Two Microdilution Methods. Journal of Clinical Microbiology, 39(12), 4556–4559. [Link]
- Hope, W. W., et al. (2013). EUCAST technical note on this compound and Aspergillus spp. Clinical Microbiology and Infection, 19(6), E278–E280. [Link]
- Al-Nakeeb, Z., et al. (2016). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 60(11), 6577-6585. [Link]
- Subcommittee on Antifungal Susceptibility Testing of the ESCMID European Committee for Antimicrobial Susceptibility Testing. (2008). EUCAST Technical Note on this compound. Clinical Microbiology and Infection, 14(10), 985–987. [Link]
- Wang, H., et al. (2012). In vitro susceptibility testing of Aspergillus spp. against this compound, itraconazole, posaconazole, amphotericin B and caspofungin.
- Garcia-Rubio, R., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 312. [Link]
- Revankar, S. G. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(8), ofab338. [Link]
- Shadomy, S., et al. (1998). In Vitro Activities of this compound, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum. Antimicrobial Agents and Chemotherapy, 42(6), 1496–1498. [Link]
- Badiee, P., et al. (2016). In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. Jundishapur Journal of Microbiology, 9(2), e30221. [Link]
- Cuenca-Estrella, M., et al. (2000). Susceptibility testing of this compound, fluconazole, itraconazole and amphotericin B against yeast isolates in a Turkish University Hospital and effect of time of reading. Diagnostic Microbiology and Infectious Disease, 38(2), 101–107. [Link]
- Rex, J. H., et al. (1999). Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. Journal of Clinical Microbiology, 37(9), 2755-2759. [Link]
- Espinel-Ingroff, A., et al. (2000). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Antimicrobial Agents and Chemotherapy, 44(12), 3307–3314. [Link]
- Espinel-Ingroff, A., et al. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 41(9), 4067–4075. [Link]
- ResearchGate. (n.d.). Factors affecting antifungal activity: comparison of in vitro versus in vivo conditions.
- Siopi, M., et al. (2018). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 62(7), e00139-18. [Link]
- Siopi, M., et al. (2020). Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e00139-18. [Link]
- Chen, K., et al. (2023). Associated factors with this compound plasma concentration: a systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1241002. [Link]
- Al-Badriyeh, D., et al. (2006). Preparation and Stability of this compound Eye Drop Solution. Clinical Infectious Diseases, 43(11), 1489–1491. [Link]
- Hanson, K. E., et al. (2024). Use of this compound to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. Journal of Clinical Microbiology, 62(1), e01234-23. [Link]
- Rex, J. H., et al. (2003). Issues in antifungal susceptibility testing. Clinical Infectious Diseases, 36(9), 1179–1186. [Link]
- Al-Badriyeh, D., et al. (2010). Stability of extemporaneously prepared this compound ophthalmic solution. American Journal of Health-System Pharmacy, 67(5), 396-399. [Link]
- CLSI. (2024). Clinical and Laboratory Standards Institute|www.clsi.org P.
- Pfaller, M. A., et al. (2012). Validation of 24-Hour Posaconazole and this compound MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program. Journal of Clinical Microbiology, 50(9), 2843–2848. [Link]
- Al-Badriyeh, D., et al. (2006). Preparation and Stability of this compound Eye Drop Solution.
- Tell, L. A., et al. (2008). Stability and uniformity of extemporaneous preparations of this compound in two liquid suspension vehicles at two storage temperatures in. American Journal of Veterinary Research, 69(4), 466–470. [Link]
- Dolton, M. J., et al. (2012). Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 56(9), 4793–4799. [Link]
- Lewis, R. E., et al. (2002). Evaluation of this compound Pharmacodynamics Using Time-Kill Methodology. Antimicrobial Agents and Chemotherapy, 46(2), 345–349. [Link]
- Pfaller, M. A., et al. (2002). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs. Journal of Clinical Microbiology, 40(9), 3241–3246. [Link]
- The Medical Mycology Society of the Americas. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]
- Pfaller, M. A., et al. (2004). Quality control limits for this compound disk susceptibility tests on Mueller-Hinton agar with glucose and methylene blue. Journal of Clinical Microbiology, 42(4), 1716–1718. [Link]
- Luong, M. L., et al. (2025). Factors affecting this compound pharmacokinetic variability in critically ill patients: a systematic review. Critical Care, 29(1), 1. [Link]
- Cantón, E., et al. (2007). [In vitro antifungal activity of this compound: New data after the first years of clinical experience]. Revista Iberoamericana de Micología, 24(3), 177–188. [Link]
- Guinea, J., et al. (2013). Evaluation of the in vitro activity of this compound as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model. Antimicrobial Agents and Chemotherapy, 57(3), 1198–1203. [Link]
- Brieland, J. K., et al. (2002). This compound Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation. Antimicrobial Agents and Chemotherapy, 46(12), 3927–3932. [Link]
- Pfaller, M. A., et al. (2004). Quality Control Limits for this compound Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue.
- Descrimes, A., et al. (2021). Azole Susceptibility Profiles of More than 9,000 Clinical Yeast Isolates Belonging to 40 Common and Rare Species. Antimicrobial Agents and Chemotherapy, 65(6), e00115-21. [Link]
- Guinea, J., et al. (2013). Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy, 57(3), 1198-1203. [Link]
- Al-Nakeeb, Z., et al. (2016). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 60(11), 6577-6585. [Link]
- Al-Jedai, A., et al. (2024). Using an in vitro pharmacokinetics / pharmacodynamics model to simulate and assess the pharmacodynamic characteristics of this compound against some Candida albicans isolates in humans.
- Axios Research. (n.d.). This compound. Axios Research. [Link]
Sources
- 1. FR01 | this compound Breakpoints for Aspergillus fumigatus [clsi.org]
- 2. EUCAST technical note on this compound and Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST Technical Note on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of Filamentous Fungi to this compound Tested by Two Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the in vitro activity of this compound as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Preparation and Stability of this compound Eye Drop Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of this compound Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [In vitro antifungal activity of this compound: New data after the first years of clinical experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing this compound susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Susceptibility testing of this compound, fluconazole, itraconazole and amphotericin B against yeast isolates in a Turkish University Hospital and effect of time of reading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of 24-Hour Posaconazole and this compound MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Activities of this compound, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Azole Susceptibility Profiles of More than 9,000 Clinical Yeast Isolates Belonging to 40 Common and Rare Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Voriconazole-Induced Hepatotoxicity Mouse Models
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for managing voriconazole-induced hepatotoxicity in mouse models. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this experimental model. My goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence.
Part 1: Foundational Knowledge & Mechanism
Before initiating any experiment, a clear understanding of the model's mechanism is crucial. This knowledge informs experimental design, endpoint selection, and data interpretation.
FAQ 1: What is the primary proposed mechanism of this compound-induced hepatotoxicity?
The prevailing evidence points towards oxidative stress as the central mechanism of this compound-induced liver injury[1][2][3][4]. The process is thought to occur as follows:
-
Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9[5][6]. While mouse models do not perfectly replicate human CYP polymorphisms, this metabolic process is the initiating step.
-
Reactive Metabolite Formation: This metabolic process can lead to the formation of reactive metabolites.
-
Oxidative Stress: These metabolites can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants like glutathione (GSH)[1][7][8].
-
Cellular Damage: The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA. This can trigger mitochondrial dysfunction, impairing energy production and further propagating ROS generation[1].
-
Inflammation and Cell Death: Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate an inflammatory response[2][3][4]. This feedback loop between oxidative stress and inflammation exacerbates hepatocyte dysfunction, leading to necrosis or apoptosis and the subsequent release of liver enzymes into circulation[2][4].
Caption: Proposed mechanism of this compound hepatotoxicity.
Part 2: Experimental Design & Key Protocols
A well-designed experiment is the cornerstone of reproducible and reliable data. This section addresses common questions regarding the setup of a this compound hepatotoxicity mouse model.
FAQ 2: Which mouse strain and dosing regimen should I use?
The C57BL/6 mouse strain is a commonly used and validated model for this purpose[1][7][8]. The choice of dosing regimen is critical and depends on the specific research question.
-
Rationale: C57BL/6 mice are a well-characterized inbred strain, which reduces genetic variability between subjects. They have been shown to develop measurable hepatotoxicity in response to this compound[7][8].
A frequently cited and effective regimen to induce hepatotoxicity involves repeated intravenous injections.
Table 1: Recommended Dosing Regimen for Acute this compound Hepatotoxicity
| Parameter | Recommendation | Rationale & Citation |
|---|---|---|
| Mouse Strain | C57BL/6 | Well-characterized background, demonstrated susceptibility.[7][8] |
| Drug | This compound (for injection) | Ensure complete dissolution as per manufacturer's instructions. |
| Dose | 40 mg/kg | A dose shown to reliably induce hepatotoxicity without acute mortality.[7][8] |
| Route | Tail Vein Injection (Intravenous) | Ensures 100% bioavailability and rapid delivery to the liver, bypassing absorption variability. |
| Frequency | Once daily for 3 consecutive days | Repeated dosing is necessary to achieve cumulative toxicity.[7][8] |
| Endpoint | 24 hours after the final dose | Allows for the peak development of liver injury markers. |
-
Causality Insight: Using an intravenous route eliminates the confounding factor of variable oral absorption, ensuring that each mouse receives the intended dose directly into circulation. This increases the reproducibility of the model compared to oral gavage, where factors like stomach contents can influence drug uptake.
Protocol 1: Induction of this compound Hepatotoxicity in C57BL/6 Mice
This protocol is adapted from the methodology described by Wu et al., 2019[7][8].
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound powder for injection
-
Sterile Water for Injection or 0.9% Saline
-
Mouse restrainer for IV injection
-
Appropriate syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to a control group (vehicle) and a this compound group (n=8-10 per group is recommended).
-
Drug Preparation:
-
Reconstitute this compound according to the manufacturer's instructions to a known stock concentration.
-
On each day of dosing, dilute the stock solution with sterile saline to the final concentration needed for a 40 mg/kg dose in an appropriate injection volume (e.g., 100 µL for a 25g mouse).
-
Prepare a vehicle-only solution (saline) for the control group.
-
-
Dosing:
-
On Day 1, Day 2, and Day 3, weigh each mouse to calculate the precise injection volume.
-
Secure the mouse in a restrainer.
-
Administer the 40 mg/kg this compound solution or vehicle via the lateral tail vein.
-
-
Monitoring: Monitor animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, weight loss).
-
Sample Collection (Endpoint):
-
24 hours after the third and final dose, euthanize the mice using an approved method.
-
Collect blood via cardiac puncture for serum biomarker analysis.
-
Perfuse the liver with ice-cold PBS.
-
Collect the entire liver. Weigh it and take sections for histopathology (fix in 10% neutral buffered formalin) and molecular/biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Caption: Workflow for this compound hepatotoxicity studies.
Part 3: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides solutions to common problems.
FAQ 3: My results show high variability in liver enzyme levels between mice in the same group. What's wrong?
High variability can obscure true biological effects. The cause is often multifactorial.
-
Dosing Technique: Intravenous injections require skill. Inconsistent injection speed or volume, or subcutaneous leakage, can dramatically alter the dose delivered to the liver.
-
Solution: Ensure all technicians are proficient in the technique. Consider using a consistent, slow injection rate.
-
-
Animal Stress: Stress from handling and injection can induce a physiological response that impacts liver enzymes.
-
Solution: Handle mice calmly and consistently. Ensure the acclimatization period is sufficient.
-
-
Underlying Inflammation: Mild, subclinical inflammation can exacerbate this compound's hepatotoxic effects[9].
-
Solution: Use only healthy animals from a reputable vendor. Ensure strict hygiene in the animal facility to prevent infections.
-
-
Time of Day: Circadian rhythms can influence metabolic enzyme activity.
-
Solution: Perform dosing and sample collection at the same time each day.
-
FAQ 4: I'm not observing significant hepatotoxicity (e.g., no ALT/AST elevation). Why?
This is a common and frustrating issue. Several factors could be at play.
-
Drug Dose or Potency: The dose may be too low for your specific substrain of mice or the this compound lot may have issues.
-
Solution: Verify your dose calculations. Consider running a small pilot study with a higher dose (e.g., 60 mg/kg), but be mindful of potential acute toxicity. Ensure the drug was stored and reconstituted correctly.
-
-
Duration of Treatment: For some models, a longer duration of treatment may be necessary. A 3-day model induces acute injury; chronic models may require weeks of administration (often via oral gavage)[10][11].
-
Solution: Re-evaluate if your research question requires an acute or chronic model and adjust the protocol accordingly.
-
-
Incorrect Endpoint Timing: You may be collecting samples too early or too late. The peak of injury in acute models is typically 24 hours post-final dose.
-
Solution: Adhere strictly to the 24-hour endpoint. If troubleshooting, you could perform a time-course study (e.g., 12, 24, 48 hours) in a small cohort to identify the peak injury time point in your hands.
-
Part 4: Biomarker & Endpoint Analysis
Selecting the right endpoints is critical for validating your model and answering your research question.
FAQ 5: What are the essential biomarkers I should measure?
A multi-faceted approach combining standard clinical biomarkers with histopathology is the minimum requirement for a credible study.
-
Self-Validation: The combination of serum biochemistry and liver histology provides a self-validating system. Elevated enzymes should correlate with observable tissue damage. If they don't, it warrants investigation into other sources of enzyme elevation (e.g., muscle damage for AST) or issues with tissue processing.
Table 2: Standard Biomarkers for Assessing this compound Hepatotoxicity
| Biomarker | Type of Injury Indicated | Interpretation |
|---|---|---|
| Alanine Aminotransferase (ALT) | Hepatocellular Injury | A highly specific marker for hepatocyte damage. Its elevation is a gold standard for DILI detection.[12][13] |
| Aspartate Aminotransferase (AST) | Hepatocellular Injury | Also indicates hepatocyte damage but is less specific than ALT as it is also found in muscle and heart tissue.[12][13] |
| Alkaline Phosphatase (ALP) | Cholestatic Injury | Elevation suggests damage to the bile ducts or impaired bile flow (cholestasis).[5][12] |
| Total Bilirubin (TBIL) | Cholestatic Injury / Liver Dysfunction | Increased levels indicate impaired liver function in processing and excreting bilirubin.[12][13] |
| Histopathology (H&E Stain) | Overall Liver Architecture | Provides visual confirmation and characterization of injury (e.g., necrosis, inflammation, steatosis, cholestasis).[14] |
FAQ 6: What advanced biomarkers can provide mechanistic insights?
To move beyond simply identifying injury and delve into the "how," consider incorporating advanced, mechanism-specific biomarkers.
Table 3: Advanced & Mechanistic Biomarkers
| Pathway | Biomarker | Sample Type | Significance & Citation |
|---|---|---|---|
| Oxidative Stress | Glutathione (GSH) / GSSG Ratio | Liver Tissue, Plasma | A decreased GSH/GSSG ratio is a direct indicator of oxidative stress.[1] |
| Oxidative Stress | Glutamine/Glutamate Ratio | Plasma, Liver Tissue | A reduced ratio suggests glutamate is being consumed for GSH synthesis to combat oxidative stress.[7][8][15] |
| Mitochondrial Damage | Glutamate Dehydrogenase (GDH) | Serum | A mitochondrial-specific enzyme; its presence in serum indicates severe mitochondrial membrane damage.[13][16] |
| Mitochondrial Damage | Mitochondrial DNA (mtDNA) | Serum | Release of mtDNA into circulation is a marker of mitochondrial rupture.[16] |
| Cell Death Mode | Keratin-18 (K18) Fragments | Serum | Full-length K18 (necrosis) vs. caspase-cleaved K18 (apoptosis) can differentiate cell death pathways.[13] |
| Inflammation | Cytokines (e.g., TNF-α, IL-6) | Serum | Quantifies the inflammatory response associated with the liver injury.[12] |
References
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- ResearchGate. (n.d.).
- Gu, L., Ai, T., Pang, L., Xu, D., & Wang, H. (2023). This compound-Induced Hepatotoxicity in a Patient with Pulmonary Aspergillosis: A Case Report. Clinical Medicine Insights: Case Reports, 16, 11795476231193237. [Link]
- Voican, C. S., Leș, I., & Micu, L. G. (2016). This compound and the liver.
- Wu, S. L., Cheng, C. N., Wang, C. C., Lin, S. W., & Kuo, C. H. (2020). Metabolomics analysis of plasma reveals this compound-induced hepatotoxicity is associated with oxidative stress. Toxicology and Applied Pharmacology, 403, 115157. [Link]
- Hu, P. J., & Wang, G. (2014). Biomarkers for drug-induced liver injury. Journal of Drug and Biologic Development, 1(1). [Link]
- Mikus, G., Schömig, E., & Eichelbaum, M. (2014). This compound metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype. Clinical Pharmacology & Therapeutics, 95(6), 587-590. [Link]
- Corsini, A., Ganey, P., Ju, C., Kaplowitz, N., Pessayre, D., Roth, R., ... & Will, Y. (2012). Biomarkers for drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 225-239. [Link]
- McGill, M. R., & Jaeschke, H. (2019). Biomarkers of Drug-induced Liver Injury. Advances in Pharmacology, 85, 111–134. [Link]
- Zhang, Y., & Li, D. (2021). Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives. Frontiers in Pharmacology, 12, 735501. [Link]
- Andrade, R. J., & Robles-Díaz, M. (2020). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Frontiers in Pharmacology, 11, 1243. [Link]
- Gu, L., Ai, T., Pang, L., Xu, D., & Wang, H. (2023). This compound-Induced Hepatotoxicity in a Patient with Pulmonary Aspergillosis: A Case Report. Taylor & Francis Online. [Link]
- Ertem, O., & Ulu, A. (2022). This compound-INDUCED HEPATOTOXICITY CONCISE UP-TO-DATE REVİEW. Journal of Basic and Clinical Health Sciences, 6(2), 325-334. [Link]
- Gu, L., Ai, T., Pang, L., Xu, D., & Wang, H. (2023). This compound-Induced Hepatotoxicity in a Patient with Pulmonary Aspergillosis: A Case Report. Dove Medical Press. [Link]
- Wu, S. L., Wei, T. Y., Lin, S. W., Su, K. Y., & Kuo, C. H. (2019). Metabolomics Investigation of this compound-Induced Hepatotoxicity in Mice. Chemical Research in Toxicology, 32(9), 1840–1849. [Link]
- Wu, S. L., Wei, T. Y., Lin, S. W., Su, K. Y., & Kuo, C. H. (2019).
- Barber, G. R., Al-Bari, M. A., & Groll, A. H. (2012). Evaluation of hepatotoxicity with off-label oral-treatment doses of this compound for invasive fungal infections. Antimicrobial Agents and Chemotherapy, 56(7), 3929–3931. [Link]
- Zhang, Y., et al. (2023).
- Weitzel, T., & Wiebe, D. A. (2013). CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics?. Clinical Infectious Diseases, 56(8), 1162–1168. [Link]
- ResearchGate. (n.d.). (A) Histopathologic aspect of the explant liver specimen showing...[Link]
- Wang, T., et al. (2024). Risk factors for this compound-associated hepatotoxicity in patients with liver dysfunction: a retrospective nested case–control study. Frontiers in Pharmacology, 15, 1387803. [Link]
- Gu, L., et al. (2023). This compound-Induced Hepatotoxicity in a Patient with Pulmonary Aspergillosis: A Case Report.
- Barber, G. R., Al-Bari, M. A., & Groll, A. H. (2012). Evaluation of Hepatotoxicity with Off-Label Oral-Treatment Doses of this compound for Invasive Fungal Infections. Antimicrobial Agents and Chemotherapy, 56(7), 3929–3931. [Link]
- Chen, K., et al. (2018). Impact of CYP2C19 Phenotype and Drug-Drug Interactions on this compound Concentration in Pediatric Patients. Antimicrobial Agents and Chemotherapy, 62(11), e01111-18. [Link]
- Dean, L. (2012). This compound Therapy and CYP2C19 Genotype. In Medical Genetics Summaries.
- Berkow, E. L., et al. (2017). Impact of the CYP2C19 Genotype on this compound Exposure in Adults with Invasive Fungal Infections. Antimicrobial Agents and Chemotherapy, 61(8), e00388-17. [Link]
- Jain, A. B., et al. (2020).
- Chen, X., et al. (2025). Schisandrol A Mitigated this compound-induced Liver Injury in Mice Through Regulation of Farnesoid X Receptor-mediated Bile Acid Metabolism. Helvetica Chimica Acta. [Link]
- Wang, J., et al. (2025). This compound-induced liver injury: incidence patterns and risk factors in a retrospective cohort. Frontiers in Pharmacology. [Link]
- Dr. Oracle. (2025).
- Zhang, Y., et al. (2022). Observation of this compound in the Treatment of Liver Failure Complicated With Invasive Pulmonary Fungal Infection Induced by Chinese Patent Medicine in Teenagers: 2 Case Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound-Induced Hepatotoxicity in a Patient with Pulmonary Aspergillosis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolomics Investigation of this compound-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of hepatotoxicity with off-label oral-treatment doses of this compound for invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Hepatotoxicity with Off-Label Oral-Treatment Doses of this compound for Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomics analysis of plasma reveals this compound-induced hepatotoxicity is associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Voriconazole & Cytochrome P450 Inhibitor Interactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the complex interactions between the antifungal agent voriconazole and inhibitors of the cytochrome P450 (CYP) enzyme system. This guide provides in-depth technical information, troubleshooting advice for common experimental hurdles, and detailed protocols to ensure the integrity and validity of your research.
Section 1: Foundational Principles of this compound Metabolism
This compound is a triazole antifungal agent whose clinical use is complicated by highly variable, non-linear pharmacokinetics.[1][2] This variability is primarily due to its extensive hepatic metabolism, which is mediated by several key cytochrome P450 isoenzymes.[1][3][4]
The primary metabolic pathway is N-oxidation, catalyzed predominantly by CYP2C19 , which is a high-affinity enzyme for this compound.[5][6][7] Other enzymes, including CYP3A4 (a low-affinity component) and, to a lesser extent, CYP2C9 , also contribute to its clearance.[2][3][5][8] The major metabolite, this compound N-oxide, is inactive.[6] Because of this metabolic profile, any co-administered drug that inhibits these enzymes can significantly increase this compound plasma concentrations, leading to potential toxicity.[3][4]
The genetic polymorphism of CYP2C19 is a critical factor influencing this compound levels.[6] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which dictates their intrinsic capacity to clear the drug and profoundly impacts their susceptibility to drug-drug interactions (DDIs).[9]
Caption: Primary metabolic pathways of this compound via CYP enzymes.
Section 2: Troubleshooting Guide for In Vitro DDI Studies
This section addresses common issues encountered during the experimental investigation of this compound-CYP inhibitor interactions.
Q1: My in vitro assay using human liver microsomes (HLMs) shows weaker inhibition of this compound metabolism than predicted by clinical data. What are the potential causes?
A: This is a frequent observation with several explanations:
-
Multi-Enzyme Contribution: this compound is metabolized by CYP2C19, CYP3A4, and CYP2C9.[3][5] Your test inhibitor might be potent against one isozyme (e.g., CYP3A4), but if the HLM pool has high CYP2C19 activity, the overall metabolic rate may not be significantly reduced. The relative contribution of each enzyme can vary between HLM lots.
-
Substrate Concentration: this compound exhibits biphasic kinetics in HLMs, with a low Km for CYP2C19 and a high Km for CYP3A4.[5][10] If you are using a high substrate concentration, you may be favoring the low-affinity CYP3A4 pathway, which could alter the apparent inhibitory effect of a CYP2C19-specific inhibitor.
-
Genetic Variation in HLMs: Standard pooled HLMs are sourced from multiple donors and may not represent the full spectrum of CYP2C19 genetic polymorphism. If the pool is skewed towards extensive or ultrarapid metabolizers, the impact of a CYP3A4 inhibitor might appear diminished. Conversely, in microsomes from a CYP2C19 poor metabolizer, the role of CYP3A4 becomes more pronounced.[5]
-
Inhibitor Potency (Ki): Ensure the inhibitor concentrations used in your assay are appropriate relative to the inhibitor's Ki value for the target enzymes. The Ki of this compound itself for CYP2C19 is approximately 5.1 µM and for CYP2C9 is 2.79 µM.[11][12]
Q2: I am observing high batch-to-batch variability in this compound metabolism rates when using different lots of HLMs. How can I mitigate this?
A: This variability is almost certainly due to the genetic diversity of the microsomal donors, particularly for the highly polymorphic CYP2C19 gene.[6]
-
Characterize Your Microsomes: Whenever possible, use HLM pools with well-characterized activities for major CYP isozymes. For specific investigations, use microsomes from individual donors genotyped for CYP2C19 (e.g., poor metabolizer vs. extensive metabolizer) to understand the interaction in different populations.[5]
-
Use Recombinant Enzymes: To isolate the interaction with a single enzyme, use recombinant human CYP enzymes (e.g., rCYP2C19, rCYP3A4). This removes the confounding contributions from other CYPs and provides a clean system to determine enzyme-specific inhibition kinetics (Ki).
-
Internal Controls: Always run a positive control inhibitor with a known interaction profile (e.g., ketoconazole for CYP3A4, a specific inhibitor for CYP2C19) to validate the responsiveness of your HLM batch in each experiment.
Q3: How do I experimentally dissect the relative contribution of CYP2C19 vs. CYP3A4 to this compound metabolism?
A: This requires a systematic approach using chemical inhibition or recombinant enzymes.
-
Chemical Inhibition in HLMs:
-
Incubate this compound with pooled HLMs in multiple parallel reactions.
-
Include a condition with a selective CYP2C19 inhibitor (e.g., ticlopidine).
-
Include a condition with a selective CYP3A4 inhibitor (e.g., ketoconazole).[5]
-
Include a condition with both inhibitors.
-
A control reaction with no inhibitors establishes the baseline 100% metabolism rate.
-
By measuring the formation of this compound N-oxide in each condition, you can calculate the percentage of metabolism attributable to each pathway.
-
-
Recombinant Enzyme Approach:
-
Determine the kinetic parameters (Km and Vmax) for this compound N-oxide formation separately in rCYP2C19 and rCYP3A4 systems.[10]
-
Use these parameters along with data on the relative abundance of these enzymes in the human liver (Intersystem Extrapolation Factors, ISEF) to model their respective contributions.[7]
-
Q4: My results for ritonavir's effect on this compound are contradictory. Some experiments suggest inhibition while others show reduced this compound levels. Why?
A: This is due to the complex, bidirectional nature of the ritonavir-voriconazole interaction.[13]
-
Acute Inhibition: Ritonavir is a potent inhibitor of CYP3A4.[14] In short-term co-incubations or upon initial clinical administration, this inhibitory effect dominates, leading to increased this compound concentrations, especially in CYP2C19 poor metabolizers who rely on CYP3A4.
-
Chronic Induction: With prolonged exposure, high-dose ritonavir acts as an inducer of CYP2C19 and CYP2C9.[13][14][15] This induction increases this compound's primary clearance pathway, ultimately leading to a significant decrease in this compound plasma levels.[15]
-
Experimental Design: To study this, you must design experiments that can distinguish between these two mechanisms. A standard co-incubation will only show inhibition. To assess induction, you must pre-incubate your test system (e.g., primary human hepatocytes) with ritonavir for an extended period (24-72 hours) before measuring this compound metabolism.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key CYP inhibitors that have clinically significant interactions with this compound?
A: Several drugs can significantly inhibit this compound metabolism. The table below summarizes key examples. It is crucial to note that this compound is also an inhibitor of CYP2C19, CYP2C9, and CYP3A4, meaning it can increase the concentration of other drugs metabolized by these enzymes.[3][11][16]
| Inhibitor Drug | Target CYP(s) | Effect on this compound Pharmacokinetics | Clinical Recommendation |
| Fluconazole | Potent CYP2C19, CYP3A4, CYP2C9 inhibitor[17][18] | Dramatically increases this compound Cmax and AUC.[18][19] | Concomitant use is not recommended.[18] If sequential use is necessary, monitor for this compound toxicity.[17][19] |
| Ritonavir | Potent CYP3A4 inhibitor; CYP2C19/2C9 inducer[13][14] | Complex, dose- and time-dependent effect. Low-dose/short-term use may increase this compound levels, while high-dose/chronic use significantly reduces levels.[13][14][15] | Co-administration with high-dose ritonavir is contraindicated.[15] Use with low-dose ritonavir should be avoided unless the benefit outweighs the risk.[3][15] |
| Proton Pump Inhibitors (PPIs) | CYP2C19 substrates/inhibitors (e.g., Omeprazole)[20] | Co-administration can increase this compound concentrations.[8][21][22] | Monitor for this compound-related adverse events.[21] |
| Ketoconazole | Potent CYP3A4 inhibitor[5] | Increases this compound concentrations, especially in CYP2C19 poor metabolizers.[5] | Close monitoring is required. |
Q2: How does a patient's CYP2C19 genotype alter the impact of a CYP inhibitor on this compound levels?
A: The patient's genetic makeup is a critical determinant of the interaction's magnitude.
-
Extensive Metabolizers (EMs): These individuals have normal CYP2C19 function and rely heavily on this pathway. They are highly sensitive to potent CYP2C19 inhibitors like fluconazole, which can cause a very large increase in this compound exposure.[19][23]
-
Poor Metabolizers (PMs): These individuals have little to no functional CYP2C19 enzyme. Their this compound clearance is inherently slower and depends more on CYP3A4.[5] Therefore, the effect of a CYP2C19 inhibitor is minimal in this population.[18][23] However, they are more sensitive to the effects of CYP3A4 inhibitors.
Q3: What are the primary clinical consequences of elevated this compound concentrations resulting from CYP inhibition?
A: this compound has a narrow therapeutic window.[1] Elevated plasma concentrations due to DDIs are associated with an increased risk of adverse effects, including:
-
Hepatotoxicity (elevated liver enzymes)[18]
-
Neurotoxicity (e.g., visual disturbances, hallucinations, confusion)[17][24][25]
-
QTc Prolongation (which can increase the risk of cardiac arrhythmias)[17][18]
Q4: Are there regulatory guidelines for conducting these DDI studies?
A: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on investigating drug interactions.[26][27][28] These documents outline a risk-based approach, starting with in vitro studies to identify potential interactions, which then inform the design of necessary clinical DDI studies.[27][29] The guidelines specify which enzymes to test for inhibition and induction and recommend using probe substrates to characterize a new drug's interaction profile.[27][30]
Section 4: Experimental Protocols & Workflows
Protocol 1: In Vitro Screening for Inhibition of this compound Metabolism in HLMs
This protocol provides a general workflow for screening a test compound's potential to inhibit the metabolism of this compound.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLMs), characterized for CYP activity
-
This compound
-
Test Inhibitor Compound
-
Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS system for analysis
2. Experimental Workflow:
Caption: Workflow for an in vitro CYP inhibition assay.
3. Step-by-Step Methodology:
-
Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare working solutions of this compound, test inhibitor, and positive controls in buffer or a suitable solvent (ensure final solvent concentration is <1%).
-
Pre-incubation: In a 96-well plate, add phosphate buffer, HLM suspension, and the test inhibitor (at various concentrations) or control. Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the this compound substrate to all wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking for a predetermined time (ensure linearity of metabolite formation).
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound N-oxide). This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the major metabolite, this compound N-oxide, using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot the data to determine an IC50 value.
References
- Empathia AI. Fluconazole and this compound Interaction: Clinical Risks and Management.
- Hyland R, Jones BC, Smith DA. Identification of the cytochrome P450 enzymes involved in the N-oxidation of this compound. Drug Metab Dispos. 2003;31(5):540-7.
- Pascual J, et al. This compound metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype. Med Mycol. 2014;52(5):457-64.
- Medscape. Is it safe to administer this compound and fluconazole (antifungal medications) together?.
- Mikus G, Schöwel V, Drzewiecki A, et al. Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use. Antimicrob Agents Chemother. 2011;55(10):4741-7.
- Pfizer Medical Information - US. VFEND® (this compound) Drug Interactions.
- Jeong S, Nguyen PD, Desta Z. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrob Agents Chemother. 2009;53(2):541-51.
- Niwa T, Shiraga T, Takagi A. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Curr Drug Metab. 2005;6(5):411-25.
- Purkins L, Wood N, Ghahramani P, et al. Clinical pharmacokinetics of this compound. Int J Antimicrob Agents. 2006;27(4):274-84.
- Wood N, Tan K, Purkins L, et al. Complexity of interactions between this compound and antiretroviral agents. J Antimicrob Chemother. 2004;53(5):898-900.
- PharmGKB. This compound Pathway, Pharmacokinetics.
- Veringa A, van der Elst KCM, van den Heuvel ER, et al. Metamizole induces this compound metabolism and results in subtherapeutic this compound concentrations. Br J Clin Pharmacol. 2017;83(5):1098-1104.
- Bayo P, de la Cruz R, Marco-Fusté N, et al. Unexpected this compound toxicity due to nirmatrelvir/ritonavir: a case report on drug-drug interaction and the role of therapeutic drug monitoring. Eur J Hosp Pharm. 2023;30(e1):e1-e3.
- Mikus G, Schöwel V, Drzewiecki A, et al. Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use. Antimicrob Agents Chemother. 2011;55(10):4741-7.
- Dolton MJ, Ray JE, Chen SC, et al. Understanding variability with this compound using a population pharmacokinetic approach: implications for optimal dosing. J Antimicrob Chemother. 2014;69(6):1633-41.
- Jeong S, Nguyen PD, Desta Z. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrob Agents Chemother. 2009;53(2):541-51.
- MyDrugGenome. This compound (Vfend) – CYP2C19.
- Theuretzbacher U. Pharmacokinetic/pharmacodynamic profile of this compound. Clin Pharmacokinet. 2004;43(5):287-99.
- Bayo P, de la Cruz R, Marco-Fusté N, et al. [Translated article] Paradoxical interaction between nirmatrelvir/ritonavir and this compound in a patient with COVID-19. Farm Hosp. 2023;47(4):246-248.
- Wang T, Zhang M, Lu W, et al. Physiologically Based Pharmacokinetic Modeling to Investigate the Disease-Drug-Drug Interactions between this compound and Nirmatrelvir/Ritonavir in COVID-19 Patients with CYP2C19 Phenotypes. Clin Pharmacol Ther. 2024;115(3):611-622.
- Chen K, Zhang X, Ke X, et al. Impact of CYP2C19 Phenotype and Drug-Drug Interactions on this compound Concentration in Pediatric Patients. Antimicrob Agents Chemother. 2018;62(10):e00894-18.
- Liu P, Foster G, LaBadie R, et al. Steady-State Pharmacokinetic and Safety Profiles of this compound and Ritonavir in Healthy Male Subjects. Antimicrob Agents Chemother. 2007;51(9):3217-23.
- Medrano N, Garcia-Vidal C, Garcia-Gasalla M, et al. Impact of CYP2C19 Genotype and Drug Interactions on this compound Plasma Concentrations: A Spain Pharmacogenetic-Pharmacokinetic Prospective Multicenter Study. Basic Clin Pharmacol Toxicol. 2018;123(2):188-195.
- Lestner J, Hope WW. Clinical Relevance of the Pharmacokinetic Interactions of Azole Antifungal Drugs with Other Coadministered Agents. Clin Infect Dis. 2009;49(9):1416-27.
- Dolton MJ, Ray JE, Chen SC, et al. Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring. Antimicrob Agents Chemother. 2012;56(9):4793-9.
- Dolton MJ, Ray JE, Chen SC, et al. Multicenter study of this compound pharmacokinetics and therapeutic drug monitoring. Antimicrob Agents Chemother. 2012;56(9):4793-9.
- Wang Y, Zhang L, Zhou J, et al. Pharmacokinetics and Drug Interactions. Molecules. 2022;27(19):6619.
- Medrano N, Garcia-Vidal C, Garcia-Gasalla M, et al. Impact of CYP2C19 Genotype and Drug Interactions on this compound Plasma Concentrations: A Spain Pharmacogenetic-Pharmacokinetic Prospective Multicenter Study. Basic Clin Pharmacol Toxicol. 2018;123(2):188-195.
- Britz H, Hanke N, Horkovics-Kovats S, et al. Towards the Elucidation of the Pharmacokinetics of this compound: A Quantitative Characterization of Its Metabolism. Pharmaceutics. 2021;13(10):1676.
- SingleCare. Fluconazole interactions to avoid.
- Frechen S, Junge L, Saari TI, et al. A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions. Clin Pharmacokinet. 2020;59(6):781-808.
- ResearchGate. This compound interactions with CYP450 enzymes.
- Chen X, Chen Y, Zheng Y, et al. Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events. Front Pharmacol. 2022;13:969312.
- European Medicines Agency. Guideline on the investigation of drug interactions. 2012.
- NINGBO INNO PHARMCHEM CO.,LTD. Navigating this compound Drug Interactions: A Critical Consideration.
- U.S. Food and Drug Administration. Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. 2020.
- Hyland R, Jones BC, Smith DA. IDENTIFICATION OF THE CYTOCHROME P450 ENZYMES INVOLVED IN THE N-OXIDATION OF this compound. Drug Metab Dispos. 2003;31(5):540-547.
- Regulatory Affairs Professionals Society. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. 2020.
- U.S. Food and Drug Administration. In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. 2020.
- Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission.
- Drugs.com. This compound Disease Interactions.
- Drugs.com. This compound: Package Insert / Prescribing Information / MOA.
- Chen X, Chen Y, Zheng Y, et al. Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events. Front Pharmacol. 2022;13:969312.
- ResearchGate. drug interactions with this compound.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification of the cytochrome P450 enzymes involved in the N-oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sci-hub.se [sci-hub.se]
- 10. courses.washington.edu [courses.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexity of interactions between this compound and antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected this compound toxicity due to nirmatrelvir/ritonavir: a case report on drug-drug interaction and the role of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steady-State Pharmacokinetic and Safety Profiles of this compound and Ritonavir in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluconazole and this compound Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 18. droracle.ai [droracle.ai]
- 19. journals.asm.org [journals.asm.org]
- 20. Impact of CYP2C19 Phenotype and Drug-Drug Interactions on this compound Concentration in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Frontiers | Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events [frontiersin.org]
- 23. Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Multicenter study of this compound pharmacokinetics and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ema.europa.eu [ema.europa.eu]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 29. solvobiotech.com [solvobiotech.com]
- 30. criver.com [criver.com]
Technical Support Center: Strategies to Improve Voriconazole Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and field-proven insights into overcoming the challenges associated with the oral bioavailability of voriconazole. Our goal is to equip you with the knowledge to design robust experimental strategies and interpret your findings with confidence.
Introduction: The this compound Bioavailability Conundrum
This compound is a critical second-generation triazole antifungal agent, indispensable in the treatment of severe fungal infections like invasive aspergillosis. While an intravenous formulation exists, oral administration is key for long-term therapy and outpatient care. However, its oral bioavailability, while reported to be high in healthy volunteers (over 90%), is notoriously variable and often significantly lower in patient populations.[1][2] This variability poses a significant clinical challenge, risking therapeutic failure or toxicity.
This guide will deconstruct the factors limiting this compound's oral bioavailability and provide a comprehensive workbench of formulation strategies and experimental protocols to address these limitations.
Section 1: Understanding the Core Problem: Key Factors Limiting this compound Bioavailability
Effective strategy development begins with a thorough understanding of the underlying challenges. The oral bioavailability of this compound is not governed by a single factor, but rather a complex interplay of physiological and chemical properties.
-
Low Aqueous Solubility : this compound is a BCS Class II drug, characterized by low solubility and high permeability.[3] Its aqueous solubility is approximately 0.5 mg/mL, which can be a rate-limiting step for dissolution in the gastrointestinal (GI) tract.[3]
-
Extensive First-Pass Metabolism : this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9.[4][5][6] This extensive pre-systemic elimination significantly reduces the amount of active drug reaching systemic circulation.
-
Genetic Polymorphisms : The activity of the CYP2C19 enzyme is highly dependent on an individual's genetic makeup.[4] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers. Poor metabolizers can have up to 4-fold higher exposure to this compound, while ultrarapid metabolizers may have subtherapeutic levels.[4][5] This genetic variability is a major source of the observed inter-individual differences in bioavailability.[7][8]
-
Negative Food Effect : Administration of this compound with food, particularly high-fat meals, significantly reduces its absorption. Studies have shown that food can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) by approximately 22% to 35%.[9][10][11][12] Therefore, it is recommended to take this compound on an empty stomach.[13]
-
Non-Linear Pharmacokinetics : this compound exhibits non-linear, or saturable, pharmacokinetics.[2][4] This means that a proportional increase in the dose does not lead to a proportional increase in plasma concentration, making dose adjustments complex.
Section 2: Formulation Strategies & Development Workbench
Overcoming the bioavailability challenges of this compound requires innovative formulation approaches designed to enhance its solubility and/or protect it from metabolic degradation.
Strategy Selection: A Logic Flow
Choosing the right formulation strategy depends on the specific objectives of your research. The following diagram outlines a decision-making workflow for selecting an appropriate bioavailability enhancement technique.
Caption: Workflow for selecting a lead this compound formulation.
References
- Source: RSC Pharmaceutics (RSC Publishing)
- Source: Drugs.
- Title: Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections Source: Incacare URL
- Title: Effect of food on the pharmacokinetics of multiple-dose oral this compound Source: PMC - NIH URL
- Title: Effect of food on the pharmacokinetics of multiple-dose oral this compound Source: PubMed URL
- Title: Effect of food on the pharmacokinetics of multiple-dose oral this compound.
- Title: Enhanced Oral Bioavailability and Biodistribution of this compound through Zein-Pectin-Hyaluronic Acid Nanoparticles Source: PMC - PubMed Central URL
- Title: Bioavailability of this compound in hospitalised patients Source: PubMed URL
- Title: this compound: Poor Oral Bioavailability and Possible Renal Toxicity in an Infant With Invasive Aspergillosis Source: PMC - NIH URL
- Title: Enhanced Oral Bioavailability and Biodistribution of this compound through Zein-Pectin-Hyaluronic Acid Nanoparticles Source: ACS Applied Materials & Interfaces - ACS Publications URL
- Title: Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections Source: PMC - PubMed Central URL
- Title: Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype Source: PubMed URL
- Title: Development and characterization of the this compound loaded lipid-based nanoparticles Source: ScienceDirect URL
- Title: Effect of food on the pharmacokinetics of multiple-dose oral this compound Source: ResearchGate URL
- Title: Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections Source: PubMed URL
- Title: Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype.
- Title: Bioavailability enhancement of this compound using liposomal pastilles: Formulation and experimental design investigation Source: PubMed URL
- Title: FORMULATION AND DEVELOPMENT OF this compound TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY Source: IMSEAR Repository URL
- Title: Design and Evaluation of this compound Loaded Solid Lipid Nanoparticles for Ophthalmic Application Source: PMC - NIH URL
- Title: Pharmacokinetic/pharmacodynamic profile of this compound Source: PubMed URL
- Title: this compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries Source: NCBI URL
- Title: Formulation and evaluation of this compound ophthalmic solid lipid nanoparticles in situ gel Source: Taylor & Francis Online URL
- Title: Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype Source: PMC - NIH URL
- Title: Tailoring thixotropic mixed-lipid nanoconstructs of this compound for the management of Vulvovaginal candidiasis: Formulation, statistical optimization, in vitro characterization and in vivo assessment Source: PubMed Central URL
- Source: ayurpharm.
- Title: Development and Characterization of this compound loaded Solid Lipid Nanoparticle for Topical Drug Delivery.
- Source: springermedizin.
- Title: The Roles of CYP2C19 and CYP3A4 in this compound Pharmacogenetics Source: ClinPGx Blog URL
- Title: FORMULATION AND DEVELOPMENT OF this compound TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY Source: IMSEAR - BVS URL
- Title: FORMULATION AND DEVELOPMENT OF this compound TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY Source: International Journal of Pharmaceutical Sciences and Drug Research URL
- Title: In Vitro and In Vivo Evaluation of this compound-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis Source: PMC - NIH URL
- Title: Formulation Development and Solubility Enhancement of this compound by Solid Dispersion Technique Source: Research Journal of Pharmacy and Technology URL
- Title: Formulation Development and In Vitro In Vivo Characterization of this compound Tablet Source: The Pharmaceutical and Chemical Journal URL
- Title: Identification of factors influencing the pharmacokinetics of this compound and the optimization of dosage regimens based on Mont Source: Oxford Academic URL
- Title: Identifying factors affecting the pharmacokinetics of this compound in patients with liver dysfunction Source: PubMed URL
- Title: Efficacy and safety comparison between intravenous and oral this compound: a systematic review and meta-analysis Source: International Journal of Clinical and Experimental Medicine URL
- Title: Factors affecting this compound pharmacokinetic variability in critically ill patients: a systematic review Source: PubMed Central URL
- Title: Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model Source: NIH URL
- Title: vivo-in vitro correlation: Topics by Science.
- Title: In Vitro and In Vivo Evaluation of this compound-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis Source: PubMed URL
- Title: What is the most appropriate oral this compound (this compound) dosing regimen for a clinically stable patient with a history of complicated intra-abdominal infection, transitioning from intravenous (IV) to oral therapy, considering the need for therapeutic drug monitoring (TDM)?
- Source: aac.asm.
- Title: Understanding variability with this compound using a population pharmacokinetic approach: implications for optimal dosing Source: Oxford Academic URL
Sources
- 1. Bioavailability of this compound in hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QbD-driven solid dispersion development for enhanced solubility and dissolution of the BCS Class II drug this compound as a model drug - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of CYP2C19 and CYP3A4 in this compound Pharmacogenetics [blog.clinpgx.org]
- 7. This compound: Poor Oral Bioavailability and Possible Renal Toxicity in an Infant With Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of food on the pharmacokinetics of multiple-dose oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of food on the pharmacokinetics of multiple-dose oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of food on the pharmacokinetics of multiple-dose oral this compound. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Alcohol/Food Interactions - Drugs.com [drugs.com]
Voriconazole HPLC Assay Variability: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) assays for voriconazole. This guide is designed for researchers, clinical scientists, and drug development professionals who rely on accurate and reproducible quantification of this critical antifungal agent. This compound exhibits significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing efficacy and minimizing toxicity [see: 10, 26]. The HPLC assay is a cornerstone of this process, but it is not without its challenges.
This document moves beyond simple checklists to provide a deeper understanding of the causal relationships behind common assay problems. By explaining the "why," we empower you to not only fix current issues but also prevent future variability. We will address issues from pre-analytical sample handling to post-analytical data interpretation, ensuring a holistic approach to robust assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound HPLC assays? Variability typically stems from three main areas:
-
Pre-analytical: Inconsistent sample handling, processing (e.g., protein precipitation), or storage conditions. This compound stability in biological matrices is finite and requires controlled conditions [see: 10].
-
Analytical (Chromatographic): The most frequent source. This includes instability of the mobile phase (improper pH, degassing, or composition), column degradation, fluctuating instrument conditions (temperature, flow rate), and matrix effects from biological samples [see: 15, 19].
-
Post-analytical: Inconsistent peak integration and incorrect calibration models.
Q2: What are typical system suitability criteria I should aim for? Before analyzing any samples, you must confirm your system is performing correctly. While specific limits should be defined in your validated method, typical criteria for a this compound assay include:
-
Tailing Factor (Asymmetry): Not more than 2.0, with values closer to 1.1 being ideal [see: 2, 4, 6].
-
Theoretical Plates (Efficiency): Not less than 3500 [see: 2].
-
%RSD of Replicate Injections: The relative standard deviation for the peak area of at least five replicate injections of a standard should be less than 2.0% [see: 4, 6, 7].
Q3: How often should I prepare fresh mobile phase and standards? Mobile phase, especially those containing buffers, should be prepared fresh daily to avoid pH shifts and microbial growth [see: 19]. While some studies show this compound solutions can be stable for 48 hours at room temperature, the best practice for ensuring reproducibility is to prepare working standards and quality controls fresh for each analytical run or as determined by your laboratory's stability studies [see: 1, 9]. Stock solutions stored at -20°C or -80°C are generally stable for longer periods [see: 10, 13].
Q4: My this compound retention times are drifting. What's the first thing I should check? The first and most common culprit is the mobile phase. Verify that the composition is correct, the pH has not shifted, and it has been adequately degassed. The second most likely cause is an unstable column temperature. Ensure your column oven is on and has reached its set point. Finally, check for pump pressure fluctuations, which may indicate a leak or air bubbles in the system [see: 19, 31].
Q5: Why is my this compound peak tailing? Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this frequently involves interaction with acidic residual silanol groups on the silica-based C18 column [see: 27]. This can be exacerbated if the mobile phase pH is not optimal. Other causes include column contamination, a void at the column inlet, or extra-column dead volume [see: 27, 30].
Section 1: Establishing a Robust Baseline - System Suitability Testing (SST)
System Suitability Testing (SST) is a non-negotiable prerequisite for any analysis. It is an integrated test of your entire HPLC system—including the pump, injector, column, and detector—to ensure it is fit for the intended analysis. Running an SST before your sample sequence and periodically throughout provides confidence that any observed variability is from the samples, not the instrument.
Table 1: Typical System Suitability Parameters for this compound HPLC Assays
| Parameter | Common Acceptance Criteria | Primary Purpose |
| Tailing Factor (Tf) | ≤ 2.0[1] | Measures peak symmetry. High values indicate unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 3500[1] | Measures column efficiency and separation power. |
| Capacity Factor (k') | > 2.0 | Ensures the analyte is retained sufficiently and separated from the void volume. |
| Resolution (Rs) | > 2.0 (between this compound and any adjacent peaks, e.g., internal standard or impurities)[2] | Measures the degree of separation between two peaks. |
| % Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area (n≥5 injections)[3] | Measures the precision and reproducibility of the injector and system. |
Protocol 1: Performing a System Suitability Test
-
Prepare the SST Solution: Use a standard solution of this compound at a concentration in the mid-range of your calibration curve. If using an internal standard (IS), the SST solution should contain both this compound and the IS.
-
Equilibrate the System: Pump the mobile phase through the entire system, including the column, for at least 30-60 minutes or until a stable, flat baseline is achieved.
-
Perform Replicate Injections: Inject the SST solution five or six consecutive times.
-
Calculate Parameters: Use your chromatography data system (CDS) software to calculate the Tailing Factor, Theoretical Plates, and Resolution for the last injection.
-
Assess Precision: Calculate the %RSD of the peak area and retention time for all five/six injections.
-
Verify Acceptance: Compare the calculated results against the pre-defined acceptance criteria in your method (refer to Table 1). Do not proceed with sample analysis if any parameter fails.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose issues based on the chromatographic symptoms you observe.
Workflow: General HPLC Troubleshooting Logic
Caption: General troubleshooting decision workflow.
2.1 Retention Time (RT) Variability
Symptom: RTs are drifting consistently in one direction or shifting randomly between injections.
| Potential Cause | Explanation & Diagnostic Steps | Recommended Solution |
| Mobile Phase Composition Change | The organic-to-aqueous ratio is the primary driver of retention in reversed-phase HPLC. Even small errors in preparation can cause drift. Evaporation of the more volatile component (usually acetonitrile) will also change the ratio over time. | Prepare mobile phase fresh daily. Keep solvent bottles capped. If using a gradient, check pump proportioning valve performance.[4] |
| Unstable Column Temperature | Retention is highly sensitive to temperature. A 1°C change can alter RT by 1-2%. A fluctuating lab temperature can cause drift if a column oven is not used. | Use a thermostatically controlled column compartment and allow sufficient time for temperature equilibration.[2][4] |
| Inconsistent Flow Rate | Air bubbles in the pump head, faulty check valves, or leaks in the system can cause the flow rate to fluctuate, leading to unstable RTs. Monitor the pump pressure graph for unusual fluctuations. | Degas the mobile phase thoroughly.[4] Purge the pump to remove air. If pressure is unstable, clean or replace pump check valves. Perform a leak test. |
| Column Equilibration | A new column or a column that has been stored in a different solvent requires adequate time to equilibrate with the mobile phase. Insufficient equilibration is a common cause of drifting RTs at the start of a run. | Equilibrate the column with at least 10-20 column volumes of mobile phase, or until the baseline is stable and consecutive injections of a standard have consistent RTs. |
2.2 Peak Shape Problems (Tailing, Fronting, Splitting)
Symptom: The this compound peak is asymmetrical (Tailing Factor > 2.0) or appears as two or more merged peaks.
| Potential Cause | Explanation & Diagnostic Steps | Recommended Solution |
| Secondary Silanol Interactions (Tailing) | This compound has basic nitrogen atoms that can interact strongly with acidic silanol groups on the C18 column packing material, causing tailing. This is a very common issue.[5] | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer is critical for pH stability.[5] Consider using a modern, end-capped, high-purity silica column or a polar-embedded phase column designed to shield silanols. |
| Column Contamination or Void (Tailing/Splitting) | Strongly retained compounds from previous samples (especially in plasma) can build up at the head of the column, creating active sites that cause tailing. A physical void can also form, distorting the flow path. | Use a guard column and a robust sample clean-up procedure. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If a void is suspected (often after pressure spikes), replace the column.[6] |
| Sample Overload (Fronting) | Injecting too much analyte mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[7][8] | Reduce the concentration of the sample or the injection volume. |
| Injection Solvent Mismatch (Fronting/Splitting) | If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), the analyte band will spread and distort upon injection.[7][9] | Ideally, dissolve and dilute standards and samples in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible. |
2.3 Baseline Issues (Drift, Noise, Ghost Peaks)
Symptom: The baseline is not flat and stable, making integration difficult and reducing sensitivity.
| Potential Cause | Explanation & Diagnostic Steps | Recommended Solution |
| Inadequate Mobile Phase Degassing (Noise/Drift) | Dissolved gases can outgas in the system (especially post-pump), forming bubbles in the detector cell, which appear as noise or spikes.[4] | Use an online degasser. If unavailable, degas solvents before use by sonication, vacuum filtration, or helium sparging. |
| Contaminated Solvents or Reagents (Drift/Ghost Peaks) | Impurities in solvents (especially water) or buffer reagents can cause a drifting baseline or appear as "ghost peaks" in a gradient run. | Use high-purity HPLC-grade solvents and fresh, high-quality reagents.[4] Run a blank gradient (without injection) to see if peaks appear; this indicates contamination in the mobile phase or system. |
| Injector Carryover (Ghost Peaks) | Residue from a previous, more concentrated sample can be injected with the next sample, appearing as a small peak at the expected retention time. | Optimize the autosampler wash method. Use a wash solvent capable of dissolving this compound effectively (e.g., a mixture of acetonitrile and water). Inject a blank after a high concentration sample to confirm carryover is minimal. |
| Detector Lamp Failure (Noise) | An aging UV detector lamp can lose intensity and become unstable, resulting in significant baseline noise. | Check the lamp energy and hours of use via the instrument software. If energy is low or hours are high, replace the lamp. |
2.4 Quantitation & Reproducibility Issues
Symptom: Quality Control (QC) samples are failing, or the %RSD of replicate injections is high.
| Potential Cause | Explanation & Diagnostic Steps | Recommended Solution |
| Inconsistent Sample Preparation | Manual steps like pipetting, vortexing, and centrifugation during protein precipitation or extraction can introduce significant variability if not performed consistently. | Automate sample preparation where possible. Ensure all lab members follow the exact same validated SOP. Use calibrated pipettes. An internal standard (IS) is crucial to correct for variability during sample prep.[10] |
| Use of an Inappropriate Internal Standard (IS) | An IS should mimic the analyte's behavior during sample prep and analysis. A structural analog may not perform as well as a stable isotope-labeled version. | The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d3 or this compound-¹³C₃,d₃, as it behaves nearly identically to the analyte during extraction and ionization, correcting for matrix effects and other variations.[11] |
| Analyte Instability | This compound can degrade in solution over time, especially under basic conditions or light exposure.[12] If samples/standards sit in the autosampler for a long time, their concentration can change. | Validate the stability of this compound in your specific sample matrix and in the autosampler under your run conditions. [see: 1, 9] Consider using a refrigerated autosampler. |
| Poor Peak Integration | Inconsistent integration due to a noisy baseline or changing peak shape will lead directly to poor reproducibility. | Set clear, consistent integration parameters. Manually review all integration, especially for low-concentration samples. Do not change integration parameters between standards and samples in the same run. |
Section 3: Diagrams and Visual Aids
Troubleshooting Retention Time Instability
Caption: Decision tree for troubleshooting retention time shifts.
References
- Journal of Chromatographic Science. (2009).
- Futuristic Publications. (2025). View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN this compound BY HPLC. [Link]
- PLOS ONE. (2024).
- National Institutes of Health (NIH). (2024).
- National Institutes of Health (NIH). (n.d.).
- PLOS. (2024).
- National Institutes of Health (NIH). (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for this compound. [Link]
- ResearchGate. (2014). (PDF)
- National Institutes of Health (NIH). (2020). Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC. [Link]
- Scholars Middle East Publishers. (n.d.). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of this compound in Pharmaceutical Products. [Link]
- MDPI. (n.d.).
- American Society for Microbiology. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- IJIEMR. (n.d.).
- SciELO Colombia. (n.d.). Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD)
- National Institutes of Health (NIH). (2021). Determination of this compound Plasma Concentration by HPLC Technique and Evaluating Its Association with Clinical Outcome and Adverse Effects in Patients with Invasive Aspergillosis - PMC. [Link]
- ResearchGate. (2015). (PDF)
- Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. [Link]
- PubMed. (n.d.).
- ScienceScholar. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of this compound in pharmaceutical products. [Link]
- Semantic Scholar. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for this compound. [Link]
- ResearchGate. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for this compound. [Link]
- ResearchGate. (2014). (PDF) ANALYSIS OF ANTIFUNGAL AGENTS BY RP-HPLC: A REVIEW. [Link]
- National Institutes of Health (NIH). (2021). Factors Affecting this compound Trough Concentration and Optimal Maintenance this compound Dose in Chinese Children. [Link]
- Oxford Academic. (n.d.). This compound Therapeutic Drug Monitoring in Patients with Invasive Mycoses Improves Efficacy and Safety Outcomes. [Link]
- Chrom Tech, Inc. (2024).
- NHS Grampian. (n.d.). This compound - Therapeutic Drug Monitoring (TDM) Guidance. [Link]
- National Institutes of Health (NIH). (n.d.). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of this compound and this compound N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. [Link]
- IRO Journals. (n.d.). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- Mastelf. (2024). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
- ChromTalk. (2024). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
- Phenomenex. (2024). Understanding Peak Fronting in HPLC. [Link]
- LCGC International. (n.d.). Peak Fronting . . . Some of the Time. [Link]
Sources
- 1. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN this compound BY HPLC [icjpir.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. chromtech.com [chromtech.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Cyp51A-Mediated Voriconazole Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating voriconazole resistance conferred by mutations in the cyp51A gene. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental concepts of Cyp51A function, this compound's mechanism of action, and the genetic basis of resistance.
Q1: What is Cyp51A, and what is its role in fungal cell biology?
Answer: Cyp51A, also known as lanosterol 14-α-demethylase, is a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2] The Cyp51A enzyme catalyzes the conversion of lanosterol to ergosterol, a vital step for fungal cell viability and growth.[4] Because this pathway is conserved across many fungal species, including Aspergillus fumigatus, Cyp51A is a primary target for azole antifungal drugs.[3][5]
Q2: How does this compound inhibit Cyp51A, and how do mutations lead to resistance?
Answer: this compound, a triazole antifungal agent, functions by binding to the heme iron atom in the active site of the Cyp51A enzyme.[1][2][6] This binding competitively inhibits the enzyme, blocking the demethylation of lanosterol.[1][2] The subsequent depletion of ergosterol and accumulation of toxic 14-α-methylated sterol precursors disrupt the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[2]
Mutations in the cyp51A gene can confer resistance through two primary mechanisms:
-
Alteration of the Target Enzyme: Point mutations can cause amino acid substitutions in the Cyp51A protein.[7] These changes can reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.[8][9]
-
Overexpression of the Target Enzyme: Insertions of tandem repeats (TR) in the promoter region of the cyp51A gene can lead to its overexpression.[5][7][10] This increases the cellular concentration of the Cyp51A enzyme, requiring higher concentrations of this compound to achieve an inhibitory effect.[10] Often, these tandem repeats are found in combination with point mutations, leading to high-level resistance.[10]
Q3: What are the most clinically relevant Cyp51A mutations associated with this compound resistance in Aspergillus fumigatus?
Answer: Several key mutations and combinations have been identified globally and are associated with varying levels of azole resistance. These can be broadly categorized as those arising from patient therapy and those acquired from environmental sources, such as agricultural fungicide use.[11][12]
| Mutation Type | Specific Allele | Typical Resistance Profile | Origin |
| Tandem Repeat + Point Mutation | TR₃₄/L98H | Pan-azole resistance or reduced susceptibility.[10][13][14][15] this compound MICs are often elevated.[15] | Environmental/Patient |
| Tandem Repeat + Point Mutations | TR₄₆/Y121F/T289A | Pan-azole resistance.[4][11] | Environmental |
| Point Mutation | M220I/K/R/T | Primarily itraconazole resistance, but this compound susceptibility can be variable, sometimes remaining within the wild-type range.[11][12][15] | Patient Therapy |
| Point Mutation | G54W/E/R | Cross-resistance to itraconazole and posaconazole; this compound MICs may be less affected.[4][11][15] | Patient Therapy |
| Point Mutation | G138C | Associated with azole resistance.[16] | Patient Therapy |
| Point Mutation | G448S | Associated with azole resistance.[4] | Patient Therapy |
This table summarizes common mutations; novel and less frequent mutations are continually being identified.[17]
Q4: What is the significance of the tandem repeat in the cyp51A promoter region (e.g., TR₃₄/TR₄₆)?
Answer: The tandem repeats, such as a 34-base pair repeat (TR₃₄) or a 46-base pair repeat (TR₄₆), are insertions within the promoter region of the cyp51A gene.[4][5] These sequences act as enhancer elements, leading to the overexpression of the cyp51A gene.[5][10] This overexpression results in higher intracellular levels of the Cyp51A enzyme.[10] When combined with point mutations like L98H (commonly linked with TR₃₄) or Y121F/T289A (linked with TR₄₆), this mechanism confers a high level of resistance to multiple azole drugs, including this compound.[4][10][11] The combination of both alterations—overexpression and a less susceptible enzyme—is often required to produce a clinically significant resistant phenotype.[10][12]
Section 2: Experimental Workflows & Troubleshooting
This section provides practical guidance for the key experiments used to identify and characterize Cyp51A-mediated resistance.
Subsection 2.1: Genotypic Analysis - Identifying Cyp51A Mutations
Answer: Noisy or ambiguous Sanger sequencing data is a common issue that can obscure the presence of mutations. The underlying causes often relate to the quality of the DNA template, the PCR amplification step, or the sequencing reaction itself.
Workflow Diagram: From Fungal Isolate to Sequence Analysis
Caption: Comparison of wild-type and mutant cyp51A promoters.
Protocol: PCR-Based Detection of TR₃₄/TR₄₆ Promoter Repeats
Objective: To screen A. fumigatus isolates for the presence of TR₃₄ and TR₄₆ in the cyp51A promoter using size-based fragment analysis.
Principle: This method uses PCR with one fluorescently labeled primer. The resulting amplicons are separated by size using capillary electrophoresis, allowing for precise differentiation between wild-type and mutant alleles. [18] Materials:
-
Genomic DNA from A. fumigatus isolates
-
Forward primer (fluorescently labeled, e.g., with 6-FAM)
-
Reverse primer
-
Taq DNA Polymerase and reaction buffer
-
Thermocycler
-
Capillary electrophoresis system (Genetic Analyzer)
-
Size standard (e.g., LIZ 500)
Methodology:
-
Primer Design:
-
Design primers flanking the known insertion sites for TR₃₄ and TR₄₆ in the cyp51A promoter. The forward primer should be labeled with a fluorescent dye.
-
The expected wild-type product size should be known (e.g., ~350 bp). The TR₃₄ product will be ~384 bp, and the TR₄₆ product will be ~396 bp.
-
-
PCR Amplification:
-
Perform PCR as described in the "PCR Amplification and Sanger Sequencing" protocol, but with a reduced final extension time suitable for the shorter amplicon.
-
A thermal protocol could be: 95°C for 10 min, followed by 30 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min. [19]
-
-
Fragment Analysis:
-
Dilute the PCR products (e.g., 1:100) in water.
-
Prepare samples for the genetic analyzer by mixing the diluted PCR product with a size standard and formamide.
-
Denature the samples and run them on the capillary electrophoresis system.
-
-
Data Interpretation:
-
Analyze the output using fragment analysis software.
-
A single peak at the wild-type size indicates no tandem repeat.
-
A single peak at the +34 bp or +46 bp size indicates a homozygous tandem repeat.
-
Two peaks (one wild-type, one mutant) would indicate heterozygosity, though this is less common in haploid fungi unless a mixed culture is present.
-
Section 3: Data Interpretation & Advanced Topics
Q8: How do I interpret the clinical significance of a novel, uncharacterized mutation in the cyp51A gene?
Answer: Interpreting a novel mutation requires a multi-faceted approach, as its presence does not automatically confirm resistance. [20][21]
-
Phenotypic Correlation: The first and most critical step is to perform standardized antifungal susceptibility testing (CLSI/EUCAST). [4]If the isolate with the novel mutation shows an elevated MIC for this compound compared to wild-type strains, it suggests a potential role in resistance.
-
Bioinformatic Analysis: Use protein homology modeling to predict the structural impact of the amino acid substitution. [8][9]Mutations near the active site or the azole binding channel are more likely to be significant. [8][14]3. Genetic Confirmation: The gold standard for confirming the role of a mutation is through gene replacement experiments. [10][13]This involves introducing the novel mutation into a known azole-susceptible (wild-type) strain and then re-testing its susceptibility. If the transformant becomes resistant, it confirms the mutation's role. [10]4. Literature and Database Review: Search for reports of the same or similar mutations in related fungal species. While not definitive, it can provide clues about the potential mechanism.
Q9: Beyond point mutations and tandem repeats, what other mechanisms can contribute to this compound resistance?
Answer: While alterations in cyp51A are the most common cause of acquired azole resistance in A. fumigatus, other mechanisms can contribute, either independently or in concert with cyp51A mutations. [12]These include:
-
Upregulation of Efflux Pumps: Overexpression of genes encoding membrane transporters, such as ATP-binding cassette (ABC) transporters (e.g., cdr1B) or Major Facilitator Superfamily (MFS) transporters, can actively pump azole drugs out of the fungal cell, reducing the intracellular drug concentration. [7]* Mutations in Other Genes: Mutations in other genes involved in the ergosterol biosynthesis pathway can also lead to resistance. Additionally, mutations in transcription factors that regulate cyp51A expression (e.g., hapE) have been shown to cause resistance. [12]* Mutations in cyp51B: A. fumigatus has a second Cyp51 isoenzyme, Cyp51B. While mutations in cyp51B are much less frequently associated with resistance than those in cyp51A, they cannot be entirely ruled out as a contributing factor. [5][22][23]
References
- cyp51A Mutations, Extrolite Profiles, and Antifungal Susceptibility in Clinical and Environmental Isolates of the Aspergillus viridinutans Species Complex. (n.d.).
- Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021-05-07). Fungal Infection Trust.[Link]
- This compound in the management of nosocomial invasive fungal infections. (n.d.).
- This compound | C16H14F3N5O. (n.d.).
- The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.[Link]
- A Novel Combination of CYP51A Mutations Confers Pan-Azole Resistance in Aspergillus fumig
- Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening. (2024-02-01).
- cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany. (n.d.). PubMed Central.[Link]
- Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene. (n.d.). Frontiers.[Link]
- cyp51A-based mechanism of azole resistance in Aspergillus fumigatus: Illustration by a new 3D Structural Model. (2016-01-14). SciSpace.[Link]
- Overview of the known and emerging cyp51A-associated azole resistance mechanisms. (n.d.). ScienceDirect.[Link]
- A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. (n.d.). Antimicrobial Agents and Chemotherapy.[Link]
- CLSI and EUCAST conditions for antifungal susceptibility testing. (n.d.).
- Insight into the Significance of Aspergillus fumigatus cyp51A Polymorphisms. (n.d.).
- Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, this compound, or Posaconazole. (n.d.).
- The three mechanisms of resistance to azole drugs. (n.d.).
- Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. (2020-12-06). PubMed Central.[Link]
- Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, this compound, or Posaconazole. (n.d.).
- Mechanisms of Antifungal Drug Resistance. (n.d.). PubMed Central.[Link]
- Multiplex PCR design strategy used for the simultaneous amplification of 10 Y chromosome short tandem repe
- New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri. (2019-06-24). American Society for Microbiology.[Link]
- Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-10). LinkedIn.[Link]
- Azole Resistance and cyp51A Mutation of Aspergillus fumigatus in a Tertiary Referral Hospital in Taiwan. (2022-08-26).
- Impact of cyp51A Mutations on the Pharmacokinetic and Pharmacodynamic Properties of this compound in a Murine Model of Disseminated Aspergillosis. (n.d.). PubMed Central.[Link]
- Clinical and Laboratory Standards Institute|www.clsi.org P. (2025-01-17).
- A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central.[Link]
- Short tandem repeat (STR) testing. (n.d.).
- Described Aspergillus fumigatus cyp51A mutations. (n.d.).
- cyp51A-based mechanism of azole resistance in Aspergillus fumigatus: Illustration by a new 3D Structural Model of Aspergillus fumigatus CYP51A protein. (2016-01-14).
- Aspergillus fumigatus Cyp51A and Cyp51B Proteins Are Compensatory in Function and Localize Differentially in Response to Antifungals and Cell Wall Inhibitors. (2020-09-21).
- Multiplex PCR design strategy used for the simultaneous amplification of 10 Y chromosome short tandem repeat (STR) loci. (2003-01-14). Semantic Scholar.[Link]
- Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia. (2024-05-29).
- Troubleshooting Common Issues in DNA Sequencing. (2023-09-06). Base4.[Link]
- Development and Application of a Short Tandem Repeat Multiplex Typing Assay for Candida tropicalis. (2023-01-30).
- Troubleshooting Guide. (n.d.). Microsynth.[Link]
- cyp51A Mutations, Extrolite Profiles, and Antifungal Susceptibility in Clinical and Environmental Isolates of the Aspergillus viridinutans Species Complex. (n.d.). ASM Journals.[Link]
- Amplification of Short Tandem Repeat Loci Using PCR. (n.d.).
- Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia. (2024-05-29). Taylor & Francis Online.[Link]
- Prepare Fungal Specimens for DNA Sequencing. (n.d.). Fungal Diversity Survey.[Link]
- Why cannot I not get fungal DNA from my samples for next generation sequencing? (2022-03-30).
- DNA Sequencing Troubleshooting Guide. (n.d.). Scribd.[Link]
Sources
- 1. This compound in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. cyp51A Mutations, Extrolite Profiles, and Antifungal Susceptibility in Clinical and Environmental Isolates of the Aspergillus viridinutans Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Combination of CYP51A Mutations Confers Pan-Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azole Resistance and cyp51A Mutation of Aspergillus fumigatus in a Tertiary Referral Hospital in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of cyp51A Mutations on the Pharmacokinetic and Pharmacodynamic Properties of this compound in a Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 18. Short tandem repeat (STR) testing — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 19. Development and Application of a Short Tandem Repeat Multiplex Typing Assay for Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aspergillus fumigatus Cyp51A and Cyp51B Proteins Are Compensatory in Function and Localize Differentially in Response to Antifungals and Cell Wall Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Influence of CYP2C19 Polymorphism on Voriconazole Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of CYP2C19 polymorphism on voriconazole metabolism. This guide is designed to provide you with in-depth technical and practical insights to anticipate, troubleshoot, and resolve common challenges encountered during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format, providing a logical framework for investigation and resolution.
Scenario 1: Subtherapeutic this compound Trough Concentrations Despite Standard Dosing
Question: We are administering the standard this compound dose to our study subjects, but therapeutic drug monitoring (TDM) consistently reveals trough concentrations below the target therapeutic range (e.g., <1.0-2.0 µg/mL). What are the potential causes and how should we proceed?
Answer:
This is a common and critical issue, as low this compound concentrations are associated with treatment failure[1][2]. The primary suspect for this observation is accelerated drug metabolism due to the subject's genetic makeup.
Potential Causes:
-
CYP2C19 Ultrarapid or Rapid Metabolizer Phenotype: The most likely cause is that the subject carries increased-function CYP2C19 alleles (e.g., *17). Individuals with a rapid or ultrarapid metabolizer phenotype clear this compound more quickly, leading to lower plasma concentrations with standard doses[1][3]. For these individuals, achieving therapeutic drug levels can be challenging and may lead to delays in effective treatment[1].
-
Drug-Drug Interactions: Concomitant administration of potent CYP2C19 or CYP3A4 inducers (e.g., rifampin, carbamazepine, long-acting barbiturates) can significantly increase this compound metabolism, leading to lower plasma levels[4].
-
Poor Adherence or Oral Bioavailability Issues: For subjects on oral this compound, inconsistent intake or issues affecting absorption (e.g., administration with high-fat meals) can result in lower-than-expected concentrations[2][5].
-
Pediatric Population: Children, in general, metabolize this compound faster than adults, often making it difficult to achieve therapeutic trough concentrations[2].
Recommended Action Plan:
-
Review Concomitant Medications: Conduct a thorough review of all co-administered drugs to identify any potential inducers of CYP2C19 or CYP3A4.
-
Perform CYP2C19 Genotyping: This is a crucial step. Genotyping will determine if the subject has alleles consistent with a rapid or ultrarapid metabolizer phenotype. This information is key to understanding the underlying cause of the low trough concentrations[6][7].
-
Consult Dosing Guidelines: Refer to established clinical guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC), which recommend considering an alternative antifungal agent not metabolized by CYP2C19 for ultrarapid and rapid metabolizers[1][8][9].
-
Intensify Therapeutic Drug Monitoring (TDM): If this compound therapy must be continued, more frequent TDM is necessary to guide dose adjustments. However, be aware that for rapid and ultrarapid metabolizers, it may not be feasible to achieve the target concentration with this compound alone[1].
Scenario 2: Unexpectedly High this compound Trough Concentrations and Adverse Events
Question: A subject in our study is on a standard this compound dose but their trough concentrations are consistently elevated (>5.5 µg/mL), and they are reporting symptoms of neurotoxicity (e.g., visual disturbances, confusion). What is the likely cause and what is the appropriate course of action?
Answer:
This scenario points towards decreased this compound metabolism, leading to drug accumulation and an increased risk of toxicity. High this compound concentrations are associated with adverse effects such as neurotoxicity and hepatotoxicity[1][10].
Potential Causes:
-
CYP2C19 Poor Metabolizer Phenotype: This is the most probable cause. The subject likely possesses two no-function CYP2C19 alleles (e.g., *2, *3), making them a poor metabolizer. Poor metabolizers have significantly reduced capacity to clear this compound, leading to an average of 4-fold higher drug exposure compared to normal metabolizers[1][11].
-
Drug-Drug Interactions: Co-administration of CYP2C19 inhibitors, such as certain proton pump inhibitors (e.g., omeprazole), can decrease this compound metabolism and increase its concentration[4].
-
Hepatic Impairment: Since this compound is primarily metabolized in the liver, any degree of liver dysfunction can impair its clearance and lead to elevated plasma levels[6][12].
Recommended Action Plan:
-
Hold or Reduce this compound Dose: Given the elevated levels and signs of toxicity, an immediate dose reduction or temporary discontinuation of the drug is warranted in a clinical setting.
-
Perform CYP2C19 Genotyping: Genotyping will confirm if the subject is a poor metabolizer, providing a definitive explanation for the high drug exposure[6].
-
Review Concomitant Medications: Screen for any co-administered drugs that may be inhibiting CYP2C19.
-
Assess Liver Function: Perform liver function tests to rule out any underlying hepatic impairment that could be contributing to the reduced drug clearance.
-
Consult Dosing Guidelines: For confirmed poor metabolizers, CPIC guidelines recommend selecting an alternative agent not dependent on CYP2C19 metabolism. If this compound is strongly indicated, a significantly reduced dose with close TDM is advised[1][3][8].
Scenario 3: Discrepancy Between Genotype and Observed Phenotype
Question: Our genotyping results indicate a subject is a CYP2C19 normal metabolizer (1/1), yet their this compound trough concentrations are consistently low. Why might this be happening?
Answer:
While CYP2C19 genotype is a major determinant of this compound metabolism, it is not the sole factor. Several other clinical and environmental variables can influence drug concentrations[6][13].
Potential Causes:
-
Influence of Other Genetic Factors: While CYP2C19 is primary, other enzymes like CYP2C9 and CYP3A4 are also involved in this compound metabolism, albeit to a lesser extent. Polymorphisms in these genes could potentially contribute to variability[12][14].
-
Unidentified CYP2C19 Alleles: The genotyping assay used may not cover all known or rare CYP2C19 variants. An undetected allele could be affecting enzyme function.
-
Strong Induction from Concomitant Medications: As mentioned in Scenario 1, potent enzyme inducers can override a normal metabolizer genotype, leading to a rapid metabolism phenotype.
-
Patient-Specific Factors: Age, weight, inflammation status, and overall clinical condition can influence drug pharmacokinetics in critically ill patients[5][15].
Recommended Action Plan:
-
Re-evaluate Concomitant Medications: This is the most critical step. Look for strong inducers that may have been overlooked.
-
Confirm Adherence: For oral administration, ensure the subject is taking the medication as prescribed.
-
Consider Broader Genetic Testing: If the discrepancy remains unexplained, a more comprehensive pharmacogenomic panel that includes other CYP enzymes or sequencing of the CYP2C19 gene could be considered.
-
Prioritize TDM: In cases of discordance, TDM becomes the most reliable tool to guide dosing adjustments, as it reflects the true metabolic phenotype of the individual, which is a combination of their genotype and other influencing factors[7][16].
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the different CYP2C19 metabolizer phenotypes and their clinical implications for this compound therapy?
The CYP2C19 enzyme's activity varies significantly among individuals due to genetic polymorphisms. This variability is categorized into several phenotypes, which are critical for predicting a patient's response to this compound[1][6].
| Phenotype | Allelic Examples | CYP2C19 Enzyme Activity | Impact on this compound Metabolism | Clinical Implication |
| Ultrarapid Metabolizer (UM) | 17/17 | Increased | Very rapid metabolism | Subtherapeutic drug levels, high risk of treatment failure.[1][9] |
| Rapid Metabolizer (RM) | 1/17 | Increased | Rapid metabolism | Subtherapeutic drug levels, potential for treatment failure.[1][9] |
| Normal Metabolizer (NM) | 1/1 | Normal | Normal metabolism | Expected response with standard dosing.[3] |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased | Reduced metabolism | Higher trough concentrations than NMs.[17][18] |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | No Function | Severely reduced metabolism | High risk of drug accumulation and toxicity.[1][11] |
Q2: How is CYP2C19 genotype determined in a laboratory setting?
CYP2C19 genotyping is typically performed on genomic DNA extracted from whole blood or saliva. The most common laboratory method is real-time polymerase chain reaction (PCR) using allele-specific TaqMan probes[19][20]. This method is highly accurate, relatively fast, and can be designed to detect the most common functional and non-functional alleles, such as CYP2C19*2, *3, and *17[19][20]. Other methods include PCR with restriction fragment length polymorphism (PCR-RFLP), DNA sequencing, and microarray-based assays[21][22].
Q3: Can therapeutic drug monitoring (TDM) replace the need for CYP2C19 genotyping?
No, TDM and genotyping are complementary tools. Genotyping provides predictive information about an individual's innate metabolic capacity before the first dose is administered, allowing for more informed initial dose selection[2][6]. TDM, on the other hand, provides a real-time measurement of the drug concentration, reflecting the net effect of genetics, drug interactions, adherence, and other clinical factors[7][13]. The optimal approach for personalizing this compound therapy involves using genotyping to guide initial dosing, followed by TDM to refine and maintain therapeutic concentrations[6].
Q4: What are the key recommendations from the Clinical Pharmacogenetics Implementation Consortium (CPIC) for this compound dosing based on CYP2C19 phenotype?
CPIC provides evidence-based guidelines to translate genetic test results into actionable clinical recommendations[8]. For this compound, the key recommendations are:
-
CYP2C19 Ultrarapid, Rapid, and Poor Metabolizers (Adults): CPIC recommends selecting an alternative agent that is not primarily metabolized by CYP2C19[3][9].
-
CYP2C19 Intermediate Metabolizers: Standard starting doses are recommended, but TDM should be used to guide subsequent dose adjustments[3].
-
CYP2C19 Normal Metabolizers: Standard dosing is appropriate[3].
-
Pediatric Patients: Similar recommendations apply, with a strong emphasis on using an alternative agent for ultrarapid and poor metabolizers[9].
Part 3: Visualizations and Protocols
Diagrams
Caption: this compound metabolic pathway.
Caption: Genotype-guided this compound therapy workflow.
Caption: Logic from genotype to clinical outcome.
Experimental Protocol: CYP2C19 Genotyping using Real-Time PCR
This protocol provides a generalized workflow for identifying key CYP2C19 alleles (*2, *3, and *17). Commercial kits and specific laboratory-developed tests will have detailed, optimized protocols that must be followed.
Objective: To determine the presence of CYP2C192 (c.681G>A), CYP2C193 (c.636G>A), and CYP2C19*17 (c.-806C>T) alleles from a whole blood sample.
Materials:
-
Whole blood collected in EDTA tubes.
-
DNA extraction kit (e.g., column-based or magnetic bead-based).
-
Real-time PCR instrument.
-
CYP2C19 genotyping assay kit (containing primers and allele-specific TaqMan probes labeled with different fluorophores, e.g., FAM and VIC).
-
PCR master mix.
-
Nuclease-free water.
-
Positive controls for each genotype (homozygous wild-type, heterozygous, homozygous variant).
-
No-template control (NTC).
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from 200 µL of whole blood using a commercial DNA extraction kit according to the manufacturer’s instructions.
-
Elute the purified DNA in an appropriate elution buffer.
-
Quantify the DNA concentration and assess its purity (e.g., using a spectrophotometer to measure A260/A280 ratio). The final concentration should be normalized across all samples.
-
-
PCR Reaction Setup:
-
In a designated clean area, prepare the PCR reaction mix for each sample and control. A typical 20 µL reaction might include:
-
10 µL of 2x PCR Master Mix
-
1 µL of 20x CYP2C19 Assay Mix (containing primers and probes for one allele, e.g., *2)
-
4 µL of Nuclease-free water
-
5 µL of normalized genomic DNA (e.g., at 10 ng/µL)
-
-
Prepare separate reactions for each allele (*2, *3, *17) being tested for each sample.
-
Include positive controls for each possible genotype and a no-template control (NTC) for each assay run.
-
-
Real-Time PCR Amplification:
-
Load the prepared reaction plate into the real-time PCR instrument.
-
Set up the thermal cycling protocol as recommended by the assay manufacturer. A typical protocol includes:
-
Enzyme Activation: 95°C for 10 minutes.
-
Denaturation: 40-50 cycles of 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Ensure the data collection (fluorescence reading) is enabled during the annealing/extension step.
-
-
Data Analysis:
-
After the run is complete, analyze the data using the instrument's software.
-
The software will generate an allelic discrimination plot, clustering samples based on the fluorescence signals from the allele-specific probes.
-
Assign the genotype for each sample by observing which cluster it falls into (e.g., homozygous wild-type, heterozygous, or homozygous variant).
-
Review the results for the controls to ensure the run was valid (i.e., positive controls genotyped correctly and NTC shows no amplification).
-
-
Phenotype Interpretation:
-
Combine the results from the individual allele assays to determine the diplotype for each subject (e.g., 1/17, 2/2).
-
Use the diplotype to infer the metabolizer phenotype based on established tables (see FAQ Q1 table).
-
References
- National Center for Biotechnology Information. (2019). This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries.
- ASM Journals. (n.d.). Impact of CYP2C19 Phenotype and Drug-Drug Interactions on this compound Concentration in Pediatric Patients. Antimicrobial Agents and Chemotherapy.
- Frontiers. (n.d.). The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals.
- PubMed Central. (n.d.).
- PubMed. (2012). Effect of CYP2C19 polymorphism on the pharmacokinetics of this compound after single and multiple doses in healthy volunteers. J Clin Pharmacol, 52(2), 195-203.
- MDPI. (n.d.).
- CPIC. (n.d.). CPIC® Guideline for this compound and CYP2C19.
- PubMed. (n.d.). Establishment of a CYP2C19 genotyping assay for clinical use.
- ClinPGx. (n.d.). CPIC Guideline for CYP2C19 and this compound.
- PubMed. (2021). The influence of CYP2C19 polymorphisms on this compound trough concentrations: Systematic review and meta-analysis. Mycoses, 64(8), 860-873.
- NIH. (n.d.).
- YouTube. (2018). CPIC guideline for this compound and CYP2C19.
- ResearchGate. (n.d.). This compound-related adverse events according to CYP2C19 genotype.
- SciSpace. (n.d.). Establishment of a CYP2C19 Genotyping Assay for Clinical Use.
- PMC. (n.d.). Clinical application and importance of one-step human CYP2C19 genotype detection.
- SpringerLink. (2025). Therapeutic Drug Monitoring and Genotypic Screening in the Clinical Use of this compound.
- NIH. (n.d.). Practice guidelines for therapeutic drug monitoring of this compound.
- PMC - PubMed Central. (n.d.). Challenges in the Treatment of Invasive Aspergillosis in Immunocompromised Children.
- Translational Pediatrics. (2022).
- JCPSP. (n.d.). Why are the Therapeutic Drug Monitoring Results of this compound Inconsistent with CYP2C19 Genetic Testing?.
- PMC - PubMed Central. (2020).
- Mayo Clinic Laboratories. (n.d.). 2C19R - Overview: Cytochrome P450 2C19 Genotype, Varies.
- Oxford Academic. (n.d.). Establishment of a CYP2C19 Genotyping Assay for Clinical Use.
- PubMed Central. (n.d.).
- NIH. (n.d.).
- PMC - PubMed Central. (n.d.). This compound: the newest triazole antifungal agent.
Sources
- 1. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges in the Treatment of Invasive Aspergillosis in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Potential Factors for Inadequate this compound Plasma Concentrations in Intensive Care Unit Patients and Patients with Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CPIC® Guideline for this compound and CYP2C19 – CPIC [cpicpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. Therapeutic drug monitoring and CYP2C19 genotyping guide the application of this compound in children - Chen - Translational Pediatrics [tp.amegroups.org]
- 11. Effect of CYP2C19 polymorphism on the pharmacokinetics of this compound after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 13. Predictors of Adverse Events and Determinants of the this compound Trough Concentration in Kidney Transplantation Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting this compound pharmacokinetic variability in critically ill patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The influence of CYP2C19 polymorphisms on this compound trough concentrations: Systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Influence of CYP2C19 Genotypes on the Occurrence of Adverse Drug Reactions of this compound among Hematological Patients after Allo-HSCT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle-Based Delivery Systems for Voriconazole
Welcome to the technical support center for the development of nanoparticle-based delivery systems for voriconazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formulation, characterization, and stability assessment of these advanced drug delivery systems. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Part 1: Formulation Troubleshooting
This section addresses common hurdles during the preparation of this compound-loaded nanoparticles.
Question 1: My lipid-based nanoparticles (Liposomes/SLNs/NLCs) are aggregating during or immediately after production. What are the likely causes and how can I fix this?
Answer:
Particle aggregation is a frequent challenge in nanoparticle formulation, often stemming from insufficient surface stabilization. Here’s a breakdown of potential causes and solutions:
-
Insufficient Surfactant/Stabilizer Concentration: The hydrophobic nature of lipids necessitates the use of surfactants or stabilizers to prevent aggregation. An inadequate concentration of these agents will fail to provide the necessary steric or electrostatic repulsion between particles.
-
Inappropriate Stabilizer Choice: The effectiveness of a stabilizer is highly dependent on the specific lipid composition and the overall formulation.
-
Solution: If increasing the concentration of your current stabilizer is ineffective, consider using a different one or a combination of stabilizers. For instance, combining an ionic surfactant with a non-ionic one can provide both electrostatic and steric stabilization.
-
-
High Lipid Concentration: An excessively high concentration of lipids can overwhelm the stabilizing capacity of the surfactant, leading to aggregation.[1]
-
Solution: Try reducing the total lipid concentration in your formulation. This can often improve particle stability without significantly compromising drug loading.
-
-
Processing Issues (e.g., in High-Pressure Homogenization for SLNs/NLCs): Insufficient homogenization pressure or an inadequate number of cycles can result in larger, less stable particles that are more prone to aggregation.
-
Solution: Increase the homogenization pressure and/or the number of homogenization cycles. For example, homogenizing at 600 bar for five cycles has been shown to produce stable this compound-loaded lipid nanoparticles.[3]
-
Question 2: I'm experiencing very low encapsulation efficiency (%EE) for this compound in my polymeric nanoparticles. What factors influence this and how can I improve it?
Answer:
Low encapsulation efficiency is a common problem, particularly with drugs that have some degree of water solubility, like this compound. The key is to optimize the formulation and process parameters to favor drug partitioning into the nanoparticle matrix.
-
Drug-Polymer Miscibility and Interaction: The affinity of this compound for the polymer matrix is crucial.
-
Solution: Ensure you are using a polymer that has favorable interactions with this compound. For hydrophobic polymers like PLGA, the drug's lipophilicity plays a significant role. Consider modifying the polymer or adding excipients that enhance drug-polymer interaction.
-
-
Solvent System in Nanoprecipitation/Solvent Evaporation Methods: The choice of organic solvent and the ratio of the organic to the aqueous phase can significantly impact %EE. If the drug has a higher affinity for the aqueous phase, it will partition out of the nanoparticles during their formation.
-
Solution:
-
Use a solvent in which the drug is highly soluble but the polymer is only moderately soluble. This encourages drug entrapment as the solvent is removed.
-
Modify the pH of the aqueous phase. This compound's solubility is pH-dependent; adjusting the pH can reduce its solubility in the external phase and drive it into the nanoparticles.[2]
-
Increase the viscosity of the aqueous phase by adding agents like PVA or HPMC. This can slow down drug diffusion from the forming nanoparticles.
-
-
-
Polymer Concentration: The amount of polymer available to encapsulate the drug is a critical factor.
-
Solution: Increasing the polymer concentration generally leads to higher encapsulation efficiency, as there is more matrix material to entrap the drug.[2] However, this may also increase the particle size.
-
-
Drug Loading: Attempting to load too much drug can exceed the polymer's capacity, resulting in low %EE.
-
Solution: Experiment with different drug-to-polymer ratios. A lower initial drug concentration may lead to a higher percentage of that drug being successfully encapsulated.[1]
-
| Parameter | Typical Range for this compound Nanoparticles | Reference |
| Particle Size | 100 - 300 nm | [2][4][5] |
| Polydispersity Index (PDI) | < 0.3 | [2][6] |
| Zeta Potential | > |+/-25| mV for electrostatic stabilization | [4][6][7] |
| Encapsulation Efficiency | 70 - 95% (highly formulation dependent) | [1][4][8] |
Part 2: Characterization Challenges
This section focuses on troubleshooting common issues during the analysis of your this compound nanoparticles.
Question 3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.5). What does this mean and how can I achieve a more monodisperse sample?
Answer:
A high PDI indicates a broad particle size distribution, meaning your sample contains nanoparticles of widely varying sizes. For drug delivery applications, a monodisperse sample (PDI < 0.3) is highly desirable for predictable and reproducible performance.
-
Causes of High PDI:
-
Aggregation: As discussed in the formulation section, particle aggregation is a primary cause of high PDI.
-
Inconsistent Formulation Process: Variations in stirring speed, temperature, or the rate of addition of one phase to another can lead to inconsistent nanoparticle formation.
-
Presence of Impurities or Dust: Contaminants in your sample can scatter light and interfere with DLS measurements.
-
-
Solutions:
-
Optimize Formulation for Stability: Revisit the troubleshooting steps for aggregation, focusing on stabilizer type and concentration.
-
Refine the Preparation Method: Ensure your process parameters are tightly controlled. For example, in nanoprecipitation, maintain a constant and controlled rate of addition of the organic phase to the aqueous phase under consistent stirring.[9]
-
Purification: Use techniques like centrifugation or dialysis to remove any unencapsulated drug, excess surfactant, or larger aggregates before DLS analysis.
-
Filtration: Filter your samples through an appropriate syringe filter (e.g., 0.45 µm) to remove dust and large aggregates before measurement.
-
Question 4: I am struggling to accurately determine the encapsulation efficiency (%EE). My results are inconsistent. What are the best practices for this measurement?
Answer:
Accurate determination of %EE is critical for understanding your formulation's performance. The key is to effectively separate the encapsulated drug from the free, unencapsulated drug.
-
Separation of Free Drug:
-
Ultracentrifugation: This is a common method where the nanoparticle suspension is centrifuged at high speed, pelleting the nanoparticles. The supernatant containing the free drug is then carefully collected and analyzed.[4]
-
Pro-Tip: Ensure the centrifugation speed and time are sufficient to pellet your nanoparticles without causing them to rupture. This may require some optimization.
-
-
Dialysis: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a suitable buffer. The free drug will diffuse out of the bag, while the nanoparticles remain inside.[5][10]
-
Pro-Tip: Choose a dialysis membrane with a MWCO that is large enough to allow free passage of this compound but small enough to retain your nanoparticles.
-
-
-
Quantification of this compound:
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is the most common and reliable method for quantifying this compound.[11][12] A validated method with a suitable mobile phase and column is essential for accurate results.
-
UV-Vis Spectrophotometry: While simpler, this method can be prone to interference from other components in the formulation (e.g., polymers, lipids, surfactants). It is crucial to run appropriate blanks and construct a calibration curve in the same medium as your samples.
-
-
Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Total Drug: To determine the total amount of drug, you need to disrupt the nanoparticles to release the encapsulated this compound. This can be done by dissolving the nanoparticle pellet (from centrifugation) in a suitable organic solvent (e.g., methanol, acetonitrile) before analysis.
-
Part 3: In Vitro Release & Stability FAQs
Question 5: My in vitro release profile for this compound shows a very high initial burst release (>40% in the first few hours). How can I achieve a more sustained release?
Answer:
A high initial burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being entrapped within the core.
-
Causes of High Burst Release:
-
Surface-Adsorbed Drug: During formulation, some this compound may not be fully encapsulated and remains on the nanoparticle surface.
-
High Drug Loading: Overloading the nanoparticles can lead to a higher proportion of the drug being located near the surface.
-
Porous Nanoparticle Structure: A porous or less dense polymer/lipid matrix can allow for rapid initial diffusion of the drug.
-
-
Strategies for a More Sustained Release:
-
Optimize Drug-to-Polymer/Lipid Ratio: Reducing the initial drug loading can lead to more of the drug being encapsulated within the core, reducing the burst effect.[1]
-
Increase Polymer/Lipid Concentration: A denser matrix can slow down the initial diffusion of the drug.[2]
-
Washing Step: Incorporate a washing step after nanoparticle production (e.g., by centrifugation and resuspension) to remove surface-adsorbed drug.
-
Use of a Coating: For polymeric nanoparticles, applying a coating of a different polymer (e.g., chitosan) can add an extra barrier to drug release.[13]
-
Question 6: My this compound nanoparticle formulation is not stable during storage, showing changes in particle size and drug leakage. What are the best practices for ensuring long-term stability?
Answer:
Maintaining the physicochemical integrity of the nanoparticle formulation over time is crucial for its therapeutic efficacy.
-
Key Stability Issues:
-
Solutions for Enhanced Stability:
-
Lyophilization (Freeze-Drying): This is the most effective method for long-term storage of many nanoparticle formulations.[5]
-
Crucial Step: The use of a cryoprotectant (e.g., trehalose, sucrose, mannitol) is essential to prevent particle aggregation and fusion during the freezing and drying process.
-
-
Optimized Zeta Potential: For liquid suspensions, a high zeta potential (> |+/-25| mV) provides strong electrostatic repulsion, preventing aggregation.[7][15]
-
Storage Conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow down drug leakage and degradation.[16]
-
Light Protection: Store in amber vials or protect from light to prevent photodegradation of this compound.[11]
-
pH Control: Buffer the formulation to a pH where this compound is most stable (avoiding alkaline conditions).
-
-
Visual Workflows and Diagrams
Diagram 1: General Workflow for this compound Nanoparticle Formulation & Characterization
Caption: A comprehensive workflow from formulation to stability testing.
Diagram 2: Troubleshooting Decision Tree for Low Encapsulation Efficiency
Caption: A decision tree for addressing low encapsulation efficiency.
References
- Enhanced Oral Bioavailability and Biodistribution of this compound through Zein-Pectin-Hyaluronic Acid Nanoparticles.
- This compound Solid Lipid Nanoparticles: Optimization of Formulation and Process Parameters. Research Journal of Pharmacy and Technology. [Link]
- Fabrication, Characterization and In Vitro Antifungal Assessment of this compound Nanoemulsion.
- Development and Characterization of this compound loaded Solid Lipid Nanoparticle for Topical Drug Delivery. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2021/12(2)/[17].pdf]([Link]17].pdf)
- Nebulised surface-active hybrid nanoparticles of this compound for pulmonary Aspergillosis demonstrate clathrin-mediated cellular. Journal of Nanobiotechnology. [Link]
- Enhanced Oral Bioavailability and Biodistribution of this compound through Zein-Pectin-Hyaluronic Acid Nanoparticles - PMC. PubMed Central. [Link]
- Design, Formulation and Characterization of Liposomal Preparation of this compound (VRC).
- Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections - PMC. PubMed Central. [Link]
- Design and Evaluation of this compound Loaded Solid Lipid Nanoparticles for Ophthalmic Application - PMC.
- Analysis of Nanoparticles-Loaded this compound for Ophthalmic Delivery Using Statistical Experimental Design.
- Formulation and evaluation of this compound ophthalmic solid lipid nanoparticles in situ gel. Informa Healthcare. [Link]
- Development and in vitro Evaluation of this compound Nanoparticle Formulation for Mucosal Application.
- Development and characterization of the this compound loaded lipid-based nanoparticles. ScienceDirect. [Link]
- This compound Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simul
- Intravenous delivery of a liposomal formulation of this compound improves drug pharmacokinetics, tissue distribution, and enhances antifungal activity. PubMed Central. [Link]
- Formulation development and characterization of this compound nanoparticles. International Journal of Pharmacy and Analytical Research. [Link]
- Development and in vitro Evaluation of this compound Nanoparticle Formulation for Mucosal Application - PMC.
- This compound into PLGA nanoparticles: improving agglomeration and antifungal efficacy. Semantic Scholar. [Link]
- Development, Safety, and Therapeutic Evaluation of this compound-Loaded Zein–Pectin–Hyaluronic Acid Nanoparticles Using Alternative In Vivo Models for Efficacy and Toxicity. MDPI. [Link]
- Conditions and stability data of this compound (VCZ) as solid form or in solution.
- Formulation and Characterization of Long Circulating Liposomes of Anti Fungal Drug. International Journal of Pharmacy Research & Technology. [Link]
- Formulation and Characterization of this compound Nanostructured Lipid Carriers for Occular Drug Delivery.
- Liposomal this compound (VOR) formulation for improved ocular delivery.
- Physicochemical stability of this compound in elastomeric devices - PMC.
- Development of this compound Proliposome Based Dry Powder for Inhalation: A Design of Experiment Approach. PubMed Central. [Link]
- Formulation Development, Characterization and Antifungal Evaluation of Chitosan NPs for Topical Delivery of this compound In Vitro and Ex Vivo. MDPI. [Link]
- This compound encapsulation efficiency and loading capacity for various...
- Determination of this compound and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection.
- Determination of this compound Concentrations in Serum by GC‐MS - PMC.
- Determination of this compound Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC.
- Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. PubMed Central. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Design and Evaluation of this compound Loaded Solid Lipid Nanoparticles for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Enhanced Oral Bioavailability and Biodistribution of this compound through Zein-Pectin-Hyaluronic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and in vitro Evaluation of this compound Nanoparticle Formulation for Mucosal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Physicochemical stability of this compound in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Voriconazole Dose Adjustment Guided by Therapeutic Drug Monitoring (TDM)
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the principles and practices of voriconazole dose adjustment based on therapeutic drug monitoring (TDM). The information presented here synthesizes technical data with practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.
I. Core Principles of this compound TDM
This compound is a broad-spectrum triazole antifungal agent, pivotal in the management of invasive fungal infections.[1][2] However, its clinical application is complicated by highly variable pharmacokinetics.[3][4][5] Factors such as genetic polymorphisms in the CYP2C19 enzyme, drug-drug interactions, age, and liver function can lead to significant inter-patient variability in drug concentrations.[4][6] This variability can result in sub-therapeutic levels, risking treatment failure, or supra-therapeutic levels, increasing the risk of toxicity.[1][7][8] Consequently, TDM has become the standard of care to optimize this compound therapy, ensuring both efficacy and safety.[1]
Why is TDM Crucial for this compound?
-
Non-Linear Pharmacokinetics: In adults, this compound exhibits non-linear, or saturable, pharmacokinetics.[3][4] This means that a proportional increase in dose does not lead to a proportional increase in plasma concentration, making empirical dose adjustments challenging.[3]
-
Genetic Influence (CYP2C19): this compound is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C19.[3][6][9] Genetic variations in the CYP2C19 gene lead to different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Have significantly reduced enzyme activity, leading to higher this compound concentrations and an increased risk of toxicity.[1][4][10] Up to 3-5% of Caucasians and Blacks, and up to 20% of non-Indian Asians are poor metabolizers.[6]
-
Intermediate Metabolizers (IMs): Have decreased enzyme activity compared to normal metabolizers.
-
Normal (Extensive) Metabolizers (NMs/EMs): Have normal enzyme activity.
-
Rapid (RMs) and Ultrarapid Metabolizers (UMs): Have increased enzyme activity, leading to lower-than-expected this compound concentrations and a risk of therapeutic failure.[1][4][10]
-
-
Drug-Drug Interactions: this compound is both a substrate and an inhibitor of CYP enzymes (CYP2C19, CYP2C9, and CYP3A4).[3][9] This leads to a high potential for drug-drug interactions that can significantly alter this compound levels or the levels of co-administered drugs.[9][11][12][13]
-
Narrow Therapeutic Window: The therapeutic range for this compound is narrow, with a clear correlation between concentration and both efficacy and toxicity.[8]
II. Troubleshooting Guide: Addressing Common TDM Challenges
This section addresses specific issues that may arise during this compound TDM, providing causal explanations and actionable troubleshooting steps.
Issue 1: Sub-therapeutic this compound Trough Concentration (<1.0-2.0 mg/L)
A trough level below the therapeutic target is a common finding and a significant concern for treatment efficacy.[7][8]
Potential Causes:
-
Rapid or Ultrarapid Metabolism: The patient may have a CYP2C19 genotype that leads to accelerated drug clearance.[1][10]
-
Drug-Drug Interactions: Co-administration with potent CYP450 inducers (e.g., rifampin, carbamazepine, St. John's Wort) can dramatically increase this compound metabolism.[9][11]
-
Poor Oral Bioavailability/Absorption: While generally well-absorbed, factors like gastrointestinal dysfunction can impair absorption of the oral formulation.[5][6]
-
Non-adherence: The patient may not be taking the oral medication as prescribed.[14]
-
Pediatric Population: Children often exhibit higher clearance rates than adults, requiring higher doses to achieve therapeutic concentrations.[14][15]
Troubleshooting Protocol:
-
Verify Sample Timing and Dose Adherence: Confirm that the blood sample was a true trough level, drawn just before the next scheduled dose.[14] For oral therapy, discreetly confirm patient adherence.[14]
-
Review Co-medications: Conduct a thorough review of all concomitant medications, including over-the-counter supplements, for potential CYP450 inducers.[9][11]
-
Consider CYP2C19 Genotyping: If not already performed, genotyping can identify rapid or ultrarapid metabolizers, providing a rationale for the low levels and guiding future dosing decisions.[10] For these patients, an alternative antifungal not metabolized by CYP2C19 may be recommended.[1][4]
-
Implement Dose Adjustment:
-
Re-check Trough Level: After any dose adjustment, a repeat trough level should be measured after 4-8 days to ensure the new dose has achieved the target concentration.[19]
Issue 2: Supra-therapeutic/Toxic this compound Trough Concentration (>5.5-6.0 mg/L)
Elevated this compound levels are strongly associated with an increased risk of adverse effects, particularly neurotoxicity and hepatotoxicity.[8][14][20]
Potential Causes:
-
Poor Metabolism: The patient may be a CYP2C19 poor metabolizer.[1][6][10]
-
Drug-Drug Interactions: Co-administration with CYP450 inhibitors (e.g., omeprazole, ritonavir) can decrease this compound metabolism.[4][5][9]
-
Hepatic Impairment: Since this compound is extensively metabolized in the liver, liver dysfunction can significantly reduce its clearance.[14][21]
-
Non-linear Pharmacokinetics: In adults, small dose increases can lead to disproportionately large increases in plasma concentration.[3]
Troubleshooting Protocol:
-
Assess for Clinical Signs of Toxicity: Evaluate the patient for symptoms such as visual disturbances, confusion, hallucinations, or elevated liver function tests.[14][20]
-
Review Co-medications: Screen for concomitant medications that may inhibit CYP2C19, CYP2C9, or CYP3A4.[9]
-
Evaluate Liver Function: Review the patient's most recent liver function tests. Dose reduction is recommended for patients with mild-to-moderate liver disease (Child-Pugh Class A and B).[14]
-
Implement Dose Adjustment:
-
Re-check Trough Level: After dose reduction, a repeat trough level should be measured to confirm it has fallen within the therapeutic range.
III. Frequently Asked Questions (FAQs)
Q1: What is the target therapeutic range for this compound? The generally accepted therapeutic range for this compound trough concentrations is 1.0 to 5.5 mg/L .[8][19] Some guidelines suggest a slightly different range, such as 1.5 to 6.0 mg/L.[21] For severe or deep-seated infections (e.g., CNS infections), a higher target of 2.0 to 5.5 mg/L is often recommended.[19][21] Levels below 1.0 mg/L are associated with a higher risk of therapeutic failure, while levels above 5.5-6.0 mg/L are linked to an increased incidence of adverse effects.[7][8]
Q2: When should blood samples for TDM be collected? Samples should be collected at steady-state to ensure an accurate representation of the drug's trough concentration. Steady-state is typically reached after 4 to 7 days of consistent dosing.[14] If a loading dose is administered, steady-state can be achieved within 24 hours, and a sample can be drawn on the third day (immediately before the fifth dose).[3][15][16] The sample must be a trough level , drawn immediately before the next scheduled dose.[14][19]
Q3: How should this compound doses be adjusted based on TDM results? Dose adjustments should be made cautiously due to this compound's non-linear pharmacokinetics.[3] The following table provides a general guide for dose adjustments in adults.
| Trough Concentration (mg/L) | Clinical Status | Recommended Action |
| < 0.5 | Poor clinical response | Increase maintenance dose by 50%[16] |
| 0.5 - 1.0 | Inadequate response | Increase maintenance dose by 25%[16] |
| 1.0 - 6.0 | Responding well | No change needed[16] |
| > 6.0 | Asymptomatic | Decrease maintenance dose by 25%[16] |
| > 6.0 | Signs of toxicity | Hold 1 dose, then decrease subsequent doses by 50%[16][18] |
Q4: Does the route of administration (IV vs. Oral) affect TDM? Yes. The oral bioavailability of this compound is high (over 90%), allowing for a switch between IV and oral formulations.[3] However, sub-therapeutic concentrations are more frequently observed with oral therapy, potentially due to absorption issues.[5][7] It is recommended to re-check trough levels 2-3 days after switching from IV to oral administration.[21]
Q5: Is routine CYP2C19 genotyping recommended before starting this compound? While CYP2C19 genotype is a major determinant of this compound metabolism, routine pre-emptive genotyping is not universally standard practice, partly due to cost-effectiveness considerations.[17][18] However, the Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for using genotype information to guide dosing.[4][10] For known ultrarapid or poor metabolizers, choosing an alternative agent can help avoid sub-therapeutic or toxic concentrations, respectively.[1][4]
IV. Experimental Protocols & Workflows
Protocol 1: Blood Sample Collection for this compound TDM
-
Timing: Schedule the blood draw to occur immediately (within 30 minutes) before the next scheduled dose (trough concentration).
-
Sample Tube: Collect 3-5 mL of whole blood in a lavender-top (EDTA) or green-top (heparin) tube. Serum (red-top tube) is also acceptable.[21]
-
Processing: Centrifuge the sample at 2000-3000 x g for 10 minutes to separate plasma or serum.
-
Storage: Transfer the plasma/serum to a clean polypropylene tube. This compound is stable in plasma for 14 days at room temperature.[21] For longer-term storage, freeze at -20°C or below.
-
Documentation: Accurately record the patient ID, date and time of the blood draw, and the time of the last this compound dose on the sample requisition form.[19]
Workflow Diagram: TDM-Guided Dosing Strategy
This diagram illustrates the decision-making process for adjusting this compound dosage based on TDM results.
Caption: Workflow for this compound TDM and dose adjustment.
Diagram: this compound Metabolism and Key Influencers
This diagram illustrates the central role of CYP2C19 in this compound metabolism and highlights factors that influence drug concentration.
Caption: Factors influencing this compound hepatic metabolism.
V. References
-
Alberta Health Services. (n.d.). This compound Therapeutic Drug Monitoring Guidelines. Retrieved from
-
NHS Grampian. (2023, September). This compound - Therapeutic Drug Monitoring (TDM) Guidance – Version 2. Retrieved from
-
Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring. (2013). Practice guidelines for therapeutic drug monitoring of this compound. Journal of Infection and Chemotherapy, 19(3), 381-392. Retrieved from
-
Theuretzbacher, U., & Ihle, F. (2006). Pharmacokinetic/pharmacodynamic profile of this compound. Clinical Pharmacokinetics, 45(7), 649-663. Retrieved from [Link]
-
Bahrami, S., et al. (2021). This compound Therapeutic Drug Monitoring: How to Adjust the Dose in Pediatrics? Journal of Comprehensive Pediatrics, 12(2), e110842. Retrieved from
-
GoodRx. (n.d.). This compound Interactions. Retrieved from
-
Chen, K., et al. (2022). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology, 13, 940223. Retrieved from [Link]
-
Andes, D., et al. (2009). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 53(1), 314-319. Retrieved from
-
Chen, K., et al. (2022). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology, 13, 940223. Retrieved from
-
Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. Retrieved from [Link]
-
Neely, M., et al. (2008). This compound Population Pharmacokinetics and Pharmacodynamics in Children. 48th Annual ICAAC/IDSA 46th Annual Meeting, Washington, DC. Retrieved from
-
Drugs.com. (n.d.). This compound Interactions Checker. Retrieved from [Link]
-
Zarrinfar, H., et al. (2016). Overview of this compound Pharmacokinetics and Pharmacodynamic Parameters. Journal of Mazandaran University of Medical Sciences, 26(141), 194-206. Retrieved from
-
Mayo Clinic. (n.d.). This compound (Oral Route) - Side effects & dosage. Retrieved from [Link]
-
TDM-Monografie.org. (2025, January 14). TDM Monograph: this compound. Retrieved from
-
Bian, Y., et al. (2026, January 8). Effects of this compound on the safety, pharmacokinetics and pharmacodynamics of ciprofol. Drug Design, Development and Therapy. Retrieved from
-
Pfizer Medical - US. (n.d.). VFEND® (this compound) Drug Interactions. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events. Frontiers in Pharmacology, 15, 1489025. Retrieved from [Link]
-
Moriyama, B., et al. (2017). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines for CYP2C19 and this compound Therapy. Clinical Pharmacology & Therapeutics, 102(1), 45-51. Retrieved from [Link]
-
Perreault, S., et al. (2014). This compound Dose Modification Guideline to Optimize Therapeutic Levels in Patients With Hematologic Malignancies. Open Forum Infectious Diseases, 1(Suppl 1), S93. Retrieved from [Link]
-
Moriyama, B., et al. (2017). Clinical Pharmacogenetics Implementation Consortium (CPIC®) Guideline for CYP2C19 and this compound Therapy. Clinical Pharmacology & Therapeutics, 102(1), 45-51. Retrieved from [Link]
-
Lee, S., et al. (2021). A Personalized CYP2C19 Phenotype-Guided Dosing Regimen of this compound Using a Population Pharmacokinetic Analysis. Pharmaceutics, 13(12), 2097. Retrieved from [Link]
-
Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. Retrieved from
-
Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, December 27). This compound Therapy and CYP2C19 Genotype. Medical Genetics Summaries. Retrieved from [Link]
-
Lee, S., et al. (2021). A Personalized CYP2C19 Phenotype-Guided Dosing Regimen of this compound Using a Population Pharmacokinetic Analysis. Pharmaceutics, 13(12), 2097. Retrieved from [Link]
-
Pascual, A., et al. (2008). This compound Therapeutic Drug Monitoring in Patients with Invasive Mycoses Improves Efficacy and Safety Outcomes. Clinical Infectious Diseases, 46(2), 201-211. Retrieved from [Link]
-
Danda Biology. (2024, May 17). Guidelines for this compound blood concentration monitoring. Retrieved from [Link]
-
ResearchGate. (2025, August 6). What Is the "Therapeutic Range" for this compound? [Request PDF]. Retrieved from [Link]
-
Levine, M., & Chandrasekar, P. (2016). Adverse effects of this compound: Over a decade of use. Clinical Transplantation, 30(11), 1377-1386. Retrieved from [Link]
-
Lewis, R. E. (2008). What Is the “Therapeutic Range” for this compound? Clinical Infectious Diseases, 46(2), 212-214. Retrieved from [Link]
-
Ngan, V. (2005). This compound. DermNet. Retrieved from [Link]
-
Jain, S., et al. (2020). Optimization of this compound therapy for the treatment of invasive fungal infections in adults. Journal of Antimicrobial Chemotherapy, 75(1), 226-234. Retrieved from
-
ResearchGate. (n.d.). This compound trough-serum-concentration-versus-dose relationships in a patient with possible autoinduction. [Image]. Retrieved from [Link]
-
Healio. (2016, July 1). IDSA updates aspergillosis clinical practice guidelines. Retrieved from [Link]
Sources
- 1. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacogenetics Implementation Consortium (CPIC®) Guideline for CYP2C19 and this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. albertahealthservices.ca [albertahealthservices.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pfizermedical.com [pfizermedical.com]
- 10. files.cpicpgx.org [files.cpicpgx.org]
- 11. goodrx.com [goodrx.com]
- 12. This compound Interactions Checker - Drugs.com [drugs.com]
- 13. Frontiers | Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events [frontiersin.org]
- 14. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for this compound blood concentration monitoring - 北京丹大生物技术有限公司 [en.diagreat.com]
- 16. brieflands.com [brieflands.com]
- 17. Frontiers | this compound: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 18. This compound: a review of adjustment programs guided by therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nhsgrampian.org [nhsgrampian.org]
- 20. Adverse effects of this compound: Over a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tdm-monografie.org [tdm-monografie.org]
Technical Support Center: Overcoming Voriconazole Resistance in Candida Clinical Isolates
Welcome to the technical support center dedicated to addressing the challenges of voriconazole resistance in clinical isolates of Candida. This resource is designed for researchers, scientists, and drug development professionals actively working in the field of medical mycology. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding voricona-zole resistance in Candida species.
Q1: My Candida isolate shows a high MIC for this compound. What are the primary resistance mechanisms I should investigate?
A1: this compound resistance in Candida is multifactorial. The primary mechanisms to investigate include:
-
Target Site Mutations: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce this compound's binding affinity.[1][2][3] Specific mutations have been shown to confer resistance to both fluconazole and this compound.[4][5]
-
Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to the active removal of this compound from the fungal cell.[2][6][7] This is often regulated by gain-of-function mutations in transcription factors like TAC1 and MRR1.[6][8][9]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme Erg11p can titrate the inhibitory effect of this compound.
Q2: Are the CLSI and EUCAST breakpoints for this compound against Candida the same? Which should I use?
A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed distinct, though increasingly harmonized, broth microdilution methodologies and clinical breakpoints (CBPs) for this compound.[10][11][12][13]
-
CLSI Breakpoints: For C. albicans, C. tropicalis, and C. parapsilosis, the breakpoints are: Susceptible (S) ≤0.125 µg/mL, Intermediate (I) 0.25-0.5 µg/mL, and Resistant (R) ≥1 µg/mL.[14][15][16] For other species like C. glabrata, epidemiological cutoff values (ECVs) are often used to identify non-wild-type isolates in the absence of established CBPs.[14][15][16]
-
EUCAST Breakpoints: EUCAST also provides species-specific breakpoints. It is crucial to consult the latest guidelines from each organization as they are periodically updated.[17]
The choice between CLSI and EUCAST often depends on the standard practices of your institution or region. Consistency in methodology is key for longitudinal studies.
Q3: I am observing a discrepancy between in vitro susceptibility results and in vivo efficacy. What could be the cause?
A3: This is a common challenge. Several factors can contribute to this discrepancy:
-
Biofilm Formation: Candida species are notorious for forming biofilms, which are inherently more resistant to antifungal agents than their planktonic counterparts.[18] Standard susceptibility testing is performed on planktonic cells and may not reflect the resistance profile of a biofilm.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of this compound at the site of infection may not be sufficient to inhibit the pathogen, even if the isolate is susceptible in vitro.
-
Host Factors: The immune status of the host plays a critical role in clearing the infection.
-
Drug Interactions: this compound is metabolized by cytochrome P450 enzymes, and co-administration of other drugs can alter its plasma concentrations.
Q4: Can combination therapy be an effective strategy to overcome this compound resistance?
A4: Yes, combination therapy is a promising approach.[19][20] Synergistic or additive effects have been observed with various combinations:
-
This compound and Echinocandins (e.g., Caspofungin, Micafungin): This combination can be effective, although some studies report indifference.[19][21][22] Echinocandins inhibit β-glucan synthesis, potentially increasing the permeability of the fungal cell wall to this compound.[23]
-
This compound and Other Azoles or Polyenes: These combinations have also been explored, but the potential for antagonism exists.[19][24]
-
This compound and Non-Antifungal Agents: Inhibitors of Hsp90 or calcineurin can re-sensitize resistant isolates to this compound by disrupting cellular stress response pathways.[18][25][26][27]
II. Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in this compound MIC values for the same Candida isolate across different experiments.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inoculum Preparation | Incorrect inoculum density is a major source of error in susceptibility testing. | 1. Ensure the inoculum is prepared from a fresh (18-24 hour) culture on appropriate agar. 2. Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. 3. Further dilute the standardized suspension according to the chosen protocol (CLSI or EUCAST) to achieve the final desired concentration in the microtiter plate wells. |
| Media and Reagents | The composition of the test medium can influence fungal growth and drug activity. | 1. Use RPMI-1640 medium as specified by CLSI and EUCAST guidelines.[12] 2. Ensure the pH of the medium is between 7.0 and 7.2. 3. Prepare fresh this compound stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Incubation Conditions | Temperature and duration of incubation are critical for reproducible results. | 1. Incubate plates at 35°C for 24 hours. Reading at 48 hours can sometimes be necessary but may lead to trailing growth, making endpoint determination difficult.[28] 2. Ensure a humid environment to prevent evaporation from the wells. |
| Endpoint Reading | Subjectivity in visual endpoint determination can lead to variability. | 1. For azoles, the endpoint is typically defined as a ≥50% reduction in growth compared to the drug-free control well.[12] 2. Use a spectrophotometer to read the optical density at a suitable wavelength (e.g., 530 nm) for a more objective measurement. 3. Include quality control strains with known MIC values in every experiment to validate the results. |
Guide 2: Investigating the Molecular Basis of Resistance
Problem: You have a clinically resistant Candida isolate and want to determine the underlying molecular mechanism(s).
Experimental Workflow:
Caption: Workflow for investigating molecular resistance mechanisms.
Step-by-Step Protocol: Gene Expression Analysis of Efflux Pumps by qRT-PCR
-
RNA Extraction:
-
Grow the Candida isolate to mid-log phase in a suitable broth medium (e.g., YPD).
-
Optionally, expose a subculture to a sub-inhibitory concentration of this compound to induce gene expression.
-
Harvest the cells and extract total RNA using a reliable method (e.g., hot phenol or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers for your target genes (CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1).
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCT method, normalizing to the reference gene and comparing to a susceptible control strain.[1]
-
A significant increase (typically >2-fold) in the expression of one or more efflux pump genes in the resistant isolate suggests their involvement in the resistance phenotype.
-
Guide 3: Screening for Synergistic Drug Combinations
Problem: You want to identify compounds that can restore this compound susceptibility in a resistant Candida isolate.
Experimental Approach: Checkerboard Assay
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.
Caption: Workflow for a checkerboard synergy assay.
Protocol and Interpretation:
-
Plate Setup: Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and the second compound along the y-axis.
-
Inoculation: Add a standardized inoculum of the resistant Candida isolate to each well.
-
Incubation: Incubate the plate under standard conditions.
-
Reading: Determine the MIC of each drug alone and in combination.
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
A synergistic interaction suggests that the combination may be a viable strategy to overcome resistance.[29]
III. Exploring Novel Therapeutic Strategies
The rise of this compound resistance necessitates the exploration of new antifungal targets and therapeutic approaches.
Targeting Stress Response Pathways
The molecular chaperone Hsp90 and the phosphatase calcineurin are critical for fungal stress responses and have been implicated in antifungal drug resistance.[18][27]
Caption: Hsp90's role in this compound resistance.
Inhibiting Hsp90 or calcineurin can destabilize the cellular machinery that allows Candida to tolerate the stress induced by this compound, thereby restoring its efficacy.[25][26][27] Several investigational Hsp90 inhibitors are being explored for this purpose.[30]
Novel Antifungal Agents
Several new antifungal agents with novel mechanisms of action are in development, offering potential alternatives for treating this compound-resistant infections:[31][32][33]
| Drug Class | Example | Mechanism of Action | Spectrum of Activity |
| Triterpenoids | Ibrexafungerp | Inhibits (1,3)-β-D-glucan synthase at a novel binding site.[34] | Broad-spectrum, including azole- and echinocandin-resistant Candida.[34] |
| Tetrazoles | Oteconazole | Highly selective inhibition of fungal CYP51.[34] | Effective against azole-resistant strains.[34] |
| Inositol Acyltransferase Inhibitors | Fosmanogepix | Inhibits the fungal enzyme Gwt1, disrupting cell wall integrity.[34] | Broad-spectrum activity against yeasts and molds.[34] |
| Dihydroorotate Dehydrogenase Inhibitors | Olorofim | Inhibits pyrimidine biosynthesis. | Active against some azole-resistant molds.[35] |
These emerging agents represent the next generation of antifungals that may help address the challenge of resistance to current therapies.[35]
References
- Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B. D., ... & Walsh, T. J. (2011). Clinical breakpoints for this compound and Candida spp. revisited: Review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. Diagnostic Microbiology and Infectious Disease, 70(3), 330-343. [Link]
- Tascini, C., Sozio, E., Corte, L., Sbrana, F., Ripoli, A., & Rossolini, G. M. (2021). Antifungal Combinations against Candida Species: From Bench to Bedside. Journal of Fungi, 7(11), 933. [Link]
- He, M., Zhang, L., Wang, Y., Zhang, Y., Wang, T., Wang, Y., ... & Zhang, F. (2015). ERG11 polymorphism in this compound-resistant Candida tropicalis: weak role of ERG11 expression, ergosterol content, and membrane permeability. Antimicrobial agents and chemotherapy, 59(10), 6665-6667. [Link]
- Pfaller, M. A., Diekema, D. J., Rex, J. H., & Rinaldi, M. G. (2005). Does one this compound breakpoint suit all Candida species?. Antimicrobial agents and chemotherapy, 49(11), 4832-4833. [Link]
- Espinel-Ingroff, A. (2012). EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing. Current Fungal Infection Reports, 6(4), 269-276. [Link]
- Bhatol, J., Dwivedi, S., Jain, V. K., Sisodiya, N., & Darwhekar, G. (2024). Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance. Biosciences Biotechnology Research Asia, 21(2). [Link]
- Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of MIC with outcome for Candida species tested against this compound: analysis and proposal for interpretive breakpoints. Journal of clinical microbiology, 43(8), 3864-3870. [Link]
- Shin, J. H., Kim, M. N., Kim, S. H., Lee, W. G., Suh, S. P., & Ryang, D. W. (2004). In vitro activities of this compound in combination with three other antifungal agents against Candida glabrata. Journal of clinical microbiology, 42(8), 3804-3806. [Link]
- Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B. D., ... & Walsh, T. J. (2011). Clinical breakpoints for this compound and Candida spp. revisited: Review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria.
- Unspecified author. (n.d.). Antifungal Drug Resistance in Candida albicans: Identifying Novel Targets for the Development of Effective Antifungal Agents. Semantic Scholar. [Link]
- Campitelli, M. (2017). Combination Antifungal Therapy: A Review of Current Data.
- Koth, C. M., & Koder, R. L. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Journal of Fungi, 9(11), 1083. [Link]
- Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B. D., ... & Walsh, T. J. (2011). Clinical breakpoints for this compound and Candida spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. Diagnostic microbiology and infectious disease, 70(3), 330-343. [Link]
- Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of MIC with outcome for Candida species tested against this compound: analysis and proposal for interpretive breakpoints. Journal of clinical microbiology, 43(8), 3864-3870. [Link]
- Delattin, N., De Brucker, K., Vandamme, K., Meert, E., Marchand, A., Chaltin, P., ... & Cammue, B. P. (2014). Anti-Candida-biofilm activity of micafungin is attenuated by this compound but restored by pharmacological inhibition of Hsp90-related stress responses. Antimicrobial agents and chemotherapy, 58(2), 1183-1187. [Link]
- Unspecified author. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Journal of Fungi, 10(7), 548. [Link]
- Flowers, S. A., Barker, K. S., Berkow, E. L., Toner, G., Chadwick, S. G., Gygax, S. E., ... & Rogers, P. D. (2012). Contribution of clinically derived mutations in ERG11 to azole resistance in Candida albicans. Antimicrobial agents and chemotherapy, 56(5), 2251-2264. [Link]
- Unspecified author. (2024). Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging Candida spp. mBio, 15(1), e02517-23. [Link]
- He, M., Zhang, L., Wang, Y., Zhang, Y., Wang, T., Wang, Y., ... & Zhang, F. (2015). ERG11 Polymorphism in this compound-Resistant Candida tropicalis: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability.
- Borro, M., & Guggenbichler, J. P. (2011). Activities of triazole-echinocandin combinations against Candida species in biofilms and as planktonic cells. Antimicrobial agents and chemotherapy, 55(10), 4867-4873. [Link]
- Unspecified author. (2024). Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections. Current Pharmaceutical Design, 30(25), 1883-1897. [Link]
- Stergiopoulou, T., Meletiadis, J., Sein, T., Papaioannidou, P., Tsiouris, I., Roilides, E., & Walsh, T. J. (2006). Effect of this compound combined with micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial agents and chemotherapy, 50(3), 1042-1046. [Link]
- Xiang, M. J., Liu, J. Y., Ni, Q., Wang, S., & Li, Y. (2013). Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. FEMS yeast research, 13(4), 386-393. [Link]
- Unspecified author. (2011). Table 6 from Clinical breakpoints for this compound and Candida spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria. Semantic Scholar. [Link]
- Berkow, E. L., & Lockhart, S. R. (2021). Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. Mbio, 12(6), e02793-21. [Link]
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 30(3), 751-763. [Link]
- Unspecified author. (2024). Bridging Echinocandin With Azole Antifungal Therapy on Prevention of Invasive Candidiasis Post–Lung Transplantation. Open Forum Infectious Diseases, 11(9), ofae504. [Link]
- Stergiopoulou, T., Meletiadis, J., Sein, T., Papaioannidou, P., Tsiouris, I., Roilides, E., & Walsh, T. J. (2006). Effect of this compound combined with micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial agents and chemotherapy, 50(3), 1042-1046. [Link]
- Koth, C. M., & Koder, R. L. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Bohrium. [Link]
- Vandeputte, P., Ischer, F., Sanglard, D., & Coste, A. T. (2015). Fluconazole and this compound resistance in Candida parapsilosis is conferred by gain-of-function mutations in the MRR1 transcription factor gene. Antimicrobial agents and chemotherapy, 59(12), 7755-7758. [Link]
- Vandeputte, P., Ischer, F., Sanglard, D., & Coste, A. T. (2015). Fluconazole and this compound resistance in Candida parapsilosis is conferred by gain-of-function mutations in the MRR1 transcription factor gene. Antimicrobial agents and chemotherapy, 59(12), 7755-7758. [Link]
- Unspecified author. (2024). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Trends in molecular medicine, 30(8), 711-726. [Link]
- Unspecified author. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in cellular and infection microbiology, 12, 921648. [Link]
- Johnson, E. M., & Szekely, A. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S13-S19. [Link]
- Unspecified author. (2024). To Study The Molecular Characterization Of Mdr1 Gene And Cdr1 Gene With Association To Its Antifungal Resistance In Pathogenic.
- Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of MIC with Outcome for Candida Species Tested against this compound: Analysis and Proposal for Interpretive Breakpoints.
- Unspecified author. (n.d.). CLSI vs EUCAST methodologies for antifungal susceptibility testing.
- Liu, W., Li, L., Li, D., Wang, C., Li, Z., & Lou, W. (2015). The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with fluconazole-resistant Candida albicans. Pharmaceutical biology, 54(5), 845-851. [Link]
- Unspecified author. (n.d.). Fungi (AFST). EUCAST. [Link]
- Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in microbiology, 8, 1983. [Link]
- Espinel-Ingroff, A., Barchiesi, F., Hazen, K. C., & Martinez-Suarez, J. V. (2000). Optimizing this compound susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility. Journal of clinical microbiology, 38(2), 592-598. [Link]
- Unspecified author. (2024). Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging Candida spp. bioRxiv. [Link]
- Unspecified author. (2015). The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with fluconazole-resistant Candida albicans. Semantic Scholar. [Link]
- Unspecified author. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]
- Unspecified author. (n.d.). Hsp90's role in fungal drug resistance. Compromising Hsp90 function...
- O’Meara, T. R., & Alspaugh, J. A. (2012). Hsp90 governs dispersion and drug resistance of fungal biofilms.
- Singh, S. D., Robbins, N., Zaas, A. K., Schell, W. A., Perfect, J. R., & Cowen, L. E. (2009). Genetic architecture of Hsp90-dependent drug resistance. PLoS genetics, 5(2), e1000399. [Link]
- Unspecified author. (n.d.). Fungal-selective Inhibitors of Hsp90. University of Toronto. [Link]
Sources
- 1. ERG11 Polymorphism in this compound-Resistant Candida tropicalis: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluconazole and this compound Resistance in Candida parapsilosis Is Conferred by Gain-of-Function Mutations in MRR1 Transcription Factor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. Clinical breakpoints for this compound and Candida spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they pertain to the development of species-specific interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EUCAST: Fungi (AFST) [eucast.org]
- 18. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of this compound Combined with Micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Activities of Triazole-Echinocandin Combinations against Candida Species in Biofilms and as Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 25. Anti-Candida-biofilm activity of micafungin is attenuated by this compound but restored by pharmacological inhibition of Hsp90-related stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Genetic Architecture of Hsp90-Dependent Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimizing this compound Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Activities of this compound in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fungal-selective Inhibitors of Hsp90 | Research & Innovation [research.utoronto.ca]
- 31. [PDF] Antifungal Drug Resistance in Candida albicans: Identifying Novel Targets for the Development of Effective Antifungal Agents. | Semantic Scholar [semanticscholar.org]
- 32. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 35. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
This guide is designed for researchers, scientists, and drug development professionals investigating voriconazole-related neurotoxicity in preclinical settings. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support the design and execution of robust experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound-induced neurotoxicity.
Q1: What is the primary mechanism behind this compound-related neurotoxicity?
A1: The exact mechanism is not fully elucidated, but the leading hypothesis centers on its ability to cross the blood-brain barrier and its subsequent impact on the central nervous system (CNS).[1] this compound's neurotoxicity is often linked to high plasma concentrations of the drug.[1][2][3][4][5] The primary route of metabolism for this compound is through the cytochrome P450 (CYP) enzyme system in the liver, particularly CYP2C19.[1][6][7][8][9][10] Genetic variations (polymorphisms) in the CYP2C19 gene can lead to significant inter-individual differences in drug metabolism.[1][9][10] Individuals who are "poor metabolizers" clear the drug more slowly, leading to higher plasma concentrations and an increased risk of toxicity.[6][8][9][11]
Visual disturbances are a common manifestation of neurotoxicity and are thought to be caused by the reversible dysfunction of retinal ON-bipolar cells.[12][13]
Q2: What are the typical signs of neurotoxicity observed in preclinical animal models?
A2: Preclinical models often exhibit a range of neurobehavioral changes. In various animal species, including penguins in one notable case series, observed signs include:
-
Anorexia and lethargy[14]
-
Weakness, ataxia (impaired coordination), and paresis (partial paralysis)[14]
-
Apparent changes in vision[14]
-
Seizure-like activity and generalized seizures[14]
These signs often correlate with high plasma concentrations of this compound.[14]
Q3: How can Therapeutic Drug Monitoring (TDM) be applied in a preclinical setting to mitigate neurotoxicity?
A3: Therapeutic Drug Monitoring (TDM) is a critical tool for mitigating this compound-related neurotoxicity by ensuring plasma concentrations remain within a therapeutic window.[15][16][17][18][19] While specific therapeutic ranges are best defined by the study's objectives, clinical data provides a useful starting point. Generally, trough concentrations are targeted to be between 1.0 and 5.5 mg/L for efficacy and to minimize toxicity.[16][17] Concentrations exceeding 4.85 to 5.5 mg/L are associated with an increased risk of CNS toxicity.[2][4][5][20][21][22]
In a preclinical setting, TDM involves:
-
Establishing a Baseline: Determine the pharmacokinetic profile of this compound in your chosen animal model.
-
Regular Sampling: Collect blood samples at consistent time points (e.g., trough levels just before the next dose) to monitor drug concentrations.
-
Dose Adjustment: Adjust dosing regimens based on the TDM results to maintain concentrations within the desired range.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during preclinical studies of this compound neurotoxicity.
Issue 1: High variability in plasma this compound concentrations despite consistent dosing.
-
Potential Cause: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, within the animal population can lead to significant differences in metabolism.[1][9][10]
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype the animals for relevant CYP2C19 polymorphisms to stratify the population into poor, intermediate, and extensive metabolizers.[9][10] This can help explain variability and allow for more targeted dose adjustments.
-
Increased TDM Frequency: For animals with unexpectedly high or low levels, increase the frequency of blood sampling to better characterize individual pharmacokinetic profiles.
-
Control for Concomitant Medications: Be aware that other drugs administered can inhibit or induce CYP enzymes, affecting this compound metabolism.[7][23][24] Review all co-administered substances for potential interactions.
-
Issue 2: Animals exhibit signs of neurotoxicity even with plasma concentrations within the "therapeutic range."
-
Potential Cause:
-
Individual Sensitivity: There may be individual differences in susceptibility to this compound's neurotoxic effects that are independent of plasma concentration.
-
Metabolite Activity: The role of this compound's metabolites in neurotoxicity is not fully understood, and they may contribute to the observed effects.[25] The main metabolite, this compound N-oxide, is formed primarily by CYP2C19.[6][7][8]
-
Blood-Brain Barrier Penetration: Factors influencing the extent of this compound's penetration into the CNS can vary between animals.[26]
-
-
Troubleshooting Steps:
-
Refine the Therapeutic Range: The clinically defined therapeutic range is a guideline. Your specific animal model and study endpoints may necessitate a narrower or lower target range.
-
Assess Metabolite Levels: If analytical methods are available, measure the plasma concentrations of this compound metabolites, such as this compound N-oxide, to investigate their potential correlation with neurotoxicity.
-
Cerebrospinal Fluid (CSF) Sampling: In terminal studies or with appropriate surgical models, CSF sampling can provide a more direct measure of CNS exposure to this compound and its metabolites.[26]
-
Issue 3: Difficulty in formulating this compound for consistent oral administration and absorption.
-
Potential Cause: this compound has poor water solubility, which can lead to variable absorption when administered orally.[27]
-
Troubleshooting Steps:
-
Formulation Strategies: Explore different formulation approaches to improve solubility and bioavailability. Solid dispersion techniques using carriers like Gelucire® 44/14, Poloxamer 188, or PVP K30 have shown promise.[27]
-
Vehicle Selection: For liquid oral formulations, consider vehicles that can enhance solubility, such as a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene glycol 400 (PEG400).[28]
-
Intravenous Administration: If oral administration proves too variable for the study's needs, consider intravenous administration to ensure consistent and complete bioavailability.[28]
-
Section 3: Experimental Protocols & Data
Protocol 1: Therapeutic Drug Monitoring (TDM) in a Rodent Model
This protocol provides a general framework for implementing TDM in a rat or mouse model.
Materials:
-
This compound for injection
-
Sterile saline
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other appropriate analytical instrument
Procedure:
-
Dosing: Administer this compound at the desired dose and route. For intravenous administration, a tail vein injection is common. For oral administration, use oral gavage.
-
Blood Sampling:
-
Collect blood samples (typically 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus for terminal bleeds).
-
For trough level monitoring, collect samples immediately before the next scheduled dose.
-
To establish a full pharmacokinetic profile, collect samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Processing:
-
Immediately place blood samples in tubes containing an anticoagulant.
-
Centrifuge the samples to separate plasma.
-
Store the plasma at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in the plasma using a validated HPLC or LC-MS/MS method.
-
-
Data Interpretation and Dose Adjustment:
-
Compare the measured trough concentrations to the target therapeutic range.
-
Adjust the this compound dose up or down as needed to achieve and maintain concentrations within the target range. A 25-50% dose adjustment is a reasonable starting point.[16]
-
Data Presentation: Target this compound Concentrations
| Parameter | Target Range (mg/L) | Rationale |
| Therapeutic Trough Concentration | 1.0 - 5.5 | Balances efficacy with minimizing the risk of toxicity.[16][17] |
| Neurotoxicity Threshold (Trough) | > 4.85 | Concentrations above this level are significantly associated with an increased incidence of CNS toxicity.[1][2][4][5] |
| Visual Disturbance Threshold (Plasma) | > 3.0 | Attenuation of the ERG b-wave, a marker for visual disturbance, is correlated with plasma concentrations above this level.[12] |
Section 4: Visualizations
This compound Metabolism and Neurotoxicity Pathway
Caption: Pathway of this compound metabolism and proposed mechanism of neurotoxicity.
Experimental Workflow for Mitigating Neurotoxicity
Caption: Workflow for dose adjustment using therapeutic drug monitoring.
References
- U.S. National Library of Medicine. (n.d.). PharmGKB Summary: this compound Pathway, Pharmacokinetics. PubMed Central.
- Hyland, R., Jones, B. C., & Smith, D. A. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of this compound. Drug Metabolism and Disposition, 31(5), 540–547.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). This compound Pathway, Pharmacokinetics. PharmGKB.
- Yang, L., Wang, C., Zhang, Y., Wang, Q., Qiu, Y., Li, S., Yang, B., Du, Q., Chen, J., Teng, M., Wang, T., & Dong, Y. (2022). Central Nervous System Toxicity of this compound: Risk Factors and Threshold – A Retrospective Cohort Study. Clinical Interventions in Aging, 17, 1941–1951.
- Jeong, S., Nguyen, P. D., & Desta, Z. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541–551.
- Jeong, S., Nguyen, P. D., & Desta, Z. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541-551.
- Li, Z., Zhao, R., Chen, L., Zhang, Y., & Sun, L. (2023). The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals. Frontiers in Pharmacology, 14, 1218520.
- Li, Z., Zhao, R., Chen, L., Zhang, Y., & Sun, L. (2023). The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals. Frontiers in Pharmacology, 14.
- Wang, T., Zhu, L., Sun, J., Cheng, X., & Tang, H. (2016). Effect of cytochrome P450 2C19 polymorphisms on the clinical outcomes of this compound: a systematic review and meta-analysis. European Journal of Clinical Pharmacology, 72(9), 1043–1051.
- ResearchGate. (n.d.). Published studies on the relationship of CYP2C19 polymorphisms on this compound concentrations and efficacy and/or toxicity in patients.
- MDPI. (n.d.). Therapeutic Drug Monitoring and Genotypic Screening in the Clinical Use of this compound.
- Frontiers Media S.A. (2022). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers.
- NHS Grampian. (n.d.). This compound - Therapeutic Drug Monitoring (TDM) Guidance.
- Zonios, D. I., Gea-Banacloche, J., Childs, R., & Bennett, J. E. (2012). This compound Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype. Clinical Infectious Diseases, 55(6), 883–886.
- Yang, L., Wang, C., Zhang, Y., Wang, Q., Qiu, Y., Li, S., Yang, B., Du, Q., Chen, J., Teng, M., Wang, T., & Dong, Y. (2022). Central Nervous System Toxicity of this compound: Risk Factors and Threshold - A Retrospective Cohort Study. Clinical interventions in aging, 17, 1941–1951.
- Obringer, J. L., Langan, J. N., & St. Leger, J. (2018). This compound TOXICITY IN MULTIPLE PENGUIN SPECIES. Journal of zoo and wildlife medicine : official publication of the American Association of Zoo Veterinarians, 49(3), 747–752.
- Smith, J., Safdar, N., Knasinski, V., Andes, D., & Slattery, W. R. (2006). This compound Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 50(4), 1570–1572.
- Ashbee, H. R., Barnes, R. A., Johnson, E. M., Richardson, M. D., Gorton, R., & Hope, W. W. (2014). Practice guidelines for therapeutic drug monitoring of this compound. The Journal of antimicrobial chemotherapy, 69(5), 1162–1170.
- Vanstraelen, K., & Spriet, I. (2008). Therapeutic Drug Monitoring of this compound. Therapeutic Drug Monitoring, 30(4), 393-401.
- Imhof, A., Schanz, U., & Gaspert, A. (2006). Neurological adverse events to this compound: evidence for therapeutic drug monitoring. Swiss Medical Weekly, 136(45-46), 739–742.
- Ozsevik, S., Cengiz, A. B., Elhan, A. H., & Uslu, N. (2016). Neurologic Adverse Events Associated with this compound Therapy: Report of Two Pediatric Cases. Case reports in pediatrics, 2016, 5390546.
- ResearchGate. (n.d.). Meta-analysis for neurotoxicity among patients treated with this compound and the composite of other antifungal agents.
- Ren, Z., He, Y., Xu, J., & Wang, Y. (2016). This compound, an Antifungal Triazol That Causes Visual Side Effects, Is an Inhibitor of TRPM1 and TRPM3 Channels. Investigative ophthalmology & visual science, 57(10), 4044–4051.
- ResearchGate. (n.d.). Adverse Effects of this compound: Over a Decade of Use.
- Al-Nattah, A., Al-Kofide, O., & Al-Soub, H. (2017). Persistent CNS toxicity in a patient receiving posaconazole tablets after discontinuation of this compound due to supratherapeutic serum levels. Journal of Antimicrobial Chemotherapy, 72(10), 2955–2956.
- Yang, L., Wang, C., Zhang, Y., Wang, Q., Qiu, Y., Li, S., Yang, B., Du, Q., Chen, J., Teng, M., Wang, T., & Dong, Y. (2022). Central Nervous System Toxicity of this compound: Risk Factors and Threshold – A Retrospective Cohort Study. The First Affiliated Hospital of Xi'an Jiaotong University.
- Wang, Y., Zhang, Y., & Chen, L. (2024). Characteristics of this compound-induced visual disturbances and hallucinations: case reports and literature review. Frontiers in Pharmacology, 15.
- U.S. National Library of Medicine. (2011). Mechanism of this compound-Induced Transient Visual Disturbance: Reversible Dysfunction of Retinal ON-Bipolar Cells in Monkeys. Investigative Ophthalmology & Visual Science, 52(10), 7335-7342.
- U.S. National Library of Medicine. (n.d.). Novel insights into the complex pharmacokinetics of this compound: a review of its metabolism.
- ResearchGate. (2022). (PDF) Central Nervous System Toxicity of this compound: Risk Factors and Threshold – A Retrospective Cohort Study.
- U.S. National Library of Medicine. (2023). Modeling and Simulation as a Tool to Assess this compound Exposure in the Central Nervous System. PubMed Central.
- ResearchGate. (n.d.). Categorical regression tree model predicting CNS toxicity of this compound (AE refers to adverse events).
- RJPT. (2018). Formulation Development and Solubility Enhancement of this compound by Solid Dispersion Technique. Research Journal of Pharmacy and Technology.
- Wang, Y., Zhang, Y., & Chen, L. (2024). Characteristics of this compound-induced visual disturbances and hallucinations: case reports and literature review. Frontiers in pharmacology, 15, 1345470.
- ResearchGate. (2024). Characteristics of this compound-induced visual disturbances and hallucinations: case reports and literature review.
- ResearchGate. (n.d.). Formulation and evaluation of this compound ophthalmic solid lipid nanoparticles in situ gel.
- MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- Dove Press. (2022). Central nervous system toxicity of this compound.
Sources
- 1. Central Nervous System Toxicity of this compound: Risk Factors and Threshold – A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Nervous System Toxicity of this compound: Risk Factors and Threshold - A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smw.ch [smw.ch]
- 4. Central Nervous System Toxicity of this compound: Risk Factors and Threshold – A Retrospective Cohort Study - 西安交通大学 [scholar.xjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the cytochrome P450 enzymes involved in the N-oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Frontiers | The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 10. The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cytochrome P450 2C19 polymorphisms on the clinical outcomes of this compound: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an Antifungal Triazol That Causes Visual Side Effects, Is an Inhibitor of TRPM1 and TRPM3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. This compound TOXICITY IN MULTIPLE PENGUIN SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 17. nhsgrampian.org [nhsgrampian.org]
- 18. This compound Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Characteristics of this compound-induced visual disturbances and hallucinations: case reports and literature review [frontiersin.org]
- 22. Characteristics of this compound-induced visual disturbances and hallucinations: case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
- 25. This compound Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modeling and Simulation as a Tool to Assess this compound Exposure in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Voriconazole Solubility with Solid Dispersion Techniques
Welcome to the technical support center for the development of voriconazole solid dispersions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during formulation. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound's low aqueous solubility presents a significant hurdle to achieving desired bioavailability.[1][2] Solid dispersion technology is a leading strategy to overcome this limitation by converting the crystalline drug into a higher-energy amorphous state within a hydrophilic polymer matrix.[3][4]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format, focusing on the "why" behind experimental choices to empower you to overcome challenges in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solid dispersion showing poor dissolution despite being amorphous?
A1: While amorphization is a critical first step, several factors can lead to poor dissolution performance. Firstly, the choice of polymer is crucial. A polymer that is not sufficiently hydrophilic or does not form a stable, miscible system with this compound can hinder drug release. Secondly, the drug-to-polymer ratio plays a significant role. High drug loading can lead to the formation of drug-rich domains that are less readily wetted, or even recrystallization upon contact with the dissolution media. Lastly, the manufacturing process itself can influence the final product's performance. For instance, in hot-melt extrusion, inadequate mixing can result in a non-homogenous dispersion.
Q2: How can I confirm that I have successfully formed an amorphous solid dispersion of this compound?
A2: A combination of solid-state characterization techniques is essential for confirmation.
-
Differential Scanning Calorimetry (DSC): The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound (around 134°C) is a strong indicator of amorphization.[5] Instead, you should observe a single glass transition temperature (Tg), which is indicative of a homogenous amorphous system.[1]
-
X-Ray Powder Diffraction (XRPD): A diffraction pattern showing a halo with no sharp Bragg peaks confirms the amorphous nature of the solid dispersion. The presence of sharp peaks would indicate residual crystallinity.[3][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide insights into drug-polymer interactions. The absence of significant chemical interactions is often indicated by a spectrum that is a superposition of the individual components.[1] However, subtle shifts in characteristic peaks can suggest interactions like hydrogen bonding, which can be crucial for stabilizing the amorphous form.[7]
Q3: What are the most common polymers used for this compound solid dispersions and why?
A3: Several polymers have been successfully used to enhance this compound's solubility. Common choices include:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30): Known for their excellent ability to form amorphous solid dispersions and inhibit crystallization.[3]
-
Copolymers like Soluplus® and Kollidon® VA64: These offer good solubilization capacity and are well-suited for techniques like hot-melt extrusion.[1]
-
Polyethylene Glycols (PEGs): Lower molecular weight PEGs can be used, and they have shown to significantly improve the solubility and dissolution of this compound.[4]
-
Surfactants like Gelucire® 44/14 and Poloxamer 188: These can act as carriers and also enhance the wettability of the drug.[3] The choice of polymer often depends on the intended manufacturing technique and the desired release profile.
Q4: Can I use a combination of techniques to prepare this compound solid dispersions?
A4: Yes, a combination of methods can be advantageous. For instance, a study demonstrated that a combination of hot-melt and solvent evaporation methods for preparing solid dispersions with Gelucire® 44/14 resulted in a rapid release of this compound.[3] This approach can sometimes leverage the benefits of different techniques to achieve optimal formulation characteristics.
Troubleshooting Guide
This guide is structured by common problems encountered during the development of this compound solid dispersions.
Problem 1: Low Drug Loading or Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low drug content in the final product | Poor miscibility/solubility of this compound in the polymer: The drug and polymer may not be compatible at the desired ratio, leading to phase separation during processing. | - Screen different polymers: Test a range of polymers with varying properties to find one with better miscibility with this compound. - Optimize drug-to-polymer ratio: Systematically decrease the drug loading to a point where a homogenous dispersion is formed. - Incorporate a plasticizer/surfactant: For hot-melt extrusion, a suitable plasticizer can lower the processing temperature and improve miscibility.[8] |
| Low product yield during spray drying | Poor flowability and stickiness of the powder: The spray-dried powder may adhere to the walls of the cyclone and collection vessel.[9] | - Optimize spray drying parameters: Adjust the inlet temperature, feed rate, and atomizing air pressure to control particle size and morphology. - Incorporate a glidant: Adding a small amount of an excipient like colloidal silicon dioxide can improve powder flow. - Use a suitable solvent system: The choice of solvent can influence the characteristics of the dried particles. |
| Low yield in solvent evaporation | Loss of material during scraping and collection: The dried film can be difficult to remove completely from the evaporation vessel. | - Use a vessel with a non-stick surface: Polytetrafluoroethylene (PTFE)-coated vessels can facilitate easier product recovery. - Optimize the drying process: Ensure the solvent is completely removed to avoid a sticky product. |
Problem 2: Physical Instability / Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Appearance of sharp peaks in XRPD after storage | Recrystallization of amorphous this compound: The high-energy amorphous state is thermodynamically unstable and tends to revert to the more stable crystalline form over time.[10][11] | - Select a polymer with a high glass transition temperature (Tg): A higher Tg of the polymer matrix restricts the molecular mobility of the drug, thus inhibiting recrystallization.[12] - Ensure complete amorphization: Any residual crystallinity can act as a nucleus for further crystal growth. - Control storage conditions: Store the solid dispersion in a low humidity environment and at a temperature well below its Tg. Moisture can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.[12] |
| Phase separation observed visually or by thermal analysis | Immiscibility of this compound and the polymer: The drug and polymer may separate into distinct phases, especially at higher drug loadings or during storage.[2] | - Conduct miscibility studies: Use techniques like DSC to assess the miscibility of the drug and polymer before scaling up. A single Tg for the solid dispersion suggests good miscibility. - Incorporate a stabilizing agent: Certain surfactants or other polymers can improve the compatibility between this compound and the primary carrier. |
Problem 3: Poor or Inconsistent Dissolution Performance
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Slower than expected drug release | "Parachute" effect failure: The drug may rapidly precipitate out of the supersaturated solution generated upon dissolution of the solid dispersion.[13] | - Incorporate a precipitation inhibitor: Certain polymers (e.g., HPMC-AS) can help maintain a supersaturated state for a longer duration. - Optimize the polymer and drug-to-polymer ratio: The right polymer can create a microenvironment that favors sustained supersaturation. |
| High variability in dissolution profiles between batches | Inhomogeneity of the solid dispersion: Inconsistent processing parameters can lead to variations in the degree of amorphization and drug distribution within the polymer matrix. | - Strictly control processing parameters: For hot-melt extrusion, ensure consistent temperature profiles, screw speed, and feed rate.[14] For spray drying, maintain constant inlet/outlet temperatures, feed rate, and atomization pressure. - Characterize each batch thoroughly: Use DSC, XRPD, and dissolution testing to ensure batch-to-batch consistency. |
| Incomplete drug release | Formation of a viscous gel layer: Some polymers, especially at high concentrations, can form a gel layer upon contact with the dissolution medium, which can impede further drug release.[15] | - Use a lower concentration of the gelling polymer: Optimize the formulation to have the minimum amount of polymer required for amorphization and stability. - Incorporate a disintegrant: If the solid dispersion is formulated into a tablet, a superdisintegrant can help break up the tablet and the gel layer. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
-
Premixing: Accurately weigh this compound and the selected polymer (e.g., Soluplus® or Kollidon® VA64) at the desired ratio (e.g., 1:3 drug-to-polymer).[1]
-
Blending: Thoroughly blend the powders in a suitable blender for 15-20 minutes to ensure a homogenous physical mixture.
-
Extruder Setup: Set up a twin-screw extruder with a suitable screw configuration. Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of this compound.[16]
-
Extrusion: Feed the powder blend into the extruder at a constant rate. The molten extrudate will exit through the die.
-
Cooling and Collection: Cool the extrudate on a conveyor belt or by other means.
-
Milling: Mill the cooled extrudate to a fine powder of uniform particle size.
-
Storage: Store the milled solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.
Protocol 2: Characterization of this compound Solid Dispersions
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram for the presence or absence of the drug's melting endotherm and to identify the glass transition temperature (Tg).[17]
-
-
X-Ray Powder Diffraction (XRPD):
-
Place a small amount of the powder sample on the sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5-40°) using Cu Kα radiation.
-
Analyze the diffractogram for the presence of sharp peaks (crystalline) or a halo pattern (amorphous).[2]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a sample by mixing a small amount of the solid dispersion with potassium bromide (KBr) and compressing it into a pellet, or use an ATR-FTIR accessory.
-
Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the solid dispersion with the spectra of the individual components to identify any potential interactions.[15]
-
Visualizations
Logical Workflow for Troubleshooting Poor Dissolution
Caption: A decision tree for troubleshooting poor dissolution of this compound solid dispersions.
Solid Dispersion Preparation and Characterization Workflow
Caption: Workflow for the preparation and characterization of this compound solid dispersions.
References
- Adams, A. I. H., Gosmann, G., Schneider, P. H., & Bergold, A. (2009). LC Stability Studies of this compound and Structural Elucidation of Its Major Degradation Product.
- Bhaduka, G., & Rajawat, J. S. (2020). Formulation Development and Solubility Enhancement of this compound by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 13(10), 4557-4564.
- Enhancing this compound solubility via hot melt extrusion for tablets. (2024). Vertex AI Search.
- Usman, F., Khalil, R., Ul-Haq, Z., Nakpheng, T., & Srichana, T. (2022).
- QbD Driven Solid Dispersion Development for Enhanced Solubility and Dissolution of BCS Class II Drug: this compound as a Model Drug. (n.d.). RSC Pharmaceutics.
- Velhal, A. B., & Salunkhe, V. R. (2024). Formulation and Development of this compound Tablets Containing Solid Dispersion with Enhanced Solubility, Dissolution and Bioavailability. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 220-231.
- Formulation Development and Solubility Enhancement of this compound by Solid Dispersion Technique. (2020). Pharma Excipients.
- Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of this compound for Enhanced Antifungal Therapy. (2022). MDPI.
- Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of this compound for Enhanced Antifungal Therapy. (n.d.). PubMed Central.
- Chen, Y., Su, C., Lin, Y., Chen, Y., & Lin, S. (2021). Effects of the Glass-Forming Ability and Annealing Conditions on Cocrystallization Behaviors via Rapid Solvent Removal: A Case Study of this compound.
- Spray drying – various challenges, one solution? (2016). European Pharmaceutical Review.
- DSC thermograms of this compound, SBE-β-CD (Captisol), physical mixture and inclusion complex. (n.d.).
- Design and Evaluation of this compound Loaded Solid Lipid Nanoparticles for Ophthalmic Applic
- Jansook, P., Kerdpol, K., & Saung Hnin Soe, H. M. (2022). This compound Eye Drops: Enhanced Solubility and Stability through Ternary this compound/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. PubMed Central.
- Kanase, S. J., & Repal, A. R. (n.d.). SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT OF ANTIFUNGAL this compound BY HOT MELT EXTRUSION AND DEVELOPMENT OF SUSTAINED RELEASE TABLETS. Semantic Scholar.
- Effect of formulation and inhaler parameters on the dispersion of spray freeze dried this compound particles. (n.d.).
- Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying. (2025). PubMed.
- Overcoming Excipient Challenges in Spray-Dried Dispersions. (2017). Pharmaceutical Technology.
- FTIR spectrum of this compound pure drug and three polymers. Blue: this compound, red: PVA, black, PEO and green: HPMC. (n.d.).
- Optimising spray-dried solid dispersions to improve solubility. (2021). ondrugdelivery.com.
- The advantages and challenges of spray drying. (2019). Manufacturing Chemist.
- Role of residual solvents on spray-dried amorphous solid dispersions tablets performance. (2021). Pharmaceutical Engineering.
- An In-depth Technical Guide to the Solubility and Stability of this compound. (2025). Benchchem.
- Velhal, A. B., & Salunkhe, V. R. (2024). FORMULATION AND DEVELOPMENT OF this compound TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY. International Journal of Pharmaceutical Sciences and Drug Research.
- Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers. (2023). Pharma Excipients.
- (PDF) FORMULATION AND DEVELOPMENT OF this compound TABLETS CONTAINING SOLID DISPERSION WITH ENHANCED SOLUBILITY, DISSOLUTION AND BIOAVAILABILITY. (2024).
- Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler-Toledo.
- Kaur, A., Dubey, G., Sharma, N., Pant, R., Bharatam, P. V., Tikoo, K., & Bansal, A. K. (2022). High dose nanocrystalline solid dispersion powder of this compound for inhalation. International Journal of Pharmaceutics, 622, 121827.
- Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022). GSC Online Press.
- Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers. (2023). PubMed Central.
- Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (n.d.).
- (PDF) Determination of this compound and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. (2010).
- Patil, H., & Tiwari, R. V. (2016).
Sources
- 1. Enhancing this compound solubility via hot melt extrusion for tablets [wisdomlib.org]
- 2. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of this compound for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. QbD-driven solid dispersion development for enhanced solubility and dissolution of the BCS Class II drug this compound as a model drug - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. The advantages and challenges of spray drying [manufacturingchemist.com]
- 10. Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT OF ANTIFUNGAL this compound BY HOT MELT EXTRUSION AND DEVELOPMENT OF SUSTAINED RELEASE TABLETS | Semantic Scholar [semanticscholar.org]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of this compound for Enhanced Antifungal Therapy [mdpi.com]
Technical Support Center: Predicting Voriconazole Drug-Drug Interactions In Vitro
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating voriconazole drug-drug interactions (DDIs). This center provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the accuracy and reliability of your in vitro studies. This compound's complex pharmacokinetic profile, characterized by metabolism through and potent inhibition of multiple cytochrome P450 (CYP) enzymes, makes a thorough in vitro DDI assessment critical for clinical safety and efficacy.[1][2] This guide is designed to help you navigate the complexities of these experiments with confidence.
This compound's Metabolic Profile: The Basis for DDI Potential
This compound is a triazole antifungal agent primarily metabolized by the polymorphic enzyme CYP2C19, with additional contributions from CYP3A4 and CYP2C9.[3] Its major metabolite is this compound N-oxide.[4] Crucially, this compound is not just a substrate; it is also a potent inhibitor of several key CYP enzymes, creating a high potential for clinically significant DDIs.[5][6][7] Understanding this dual role is fundamental to designing robust in vitro studies that align with regulatory expectations from agencies like the FDA and EMA.[8][9][10]
Caption: Metabolic pathway of this compound via key CYP450 enzymes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the design and interpretation of in vitro DDI studies for this compound.
Q1: Which CYP enzymes should be the primary focus of my investigation?
A1: Your primary focus should be on the enzymes that this compound is known to potently inhibit: CYP2C19, CYP3A4, CYP2C9, and CYP2B6 .[5][6][7] this compound is a strong competitive inhibitor of these enzymes.[5][6] While its effects on other isoforms like CYP1A2, CYP2A6, CYP2C8, and CYP2D6 are considered marginal, confirming this with a broad screening panel is good practice, especially in early development, as recommended by FDA guidance.[5][11]
Q2: What is the most appropriate in vitro test system: Human Liver Microsomes (HLMs) or hepatocytes?
A2: The choice depends on your experimental goals.
-
Human Liver Microsomes (HLMs) are the standard and most widely used system for evaluating CYP inhibition (IC50/Ki determination) and reaction phenotyping.[12][13] They are cost-effective and contain a high concentration of Phase I enzymes.[13]
-
Cryopreserved Human Hepatocytes offer a more physiologically relevant system as they contain the full complement of metabolic enzymes and transporters.[13][14] They are the gold standard for induction studies and can be a better predictor for complex DDIs involving both metabolism and transport.[14] For kinase inhibitors that showed discrepancies between HLM and clinical data, hepatocytes suspended in human plasma provided more accurate DDI predictions.[14]
For routine CYP inhibition screening of this compound, well-characterized, pooled HLMs are sufficient and align with regulatory guidance.[8][15]
Q3: How do I select the right probe substrate concentrations for my inhibition assays?
A3: The substrate concentration should be at or below its Michaelis-Menten constant (Km). This ensures the assay is sensitive enough to detect competitive inhibition. Using a substrate concentration far above the Km will require a much higher inhibitor concentration to achieve 50% inhibition, leading to an artificially high IC50 value and potentially misclassifying the DDI risk. Regulatory guidances from the FDA and EMA emphasize this point for accurate Ki determination.[9][15]
Q4: Is Time-Dependent Inhibition (TDI) a concern for this compound?
A4: Yes, recent evidence suggests this compound is a time-dependent inhibitor of CYP3A4.[16][17] TDI, or mechanism-based inhibition, is critical to evaluate because it can lead to more profound and longer-lasting DDIs than reversible inhibition.[18] Therefore, your experimental design should include a pre-incubation step where this compound is incubated with the enzyme system (e.g., HLMs) and NADPH prior to adding the probe substrate. An "IC50 shift" assay (comparing IC50 values with and without a pre-incubation period) is a standard method to screen for TDI.[16][17]
Q5: How do I use my in vitro results (IC50/Ki) to predict clinical relevance?
A5: Regulatory agencies provide frameworks for this translation.[8][9] A common approach is the basic static model, which compares the maximum unbound plasma concentration of the inhibitor ([I]u) at the inlet to the liver (Iin) with its inhibition constant (Ki). The ratio [I]in / Ki is calculated.
-
For reversible inhibition , a ratio ≥ 0.02 (per EMA guidance) or ≥ 0.1 (per FDA guidance) suggests a potential for a clinical DDI, warranting further investigation.[9][15]
-
The FDA guidance provides specific criteria for evaluating DDI potential based on these calculations, which helps determine if a dedicated clinical DDI study is needed.[8][19]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| High variability (>15% CV) between replicate wells. | 1. Pipetting errors (especially with small volumes of DMSO stock).2. Inconsistent incubation times.3. Poor mixing of reagents.4. Edge effects on the incubation plate. | 1. Use a serial dilution approach; ensure tips are pre-wetted. Use calibrated pipettes.2. Use a multichannel pipette or automated liquid handler for simultaneous additions.3. Vortex stock solutions and gently mix the final incubation plate before placing it in the incubator.4. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| No inhibition observed, even at high this compound concentrations. | 1. Incorrect this compound concentration or degraded stock solution.2. Substrate concentration is too high (>>Km).3. Incorrect enzyme lot or low enzyme activity.4. Inactive NADPH regenerating system. | 1. Verify the concentration and integrity of your this compound stock via analytical methods (LC-MS/MS).2. Confirm the Km of your substrate with the specific HLM lot you are using. Adjust substrate concentration to ≤ Km.3. Check the certificate of analysis for your HLMs. Run a positive control inhibitor to confirm enzyme activity.4. Prepare the NADPH regenerating system fresh for each experiment. |
| IC50 value is significantly different from published literature. | 1. Differences in experimental conditions (HLM lot, substrate, incubation time, buffer components).2. Non-specific binding of this compound to the incubation plate or microsomal protein.3. Failure to account for solvent (DMSO) effects. | 1. Standardize your protocol and document all parameters. Note that inter-lot variability in HLMs is expected.2. Consider using lower protein concentrations if feasible. For highly lipophilic compounds, determining the fraction unbound in the incubation (fu,inc) may be necessary for accurate Ki calculation.[15]3. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and include a vehicle control. |
| This compound is not fully soluble in the final assay buffer. | 1. This compound has limited aqueous solubility.2. Final DMSO concentration is too low to maintain solubility at the highest test concentrations. | 1. Check for precipitation visually and microscopically. If observed, that data point is invalid.2. The final DMSO concentration may be cautiously increased (up to 1%), but you must run a solvent control to ensure it does not inhibit enzyme activity on its own. If solubility remains an issue, the maximum testable concentration is limited. |
| The positive control inhibitor (e.g., Ketoconazole for CYP3A4) shows weak or no activity. | 1. Degraded inhibitor stock solution.2. Inactive enzyme or cofactors (NADPH).3. Incorrect probe substrate for the isoform being tested. | 1. Prepare fresh positive control stocks regularly and store them appropriately.2. This points to a fundamental assay system failure. Re-test your HLM activity and ensure the NADPH system is freshly prepared and active.3. Double-check that you are using a selective probe substrate for the target CYP isoform (e.g., Midazolam or Testosterone for CYP3A4). |
Key Experimental Protocol: CYP Inhibition IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound against a specific CYP isoform (e.g., CYP3A4) using Human Liver Microsomes.
Caption: General workflow for an in vitro CYP450 inhibition assay.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (analytical grade)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
CYP3A4 Probe Substrate (e.g., Midazolam)
-
Positive Control Inhibitor (e.g., Ketoconazole)
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN) or other organic solvent to stop the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
2. Step-by-Step Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in buffer to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration in the incubation is ≤0.5%.
-
Incubation Setup: In a 96-well plate, add the following in order (total volume typically 200 µL):
-
Phosphate Buffer
-
HLMs (final concentration e.g., 0.2-0.5 mg/mL)
-
This compound dilution or vehicle (DMSO/buffer) or positive control.
-
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add a mixture of the probe substrate (e.g., Midazolam at its Km concentration) and the NADPH regenerating system to all wells to start the reaction.
-
Incubate: Incubate at 37°C with gentle shaking for a pre-determined time (e.g., 15 minutes). This time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ACN) containing an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).
3. Data Analysis:
-
Calculate the rate of metabolite formation for each well.
-
Determine the percent inhibition at each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Summary of this compound In Vitro Inhibition Data
The following table summarizes key inhibition constants for this compound against major CYP enzymes as reported in the literature. These values serve as a benchmark for your own experiments.
| CYP Isoform | Inhibition Type | Ki (µM) | Reference |
| CYP2B6 | Competitive | < 0.5 | [5][6][7] |
| CYP2C9 | Competitive | 2.79 | [5][6][7] |
| CYP2C19 | Competitive | 5.1 | [5][6][7] |
| CYP3A4 | Competitive | 0.66 | [5][6][7] |
| CYP3A4 | Noncompetitive | 2.97 | [5][6][7] |
| CYP3A4 | Time-Dependent | - | [16][17] |
Note: The dual competitive and noncompetitive inhibition of CYP3A4 suggests a complex interaction mechanism.[5][6]
References
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
- European Medicines Agency. (2012).
- Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider?[Link]
- Hyland, R., Jones, B. C., & Elliot, V. S. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of this compound. Drug Metabolism and Disposition, 31(5), 540-547. [Link]
- U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]
- European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. [Link]
- Jeong, S., Nguyen, P. D., & Desta, Z. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541-551. [Link]
- Jeong, S., Nguyen, P. D., & Desta, Z. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy. [Link]
- Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 2-11. [Link]
- Jeong, S., Nguyen, P. D., & Desta, Z. (2009). Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541-551. [Link]
- U.S. Food and Drug Administration. (2020). Guidance Recap Podcast | In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme. [Link]
- European Medicines Agency. (1997).
- European Medicines Agency. (2010).
- Zhang, L., Zhang, Y. D., & Huang, S. M. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and an Industry Perspective. The AAPS Journal, 15(3), 629-645. [Link]
- Desta, Z., et al. (2016). Inhibition of Cytochrome P450 2B6 Activity by this compound Profiled Using Efavirenz Disposition in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 60(12), 7332-7341. [Link]
- U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
- SGS. (n.d.). The Basics of Drug-drug Interaction Studies. [Link]
- Britz, H., et al. (2022). Towards the Elucidation of the Pharmacokinetics of this compound: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 14(11), 2465. [Link]
- Chen, Y., et al. (2018). A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions. Clinical Pharmacokinetics, 57(11), 1439-1456. [Link]
- Charles River Laboratories. (n.d.).
- Chen, Y., et al. (2018). A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug–Drug Interactions. Request PDF. [Link]
- Spaggiari, D., et al. (2018). Challenges of Probe Cocktail Approach for Human Drug–drug Interaction Assays. Expert Opinion on Drug Metabolism & Toxicology, 14(9), 929-942. [Link]
- Al-Ghadeer, A. R., et al. (2019). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 63(12). [Link]
- Kim, H. S., et al. (2020). A Personalized CYP2C19 Phenotype-Guided Dosing Regimen of this compound Using a Population Pharmacokinetic Analysis. Pharmaceutics, 12(10), 987. [Link]
- Scholtz, I., et al. (2010). Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use. Antimicrobial Agents and Chemotherapy, 54(10), 4441-4447. [Link]
- Various Authors. (2023). Pharmacokinetics and Drug Interactions. MDPI. [Link]
- Liu, X., et al. (2024). Effects of this compound on the safety, pharmacokinetics and pharmacodynamics of ciprofol in healthy Chinese subjects: a single-centre, open-label, two-period, self-controlled study. Drug Design, Development and Therapy. [Link]
- ResearchGate. (n.d.). Assessment of drug–drug interactions between this compound and glucocorticoids. [Link]
- Mao, J., et al. (2016). Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma. Pharmaceutical Research, 33(6), 1436-1449. [Link]
- Al-Thaqafi, A. H. (2024). Using an in vitro pharmacokinetics / pharmacodynamics model to simulate and assess the pharmacodynamic characteristics of this compound against some Candida albicans isolates in humans.
- Discovery Life Sciences. (n.d.).
- Hope, W. W., et al. (2012). Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 56(12), 6130-6136. [Link]
- Wang, T., et al. (2019). Drug–drug interaction study of imatinib and this compound in vitro and in vivo. Drug Design, Development and Therapy, 13, 1455-1462. [Link]
- Spaggiari, D., et al. (2018). Challenges of Probe Cocktail Approach for Human Drug–drug Interaction Assays. Taylor & Francis Online. [Link]
- University of Florida Health. (n.d.). A CYP2C19 Guided Dosing Approach for Optimizing this compound in IFIs. [Link]
- Menochet, K., et al. (2019). Impact of Intracellular Concentrations on Metabolic Drug-Drug Interaction Studies. Molecular Pharmaceutics, 16(7), 3235-3245. [Link]
- Li, X., et al. (2024). Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events. Frontiers in Pharmacology, 15. [Link]
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events [frontiersin.org]
- 3. Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. dls.com [dls.com]
- 14. Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. A Physiologically Based Pharmacokinetic Model of this compound Integrating Time-Dependent Inhibition of CYP3A4, Genetic Polymorphisms of CYP2C19 and Predictions of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. sgs.com [sgs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Voriconazole Efficacy in a Galleria mellonella Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of voriconazole, a first-line triazole antifungal, using the Galleria mellonella model. We will move beyond a simple recitation of steps to explore the scientific rationale behind the protocol, ensuring a robust and self-validating experimental design. This approach compares this compound's performance against both a control group and an alternative antifungal, Amphotericin B, in the context of infections with azole-susceptible and azole-resistant fungal strains.
The Rise of Galleria mellonella: A Validated Alternative to Mammalian Models
The imperative to reduce, refine, and replace animal testing (the "3Rs") has catalyzed the adoption of alternative infection models.[1][2] The larvae of the greater wax moth, Galleria mellonella, have emerged as a premier invertebrate host for studying fungal pathogenesis and antimicrobial efficacy.[3][4] This is not merely a matter of convenience; the model's strength lies in the functional homology between the insect's innate immune system and that of mammals.[1][4][5] G. mellonella possesses specialized immune cells called hemocytes, which, like mammalian neutrophils, are capable of phagocytosis and employ a respiratory burst to kill pathogens.[6] Furthermore, its humoral response involves antimicrobial peptides and a melanization cascade, a potent defense mechanism visually identifiable as a darkening of the larval cuticle.[3][7][8]
Crucially, these larvae can be incubated at 37°C, the physiological temperature of humans, allowing for the expression of temperature-dependent virulence factors of pathogens like Aspergillus fumigatus and Candida albicans.[6][9] These advantages, coupled with low cost and ethical acceptability, make G. mellonella an invaluable tool for generating reproducible, preclinical data on antifungal efficacy.[1][2]
This compound: Mechanism and the Challenge of Resistance
This compound is a broad-spectrum triazole antifungal agent, often used as a first-line treatment for severe fungal infections, particularly invasive aspergillosis. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10][11] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[11] By disrupting ergosterol production, this compound compromises the membrane's integrity, leading to fungal cell death.[10][11]
The emergence of azole-resistant A. fumigatus strains poses a significant clinical challenge, necessitating robust preclinical models to test drug efficacy against these evolving threats.[12][13] The G. mellonella model has been successfully used to demonstrate differential efficacy of this compound against susceptible versus resistant isolates, validating its use for this critical application.[1][13]
Caption: Mechanism of action of this compound.
Experimental Design: A Self-Validating Workflow
A robust experimental design is critical for generating trustworthy data. This involves meticulous standardization of the biological materials and the inclusion of all necessary control groups to isolate the effect of the therapeutic agent.
Caption: Experimental workflow for antifungal efficacy testing.
Part 1: Protocol for Larval Infection and Treatment
This protocol is designed for assessing the efficacy of this compound against an Aspergillus fumigatus infection.
Materials:
-
Standardized G. mellonella larvae (e.g., TruLarv™), weighing 200-300 mg.[14]
-
A. fumigatus strains (azole-susceptible and azole-resistant).
-
This compound powder, Amphotericin B.
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
1 mL syringes with 30-gauge needles (e.g., Hamilton syringes).
-
Petri dishes with filter paper.
Methodology:
-
Larvae Selection: Select healthy, cream-colored larvae that are active and free of dark spots. Discard any that are immobile or discolored. Standardization by weight and developmental stage is crucial for reproducibility.[6][15]
-
Inoculum Preparation:
-
Grow A. fumigatus on potato dextrose agar for 5-7 days.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with PBS by centrifugation.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired lethal dose (e.g., 1 x 10⁸ conidia/mL to achieve LD90). The precise lethal dose should be determined in preliminary experiments for each fungal strain.[12][16]
-
-
Antifungal Preparation:
-
Prepare stock solutions of this compound and amphotericin B. This compound is often dissolved in DMSO and then diluted in PBS. Causality: The final DMSO concentration should be non-toxic to the larvae (typically <1%), which must be confirmed with a drug-vehicle-only toxicity control group.
-
Prepare serial dilutions to achieve the desired dosage per larva (e.g., 2, 4, 8 µ g/larva ). Doses can be selected to emulate concentrations used in humans.[17]
-
-
Infection Procedure:
-
Inject 10 µL of the prepared fungal inoculum into the hemocoel of each larva via the last left proleg. Causality: This site provides direct access to the hemocoel, where the infection will become systemic, mimicking invasive aspergillosis. The small volume minimizes physical trauma.
-
-
Treatment Administration:
-
Two hours post-infection, administer 10 µL of the antifungal solution (or PBS for the control group) into the last right proleg. Causality: Using a different proleg for the treatment injection minimizes the physical stress on a single site. The 2-hour delay allows the infection to establish before therapeutic intervention. Repeat treatments can be administered at 24 and 48 hours if the experimental design requires it.[17]
-
-
Incubation and Monitoring:
-
Place larvae in petri dishes (10-15 per dish) and incubate in the dark at 37°C.
-
Monitor survival daily for 7 days. Larvae are considered dead if they do not respond to physical touch.[17]
-
Part 2: Endpoint Analysis
Multiple endpoints should be used to create a comprehensive picture of drug efficacy.
-
Survival Analysis: This is the primary endpoint. Data are plotted as Kaplan-Meier survival curves and analyzed using the log-rank test.[18] This provides a clear visual and statistical comparison of how each treatment affects mortality over time.
-
Fungal Burden: To quantify the number of viable fungal cells, a separate cohort of larvae is sacrificed at specific time points (e.g., 24, 48 hours). Each larva is homogenized, serially diluted, and plated on appropriate agar. The resulting Colony Forming Units (CFU) provide a direct measure of the drug's ability to clear the pathogen.[1][18]
-
Health Index Scoring: A pathological scoring system can provide semi-quantitative data on larval health.[14] This can include assessing melanization (darkening of the cuticle), cocoon formation, and mobility on a defined scale (e.g., 0-4). This method is particularly useful for observing sublethal effects of the infection and treatment.
Comparative Data Presentation
The following tables represent expected outcomes from a study comparing this compound (VRZ) and amphotericin B (AMB) against both a this compound-susceptible (V-S) and a this compound-resistant (V-R) strain of A. fumigatus.
Table 1: Larval Survival Rates (%) at 72 Hours Post-Infection
| Treatment Group | Infected with V-S A. fumigatus | Infected with V-R A. fumigatus | Uninfected Control |
| Infected, Untreated (PBS) | 10% | 10% | N/A |
| This compound (8 µ g/larva ) | 80% | 20% | 100% |
| Amphotericin B (4 µ g/larva ) | 90% | 90% | 100% |
| Uninfected, Untreated | N/A | N/A | 100% |
Interpretation: The data clearly show this compound is highly effective against the susceptible strain but demonstrates significantly reduced efficacy against the resistant strain, as expected.[1][13] Amphotericin B, which has a different mechanism of action, remains effective against both strains. The uninfected controls confirm the drug dosages are not toxic.
Table 2: Mean Fungal Burden (Log10 CFU/larva) at 48 Hours Post-Infection
| Treatment Group | Infected with V-S A. fumigatus | Infected with V-R A. fumigatus |
| Infected, Untreated (PBS) | 6.5 ± 0.4 | 6.6 ± 0.3 |
| This compound (8 µ g/larva ) | 3.1 ± 0.2 | 5.9 ± 0.5 |
| Amphotericin B (4 µ g/larva ) | 2.9 ± 0.3 | 3.2 ± 0.4 |
Interpretation: The fungal burden data corroborate the survival analysis. This compound significantly reduces the CFU count in larvae infected with the susceptible strain but has a minimal effect on the resistant strain. This quantitative endpoint provides a powerful measure of the drug's fungicidal or fungistatic activity in vivo.
Conclusion and Future Directions
The Galleria mellonella model offers a reliable, ethical, and cost-effective platform for the preclinical evaluation of antifungal agents like this compound.[1][4] Through a well-designed, multi-endpoint study, researchers can generate robust data on drug efficacy, compare performance against alternative therapies, and investigate the impact of emerging resistance mechanisms.[13] Studies have even successfully characterized the pharmacokinetics of this compound in larval hemolymph, demonstrating that exposures similar to those in humans can be achieved, further strengthening the model's clinical relevance.[17][19] By following the principles of standardization and incorporating comprehensive controls, the G. mellonella infection model serves as an essential component in the drug development pipeline, bridging the gap between in vitro susceptibility and resource-intensive mammalian trials.
References
- Amber Lifesciences. (2024, May 11). This compound Uses, Mechanism, Dosage, Side Effects.
- Trevijano-Contador, N., & Zaragoza, O. (2018). Immune Response of Galleria mellonella against Human Fungal Pathogens. MDPI.
- Patsnap Synapse. (2025, February 10). Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Curtis, A., Binder, U., & Kavanagh, K. (2022, April 25). Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers in Fungal Biology.
- MDPI. (n.d.). Galleria mellonella as an Invertebrate Model for Studying Fungal Infections.
- Figueiredo-Carvalho, M. H. G., et al. (2023). Standardization of Galleria mellonella as an Infection Model for Malassezia furfur and Malassezia pachydermatis. Methods in Molecular Biology.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Champion, O. L., Titball, R. W., & Bates, S. (2018). Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens. Journal of Fungi.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Trevijano-Contador, N., & Zaragoza, O. (2018). Immune Response of Galleria mellonella against Human Fungal Pathogens. ResearchGate.
- Curtis, A., Binder, U., & Kavanagh, K. (2022). Galleria mellonella Larvae as a Model for Investigating Fungal-Host Interactions. PubMed.
- MedlinePlus. (2022, October 15). This compound.
- Bohrium. (2022, December 13). Galleria mellonella immune melanization is fungicidal during infection.
- Frontiers. (n.d.). Galleria mellonella as a Suitable Model of Bacterial Infection: Past, Present and Future.
- Arvanitis, M., & Mylonakis, E. (n.d.). Of mice and men and larvae: Galleria mellonella to model the early host-pathogen interactions after fungal infection. PubMed Central.
- Goyer, M., et al. (n.d.). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. PubMed Central.
- Li, D. D., et al. (n.d.). Using Galleria mellonella–Candida albicans Infection Model to Evaluate Antifungal Agents. J-Stage.
- Kavanagh, K., & Sheehan, G. (n.d.). Galleria mellonella as a model host for microbiological and toxin research.
- Champion, O. L., Titball, R. W., & Bates, S. (2025, July 31). Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens. University of Exeter.
- Goyer, M., et al. (2020, March 8). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. ResearchGate.
- Leentjes, K. S. G., et al. (2023, July 19). Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging. Microbiology Spectrum.
- MacCallum, D. M., et al. (n.d.). Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy. PubMed Central.
- Ben-Yaakov, D., et al. (n.d.). In Vitro and In Vivo Evaluation of this compound-Containing Antifungal Combinations against Mucorales Using a Galleria mellonella Model of Mucormycosis. PubMed.
- Jemel, M., et al. (2025, October 15). In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. ResearchGate.
- Jemel, M., et al. (2021, November 26). In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. PubMed.
- Jemel, M., et al. (2021, November 26). In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. NIH.
Sources
- 1. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 2. Frontiers | Galleria mellonella as a Suitable Model of Bacterial Infection: Past, Present and Future [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Galleria mellonella Larvae as a Model for Investigating Fungal-Host Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Of mice and men and larvae: Galleria mellonella to model the early host-pathogen interactions after fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galleria mellonella immune melanization is fungicidal during infection: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Item - Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - University of Exeter - Figshare [ore.exeter.ac.uk]
- 16. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Efficacy of this compound in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Voriconazole and Itraconazole for the Management of Aspergillus Infections
This guide provides a comprehensive, data-driven comparison of two pivotal triazole antifungal agents, voriconazole and itraconazole, in the context of their activity against clinically relevant Aspergillus species. Designed for researchers, scientists, and drug development professionals, this document synthesizes in vitro data, preclinical findings, and clinical insights to delineate the relative strengths and weaknesses of each agent.
Introduction: The Azole Arsenal Against Aspergillosis
Invasive fungal infections caused by Aspergillus species represent a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[1][2] The triazole antifungals have become a cornerstone of therapy for aspergillosis. Among them, itraconazole, a first-generation triazole, and this compound, a second-generation derivative, are frequently employed.[3][4] While both drugs share a common mechanism, their structural differences lead to distinct profiles in potency, spectrum of activity, and clinical utility. This guide will dissect these differences through an examination of their mechanism, comparative in vitro and in vivo data, and established clinical performance.
Mechanism of Action: Targeting Fungal Ergosterol Synthesis
Both this compound and itraconazole function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP51) enzyme.[4][5] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which ultimately arrests fungal growth.[4]
While the target is the same, the molecular structures of the two drugs influence their binding affinity. This compound is a more compact molecule compared to itraconazole, which possesses a long, extended side chain.[6] This structural variance may account for differences in their activity spectrum and potency.
Caption: Mechanism of action for azole antifungals against Aspergillus.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antifungal agent is a primary indicator of its potential clinical efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.
This compound generally demonstrates superior in vitro potency against a broad range of Aspergillus species compared to itraconazole.[2][5] Studies consistently show that this compound's MIC values are lower for the majority of clinical isolates, including Aspergillus fumigatus, the most common causative agent of invasive aspergillosis.[2][4] Importantly, this compound often retains activity against isolates that exhibit elevated MICs to itraconazole, suggesting a lack of complete cross-resistance.[3][4][7]
The fungicidal activity of these agents is assessed by the Minimal Fungicidal Concentration (MFC). For both drugs, MFCs are typically higher than MICs, and significantly greater concentrations are required to kill the invasive hyphal forms of Aspergillus compared to the resting conidia.[1]
Table 1: Comparative In Vitro Activity (MIC) of this compound and Itraconazole against Aspergillus Species
| Aspergillus Species | Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| A. fumigatus | This compound | 0.125 - 2 | 0.66 | - | [7][8] |
| Itraconazole | 0.06 - >16 | 0.27 | - | [7][8] | |
| A. flavus | This compound | ≤0.03 - 1 | 0.5 | 0.5 | [2] |
| Itraconazole | ≤0.03 - 1 | 0.25 | 0.5 | [2] | |
| A. niger | This compound | 0.125 - 1 | 0.5 | 1 | [2] |
| Itraconazole | 0.06 - 2 | 0.25 | 1 | [2] | |
| A. terreus | This compound | 0.25 - 1 | 0.5 | 1 | [2] |
| Itraconazole | 0.25 - 2 | 0.5 | 1 | [2] |
Data compiled from multiple studies using broth microdilution methods. MIC₅₀ and MIC₉₀ represent the concentrations inhibiting 50% and 90% of isolates, respectively.
Azole resistance in A. fumigatus is a growing concern, often linked to mutations in the cyp51A gene.[9] Isolates with the TR₃₄/L98H mutation typically show high-level resistance to itraconazole (MIC >8 mg/L), while this compound MICs are moderately elevated (2-16 mg/L).[9] Conversely, the TR₄₆/Y121F/T289A mutation confers high-level resistance to this compound.[9]
In Vivo Preclinical Data
Animal models of invasive aspergillosis provide a crucial link between in vitro activity and clinical outcomes. In a guinea pig model of Aspergillus fumigatus endocarditis, this compound demonstrated superior efficacy in both preventing and treating the infection compared to itraconazole.[10] In prophylaxis experiments, this compound prevented endocarditis in 11 of 12 animals, whereas itraconazole was ineffective at the same dosage.[10] In treatment studies, this compound achieved a cure rate of up to 100%, while itraconazole failed to cure any animals.[10] These findings underscore this compound's enhanced in vivo potency.
Clinical Efficacy, Safety, and Tolerability
This compound is established as the primary therapy for invasive aspergillosis, while itraconazole is often used for chronic forms of the disease or as step-down therapy.[3][9]
A comparative study on prophylaxis in allogeneic hematopoietic stem-cell transplant recipients found no significant difference in the incidence of proven or probable invasive fungal infections between this compound and itraconazole (1.3% vs. 2.1%).[11] However, this compound was better tolerated, with significantly fewer patients discontinuing treatment due to adverse events.[11] Patients also reported greater satisfaction with this compound in terms of effectiveness and convenience.[11]
In the context of chronic pulmonary aspergillosis (CPA), a recent study found no difference in favorable response rates at six months between the two drugs.[12] However, this compound was associated with significantly more adverse events.[12] Conversely, other observational studies have suggested this compound may be more effective in maintenance therapy for CPA.[12]
An observational study on perioperative pulmonary aspergillosis found no significant difference in short-term efficacy, but noted that itraconazole was a more cost-effective option despite a longer treatment duration.[13]
Table 2: Clinical Profile Comparison
| Feature | This compound | Itraconazole |
| Primary Indication | Invasive Aspergillosis[4] | Chronic Pulmonary Aspergillosis, Aspergilloma[9][14] |
| Formulations | Intravenous, Oral[3] | Oral (Capsule, Solution)[3] |
| Tolerability | Generally better tolerated in prophylaxis settings[11] | Higher rate of discontinuation due to GI side effects[11] |
| Common Adverse Events | Hepatotoxicity, visual disturbances, skin reactions[11][12] | Nausea, vomiting, diarrhea, hepatotoxicity[11] |
| Drug Interactions | Significant inhibitor of CYP2C9, CYP2C19, CYP3A4[15] | Potent inhibitor of CYP3A4[16] |
Experimental Protocol: Antifungal Susceptibility Testing
Accurate determination of MICs is essential for surveillance and clinical decision-making. The following is a generalized protocol for broth microdilution testing of Aspergillus, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][17][18]
Protocol: Broth Microdilution MIC Assay for Aspergillus
-
Isolate Preparation:
-
Culture the Aspergillus isolate on potato dextrose agar for 5-7 days at 35°C to encourage conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
-
Inoculum Standardization:
-
Antifungal Preparation:
-
Prepare stock solutions of this compound and itraconazole in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in the test medium (RPMI 1640) in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal suspension.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 48 hours.[2]
-
-
Endpoint Determination:
-
Read the MIC visually. The MIC is the lowest drug concentration that shows no visible growth (or significant inhibition, depending on the specific endpoint definition) compared to the growth control well.
-
Caption: Workflow for Aspergillus antifungal susceptibility testing.
Conclusion
This compound and itraconazole are both effective antifungal agents against Aspergillus, but they are not interchangeable. This compound's broader in vitro potency, particularly against A. fumigatus, and its superior efficacy in preclinical models support its role as the first-line treatment for invasive aspergillosis.[2][4][10] It also demonstrates better tolerability in some clinical settings.[11] Itraconazole remains a valuable, cost-effective therapeutic option, especially for chronic forms of aspergillosis where long-term treatment is required.[9][13] The decision to use one agent over the other must be guided by the specific clinical scenario, local resistance patterns, and patient-specific factors. The continued emergence of azole resistance highlights the critical need for ongoing susceptibility surveillance to ensure the effective management of these life-threatening infections.
References
- K. Eschert, M. Scharf, C. E. M. L. Groll, et al. (n.d.). Studies of In Vitro Activities of this compound and Itraconazole against Aspergillus Hyphae Using Viability Staining.
- M. A. Pfaller, S. A. Messer, S. G. Jenkins, et al. (n.d.). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs.
- J. A. Marco, F. & Bartlett, M. (1998). In-vitro activity of this compound against Aspergillus spp. and comparison with itraconazole and amphotericin B. Journal of Antimicrobial Chemotherapy.
- (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust.
- F. Marco, M. S. Bartlett. (1998). In-vitro activity of this compound against Aspergillus spp. and comparison with itraconazole and amphotericin B. PubMed.
- (n.d.). A Comparative Analysis of the In Vitro Efficacy of Itraconazole and this compound. Benchchem.
- (n.d.). Chemical structures of this compound (A) and itraconazole (B).
- C. Lass-Flörl, M. D. Cuenca-Estrella, J. L. Rodriguez-Tudela, et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Oxford Academic.
- P. E. Verweij, J. P. Donnelly, M. A. Ghannoum, et al. (2002). Nationwide Survey of In Vitro Activities of Itraconazole and this compound against Clinical Aspergillus fumigatus Isolates Cultured between 1945 and 1998. PubMed Central.
- S. A. van der Linden, J. W. G. & A. (2018). Itraconazole, this compound, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates.
- V. M. Cacciapuoti, A. & Loebenberg, D. & Antonacci, B. & M. (1997). Comparison of this compound (UK-109496) and itraconazole in prevention and treatment of Aspergillus fumigatus endocarditis in guinea pigs. PubMed.
- (n.d.). This compound.
- (2025).
- K. A. Mar, J. H. & T. (2002). This compound: the newest triazole antifungal agent. PubMed Central.
- (n.d.). Itraconazole.
- Z. Wei, H. & L. (2025). Observational study of the recent efficacy and economy of itraconazole vs. This compound in perioperative pulmonary aspergillosis. Frontiers.
- (n.d.). Itraconazole vs this compound Comparison. Drugs.com.
- S. A. Marks, D. I. & W. (2011). This compound versus itraconazole for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation.
Sources
- 1. Studies of In Vitro Activities of this compound and Itraconazole against Aspergillus Hyphae Using Viability Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nationwide Survey of In Vitro Activities of Itraconazole and this compound against Clinical Aspergillus fumigatus Isolates Cultured between 1945 and 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In-vitro activity of this compound against Aspergillus spp. and comparison with itraconazole and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Itraconazole, this compound, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound (UK-109,496) and itraconazole in prevention and treatment of Aspergillus fumigatus endocarditis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus itraconazole for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is this compound superior to itraconazole in chronic pulmonary aspergillosis treatment? - Life Worldwide [en.fungaleducation.org]
- 13. frontiersin.org [frontiersin.org]
- 14. drugs.com [drugs.com]
- 15. This compound | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 18. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Clinical Trial Endpoints for Assessing Voriconazole Efficacy
For researchers, scientists, and drug development professionals navigating the complexities of antifungal clinical trials, the selection of appropriate endpoints is paramount to accurately assess the efficacy of agents like voriconazole. This guide provides an in-depth comparison of clinical trial endpoints for this compound across its primary indications, grounded in scientific integrity and supported by experimental data. We will delve into the causality behind endpoint selection, describe self-validating protocols, and provide a comprehensive reference base.
The Crucial Role of Endpoint Selection in Antifungal Drug Development
The development of antifungal agents is fraught with challenges, including the relative rarity of invasive fungal infections (IFIs), difficulties in diagnosis, and the often-immunocompromised state of the patient population.[1] In this context, well-defined and clinically meaningful endpoints are essential for regulatory approval and for guiding clinical practice. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on the clinical evaluation of antifungal agents, emphasizing the need for robust and reliable endpoints.[1][2][3][4]
This guide will explore the primary and secondary endpoints commonly employed in clinical trials evaluating this compound for invasive aspergillosis, candidemia and other invasive Candida infections, and as a prophylactic agent.
Invasive Aspergillosis: A Multifaceted Approach to Efficacy Assessment
Invasive aspergillosis (IA) is a life-threatening infection, particularly in immunocompromised patients. Clinical trials for IA often utilize a composite primary endpoint to capture the multifaceted nature of treatment success.
Primary Endpoints for Invasive Aspergillosis
The most common primary endpoint in pivotal trials for IA is a global response at a fixed time point , typically 12 weeks.[5][6][7] This composite endpoint assesses clinical, radiological, and mycological responses.
-
Complete Response: Resolution of all attributable signs and symptoms of infection and complete or near-complete radiographic resolution.
-
Partial Response: Significant improvement in attributable signs and symptoms and marked radiographic improvement.
-
Stable Response: No significant change in clinical or radiographic findings.
-
Failure: Progression of infection or death.
Rationale for a Composite Endpoint: A composite endpoint is favored because a single metric, such as survival alone, may not fully capture the clinical benefit of an antifungal agent. A patient may survive but have persistent or worsening signs of infection. Conversely, a patient may succumb to their underlying disease despite a good antifungal response.
Another critical primary endpoint is all-cause mortality at a specific time point , often 6 or 12 weeks.[8][9] This is a hard, objective endpoint that is of paramount importance to both clinicians and patients.
Secondary Endpoints for Invasive Aspergillosis
Secondary endpoints provide additional valuable information on the efficacy of the treatment. These often include:
-
Survival at different time points.
-
Time to death.
-
Incidence of breakthrough fungal infections.
-
Duration of therapy.
The following table summarizes the efficacy of this compound in a key clinical trial for invasive aspergillosis.
| Endpoint (at 12 weeks) | This compound | Amphotericin B |
| Successful Outcome (Complete or Partial Response) | 52.8% | 31.6% |
| Survival | 70.8% | 57.9% |
| Data from a randomized trial comparing this compound and amphotericin B for primary therapy of invasive aspergillosis.[9] |
Candidemia and Invasive Candidiasis: Focusing on Clearance and Clinical Cure
Candidemia, the presence of Candida species in the bloodstream, and other forms of invasive candidiasis are significant causes of morbidity and mortality, particularly in hospitalized patients.
Primary Endpoints for Candidemia and Invasive Candidiasis
The primary endpoint in clinical trials for candidemia is typically a global response at the end of therapy (EOT) .[10][11] This is a composite endpoint that includes both:
-
Clinical Response: Resolution or significant improvement of signs and symptoms of infection.
-
Mycological Response: Eradication of Candida from the initial site of infection (e.g., blood cultures).
Rationale for a Composite Endpoint: Similar to IA, a composite endpoint provides a more comprehensive assessment of treatment success than either clinical or mycological response alone.
Secondary Endpoints for Candidemia and Invasive Candidiasis
-
Time to clearance of bloodstream infection.
-
Overall survival.
-
Incidence of persistent or recurrent infection.
-
Safety and tolerability.[10]
A large, randomized, double-blind study compared this compound to a regimen of amphotericin B followed by fluconazole for the treatment of candidemia in non-neutropenic patients. The primary endpoint was successful outcome at the end of blinded therapy.
| Endpoint | This compound | Amphotericin B followed by Fluconazole |
| Successful Outcome (Cure Rate) | 41% | 41% |
| Survival at Day 98 | 64.5% | 58.2% |
| Data from the Global Candidemia Study.[12] |
Prophylaxis: Preventing Invasive Fungal Infections
In high-risk patient populations, such as those undergoing hematopoietic stem cell transplantation (HSCT) or intensive chemotherapy for acute myeloid leukemia (AML), prophylactic antifungal therapy is crucial.
Primary Endpoints for Prophylaxis
The primary endpoint in prophylaxis trials is the incidence of proven or probable invasive fungal infections (IFIs) during the study period.[13][14][15] This endpoint directly measures the preventative efficacy of the agent.
Another important primary endpoint is fungal-free survival , which is a composite of survival without a proven or probable IFI.[16]
Secondary Endpoints for Prophylaxis
-
The need to initiate empiric antifungal therapy.
-
Time to the first proven or probable IFI.
-
Overall survival.
-
Mortality due to IFI.[14]
A prospective study evaluated this compound as a prophylactic agent during induction therapy for AML and found a significant reduction in the incidence of IFIs compared to a historical cohort that received fluconazole.[14]
| Endpoint | This compound Prophylaxis | Fluconazole Prophylaxis | p-value |
| Incidence of Proven/Probable/Possible IFI | 6.6% | 29% | < 0.001 |
| Need for Therapeutic Antifungals | 34% | 48% | < 0.001 |
| Mortality due to IFI | 1.3% | 9% | 0.0507 |
| Comparison of this compound prophylaxis to a historical fluconazole cohort in AML patients.[14] |
The Role of Therapeutic Drug Monitoring (TDM) in Optimizing this compound Efficacy
This compound exhibits significant inter-individual pharmacokinetic variability, which can impact both efficacy and safety.[17][18] Therapeutic drug monitoring (TDM) of this compound trough concentrations is increasingly utilized in clinical practice to optimize dosing.
While the exact therapeutic range is still a subject of debate, trough concentrations between 1.0 and 5.5 mg/L are often targeted to maximize efficacy and minimize toxicity.[17][19] Some studies have shown that sub-therapeutic levels are associated with a higher risk of treatment failure, while supra-therapeutic levels may be linked to an increased risk of adverse events.[20] However, other studies have not found a clear association between this compound levels and clinical outcomes.[19][21]
Experimental Protocol: this compound Therapeutic Drug Monitoring
-
Sample Collection: Collect a trough blood sample (just before the next dose) after at least 5-7 days of stable dosing to allow for steady-state concentrations to be reached.
-
Sample Processing: Separate plasma or serum promptly and store frozen until analysis.
-
Analytical Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for measuring this compound concentrations.
-
Dose Adjustment: Based on the measured trough concentration and the patient's clinical status, adjust the this compound dose as needed to achieve the target therapeutic range.
Salvage Therapy: A Last Resort for Refractory Infections
For patients with IFIs who are refractory to or intolerant of standard antifungal therapy, salvage therapy with an alternative agent like this compound is often necessary.
Endpoints for Salvage Therapy
The endpoints used in salvage therapy trials are generally the same as those for primary therapy (e.g., global response, survival). However, the interpretation of these endpoints must consider the patient's prior treatment history and the refractory nature of their infection.[22][23][24]
In a study of this compound as salvage therapy for invasive candidiasis in patients who had failed or were intolerant to other antifungals, the overall response rate was 56%.[22]
Conclusion: A Framework for Robust Efficacy Assessment
The selection of appropriate clinical trial endpoints is a critical determinant of success in the development and evaluation of antifungal agents like this compound. For invasive aspergillosis and candidemia, composite endpoints that integrate clinical, radiological, and mycological assessments provide a comprehensive picture of treatment efficacy. In the prophylactic setting, the incidence of breakthrough infections is the most direct measure of success. While the role of TDM continues to be explored, it represents a valuable tool for optimizing this compound therapy in individual patients. By understanding the rationale and application of these diverse endpoints, researchers and clinicians can better design and interpret clinical trials, ultimately leading to improved outcomes for patients with life-threatening invasive fungal infections.
References
- A retrospective cohort study of this compound therapeutic drug monitoring and its relationship to clinical outcomes and adverse events. PubMed.
- Clinical evaluation of antifungal agents for the treatment and prophylaxis invasive fungal disease - Scientific guideline. European Medicines Agency (EMA).
- This compound therapeutic drug monitoring: results of a prematurely discontinued randomized multicenter trial. PMC - NIH.
- This compound Therapeutic Drug Monitoring in Patients with Invasive Mycoses Improves Efficacy and Safety Outcomes. Clinical Infectious Diseases | Oxford Academic.
- Impact of this compound Therapeutic Drug Monitoring on Adverse Effects and Clinical Outcomes: A Literature Review. ResearchGate.
- This compound therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events. PubMed Central.
- This compound for secondary prophylaxis of invasive fungal infections in allogeneic stem cell transplant recipients: results of the VOSIFI study. PMC - NIH.
- An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using this compound. NIH.
- This compound is a safe and effective anti-fungal prophylactic agent during induction therapy of acute myeloid leukemia. NIH.
- Food and Drug Administration Public Workshop Summary—Development Considerations of Antifungal Drugs to Address Unmet Medical Need. Clinical Infectious Diseases | Oxford Academic.
- Overview of comments received on ' Guideline on the clinical evaluation of antifungal agents for the treatment. EMA.
- This compound and its clinical potential in the prophylaxis of systemic fungal infection in patients with hematologic malignancies: a perspective review. PubMed Central.
- Pfizer Reports Top-Line Results Of A Phase 3 Clinical Trial Comparing The Efficacy And Safety Of VFEND® (this compound) And ERAXISTM (anidulafungin) Combination Therapy To VFEND Alone In Invasive Aspergillosis. Business Wire.
- EU Regulatory Considerations for Development of Antifungal Medicines. FDA.
- Points to Consider on the Clin. Eval. of New Agents for Invasive Fungal Infections. EMA.
- Prophylaxis and treatment of invasive aspergillosis with this compound, posaconazole and caspofungin - review of the literature. PMC - PubMed Central.
- This compound: the newest triazole antifungal agent. PMC - PubMed Central.
- Safety, Efficacy, and Exposure-Response of this compound in Pediatric Patients With Invasive Aspergillosis, Invasive Candidiasis or Esophageal Candidiasis. PubMed.
- Guideline on the clinical evaluation of antifungal agents for the treatment and prophylaxis of invasive fungal disease. Therapeutic Goods Administration (TGA).
- Design and Conduct of Clinical Trials for Newer Antifungal Agents. FDA.
- This compound salvage treatment of invasive candidiasis. PubMed.
- Efficacy and Safety of this compound in the Treatment of Acute Invasive Aspergillosis. Clinical Infectious Diseases | Oxford Academic.
- Salvage Therapy With this compound for Invasive Fungal Infections in Patients Failing or Intolerant to Standard Antifungal Therapy. PubMed.
- Clinical experience of the use of this compound, caspofungin or the combination in primary and salvage therapy of invasive aspergillosis in haematological malignancies. PubMed.
- Regulatory Considerations for Antifungal Drug Development. FDA.
- Update on the optimal use of this compound for invasive fungal infections. PMC.
- Economic evaluation of this compound for the treatment of candidemia in Canadian adults. PMC - NIH.
- Regulatory Pathway for Antifungal Drugs: A US Perspective. Clinical Infectious Diseases | Oxford Academic.
- Vfend (this compound) dosing, indications, interactions, adverse effects, and more. Medscape.
- Office of Clinical Pharmacology Review. accessdata.fda.gov.
- Novel antifungal agents in clinical trials. PMC - PubMed Central.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical evaluation of antifungal agents for the treatment and prophylaxis invasive fungal disease - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pfizer Reports Top-Line Results Of A Phase 3 Clinical Trial Comparing The Efficacy And Safety Of VFEND® (this compound) And ERAXISTM (anidulafungin) Combination Therapy To VFEND Alone In Invasive Aspergillosis | Pfizer [pfizer.com]
- 9. Prophylaxis and treatment of invasive aspergillosis with this compound, posaconazole and caspofungin - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Efficacy, and Exposure-Response of this compound in Pediatric Patients With Invasive Aspergillosis, Invasive Candidiasis or Esophageal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Economic evaluation of this compound for the treatment of candidemia in Canadian adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for secondary prophylaxis of invasive fungal infections in allogeneic stem cell transplant recipients: results of the VOSIFI study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a safe and effective anti-fungal prophylactic agent during induction therapy of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and its clinical potential in the prophylaxis of systemic fungal infection in patients with hematologic malignancies: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on the optimal use of this compound for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound therapeutic drug monitoring: results of a prematurely discontinued randomized multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound salvage treatment of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Salvage therapy with this compound for invasive fungal infections in patients failing or intolerant to standard antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical experience of the use of this compound, caspofungin or the combination in primary and salvage therapy of invasive aspergillosis in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Monitoring Voriconazole Treatment Response In Vivo
Introduction: The Voriconazole Conundrum
This compound stands as a first-line triazole antifungal agent, indispensable in the treatment of life-threatening invasive fungal infections, particularly invasive aspergillosis.[1][2] Despite its broad-spectrum efficacy, its clinical application is fraught with challenges. This compound exhibits a narrow therapeutic index and is characterized by non-linear pharmacokinetics and substantial inter-individual variability in its metabolism.[3][4][5] This variability is largely driven by genetic polymorphisms in the cytochrome P450 enzymes responsible for its clearance, primarily CYP2C19.[6][7][8] Consequently, standard dosing regimens can result in drug exposures that are either sub-therapeutic, leading to treatment failure, or supra-therapeutic, precipitating severe adverse effects such as hepatotoxicity and neurotoxicity.[2][9][10]
This guide provides a comparative analysis of established and emerging biomarkers for monitoring this compound treatment. We will dissect the mechanistic basis, comparative performance, and methodological intricacies of Pharmacokinetic (PK), Pharmacogenomic (PGx), Pharmacodynamic (PD), and Safety biomarkers. Our objective is to equip researchers, clinicians, and drug development professionals with the knowledge to implement a multi-faceted biomarker strategy, optimizing this compound therapy for efficacy and safety.
Pharmacokinetic Biomarkers: Therapeutic Drug Monitoring (TDM)
The cornerstone of this compound monitoring is Therapeutic Drug Monitoring (TDM), which involves the direct measurement of the drug's concentration in a patient's plasma.
Primary Biomarker: this compound Trough Concentration (Cmin)
The plasma trough concentration (Cmin), sampled just before the next dose at steady-state, is the universally accepted PK biomarker for this compound.[11] Its utility is grounded in the established correlation between Cmin and both clinical efficacy and the incidence of adverse events.[2][12] Guidelines recommend achieving a steady-state Cmin between 1.0-2.0 mg/L and 5.5 mg/L.[11][13] Concentrations below 1.0 mg/L are associated with a higher risk of therapeutic failure, while levels exceeding 5.5 mg/L are linked to an increased risk of toxicity, particularly neurotoxicity and hepatotoxicity.[4][11][14]
Data Summary: this compound Trough Concentration vs. Clinical Outcomes
| Trough Concentration (Cmin) | Associated Clinical Outcome | Representative Studies |
| < 1.0 mg/L | Increased risk of treatment failure.[4][11][12] | Pascual et al., Park et al. |
| 1.0 - 5.5 mg/L | Target therapeutic range; associated with optimal clinical response.[13] | NHS Grampian Guidelines |
| > 2.0 mg/L | Often cited as a target for optimal response in severe infections.[11][13] | Smith et al., Ueda et al. |
| > 4.0 - 6.0 mg/L | Increased risk of hepatotoxicity and neurological adverse events.[9][11][15] | Trifilio et al., Lutsar et al. |
Methodologies for this compound Quantification
The selection of an analytical method is a critical decision based on available resources, required sensitivity, and sample throughput.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Gold standard, high accuracy and precision, reliable.[4][16] | Requires specialized equipment, longer run times, potential for interferences. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Highest sensitivity and specificity, can multiplex with metabolites.[17] | High instrument cost, complex method development. |
| Immunoassay | Antibody-based detection. | High throughput, automated, rapid turnaround.[4] | Potential for cross-reactivity, may show bias compared to HPLC.[4] |
| Bioassay | Measures growth inhibition of a susceptible fungal strain. | Low cost, simple setup, measures biologically active drug.[1] | Lower precision, susceptible to interference from other antimicrobials. |
Experimental Protocol: this compound Quantification by HPLC-UV
This protocol is based on established and validated methods for quantifying this compound in human plasma.[4][16]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of patient plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., posaconazole or a this compound analog). b. Vortex vigorously for 30 seconds to precipitate plasma proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[16] d. Flow Rate: 0.8 mL/minute.[16] e. Injection Volume: 50 µL.[16] f. Column Temperature: 25°C.[16] g. Detection Wavelength: 256 nm.[16]
3. Data Analysis: a. Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against known concentrations of this compound standards (e.g., 0.25 to 16 µg/mL).[4] b. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.99. c. Calculate the this compound concentration in patient samples by interpolating their peak area ratios from the standard curve.
Visualization: TDM Workflow
Caption: Workflow for Therapeutic Drug Monitoring (TDM) of this compound.
Pharmacogenomic (PGx) Biomarkers: Predicting Metabolism
PGx testing provides a priori information about a patient's metabolic capacity, allowing for more informed initial dose selection.
Primary Biomarker: CYP2C19 Genotype
This compound is extensively metabolized by hepatic enzymes, with the polymorphic CYP2C19 enzyme playing the dominant role.[7][8] Genetic variants in the CYP2C19 gene give rise to distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., *2, *3). They exhibit significantly reduced drug clearance and are at high risk for toxicity with standard doses.[7][18]
-
Intermediate Metabolizers (IMs): Carry one loss-of-function allele. They have reduced metabolism compared to normal metabolizers.[19]
-
Normal (Extensive) Metabolizers (NMs): Carry two wild-type function alleles (e.g., *1). This is the reference phenotype.
-
Ultrarapid Metabolizers (UMs): Carry an increased function allele (e.g., *17). They have high metabolic activity, leading to rapid drug clearance and a high risk of sub-therapeutic concentrations and treatment failure.[7]
The prevalence of these phenotypes varies significantly across ethnic populations.[6][19]
Data Summary: Impact of CYP2C19 Genotype on this compound Exposure
| CYP2C19 Phenotype | Alleles (Examples) | Impact on this compound Pharmacokinetics |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | ~4-fold higher drug exposure (AUC) compared to NMs.[19] High risk of toxicity. |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | ~2-fold higher drug exposure (AUC) compared to NMs.[19] |
| Normal Metabolizer (NM) | 1/1 | Reference drug exposure. |
| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Lower drug exposure. High risk of sub-therapeutic concentrations and treatment failure.[7] |
Methodologies for CYP2C19 Genotyping
Genotyping is typically performed on DNA extracted from a blood or saliva sample. Common laboratory techniques include:
-
Real-Time PCR with Allelic Discrimination: Uses allele-specific fluorescent probes to identify target SNPs.
-
DNA Microarrays: Can simultaneously test for a large panel of known genetic variants.
-
DNA Sequencing (Sanger or Next-Generation): Provides the most comprehensive analysis of the gene sequence.
Experimental Protocol: Conceptual Workflow for CYP2C19 Genotyping by Real-Time PCR
1. DNA Extraction: a. Isolate genomic DNA from a patient's whole blood sample using a commercial extraction kit (e.g., spin column-based). b. Quantify DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio).
2. Allelic Discrimination Assay: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, and a validated, commercially available genotyping assay mix for the target CYP2C19 SNP (e.g., for *2, *3, *17). The assay mix contains specific primers and fluorescently labeled probes (e.g., VIC and FAM) for each allele. b. Add patient DNA to the master mix in a real-time PCR plate. c. Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
3. Data Analysis: a. The instrument software measures the fluorescence signal generated by each probe at the end of the PCR run. b. The software automatically plots the endpoint fluorescence data on a scatter plot, clustering each sample into one of three groups: homozygous for allele 1, homozygous for allele 2, or heterozygous. c. Based on the genotype results for key alleles (*2, *3, *17), infer the patient's metabolizer phenotype (PM, IM, NM, or UM).
Visualization: this compound Metabolism Pathway
Caption: Influence of CYP2C19 genotype on this compound metabolism.
Pharmacodynamic (PD) Biomarkers: Assessing Fungal Response
While TDM measures drug exposure, PD biomarkers provide a direct or indirect measure of the drug's effect on the pathogen. For invasive aspergillosis, the primary indication for this compound, fungal cell wall components serve as key PD biomarkers.
Primary Biomarkers: Galactomannan (GM) and (1,3)-β-D-Glucan (BDG)
-
Galactomannan (GM): A polysaccharide component of the Aspergillus cell wall that is released into the bloodstream during fungal growth.[20] Serial monitoring of serum GM levels can be used to track treatment response; a decline in the GM index suggests effective antifungal activity.
-
(1,3)-β-D-Glucan (BDG): A pan-fungal cell wall component found in most pathogenic fungi except for Zygomycetes and Cryptococcus.[20][21] While less specific for aspergillosis than GM, a decrease in BDG levels can also indicate a positive response to therapy.
PK/PD Integration: The AUC/MIC Ratio
The most robust predictor of azole efficacy is the ratio of the free drug Area Under the Curve (AUC) to the pathogen's Minimum Inhibitory Concentration (MIC) (fAUC/MIC).[3][12][22] However, determining the MIC of an infecting mold from a patient is often difficult or impossible. In this context, declining GM or BDG levels can serve as a valuable in vivo surrogate for demonstrating that an effective fAUC/MIC ratio is being achieved.
Data Summary: Performance of Fungal Biomarkers for Diagnosis
The utility of GM and BDG for monitoring is predicated on their ability to accurately detect infection.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Galactomannan (GM) | 45% - 80% | 85% - 95% | 84% - 86% | 63% - 79% |
| (1,3)-β-D-Glucan (BDG) | 70% - 80% | 85% - 90% | ~84% | ~79% |
| (Data synthesized from multiple studies, performance can vary by patient population and testing frequency)[20][21] |
Experimental Protocol: Serum Galactomannan Quantification by ELISA
This protocol is based on the widely used Platelia™ Aspergillus EIA test.[20]
1. Sample Pre-treatment: a. Add 300 µL of patient serum to a microcentrifuge tube. b. Add 100 µL of treatment solution to precipitate proteins and dissociate immune complexes, releasing GM. c. Heat the tubes in a boiling water bath for 3 minutes. d. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for testing.
2. ELISA Procedure: a. Add 50 µL of pre-treated supernatant, controls, and calibrators to the wells of the microplate coated with rat monoclonal anti-GM antibody. b. Add 50 µL of the conjugate (peroxidase-labeled monoclonal antibody) to each well. c. Incubate at 37°C for 90 minutes. d. Wash the plate 5 times with wash buffer to remove unbound components. e. Add 200 µL of the chromogen substrate solution to each well and incubate in the dark at room temperature for 30 minutes. f. Stop the reaction by adding 100 µL of stopping solution (sulfuric acid).
3. Data Analysis: a. Read the optical density (OD) of each well at 450 nm using a microplate reader. b. Calculate the GM index for each sample by dividing its OD by the mean OD of the cut-off control calibrators. c. An index of ≥0.5 is typically considered positive, though this can vary by institution. A declining trend in serial samples suggests a positive treatment response.
Visualization: Monitoring Efficacy with PD Biomarkers
Caption: Principle of using fungal biomarkers to monitor treatment response.
Safety & Toxicity Biomarkers
Monitoring for adverse effects is a critical component of this compound therapy management.
Primary Biomarkers: Liver Function Tests (LFTs)
This compound is associated with significant hepatotoxicity, ranging from transient elevations in liver enzymes to severe drug-induced liver injury (DILI).[14][23] Routine monitoring is mandatory.
-
Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST): Markers of hepatocellular injury.
-
Alkaline Phosphatase (ALP): A marker of cholestasis.
-
Total Bilirubin: Measures hepatic excretory function.
Guidelines recommend testing liver function before initiating therapy and at least weekly for the first month.[23] A marked elevation in AST/ALT should prompt consideration of dose reduction or discontinuation.[23]
Emerging Biomarkers: Metabolomics for Hepatotoxicity
Recent research has explored metabolomics to identify more specific biomarkers for this compound-induced liver injury. A study identified glycocholate , a bile acid, as a promising candidate.[24] A panel combining glycocholate with this compound trough concentrations significantly improved the prediction of hepatotoxicity compared to trough concentrations alone (AUROC = 0.827 vs. 0.555).[24] This represents a promising avenue for earlier and more specific detection of DILI.
Data Summary: Supratherapeutic this compound and Hepatotoxicity
| This compound Concentration | Association with Hepatotoxicity | Study Finding |
| > 4.0 mg/L | Increased probability of hepatotoxicity. | Logistic analysis showed a 21.6% probability of hepatotoxicity at a trough of 4.0 mg/L.[11] |
| Higher mg/kg daily dose | Predictive of hepatotoxicity outcomes. | Multivariate analysis revealed that higher total daily doses were predictive of some hepatotoxicity outcomes.[14] |
Experimental Protocol: Automated Clinical Chemistry Analysis of LFTs
1. Sample Collection: Collect a serum or plasma sample from the patient. 2. Analysis: a. The sample is processed on an automated clinical chemistry analyzer. b. The analyzer uses standardized colorimetric or enzymatic assays to quantify ALT, AST, ALP, and bilirubin. c. For example, ALT activity is often measured by monitoring the rate of NADH consumption in a coupled enzymatic reaction. 3. Reporting: Results are reported in standard units (e.g., U/L for enzymes, mg/dL for bilirubin) and compared to the laboratory's reference range.
Visualization: Mechanism of this compound Hepatotoxicity
Caption: Link between high this compound levels and elevated liver enzymes.
Integrated Biomarker Strategy: A Comparative Synthesis
No single biomarker is sufficient to fully optimize this compound therapy. The most robust approach integrates data from multiple biomarker classes to create a comprehensive picture of drug exposure, metabolic capacity, therapeutic effect, and patient safety.
Head-to-Head Biomarker Comparison
| Biomarker | Type | Clinical Utility | Advantages | Limitations | Validation Status |
| This compound Cmin | PK | Efficacy & Toxicity | Direct measure of drug exposure; well-established therapeutic range. | Requires steady-state; significant intra-patient variability still exists. | Clinical Standard |
| CYP2C19 Genotype | PGx | Efficacy & Toxicity (Predictive) | A priori dose guidance; explains inter-individual variability.[7] | Doesn't account for non-genetic factors (DDI, liver function). | Clinically Actionable |
| Galactomannan (GM) | PD | Efficacy (Response) | Aspergillus-specific; non-invasive; tracks with fungal burden. | Moderate sensitivity; false positives/negatives can occur. | Clinical Standard |
| (1,3)-β-D-Glucan (BDG) | PD | Efficacy (Response) | Broad pan-fungal marker. | Not specific for Aspergillus; many sources of false positives.[21] | Clinical Standard |
| LFTs (ALT, AST) | Safety | Toxicity | Widely available, low cost, standard for monitoring DILI. | Not specific to this compound; elevation occurs after damage has begun. | Clinical Standard |
| Glycocholate | Safety | Toxicity | Potentially more specific for this compound-induced cholestasis.[24] | Requires specialized LC-MS/MS; needs further clinical validation. | Emerging |
An Optimized Monitoring Workflow
An ideal strategy would involve:
-
Pre-treatment: Perform CYP2C19 genotyping to guide the initial this compound dose.
-
Initiation of Therapy: Begin dosing based on genotype and clinical factors.
-
Early Monitoring (Day 5-7): Measure a baseline this compound trough level (TDM) to ensure the target range is approached.
-
Ongoing Monitoring:
-
Continue weekly TDM until a stable therapeutic concentration is achieved.
-
Perform serial monitoring of GM (for aspergillosis) and/or BDG to assess the pharmacodynamic response.
-
Monitor LFTs at least weekly for the first month, then periodically thereafter.
-
-
Dose Adjustment: Use an integrated assessment of TDM, PD markers, and safety labs to make informed decisions on dose adjustments.
Conclusion and Future Directions
The effective and safe use of this compound is critically dependent on a sophisticated and individualized monitoring strategy. While TDM of this compound trough concentrations remains the cornerstone, its power is magnified when combined with pre-emptive CYP2C19 genotyping and concurrent monitoring of pharmacodynamic and safety biomarkers. This integrated approach allows for a transition from reactive dose adjustment to a more predictive and personalized therapeutic strategy.
The future of this compound monitoring lies in the refinement of these tools. The development of more specific and sensitive toxicity biomarkers, such as those identified through metabolomics, will allow for earlier detection of adverse events.[24] Furthermore, the application of advanced pharmacokinetic/pharmacodynamic models, which can integrate patient-specific data (genotype, organ function, biomarker levels) will enable more precise, model-informed precision dosing, ultimately maximizing the potential of this vital antifungal agent.[22][25]
References
- Alberta Health Services. This compound Therapeutic Drug Monitoring Guidelines.
- Amsden, G. W., & Gubbins, P. O. (2017). Practice guidelines for therapeutic drug monitoring of this compound. Therapeutic Drug Monitoring, 39(4), 345-353.
- Berge, M., & Verweij, P. E. (2018). CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics?. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 66(1), 146-151.
- Chen, K., Zhang, X., Ke, X., Du, G., Yang, K., & Zhai, S. (2021). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Expert review of clinical pharmacology, 14(11), 1401-1411.
- Choi, J. S., Lee, M. H., Lee, J. E., Lee, S. S., & Lee, S. J. (2012). Effect of CYP2C19 polymorphism on the pharmacokinetics of this compound after single and multiple doses in healthy volunteers. Journal of clinical pharmacology, 52(12), 1957-1965.
- Dean, L. (2012). This compound Therapy and CYP2C19 Genotype. In Medical Genetics Summaries.
- NHS Grampian. (2023). This compound - Therapeutic Drug Monitoring (TDM) Guidance.
- Gao, L., Wang, K., Li, C., & Wang, H. (2023). The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals. Frontiers in Pharmacology, 14, 1242316.
- TDM-Monografie.org. (2025). TDM monograph this compound.
- He, G., Chen, Y., Zhang, W., Wang, L., & Huang, X. (2018). The effects of cytochrome P450 2C19 polymorphism on the metabolism of this compound in vitro. Infection and drug resistance, 11, 2267-2276.
- Levine, M. T., & Chandrasekar, P. H. (2016). Adverse effects of this compound: Over a decade of use.
- ResearchGate. (n.d.). Adverse Effects of this compound: Over a Decade of Use.
- Lalevee, S., Gschaidmeier, H., & St-Pierre, C. (2013). Evaluation of Hepatotoxicity with Off-Label Oral-Treatment Doses of this compound for Invasive Fungal Infections. Antimicrobial agents and chemotherapy, 57(7), 3422-3424.
- MHRA. (2014). This compound: reminder of risk of liver toxicity, phototoxicity, and squamous cell carcinoma.
- Medscape. (n.d.). Adverse Effects of this compound.
- Theuretzbacher, U., Ihle, F., & Derendorf, H. (2006). Pharmacokinetic/pharmacodynamic profile of this compound. Clinical pharmacokinetics, 45(7), 649-663.
- Liu, X., Zhao, Y., Sun, L., Sun, C., & Wang, Q. (2015). Pharmacokinetic and Pharmacodynamic Properties of Oral this compound in Patients with Invasive Fungal Infections. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 35(10), 914-921.
- Lu, Y., Wang, T., Tang, D., Xie, J., & Yu, Z. (2021). Predicting the Outcome of this compound Individualized Medication Using Integrated Pharmacokinetic/Pharmacodynamic Model. Frontiers in pharmacology, 12, 737887.
- Wang, T., Chen, S., Sun, J., Cai, J., & Hu, G. (2024). Development and validation of a clinical risk score nomogram for predicting this compound trough concentration above 5 mg/L: a retrospective cohort study. Journal of chemotherapy (Florence, Italy), 1-9.
- Thipine, A., Tarning, J., & Chantharit, P. (2025). Mechanism-Based Pharmacokinetic/Pharmacodynamic Model of this compound for Predicting the Clinical Outcomes of Adult Patients With Invasive Aspergillosis. Therapeutic Drug Monitoring, 47(3), 329-338.
- Luong, M. L., Al-Dabbagh, M., Groll, A. H., & Croteau, G. (2016). Therapeutic Drug Monitoring and Genotypic Screening in the Clinical Use of this compound. Current fungal infection reports, 10(2), 51-64.
- Mavridou, E., Bruggemann, R. J., Mouton, J. W., & Verweij, P. E. (2010). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial agents and chemotherapy, 54(8), 3346-3353.
- Lin, S. W., Chuang, P. T., Chang, C. H., & Kuo, C. H. (2023). Enhancing the identification of this compound-associated hepatotoxicity by targeted metabolomics. International journal of antimicrobial agents, 62(5), 107028.
- López-Roncero, L., Viedma-García, E., & Serrano-López, M. (2020). Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. PloS one, 15(3), e0230238.
- Thong, N., Charoen, N., & Santimaleeworagun, W. (2016). Development and Validation of this compound Concentration by LC-MS-MS: Applied in Clinical Implementation. Journal of analytical methods in chemistry, 2016, 7385960.
- Zonios, D. I., Gea-Banacloche, J., Childs, R., & Bennett, J. E. (2014). This compound Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 59(10), 1467-1475.
- Espinel-Ingroff, A., & Cantón, E. (2011). Determination of this compound Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories. Journal of clinical microbiology, 49(4), 1667-1668.
- Gil-Restrepo, J., Parra-Giraldo, C., & Diaz-Tangarife, N. (2019). Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for this compound blood level determination. Biomedica : revista del Instituto Nacional de Salud, 39(Supl. 2), 70-78.
- ResearchGate. (n.d.). Therapeutic Drug Monitoring and Genotypic Screening in the Clinical Use of this compound.
- Troke, P. F., Hockey, H. P., & Hope, W. W. (2011). Observational Study of the Clinical Efficacy of this compound and Its Relationship to Plasma Concentrations in Patients. Antimicrobial agents and chemotherapy, 55(10), 4782-4788.
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions.
- Singh, S., Singh, P., & Chand, K. (2016). β-d-Glucan and Aspergillus Galactomannan assays in the diagnosis of invasive fungal infections. Medical journal, Armed Forces India, 72(4), 363-368.
- de Oliveira, M., & Guterres, S. S. (2023). Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections. Pharmaceutics, 15(1), 253.
- Amanote Research. (n.d.). The Performance of (1, 3)
- ASM Journals. (n.d.). Performance of Galactomannan, Beta-d-Glucan, Aspergillus Lateral-Flow Device, Conventional Culture, and PCR Tests with Bronchoalveolar Lavage Fluid for Diagnosis of Invasive Pulmonary Aspergillosis.
- MDPI. (n.d.).
- Spielberger, B., Egerer, G., & Weig, M. (2021). Diagnostic Performance of (1→3)-β-D-Glucan Alone and in Combination with Aspergillus PCR and Galactomannan in Serum of Pediatric Patients after Allogeneic Hematopoietic Stem Cell Transplantation. Journal of fungi (Basel, Switzerland), 7(3), 229.
- ResearchGate. (n.d.). (PDF) Performance of Galactomannan Antigen, Beta-d-Glucan, and Aspergillus-Lateral-Flow Device for the Diagnosis of Invasive Aspergillosis.
Sources
- 1. Determination of this compound Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology-Based Approaches for this compound Delivery Applied to Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. albertahealthservices.ca [albertahealthservices.ca]
- 7. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 9. Adverse effects of this compound: Over a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Drug Monitoring and Genotypic Screening in the Clinical Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nhsgrampian.org [nhsgrampian.org]
- 14. Evaluation of Hepatotoxicity with Off-Label Oral-Treatment Doses of this compound for Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tdm-monografie.org [tdm-monografie.org]
- 16. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for this compound blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of this compound Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of CYP2C19 polymorphism on the pharmacokinetics of this compound after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. β-d-Glucan and Aspergillus Galactomannan assays in the diagnosis of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Predicting the Outcome of this compound Individualized Medication Using Integrated Pharmacokinetic/Pharmacodynamic Model [frontiersin.org]
- 23. gov.uk [gov.uk]
- 24. Enhancing the identification of this compound-associated hepatotoxicity by targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism-Based Pharmacokinetic/Pharmacodynamic Model of this compound for Predicting the Clinical Outcomes of Adult Patients With Invasive Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Voriconazole and Amphotericin B for Invasive Fungal Infections
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of systemic antifungal agents, voriconazole and amphotericin B represent two distinct and powerful options for combating invasive fungal infections (IFIs). While amphotericin B has long been a cornerstone of antifungal therapy, its significant toxicity has driven the development of newer agents like the second-generation triazole, this compound. This guide provides an in-depth, head-to-head comparison of these two agents, grounded in their mechanisms of action, spectrum of activity, pharmacokinetic profiles, clinical efficacy, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in both clinical and research settings.
Dueling Mechanisms: A Tale of Two Fungal Assaults
The fundamental difference between this compound and amphotericin B lies in their distinct approaches to disrupting fungal cell integrity. This divergence in their mechanism of action underpins their varying efficacy, safety profiles, and potential for drug resistance.
This compound: The Ergosterol Synthesis Saboteur
This compound is a triazole antifungal that exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, the primary sterol in fungal cell membranes.[3][4] By blocking this key step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[2] This disruption of the fungal cell membrane's structure and function ultimately inhibits fungal growth and replication.[1]
Figure 1: Mechanism of action of this compound.
Amphotericin B: The Pore-Forming Punisher
In contrast, amphotericin B, a polyene macrolide, has a more direct and physically disruptive mechanism of action.[5] It binds with high affinity to ergosterol already present in the fungal cell membrane.[6] This binding leads to the formation of transmembrane pores or channels that disrupt the osmotic integrity of the membrane.[7][8] The creation of these pores results in the leakage of essential intracellular ions, such as potassium, and other small molecules, ultimately leading to fungal cell death.[6] This fungicidal activity is a key differentiator from the generally fungistatic action of azoles.
Figure 2: Mechanism of action of amphotericin B.
Spectrum of Activity: A Comparative Analysis
Both this compound and amphotericin B possess a broad spectrum of antifungal activity, however, there are notable differences in their potency against specific fungal pathogens.
| Fungal Pathogen | This compound Activity | Amphotericin B Activity |
| Aspergillus spp. | Generally potent, including A. fumigatus, A. flavus, and A. terreus.[9] | Potent against most species, although some intrinsic resistance is seen in A. terreus. |
| Candida spp. | Broadly active, including fluconazole-resistant strains like C. krusei and C. glabrata.[10] | Broadly active against most Candida species. |
| Cryptococcus neoformans | Good in vitro activity. | Potent activity. |
| Zygomycetes (e.g., Mucor, Rhizopus) | No clinically useful activity. | Drug of choice for mucormycosis. |
| Dimorphic Fungi (e.g., Blastomyces, Coccidioides, Histoplasma) | Good in vitro activity, often superior to amphotericin B.[11] | Active against these fungi.[11] |
| Fusarium spp. | Active against many species.[1] | Variable activity. |
| Scedosporium spp. | Active against S. apiospermum.[1] | Variable activity. |
Pharmacokinetics: The Journey Through the Body
The pharmacokinetic profiles of this compound and amphotericin B are markedly different, influencing their routes of administration, dosing, and potential for drug-drug interactions.
| Pharmacokinetic Parameter | This compound | Amphotericin B (Deoxycholate & Lipid Formulations) |
| Administration | Intravenous and Oral | Intravenous only |
| Bioavailability (Oral) | >90% | Not applicable |
| Distribution | Wide, including excellent penetration into the central nervous system (CNS).[12] | Primarily distributed in the reticuloendothelial system; poor CNS penetration. |
| Metabolism | Extensively metabolized in the liver by cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4).[1] | Minimally metabolized; slowly eliminated from deep tissue compartments. |
| Elimination | Primarily renal (as metabolites) | Primarily non-renal |
| Half-life | ~6 hours (dose-dependent) | Initial: 24-48 hours; Terminal: ~15 days |
| Drug-Drug Interactions | Numerous, due to CYP450 inhibition and metabolism. | Fewer, but potential for additive nephrotoxicity with other drugs. |
Clinical Efficacy: Evidence from Head-to-Head Trials
Randomized controlled trials have provided crucial data for comparing the clinical efficacy of this compound and amphotericin B, particularly in the treatment of invasive aspergillosis and as empirical therapy in febrile neutropenia.
Primary Treatment of Invasive Aspergillosis
A landmark randomized trial directly compared this compound with amphotericin B deoxycholate for the primary treatment of invasive aspergillosis. The results demonstrated the superiority of this compound.
| Outcome | This compound | Amphotericin B |
| Successful Outcome at Week 12 | 52.8%[12] | 31.6%[12] |
| Survival Rate at Week 12 | 70.8% | 57.9% |
Empirical Antifungal Therapy in Febrile Neutropenia
In the setting of persistent fever in neutropenic patients, this compound has been compared to liposomal amphotericin B.
| Outcome | This compound | Liposomal Amphotericin B |
| Overall Success Rate | 26.0%[13] | 30.6%[13] |
| Breakthrough Fungal Infections | 1.9%[13] | 5.0%[13] |
These findings suggest that while liposomal amphotericin B had a slightly higher overall success rate, this compound was associated with fewer breakthrough fungal infections, making it a suitable alternative.[13]
Safety and Tolerability: A Critical Divide
The safety profiles of this compound and amphotericin B are a major point of distinction and a key factor in therapeutic decision-making.
This compound:
-
Common Adverse Effects: Transient visual disturbances (blurred vision, color changes, photophobia), hepatotoxicity (elevated liver enzymes), and skin reactions.[12]
-
Serious Adverse Effects: Severe hepatotoxicity, QT prolongation, and potential for drug-induced pancreatitis.
-
Monitoring: Regular monitoring of liver function tests is essential. Therapeutic drug monitoring may be considered to optimize efficacy and minimize toxicity.[12]
Amphotericin B (Conventional Deoxycholate):
-
Common Adverse Effects: Infusion-related reactions (fever, chills, rigors), nephrotoxicity (azotemia, hypokalemia), and anemia.[12]
-
Serious Adverse Effects: Severe renal impairment, cardiac arrhythmias, and anaphylaxis.
-
Mitigation Strategies: Pre-medication (e.g., with antipyretics, antihistamines, and corticosteroids), saline loading to reduce nephrotoxicity.
Lipid Formulations of Amphotericin B: Lipid-based formulations of amphotericin B were developed to reduce the toxicity associated with the conventional deoxycholate formulation. These formulations exhibit significantly less nephrotoxicity and fewer infusion-related reactions.
Experimental Protocols: In Vitro Susceptibility Testing
Standardized methodologies for determining the in vitro susceptibility of fungi to antifungal agents are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methods for broth microdilution testing.
CLSI M38-A Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
Step-by-Step Methodology:
-
Antifungal Agent Preparation: Prepare stock solutions of this compound and amphotericin B in dimethyl sulfoxide (DMSO). Serially dilute the drugs in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on potato dextrose agar. Prepare a conidial suspension in sterile saline with 0.05% Tween 20. Adjust the turbidity of the suspension spectrophotometrically to a specified range (e.g., 0.09 to 0.13 absorbance at 530 nm). Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free growth control well and a sterile control well. Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (for amphotericin B, typically 100% inhibition) or a significant reduction in growth (for this compound, typically ≥50% inhibition) compared to the drug-free growth control.
Figure 3: Workflow for CLSI M38-A antifungal susceptibility testing.
EUCAST E.Def 9.3.2 Method for Mould Susceptibility Testing
The EUCAST methodology is similar to the CLSI protocol but with some key differences, including the use of RPMI-2% glucose medium and a spectrophotometric endpoint for MIC determination (50% inhibition for azoles and 90% for amphotericin B relative to the growth control).[14][15]
Conclusion: A Synthesized Perspective
The choice between this compound and amphotericin B is a nuanced decision that hinges on the specific clinical context, the causative fungal pathogen, and the patient's underlying condition.
This compound has emerged as the preferred first-line therapy for invasive aspergillosis due to its superior efficacy and improved safety profile compared to conventional amphotericin B.[12] Its excellent oral bioavailability and CNS penetration are significant advantages. However, its potential for hepatotoxicity and numerous drug-drug interactions necessitate careful patient management.
Amphotericin B , particularly its lipid formulations, remains a vital tool in the antifungal armamentarium. It is the drug of choice for treating mucormycosis, where this compound is ineffective. Its broad spectrum of activity and fungicidal action make it a valuable option for empirical therapy and in cases of azole resistance. While the lipid formulations have mitigated much of the toxicity of the conventional form, the risk of nephrotoxicity, although reduced, still warrants consideration.
For researchers and drug development professionals, understanding the intricate differences between these two agents is paramount. The distinct mechanisms of action offer different targets for novel antifungal development, while the contrasting pharmacokinetic and safety profiles highlight the ongoing need for therapies with improved efficacy, reduced toxicity, and a favorable drug-drug interaction profile. The continued evolution of our understanding of fungal pathogenesis and antifungal resistance will undoubtedly shape the future landscape of IFI treatment, building on the foundations laid by these two pivotal antifungal agents.
References
- Antifungal activity of amphotericin B and this compound against the biofilms and biofilm-dispersed cells of Candida albicans employing a newly developed in vitro pharmacokinetic model. PubMed Central.
- 012402 this compound Compared with Liposomal Amphotericin B. Stanford Medicine.
- What is the comparison between this compound (antifungal medication) and Amphotericin B (antifungal medication) in the treatment of invasive fungal pneumonia (IFP)? Dr.Oracle.
- How Does the Antibiotic Amphotericin B Enter Membranes and What Does It Do There? American Chemical Society.
- EUCAST E Def 9.3.2 Mould Testing Definitive Revised 2020 | PDF | Chemistry. Scribd.
- In Vitro Activities of this compound, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsul
- M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
- This compound: the newest triazole antifungal agent. PubMed Central.
- Comparison of Pharmacokinetics and Safety of this compound Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults.
- Antifungal Ergosterol Synthesis Inhibitors.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Taylor & Francis Online.
- It only takes one to do many jobs: Amphotericin B as antifungal and immunomodul
- Comparison of the in-vitro activity of this compound (UK-109496), itraconazole and amphotericin B against clinical isolates of Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy.
- Triggering the Amphotericin B Pore-Forming Activity by Phytochemicals. MDPI.
- This compound: The Newest Triazole Antifungal Agent.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and this compound. PubMed Central.
- Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Labor
- Pore-forming activity of new conjugate antibiotics based on amphotericin B. PLOS One.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. ANSI Webstore.
- This compound compared with liposomal amphotericin B for empirical antifungal therapy in patients with neutropenia and persistent fever. PubMed.
- What are Ergosterol biosynthesis inhibitors and how do they work?
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI.
- What is the mechanism of Amphotericin B?
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology.
- Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory.
- Comparison of the Micronaut-AM System and the EUCAST Broth Microdilution Reference Method for MIC Determination of Four Antifungals against Aspergillus fumig
- How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton. PubMed.
Sources
- 1. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal activity of amphotericin B and this compound against the biofilms and biofilm-dispersed cells of Candida albicans employing a newly developed in vitro pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of this compound, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. This compound compared with liposomal amphotericin B for empirical antifungal therapy in patients with neutropenia and persistent fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
Voriconazole versus fluconazole for treatment of candidemia
Ein Leitfaden für Forscher und Wissenschaftler
Vergleichsleitfaden: Voriconazol versus Fluconazol zur Behandlung von Candidämie
Dieser Leitfaden bietet einen detaillierten, objektiven Vergleich von Voriconazol und Fluconazol, zwei wichtigen Triazol-Antimykotika, zur Behandlung von Candidämie. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und stützt sich auf klinische Daten, pharmakologische Profile und etablierte Behandlungsrichtlinien, um eine fundierte Entscheidungsfindung zu unterstützen.
Einleitung: Die Herausforderung der Candidämie
Candidämie, eine Blutstrominfektion, die durch Candida-Spezies verursacht wird, ist eine der häufigsten nosokomialen Infektionen und mit erheblicher Morbidität und Mortalität verbunden. Die Wahl des richtigen Antimykotikums ist entscheidend für den klinischen Erfolg und hängt von der verursachenden Candida-Spezies, lokalen Resistenzmustern, dem klinischen Zustand des Patienten und den pharmakologischen Eigenschaften des Medikaments ab. Fluconazol, ein Azol der ersten Generation, ist seit langem ein Standardtherapeutikum. Voriconazol, ein Triazol der zweiten Generation, bietet ein breiteres Wirkungsspektrum, was in bestimmten klinischen Szenarien von Vorteil ist.[1]
Wirkmechanismus und Resistenzentwicklung der Azole
Sowohl Fluconazol als auch Voriconazol wirken, indem sie die Ergosterol-Biosynthese stören, einen wesentlichen Bestandteil der pilzlichen Zellmembran.[2][3] Ihr primäres Ziel ist das Cytochrom-P450-Enzym Lanosterol-14α-Demethylase, das vom ERG11-Gen kodiert wird.[4] Durch die Hemmung dieses Enzyms wird die Umwandlung von Lanosterol in Ergosterol blockiert, was zur Ansammlung toxischer Sterolvorläufer führt und die Integrität und Fluidität der Zellmembran beeinträchtigt.[2]
Die Resistenz gegen Azole bei Candida-Spezies ist ein wachsendes Problem und kann durch mehrere Mechanismen entstehen:[5]
-
Zielgen-Mutationen: Punktmutationen im ERG11-Gen können die Bindungsaffinität von Azol-Medikamenten an das Zielenzym verringern.[4][6]
-
Überexpression des Zielgens: Eine erhöhte Expression von ERG11 führt zu höheren Konzentrationen des Zielenzyms, wodurch höhere Dosen des Antimykotikums erforderlich sind, um eine wirksame Hemmung zu erreichen.[6]
-
Effluxpumpen-Überexpression: Die Hochregulierung von Membrantransportern, insbesondere der ATP-binding cassette (ABC)-Transporter (kodiert durch CDR-Gene) und der Major Facilitator Superfamily (MFS)-Transporter (kodiert durch MDR-Gene), führt zum aktiven Auswärtstransport von Azol-Medikamenten aus der Zelle.[4][7]
-
Biofilmbildung: Candida-Zellen in Biofilmen sind in eine extrazelluläre Matrix eingebettet, die das Eindringen von Antimykotika physikalisch behindert.[4]
Abbildung 1: Wirkmechanismus der Azol-Antimykotika.
Vergleichende Analyse: Voriconazol vs. Fluconazol
Spektrum der In-vitro-Aktivität
Der entscheidendste Unterschied zwischen den beiden Wirkstoffen liegt in ihrem Aktivitätsspektrum. Voriconazol zeigt eine breitere und stärkere In-vitro-Aktivität gegen die meisten Candida-Spezies, einschließlich vieler Isolate, die eine verminderte Empfindlichkeit oder Resistenz gegenüber Fluconazol aufweisen.[1][8]
-
Candida albicans : Beide Wirkstoffe sind im Allgemeinen hochwirksam.
-
Candida glabrata : Zeigt eine dosisabhängige Empfindlichkeit oder Resistenz gegenüber Fluconazol. Voriconazol ist oft wirksamer, obwohl Kreuzresistenzen auftreten können.[1][9]
-
Candida krusei : Ist intrinsisch resistent gegen Fluconazol. Voriconazol ist jedoch typischerweise wirksam und wird als Therapieoption empfohlen.[1][10][11]
-
Candida parapsilosis : Isolate sind im Allgemeinen empfindlich gegenüber beiden Wirkstoffen, wobei Fluconazol oft als Mittel der ersten Wahl gilt.[10]
-
Seltenere Spezies : Voriconazol zeigt eine gute Wirksamkeit gegen viele seltenere pathogene Spezies wie C. dubliniensis und C. guilliermondii.[1]
Tabelle 1: Vergleichende In-vitro-Aktivität (MIC-Werte)
| Candida-Spezies | Fluconazol MIC₅₀ / MIC₉₀ (μg/ml) | Voriconazol MIC₅₀ / MIC₉₀ (μg/ml) | Klinische Anmerkung |
|---|---|---|---|
| C. albicans | 0,25 - 1 | ≤0,03 - 0,06 | Beide hochwirksam |
| C. glabrata | 8 - 32 | 0,25 - 1 | Voriconazol wirksamer, aber Resistenz möglich[9] |
| C. krusei | ≥64 (Resistent) | 0,25 - 0,5 | Voriconazol ist eine wichtige Behandlungsoption[1] |
| C. tropicalis | 0,5 - 2 | ≤0,03 - 0,06 | Beide wirksam |
| C. parapsilosis | 0,5 - 2 | ≤0,03 - 0,06 | Fluconazol oft bevorzugt[10] |
Daten sind repräsentative Bereiche, die aus verschiedenen Überwachungsstudien zusammengefasst wurden.[1][9]
Pharmakokinetik und Pharmakodynamik (PK/PD)
Die PK/PD-Eigenschaften von Voriconazol und Fluconazol weisen erhebliche Unterschiede auf, die die Dosierung, das Interaktionspotenzial und die klinische Anwendung beeinflussen. Der primäre PK/PD-Index, der mit der Wirksamkeit von Azolen korreliert, ist das Verhältnis der Fläche unter der Konzentrations-Zeit-Kurve des freien Wirkstoffs zur minimalen Hemmkonzentration (fAUC/MIC).[12]
Tabelle 2: Vergleich der pharmakokinetischen Parameter
| Parameter | Fluconazol | Voriconazol |
|---|---|---|
| Bioverfügbarkeit (oral) | >90% | >90% |
| Plasmaproteinbindung | ~12%[13] | ~58%[13] |
| Halbwertszeit | ~30 Stunden (linear)[13] | 6-9 Stunden (nicht-linear, dosisabhängig) |
| Metabolismus | Geringfügig, hauptsächlich renale Elimination | Extensiv hepatisch (CYP2C19, CYP2C9, CYP3A4)[14] |
| Arzneimittelinteraktionen | Moderat (CYP2C19-, CYP3A4-Inhibitor) | Hoch (Substrat und Inhibitor von CYP2C19, CYP2C9, CYP3A4)[15] |
Voriconazol weist eine nicht-lineare Pharmakokinetik auf, was bedeutet, dass eine Dosiserhöhung zu einem überproportionalen Anstieg der Plasmakonzentrationen führt. Dies ist hauptsächlich auf die Sättigung seines Metabolismus durch CYP2C19 zurückzuführen. Dies und genetische Polymorphismen in CYP2C19 führen zu einer hohen interindividuellen Variabilität der Wirkstoffspiegel, was den Einsatz von therapeutischem Drug Monitoring (TDM) in bestimmten Situationen rechtfertigt.
Wichtiger Hinweis: Die gleichzeitige Anwendung von Fluconazol und Voriconazol wird nicht empfohlen. Fluconazol ist ein potenter Inhibitor von CYP2C19 und kann den Metabolismus von Voriconazol erheblich hemmen, was zu toxischen Voriconazol-Spiegeln führt.[14][16][17] Bei einem sequenziellen Wechsel von Fluconazol zu Voriconazol ist eine engmaschige Überwachung auf Nebenwirkungen für mindestens 24-36 Stunden nach der letzten Fluconazol-Dosis erforderlich.[17]
Klinische Wirksamkeit und Behandlungsrichtlinien
Die Richtlinien der Infectious Diseases Society of America (IDSA) geben klare Empfehlungen für die Behandlung von Candidämie bei nicht-neutropenischen Patienten:[11][18][19]
-
Initialtherapie: Echinocandine werden als Erstlinientherapie empfohlen, insbesondere bei schwerkranken Patienten. Fluconazol ist eine akzeptable Alternative für weniger kritisch kranke Patienten ohne kürzliche Azol-Exposition.
-
Rolle von Fluconazol: Es ist das bevorzugte Mittel zur Deeskalation (Step-down-Therapie) nach initialer Echinocandin-Therapie, wenn der Erreger als empfindlich identifiziert wurde (z. B. C. albicans) und der Patient klinisch stabil ist.[11][19]
-
Rolle von Voriconazol: Voriconazol wird als wirksam bei Candidämie angesehen, bietet jedoch als Initialtherapie kaum Vorteile gegenüber Fluconazol.[10][11][18] Seine Hauptrolle liegt in der oralen Step-down-Therapie bei Infektionen durch C. krusei oder Voriconazol-empfindliche C. glabrata-Stämme.[10][11]
In einer großen, randomisierten Studie wurde Voriconazol mit einer sequenziellen Therapie aus Amphotericin B gefolgt von Fluconazol verglichen. Voriconazol erwies sich als ebenso wirksam (Heilungsraten von 41 % in beiden Armen), zeigte jedoch eine höhere Überlebensrate nach 98 Tagen und eine geringere Toxizität.[20]
Sicherheitsprofil und Nebenwirkungen
Beide Medikamente sind im Allgemeinen gut verträglich, haben aber unterschiedliche Nebenwirkungsprofile.
-
Fluconazol: Häufige Nebenwirkungen sind Kopfschmerzen, Übelkeit und Bauchschmerzen. Hepatotoxizität ist möglich und erfordert eine Überwachung der Leberenzyme.
-
Voriconazol: Hat ein komplexeres Sicherheitsprofil.
-
Visuelle Störungen: Häufig (bei bis zu 30 % der Patienten), meist vorübergehend und umfassen verschwommenes Sehen, Photophobie und Farbveränderungen.[17]
-
Hepatotoxizität: Kann schwerwiegend sein und erfordert eine engmaschige Überwachung der Leberfunktion.[17]
-
Hautreaktionen: Photosensitivität ist häufig, und es besteht ein erhöhtes Risiko für Plattenepithelkarzinome bei Langzeitanwendung.[17]
-
Neurotoxizität: Verwirrung und Halluzinationen können auftreten, insbesondere bei hohen Plasmakonzentrationen.[14]
-
Aufgrund seines umfangreichen Lebermetabolismus hat Voriconazol ein höheres Potenzial für Arzneimittelinteraktionen als Fluconazol.[15][21]
Kosten-Wirksamkeits-Analyse
Die Anschaffungskosten für Voriconazol sind in der Regel höher als für Fluconazol. Kosten-Wirksamkeits-Analysen zeigen jedoch ein gemischtes Bild. Während einige Studien ergeben, dass die Gesamtkosten für eine Voriconazol-Therapie höher sind, deuten andere darauf hin, dass diese höheren Medikamentenkosten durch geringere Kosten für die Behandlung von Durchbruchinfektionen oder kürzere Krankenhausaufenthalte ausgeglichen werden könnten.[22][23] Die Kosteneffektivität hängt stark vom klinischen Setting, der Patientenpopulation und den lokalen Resistenzraten ab.[24]
Experimentelles Protokoll: Antimykotische Empfindlichkeitstestung
Die Bestimmung der minimalen Hemmkonzentration (MIC) ist entscheidend für die Steuerung der Therapie. Die Bouillon-Mikrodilutionsmethode nach dem Clinical and Laboratory Standards Institute (CLSI) ist der Goldstandard.[25][26]
Protokoll: CLSI M27 Bouillon-Mikrodilutionsmethode für Hefen
-
Vorbereitung des Inokulums: a. Eine oder mehrere Kolonien der Candida-Spezies von einer 24-Stunden-Agarplatte in 5 ml sterilem 0,85%igem Salin resuspendieren. b. Die Trübung der Suspension mit einem Spektralphotometer auf eine optische Dichte einstellen, die einer 0,5 McFarland-Standardtrübung entspricht. c. Eine Verdünnung dieser Suspension in RPMI-1640-Medium vornehmen, um eine Endkonzentration von 0,5 × 10³ bis 2,5 × 10³ Zellen/ml in den Wells der Mikrotiterplatte zu erreichen.
-
Vorbereitung der Mikrotiterplatte: a. Sterile 96-Well-Platten verwenden. b. Serielle zweifache Verdünnungen von Fluconazol und Voriconazol in RPMI-1640-Medium herstellen. Typische Konzentrationsbereiche sind 0,125–64 μg/ml für Fluconazol und 0,015–16 μg/ml für Voriconazol. c. 100 μl jeder Antimykotikum-Verdünnung in die entsprechenden Wells pipettieren. d. Ein Well für die Wachstumskontrolle (nur Medium und Inokulum) und ein Well für die Sterilitätskontrolle (nur Medium) vorsehen.
-
Inokulation und Inkubation: a. 100 μl der vorbereiteten Inokulum-Suspension in jedes Well (außer der Sterilitätskontrolle) geben. b. Die Platte abdecken und bei 35 °C für 24 Stunden inkubieren.[26]
-
Ablesung und Interpretation: a. Die MIC ist die niedrigste Konzentration des Antimykotikums, die eine signifikante Wachstumshemmung (ca. 50 % im Vergleich zur Wachstumskontrolle) bewirkt.[26] b. Die Ergebnisse werden anhand der von CLSI festgelegten klinischen Breakpoints als empfindlich (S), dosisabhängig empfindlich (SDD) oder resistent (R) interpretiert.
Klinischer Entscheidungs-Workflow
Die Wahl zwischen Fluconazol und Voriconazol erfordert eine sorgfältige Abwägung verschiedener Faktoren.
Abbildung 2: Entscheidungs-Workflow für die Therapie der Candidämie.
Fazit
Fluconazol bleibt ein wertvolles und kostengünstiges Medikament zur Behandlung von Candidämie, die durch empfindliche Stämme wie C. albicans verursacht wird, insbesondere bei klinisch stabilen Patienten. Seine einfache Pharmakokinetik und sein günstiges Sicherheitsprofil machen es zu einem idealen Mittel für die Deeskalationstherapie.
Voriconazol ist ein potentes Antimykotikum mit einem breiteren Wirkungsspektrum, das eine entscheidende Rolle bei der Behandlung von Infektionen durch Fluconazol-resistente Erreger wie C. krusei und viele C. glabrata-Stämme spielt.[1] Seine Anwendung erfordert jedoch eine sorgfältige Abwägung der komplexen Pharmakokinetik, des höheren Potenzials für Arzneimittelinteraktionen und des spezifischen Nebenwirkungsprofils. Die Wahl zwischen diesen beiden Wirkstoffen ist keine einfache Entweder-oder-Entscheidung, sondern eine differenzierte, die auf einer soliden mikrobiologischen Diagnostik und einer umfassenden klinischen Bewertung des Patienten beruhen muss.
Referenzen
-
N. A. R. Gow, et al. (2022). Understanding the mechanisms of resistance to azole antifungals in Candida species. Nature Reviews Microbiology.
-
MDPI. (n.d.). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. MDPI.
-
Taylor & Francis Online. (2020). Antifungal susceptibility testing in Candida species: current methods and promising new tools for shortening the turnaround time. Taylor & Francis Online.
-
ResearchGate. (2025). Mechanisms of Azole Resistance in Candida A Narrative Review. ResearchGate.
-
IJCRR. (2023). Mechanisms of Azole Resistance in Candida- A Narrative Review. IJCRR.
-
PMC - NIH. (n.d.). Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance. PMC - NIH.
-
NIH. (n.d.). In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy. NIH.
-
springermedicine.com. (2017). Antifungal Susceptibility Testing of Candida and Cryptococcus Species and Mechanisms of Resistance: Implications for Clinical Laboratories. springermedicine.com.
-
Empathia AI. (n.d.). Fluconazole and this compound Interaction: Clinical Risks and Management. Empathia AI.
-
AAFP. (2009). IDSA Updates Guideline on Treatment of Candidiasis. AAFP.
-
PMC - NIH. (n.d.). Economic evaluation of this compound for the treatment of candidemia in Canadian adults. PMC - NIH.
-
IDSA. (2015). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by IDSA. IDSA.
-
Infectious Diseases Society of America. (2018). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Infectious Diseases Society of America.
-
PubMed Central. (n.d.). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. PubMed Central.
-
SciSpace. (n.d.). This compound against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazol. SciSpace.
-
ClinicalTrials.gov. (n.d.). A Clinical Study Intended To Compare Treatment With this compound To Treatment With Amphotericin Followed By Fluconazole In Patients With Candidemia, A Serious Fungus Infection Of The Blood. ClinicalTrials.gov.
-
Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
-
PubMed Central. (n.d.). Comparison of the Susceptibilities of Candida spp. to Fluconazole and this compound in a 4-Year Global Evaluation Using Disk Diffusion. PubMed Central.
-
PMC - PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
-
PMC. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
-
CEOR. (2018). Cost-effectiveness analysis of this compound, fluconazole, and amphoter. CEOR.
-
PMC - NIH. (n.d.). Comparison of Antifungal Susceptibilities to Fluconazole and this compound of Oral Candida glabrata Isolates from Head and Neck Radiation Patients. PMC - NIH.
-
NIH. (n.d.). Cost-effectiveness Analysis of this compound Compared With Fluconazole for Prevention of Invasive Fungal Infection in Patients Receiving Allogeneic Hematopoietic Cell Transplants. NIH.
-
Semantic Scholar. (n.d.). This compound and fluconazole susceptibility of Candida isolates. Semantic Scholar.
-
DukeSpace. (n.d.). Comparative cost-effectiveness analysis of this compound and fluconazole for prevention of invasive fungal infection in patient. DukeSpace.
-
PMC - NIH. (2018). Cost-effectiveness analysis of this compound, fluconazole, and amphotericin B for invasive fungal infections following allogeneic hematopoietic stem cell transplantation in Mexico. PMC - NIH.
-
NIH. (n.d.). Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use. NIH.
-
Drugs.com. (n.d.). Fluconazole vs this compound Comparison. Drugs.com.
-
ScienceDirect. (n.d.). Antifungal pharmacodynamics: Latin America's perspective. ScienceDirect.
-
Medscape. (2025). Is it safe to administer this compound and fluconazole (antifungal medications) together?. Medscape.
-
PMC - NIH. (n.d.). Evaluation of this compound Pharmacodynamics Using Time-Kill Methodology. PMC - NIH.
-
Oxford Academic. (n.d.). Guidelines for Treatment of Candidiasis. Clinical Infectious Diseases.
-
ASM Journals. (n.d.). Efficacy of this compound, Isavuconazole, Fluconazole, and Anidulafungin in the Treatment of Emerging Candida auris Using an Immunocompromised Murine Model of Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy.
-
OUCI. (n.d.). Antifungal Pharmacokinetics and Pharmacodynamics. OUCI.
-
PMC - PubMed Central. (2023). Pharmacokinetic and pharmacodynamic considerations for antifungal therapy optimisation in the treatment of intra-abdominal candidiasis. PMC - PubMed Central.
-
Frontiers. (2024). Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events. Frontiers.
-
ASH Publications. (n.d.). Randomized, double-blind trial of fluconazole versus this compound for prevention of invasive fungal infection after allogeneic hematopoietic cell transplantation. Blood.
-
Universitas Airlangga. (n.d.). Evaluation of fluconazole, itraconazole, and this compound activity on Candida albicans: A case control study. Universitas Airlangga.
Sources
- 1. In Vitro Activities of Fluconazole and this compound against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijcrr.com [ijcrr.com]
- 5. [PDF] Understanding the mechanisms of resistance to azole antifungals in Candida species | Semantic Scholar [semanticscholar.org]
- 6. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 7. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Susceptibilities of Candida spp. to Fluconazole and this compound in a 4-Year Global Evaluation Using Disk Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Antifungal Susceptibilities to Fluconazole and this compound of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDSA Updates Guideline on Treatment of Candidiasis | AAFP [aafp.org]
- 11. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by IDSA [idsociety.org]
- 12. Pharmacokinetic and pharmacodynamic considerations for antifungal therapy optimisation in the treatment of intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal pharmacodynamics: Latin America's perspective | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 14. Fluconazole and this compound Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 15. Frontiers | Clinical drug interactions between this compound and 38 other drugs: a retrospective analysis of adverse events [frontiersin.org]
- 16. Pharmacokinetics of this compound Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. idsociety.org [idsociety.org]
- 19. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Economic evaluation of this compound for the treatment of candidemia in Canadian adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. dovepress.com [dovepress.com]
- 23. Cost-effectiveness analysis of this compound, fluconazole, and amphotericin B for invasive fungal infections following allogeneic hematopoietic stem cell transplantation in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 25. tandfonline.com [tandfonline.com]
- 26. academic.oup.com [academic.oup.com]
A-Scientist's-Guide-to-Pharmacodynamic-Modeling-for-Voriconazole-Dosing-Regimen-Validation
Introduction: The Voriconazole Dosing Conundrum
This compound stands as a first-line therapy for invasive aspergillosis and a crucial agent for other serious fungal infections.[1][2] However, its clinical application is hampered by significant pharmacokinetic (PK) variability, creating a substantial challenge in achieving optimal therapeutic exposures. This variability stems from several factors, including its metabolism by the highly polymorphic CYP2C19 enzyme, potential for drug interactions, and nonlinear pharmacokinetics.[1][3][4][5]
This variability means that standard dosing often fails to achieve the desired therapeutic window in a significant portion of patients.[6] Sub-therapeutic concentrations can lead to treatment failure, while supra-therapeutic levels are associated with an increased risk of toxicity, including hepatotoxicity and neurotoxicity.[7][8] This narrow therapeutic index necessitates a more individualized approach to dosing, moving beyond the one-size-fits-all paradigm.
Pharmacodynamic (PD) modeling, particularly through Monte Carlo simulations, has emerged as a powerful tool to navigate this complexity. By integrating pharmacokinetic data with in vitro susceptibility information, these models can simulate the probability of achieving a desired therapeutic target with various dosing regimens across a virtual patient population. This guide provides a comprehensive overview of the principles and methodologies of pharmacodynamic modeling to validate and compare this compound dosing regimens, offering researchers and drug development professionals a framework for optimizing therapy.
The Scientific Foundation: Pharmacokinetic/Pharmacodynamic (PK/PD) Principles of this compound
The efficacy of this compound, like many antifungals, is best predicted by the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). This PK/PD index integrates both the extent of drug exposure and the susceptibility of the infecting pathogen. A target fAUC/MIC of >25 has been associated with favorable outcomes in preclinical models and is a commonly used target in clinical simulations.[9]
Therapeutic drug monitoring (TDM) of trough concentrations (Cmin) is a practical clinical surrogate for AUC, with a target range of 1.0-5.5 mg/L generally recommended to maximize efficacy and minimize toxicity.[10][11][12] However, achieving this target with empirical dosing is challenging, underscoring the need for predictive modeling.
Methodology: A Step-by-Step-Workflow for this compound-PD-Modeling
The development and validation of a robust pharmacodynamic model for this compound involves a multi-step process. This workflow ensures the model is both scientifically sound and clinically relevant.
Step 1: Population Pharmacokinetic (PopPK) Model Development The foundation of any PD model is a reliable PopPK model. This model describes the time course of the drug in the body and quantifies the sources of variability.
-
Data Collection: Retrospectively or prospectively collect plasma concentration data from patients receiving this compound. It is crucial to gather rich data, including demographics (age, weight), clinical status (e.g., hepatic function, critical illness), and genetic information (e.g., CYP2C19 genotype).[13]
-
Model Building: Using nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix), develop a structural pharmacokinetic model (typically a one- or two-compartment model with Michaelis-Menten elimination to account for nonlinearity) that best describes the this compound concentration-time data.[4][14]
-
Covariate Analysis: Identify patient-specific factors (covariates) that significantly influence this compound's pharmacokinetics. Commonly identified covariates include CYP2C19 genotype, body weight, and liver function.[13][15]
-
Model Validation: Internally and externally validate the PopPK model to ensure its predictive performance. This involves techniques like visual predictive checks and bootstrapping.[13]
Step 2: Defining the Pharmacodynamic Target and MIC Distribution
-
PD Target Selection: Based on preclinical and clinical data, define the PK/PD target associated with efficacy (e.g., fAUC/MIC > 25).[9]
-
MIC Data Collection: Obtain the minimum inhibitory concentration (MIC) distribution for the target pathogens (e.g., Aspergillus fumigatus, Candida albicans) from surveillance studies or local hospital data.
Step 3: Monte Carlo Simulation This is the core of the pharmacodynamic modeling process, where the PopPK model is used to simulate drug exposures in a large virtual patient population.
-
Virtual Population Generation: Create a large cohort of virtual patients (e.g., 5,000-10,000) with demographic and clinical characteristics representative of the target patient population.
-
Dosing Regimen Simulation: Simulate this compound concentrations over time for various dosing regimens (e.g., standard dose, weight-based, genotype-guided) in the virtual population.
-
PK/PD Target Attainment Calculation: For each simulated patient and dosing regimen, calculate the fAUC/MIC ratio. The probability of target attainment (PTA) is the percentage of the virtual population that achieves or exceeds the predefined PK/PD target.
Step 4: Cumulative Fraction of Response (CFR) Calculation The CFR integrates the PTA with the MIC distribution of the target pathogen, providing an overall measure of the predicted success of a dosing regimen.
-
CFR Calculation: The CFR is calculated by summing the PTA at each MIC value, weighted by the frequency of that MIC in the pathogen population. A CFR of ≥90% is often considered the threshold for an effective empiric dosing regimen.[16]
Experimental Workflow Diagram
Caption: Key Relationships in this compound Pharmacodynamics.
Field-Proven Insights and Causality
-
Why Monte Carlo Simulation? The high inter-individual variability of this compound makes it difficult to predict outcomes in a single patient. Monte Carlo simulation allows us to embrace this variability and predict the probability of success for a population, providing a more robust assessment of a dosing regimen's utility.
-
The Importance of a Validated PopPK Model: The adage "garbage in, garbage out" is particularly true for PD modeling. An inaccurate or poorly validated PopPK model will lead to misleading simulations. It is essential to ensure the model adequately describes the data and has good predictive performance.
-
Bridging Modeling to Clinical Practice: While PD modeling is a powerful research tool, its ultimate value lies in its translation to clinical practice. The results of these simulations can inform dosing guidelines, support the development of TDM strategies, and guide dose selection in special patient populations such as pediatrics, the obese, or the critically ill. [7][11][17][18]For instance, simulations have shown that children often require higher weight-based doses than adults to achieve therapeutic targets. [19][20]
Conclusion: Towards Personalized this compound Therapy
Pharmacodynamic modeling provides a quantitative framework for validating and comparing this compound dosing regimens. By leveraging Monte Carlo simulations built upon robust population pharmacokinetic models, researchers and clinicians can move beyond empirical dosing towards a more individualized approach. This methodology allows for the a priori evaluation of the likelihood of success for different dosing strategies, ultimately aiming to improve clinical outcomes by maximizing efficacy while minimizing the risk of toxicity. The integration of these modeling techniques into drug development and clinical practice is a critical step forward in optimizing the use of this important antifungal agent.
References
- Mangal, N., et al. (2018). Optimization of this compound therapy for the treatment of invasive fungal infections in adults. Scientific Reports, 8(1), 1-9. [Link]
- Lu, Y., et al. (2022). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology, 13, 930142. [Link]
- Alberta Health Services. (2016). This compound Therapeutic Drug Monitoring Guidelines. [Link]
- Neely, M., et al. (2008). This compound Population Pharmacokinetics and Pharmacodynamics in Children. 48th Annual ICAAC/IDSA 46th Annual Meeting, Washington, DC. [Link]
- Japanese Society of Medical Mycology. (2013). Practice guidelines for therapeutic drug monitoring of this compound. Medical Mycology Journal, 54(1), 1-13. [Link]
- NHS Grampian. (2023). This compound - Therapeutic Drug Monitoring (TDM) Guidance. [Link]
- Chen, K., et al. (2016). Optimization of this compound dosage regimen to improve the efficacy in patients with invasive fungal disease by pharmacokinetic/pharmacodynamic analysis. Fundamental & Clinical Pharmacology, 30(5), 484-491. [Link]
- Andes, D., et al. (2010). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 54(10), 4147-4153. [Link]
- Mouton, J. W., et al. (2012). Susceptibility breakpoints and target values for therapeutic drug monitoring of this compound and Aspergillus fumigatus in an in vitro pharmacokinetic/pharmacodynamic model. Journal of Antimicrobial Chemotherapy, 67(3), 718-725. [Link]
- TDM-Monografie.org. (2025). TDM monograph this compound. [Link]
- Hope, W. W., et al. (2012). Population Pharmacokinetics of this compound in Adults. Antimicrobial Agents and Chemotherapy, 56(1), 526-531. [Link]
- Xu, H., et al. (2016). Pharmacokinetic/pharmacodynamic analysis of this compound against Candida spp. and Aspergillus spp. in children, adolescents and adults by Monte Carlo simulation. International Journal of Antimicrobial Agents, 47(5), 384-389. [Link]
- Hope, W. W., et al. (2012). Population pharmacokinetics of this compound in adults. Antimicrobial Agents and Chemotherapy, 56(1), 526-531. [Link]
- Siopi, M., et al. (2013). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 57(8), 3764-3770. [Link]
- Siopi, M., et al. (2013). In Vitro pharmacokinetic/pharmacodynamic Modeling of this compound Activity Against Aspergillus Species in a New in Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 57(8), 3764-3770. [Link]
- Li, N., et al. (2019). This compound: A Review of Population Pharmacokinetic Analyses. Clinical Pharmacokinetics, 58(5), 545-561. [Link]
- Lu, Y., et al. (2022). This compound: a review of adjustment programs guided by therapeutic drug monitoring. Frontiers in Pharmacology, 13, 930142. [Link]
- Hope, W. W., et al. (2012). Population Pharmacokinetics of this compound in Adults. Antimicrobial Agents and Chemotherapy, 56(1), 526-531. [Link]
- Wang, T., et al. (2024). Population pharmacokinetics and dose optimization of this compound in patients with COVID-19-associated pulmonary aspergillosis. Frontiers in Pharmacology, 15, 1346747. [Link]
- Li, Y., et al. (2021). Predicting the Outcome of this compound Individualized Medication Using Integrated Pharmacokinetic/Pharmacodynamic Model. Frontiers in Pharmacology, 12, 735899. [Link]
- Perth Children's Hospital. (2021).
- Gautier-Veyret, E., et al. (2018). Pharmacokinetic Modeling of this compound To Develop an Alternative Dosing Regimen in Children. Antimicrobial Agents and Chemotherapy, 62(5), e02029-17. [Link]
- Ren, X., et al. (2021). Population Pharmacokinetics of this compound and Optimization of Dosage Regimens Based on Monte Carlo Simulation in Liver Cirrhosis Patients. Frontiers in Pharmacology, 12, 693077. [Link]
- Liao, X., et al. (2018). A strategy for designing this compound dosage regimens to prevent invasive pulmonary aspergillosis based on a cellular pharmacokinetics/pharmacodynamics model. R Discovery. [Link]
- Al-Abri, S., et al. (2021). This compound Therapeutic Drug Monitoring: How to Adjust the Dose in Pediatrics? Journal of Clinical Pharmacology, 61(11), 1421-1425. [Link]
- Johns Hopkins ABX Guide. (2022). This compound. [Link]
- Andes, D., et al. (2010). In Vitro Pharmacokinetic/Pharmacodynamic Modeling of this compound Activity against Aspergillus Species in a New In Vitro Dynamic Model.
- van der Elst, K. C. M., et al. (2015). This compound Therapeutic Drug Monitoring Practices in Intensive Care. Therapeutic Drug Monitoring, 37(6), 733-738. [Link]
- Zembles, T. N., et al. (2023). Higher Weight-Based Doses Are Required to Achieve and Maintain Therapeutic this compound Serum Trough Concentrations in Children. Journal of the Pediatric Infectious Diseases Society, 12(1), 36-43. [Link]
- Peloquin, C. A., et al. (2013). Pharmacokinetics of Intravenous this compound in Obese Patients: Implications of CYP2C19 Homozygous Poor Metabolizer Genotype. Pharmacotherapy, 33(4), e59-e63. [Link]
Sources
- 1. Optimization of this compound therapy for the treatment of invasive fungal infections in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. Population pharmacokinetics of this compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of adjustment programs guided by therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdm-monografie.org [tdm-monografie.org]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | Predicting the Outcome of this compound Individualized Medication Using Integrated Pharmacokinetic/Pharmacodynamic Model [frontiersin.org]
- 10. nhsgrampian.org [nhsgrampian.org]
- 11. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 12. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. This compound: A Review of Population Pharmacokinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Population Pharmacokinetics and Pharmacodynamics in Children [page-meeting.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of this compound dosage regimen to improve the efficacy in patients with invasive fungal disease by pharmacokinetic/pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics and dose optimization of this compound in patients with COVID-19-associated pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Intravenous this compound in Obese Patients: Implications of CYP2C19 Homozygous Poor Metabolizer Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Modeling of this compound To Develop an Alternative Dosing Regimen in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Higher Weight-Based Doses Are Required to Achieve and Maintain Therapeutic this compound Serum Trough Concentrations in Children. (2023) | Tracy N. Zembles | 2 Citations [scispace.com]
Navigating the Maze of Azole Cross-Resistance: A Comparative Guide for Researchers
A Senior Application Scientist's In-depth Technical Guide to Understanding Voriconazole's Cross-Resistance Profile with Other Azole Antifungals
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a critical hurdle in clinical practice and drug development. Azoles, the most widely used class of antifungals, are at the forefront of this challenge. This compound, a second-generation triazole, is a potent agent against a broad spectrum of fungal pathogens; however, its efficacy can be compromised by cross-resistance to other members of the azole family. This guide provides a comprehensive comparison of this compound's cross-resistance patterns, delving into the underlying molecular mechanisms, presenting supporting experimental data, and offering detailed protocols for in-vitro assessment.
The Converging Paths of Resistance: Core Mechanisms
The primary mechanism of action for all azole antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene (also known as CYP51) in fungi.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[3][4] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2]
The major molecular mechanisms that confer resistance to azoles, and often lead to cross-resistance, include:
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[5][6] The specific location and nature of these mutations can differentially affect the binding of various azoles, leading to variable cross-resistance patterns. For instance, some mutations may confer high-level resistance to fluconazole while having a lesser impact on this compound's activity.[6]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport azole drugs out of the cell, preventing them from reaching their intracellular target.[5] This is primarily mediated by two major families of efflux pump proteins: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[5][7] Overexpression of the genes encoding these pumps is a common mechanism of azole resistance and a significant contributor to cross-resistance among different azoles.[8][9]
-
Upregulation of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase, through overexpression of the ERG11 gene, can effectively titrate out the inhibitory effect of the azole drug, requiring higher concentrations to achieve a therapeutic effect.[8]
These mechanisms rarely occur in isolation. Often, a combination of these factors contributes to the overall resistance phenotype of a fungal isolate, resulting in complex cross-resistance profiles.[8]
Visualizing the Battleground: Azole Action and Resistance
To better understand the interplay of these mechanisms, the following diagrams illustrate the ergosterol biosynthesis pathway and the points of azole intervention, as well as the primary mechanisms of resistance.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Caption: Key mechanisms of azole antifungal resistance within a fungal cell.
Comparative Analysis of Cross-Resistance: this compound vs. Other Azoles
The degree of cross-resistance between this compound and other azoles is not always predictable and can vary depending on the fungal species and the specific resistance mechanism involved.
Cross-Resistance in Candida Species
In Candida species, particularly C. albicans and C. glabrata, cross-resistance between fluconazole and this compound is a significant clinical concern.[10][11] Isolates that develop resistance to fluconazole often exhibit elevated Minimum Inhibitory Concentrations (MICs) to this compound.[10] This is frequently due to the overexpression of efflux pumps, which can expel a broad range of azoles.[5]
| Azole Antifungal | Typical Cross-Resistance Pattern with this compound in Candida spp. | Common Underlying Mechanisms |
| Fluconazole | High degree of cross-resistance is common. Resistance to fluconazole often predicts reduced susceptibility to this compound.[11] | ERG11 mutations, overexpression of CDR1, CDR2, and MDR1 efflux pumps.[5][8] |
| Itraconazole | Significant cross-resistance is frequently observed. | Overexpression of efflux pumps (CDR1, CDR2).[8] |
| Posaconazole | Cross-resistance can occur, but this compound may retain activity against some posaconazole-resistant isolates.[12] | ERG11 mutations, efflux pump overexpression. |
| Isavuconazole | A high degree of correlation between this compound and isavuconazole MICs has been observed.[13] | ERG11 (Cyp51A) mutations.[13] |
Experimental Data Snapshot: Comparative MIC Values
The following table summarizes representative data from published studies, illustrating the cross-resistance patterns observed in clinical isolates.
| Fungal Species | Resistance Mechanism | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference |
| Candida albicans | Efflux pump overexpression | ≥64 | 2 - >16 | ≥1 | 0.5 - 2 | [8] |
| Candida glabrata | Multiple mechanisms | ≥64 | 1 - ≥16 | 2 - ≥16 | N/A | [10] |
| Aspergillus fumigatus | cyp51A mutation (TR34/L98H) | N/A | >16 | >16 | 2 | [14][15] |
| Candida auris | ERG11 mutation (Y132F) | >256 | 2 - 4 | N/A | N/A | [6] |
Note: MIC values are ranges compiled from various sources and are intended to be illustrative. Actual values can vary significantly between isolates.
Experimental Protocols for Assessing Cross-Resistance
Accurate determination of antifungal susceptibility is crucial for guiding clinical therapy and for research purposes. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antifungal susceptibility testing.[16][17]
Workflow for In Vitro Susceptibility Testing
Caption: A generalized workflow for determining antifungal Minimum Inhibitory Concentrations (MICs).
Detailed Protocol: Broth Microdilution for Candida Species (Adapted from CLSI M27)
This protocol provides a generalized overview for determining the MICs of this compound and other azoles against Candida species.
I. Materials:
-
Candida isolate for testing
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (this compound, fluconazole, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or inverted mirror
II. Methodology:
-
Inoculum Preparation:
-
Subculture the Candida isolate onto Sabouraud dextrose agar and incubate at 35°C for 24 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.
-
-
Antifungal Plate Preparation:
-
Prepare serial twofold dilutions of each azole antifungal in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL for this compound.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) reduction in growth compared to the growth control well.[18]
-
This can be determined visually or spectrophotometrically.
-
-
Interpretation:
Conclusion
Cross-resistance between this compound and other azole antifungals is a complex and clinically significant phenomenon driven by a limited number of powerful molecular mechanisms. A thorough understanding of these mechanisms, coupled with accurate in vitro susceptibility testing, is paramount for the effective clinical management of invasive fungal infections and for the development of novel antifungal strategies. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of azole cross-resistance, ultimately contributing to improved patient outcomes.
References
- Navarro-Rodríguez P, López-Fernández L, Martin-Vicente A, Guarro J, Capilla J. ERG11 Polymorphism in this compound-Resistant Candida tropicalis: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability. Antimicrob Agents Chemother. 2020;65(1):e00325-20.
- Luo G, Li M, Li R, Esmailpour N, Wang Y, Wang Y, et al. Understanding the mechanisms of resistance to azole antifungals in Candida species. Front Microbiol. 2023;14:1210441.
- Navarro-Rodríguez P, López-Fernández L, Martin-Vicente A, Guarro J, Capilla J. ERG11 Polymorphism in this compound-Resistant Candida tropicalis: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability. Antimicrob Agents Chemother. 2021;65(1):e00325-20.
- da Silva Ferreira ME, Colombo AL, Paulsen I, Ren Q, Wortman J, Nierman W, et al. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Med Mycol. 2005;43 Suppl 1:S245-53.
- Ganesan K, Xu B. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. PLOS Pathogens. 2011;7(9):e1002213.
- da Silva Ferreira ME, Colombo AL, Paulsen I, Ren Q, Wortman J, Nierman W, et al. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Med Mycol. 2005;43 Suppl 1:S245-53.
- Patsnap. What are Ergosterol biosynthesis inhibitors and how do they work? 2024.
- Navarro-Rodríguez P, López-Fernández L, Martin-Vicente A, Guarro J, Capilla J. ERG11 Polymorphism in this compound-Resistant Candida tropicalis: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability. Antimicrob Agents Chemother. 2021;65(1):e00325-20.
- Wang Y, Wang Y, Zhang Y, Liu Y, Li R, Zhang Y, et al. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. J Fungi (Basel). 2023;9(1):103.
- Berkow EL, Lockhart SR. Mutations in C. auris ERG11 confer comparable increases in fluconazole and this compound resistance. ResearchGate. 2018.
- White TC. Increased mRNA levels of ERG16, CDR, and MDR1 correlate with increases in azole resistance in Candida albicans isolates from a patient infected with human immunodeficiency virus. Antimicrob Agents Chemother. 1997;41(7):1482-7.
- El-Kirat-Chatel S, Bechinger B. Expression levels of efflux pump genes in resistant Candida albicans isolates in presence and absence of tested efflux pump inhibitors (Haloperidol and pantoprazole). ResearchGate. 2022.
- Navarro-Rodríguez P, López-Fernández L, Martin-Vicente A, Guarro J, Capilla J. ERG11 Polymorphism in this compound-Resistant Candida tropicalis: Weak Role of ERG11 Expression, Ergosterol Content, and Membrane Permeability. ResearchGate. 2020.
- Flowers SA, Barker KS, Berkow EL, Toner G, Chadwick SG, Gygax SE, et al. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Front Microbiol. 2015;6:1241.
- Mycology Online. CLSI Break Points. The University of Adelaide. 2021.
- Flowers SA, Barker KS, Berkow EL, Toner G, Chadwick SG, Gygax SE, et al. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. R Discovery. 2017.
- Marr KA, Lyons CN, Ha K, Rustad TR, White TC. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata. J Clin Microbiol. 2005;43(5):2131-4.
- Holmes AR, Keniya MV, Ivnitski-Steele I, Monk BC, Lamping E, Sklar LA, et al. Targeting efflux pumps to overcome antifungal drug resistance. Future Med Chem. 2016;8(12):1485-501.
- Sharma C, Kumar R, Kumar N, Singh P, Masih A, Gupta D. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal. 2023;16(1):1-12.
- Pata S, Begum MY, Kumar A, Singh S, Singh V, Singh PK. Purification and characterization of Cdr1, the drug-efflux pump conferring azole resistance in Candida species. ResearchGate. 2024.
- Wiederhold NP. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020;33(3):e00069-19.
- Lee Y, Kim Y, Choi M, Lee W, Kim M, Park Y. In Vitro Fluconazole and this compound Susceptibilities of Candida Bloodstream Isolates in Korea: Use of the CLSI and EUCAST Epidemiological Cutoff Values. Ann Lab Med. 2013;33(3):185-91.
- Revie NM, Iyer KR, Robbins N, Cowen LE. Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infect Dis. 2021;8(9):ofab436.
- Hasbun R, Velez V. A Practical Guide to Antifungal Susceptibility Testing. J Fungi (Basel). 2021;7(11):917.
- Mosquera J, Denning DW. Azole Cross-Resistance in Aspergillus fumigatus. Antimicrob Agents Chemother. 2002;46(2):556-7.
- Al-Wathiqi F, Ahmad S, Khan Z. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, this compound, and Posaconazole. Antimicrob Agents Chemother. 2013;57(10):5084-6.
- Siopi M, Siafakas N, Zerva G, Meletiadis J. Toward Harmonization of this compound CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrob Agents Chemother. 2020;64(5):e00170-20.
- Gnat S, Łagowski D, Nowakiewicz A, Dyląg M. The Effect of Posaconazole, Itraconazole and this compound in the Culture Medium on Aspergillus fumigatus Triazole Resistance. J Fungi (Basel). 2020;6(1):28.
- Al-Abri S, Al-Maani A, Al-Mukhaini S, Al-Lamki Z, Al-Rawahi A, Al-Raisi A. Mechanisms of Azole Resistance in Candida: A Narrative Review. ResearchGate. 2023.
- Rudramurthy SM, Kumar A, Sharma M, Singh G, Kaur H, Chakrabarti A. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India. Antimicrob Agents Chemother. 2019;63(12):e01589-19.
- Miceli MH, Kauffman CA. Isavuconazole in the treatment of invasive aspergillosis and mucormycosis infections. Infect Drug Resist. 2016;9:79-86.
- Pfaller MA, Messer SA, Boyken L, Hollis RJ, Diekema DJ. Azole antifungal drug cross-resistance: Mechanisms, epidemiology, and clinical significance. ResearchGate. 2005.
- Denning DW. Does One this compound Breakpoint Suit All Candida Species? J Clin Microbiol. 2006;44(1):303-4.
- Espinel-Ingroff A, Turnidge J, Alastruey-Izquierdo A, Dannaoui E, Garcia-Effron G, Guinea J, et al. Susceptibility Testing of Common and Uncommon Aspergillus Species against Posaconazole and Other Mold-Active Antifungal Azoles Using the Sensititre Method. Antimicrob Agents Chemother. 2017;61(6):e00222-17.
- Rex JH, Pfaller MA, Galgiani JN, Bartlett MS, Espinel-Ingroff A, Ghannoum MA, et al. Development of Interpretive Breakpoints for Antifungal Susceptibility Testing: Conceptual Framework and Analysis of In Vitro-In Vivo Correlation Data for Fluconazole, Itraconazole, and Candida Infections. Clin Infect Dis. 1997;24(2):235-47.
- Morace G, Perdoni F, Borghi E. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. J Fungi (Basel). 2023;9(12):1195.
- Al-Wathiqi F, Ahmad S, Khan Z. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, this compound, and Posaconazole. Antimicrob Agents Chemother. 2013;57(10):5084-6.
- Raj S, Bromley M, Krystofova E, Owelle F, Baldry M, Cuthbertson L, et al. Antagonism of the Azoles to Olorofim and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus. mBio. 2022;13(5):e0186122.
Sources
- 1. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Increased mRNA levels of ERG16, CDR, and MDR1 correlate with increases in azole resistance in Candida albicans isolates from a patient infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 13. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, this compound, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Posaconazole, Itraconazole and this compound in the Culture Medium on Aspergillus fumigatus Triazole Resistance [mdpi.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Fluconazole and this compound Susceptibilities of Candida Bloodstream Isolates in Korea: Use of the CLSI and EUCAST Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. CLSI Break Points | Mycology | University of Adelaide [mycology.adelaide.edu.au]
Navigating the Labyrinth of Invasive Fungal Infections: A Comparative Guide to Voriconazole Monotherapy vs. Combination Therapy
For the dedicated researcher, clinician, and drug development professional, the treatment of invasive fungal infections (IFIs) represents a persistent and evolving challenge. These infections, often occurring in critically ill and immunocompromised patient populations, are associated with high morbidity and mortality. Voriconazole, a second-generation triazole, has long been a cornerstone of therapy, particularly for invasive aspergillosis. However, the emergence of resistance and the quest for improved clinical outcomes have ignited a vigorous debate: Is this compound monotherapy sufficient, or does a combination approach offer a superior strategic advantage?
This guide provides an in-depth, objective comparison of this compound monotherapy and combination therapy regimens. We will dissect the mechanistic rationale, scrutinize the supporting preclinical and clinical data, and offer practical insights into the application of these strategies against a spectrum of fungal pathogens.
The Mechanistic Rationale: Why Combine Antifungal Agents?
The primary driver for combination therapy is the potential for synergistic or additive activity, where the combined effect of two drugs is greater than the sum of their individual effects. This compound acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of membrane integrity is a powerful fungistatic or fungicidal mechanism.
When combined with an echinocandin, such as caspofungin or anidulafungin, a complementary mechanism of action is engaged. Echinocandins non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme complex essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[2][3] The resulting cell wall stress and damage are thought to enhance the penetration and efficacy of this compound at the cell membrane. This dual assault on both the cell wall and cell membrane forms the compelling biological basis for combining these two classes of antifungals.[3][4]
Caption: Dual targets of this compound and echinocandin combination therapy.
Preclinical Evidence: Quantifying Synergy in the Laboratory
Before clinical application, the potential benefit of a combination is assessed through in vitro synergy testing. The two most common methods are the checkerboard microdilution assay and time-kill curve analysis.
Experimental Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a static method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 0.5–2.5 x 10⁵ CFU/mL for yeasts) according to CLSI or EUCAST guidelines.[5]
-
Drug Dilution: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute Drug A (e.g., this compound) horizontally across the columns and Drug B (e.g., anidulafungin) vertically down the rows.[6][7]
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FIC Index Calculation: Calculate the FIC index (FICI) as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B[7]
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Schematic of a checkerboard assay setup in a 96-well plate.
Experimental Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information on the rate of fungal killing over time.
Methodology:
-
Inoculum and Drug Preparation: Prepare a standardized fungal inoculum and antifungal drug solutions (alone and in combination) at desired concentrations (typically multiples of the MIC) in a suitable broth medium (e.g., RPMI 1640).[8][9]
-
Incubation: Incubate the test tubes at 35°C, often with agitation.[9]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable colony-forming units (CFU/mL). It is crucial to validate sampling methods to avoid antifungal carryover, which can inhibit growth on the plate.[9][10]
-
Data Plotting: Plot the log₁₀ CFU/mL against time for each drug concentration and the combination.
-
Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 or 48 hours.[9]
-
Indifference: A <2 log₁₀ change (increase or decrease) in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Clinical Evidence: A Pathogen-Specific Comparison
The ultimate arbiter of efficacy is clinical trial data. The evidence for this compound monotherapy versus combination therapy varies significantly depending on the causative pathogen.
Invasive Aspergillosis (IA)
This is the most studied area for combination therapy. This compound monotherapy became the standard of care after demonstrating superior efficacy and survival compared to conventional amphotericin B.[11][12] However, mortality remains high, prompting investigation into combination strategies.
A pivotal randomized, double-blind trial compared this compound plus anidulafungin to this compound monotherapy in patients with hematologic malignancies or hematopoietic cell transplants.[13] The primary endpoint, 6-week mortality, showed a trend favoring the combination therapy (19.3%) over monotherapy (27.5%), but this difference did not reach statistical significance (p=0.087).[13][14] However, a post-hoc analysis of the dominant subgroup of patients diagnosed via galactomannan positivity revealed a statistically significant reduction in 6-week mortality with the combination (15.7% vs. 27.3%; p=0.037).[13]
Table 1: Key Efficacy Outcomes in Invasive Aspergillosis Trials
| Study / Analysis | Treatment Arms | Primary Outcome | Result | Citation(s) |
| Herbrecht et al. (2002) | This compound vs. Amphotericin B | 12-Week Success Rate | 52.8% vs. 31.6% (p < 0.001) | [11] |
| Marr et al. (2015) | This compound + Anidulafungin vs. This compound Monotherapy | 6-Week Mortality (mITT) | 19.3% vs. 27.5% (p = 0.087) | [13] |
| Marr et al. (2015) Post-Hoc | This compound + Anidulafungin vs. This compound Monotherapy | 6-Week Mortality (Galactomannan-positive) | 15.7% vs. 27.3% (p = 0.037) | [13] |
While Infectious Diseases Society of America (IDSA) guidelines still recommend this compound monotherapy as the primary treatment for invasive aspergillosis, combination therapy with an echinocandin is suggested as a salvage option.[11] The data suggests that for high-risk patients, particularly those with a strong positive galactomannan antigenemia, an initial combination approach may be beneficial.
Invasive Candidiasis
For most cases of candidemia, particularly those caused by Candida albicans, this compound is not the first-line agent; echinocandins and fluconazole are preferred.[15] The debate around combination therapy for Candida infections is less focused on this compound. However, for specific challenging species like Candida glabrata, which often exhibits reduced susceptibility to azoles, the question arises.
For C. glabrata, echinocandins are the preferred first-line therapy.[16] this compound's role is typically limited to step-down oral therapy for patients with documented this compound-susceptible isolates.[16][17] There is a lack of robust clinical trial data comparing this compound monotherapy to combination therapy for C. glabrata infections. In vitro studies have explored combinations, such as this compound with terbinafine, which showed synergistic effects against some azole-resistant isolates.[13][18] However, this has not translated into widespread clinical recommendations.
Rare Molds: Fusariosis and Scedosporiosis
Infections caused by rare molds like Fusarium and Scedosporium species are notoriously difficult to treat due to their intrinsic resistance to many antifungal agents.
-
Fusariosis: this compound is a recommended first-line agent for invasive fusariosis.[11][19] Given the high mortality rates and often elevated this compound MICs, combination therapy is frequently employed in clinical practice.[19] A review of CNS fusariosis cases found that while most patients historically received monotherapy, combination therapy with a polyene (amphotericin B) and this compound was also used.[20] Guidelines suggest that monotherapy with this compound or a lipid formulation of amphotericin B, or a combination of both, can be considered.[11][20]
-
Scedosporiosis: Scedosporium prolificans is particularly resistant, and infections carry a grave prognosis.[21] this compound monotherapy has variable success. Several case reports and small series suggest that combination therapy, particularly this compound plus terbinafine, may improve outcomes and survival compared to monotherapy.[21][22] For Scedosporium apiospermum, this compound is often effective alone but combination therapy is considered for severe or refractory cases.[23]
Practical Considerations: Navigating the Complexities of Therapy
Adverse Events and Drug Interactions
The decision to use combination therapy must weigh the potential for enhanced efficacy against the risk of increased toxicity and drug-drug interactions.
-
Adverse Events: this compound is associated with a distinct side-effect profile, including visual disturbances, neurotoxicity, and hepatotoxicity.[2][24] Echinocandins are generally well-tolerated. A meta-analysis found that this compound was associated with a higher probability of treatment discontinuation due to adverse events compared to other antifungals.[24] The large randomized trial of this compound with anidulafungin found that the safety and tolerability of the combination were similar to this compound monotherapy.[14]
-
Pharmacokinetic Interactions: this compound is a potent inhibitor and substrate of cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4).[25][26] This creates a high potential for drug interactions with a wide range of medications, including immunosuppressants like tacrolimus and cyclosporine. Caspofungin has fewer clinically significant CYP450-mediated interactions, making it a generally compatible partner.[25][26] However, careful review of all concomitant medications is essential when initiating this compound-based therapy.
Table 2: Comparative Safety Profile Overview
| Parameter | This compound Monotherapy | This compound + Echinocandin | Citation(s) |
| Common Adverse Events | Visual disturbances, hepatotoxicity, neurotoxicity, skin reactions | Similar profile to this compound monotherapy; generally well-tolerated | [2][14][24] |
| Nephrotoxicity | Lower risk compared to amphotericin B | Not significantly increased compared to monotherapy | [24] |
| Drug Interactions | High potential (CYP450 inhibitor/substrate) | Primarily driven by this compound; echinocandins have low interaction potential | [2][25][26] |
The Role of Therapeutic Drug Monitoring (TDM)
This compound exhibits significant inter-patient pharmacokinetic variability due to factors like genetic polymorphisms in the CYP2C19 enzyme.[19] This can lead to sub-therapeutic or toxic drug levels. TDM to maintain trough serum concentrations within a target range (e.g., 1-5.5 mg/L) is therefore recommended to optimize efficacy and minimize toxicity, regardless of whether it is used as monotherapy or in a combination regimen.[19]
Conclusion and Future Directions
The choice between this compound monotherapy and combination therapy is not a one-size-fits-all decision. It requires a nuanced, evidence-based approach tailored to the specific pathogen, host factors, and institutional expertise.
-
For invasive aspergillosis , this compound monotherapy remains the established primary treatment. However, for high-risk patients, particularly those with hematologic malignancies and high galactomannan levels, initial combination therapy with an echinocandin shows promise and warrants strong consideration.
-
For invasive candidiasis , the role of this compound is limited, and combination strategies typically do not involve this agent as a primary component.
-
For difficult-to-treat rare molds like Fusarium and Scedosporium, where monotherapy outcomes are often poor, combination therapy (e.g., with amphotericin B or terbinafine) is frequently a necessary and recommended strategy despite the lack of large-scale randomized trial data.
The future of antifungal therapy will likely involve the continued exploration of novel combinations, the development of rapid diagnostics to guide therapy, and a deeper understanding of the host-pathogen-drug interface. For the professionals dedicated to combating these devastating infections, a thorough understanding of the principles and evidence outlined in this guide is paramount to optimizing patient outcomes.
References
- Marr, K. A., Schlamm, H. T., Herbrecht, R., et al. (2015). Combination antifungal therapy for invasive aspergillosis: a randomized trial. Annals of Internal Medicine, 162(2), 81–89. [Link]
- bioRxiv. (2024).
- Al-Sadeq, D. W., et al. (2016). Invasive Fusariosis in the this compound Era: Single-Center 13-Year Experience. Open Forum Infectious Diseases, 3(4), ofw211. [Link]
- Kulemann, V., Bauer, M., Graninger, W., & Joukhadar, C. (2005). Safety and potential of drug interactions of caspofungin and this compound in multimorbid patients. Pharmacology, 76(1), 1-12. [Link]
- Cha, R., & Sobel, J. D. (2011). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Current Fungal Infection Reports, 5(4), 249–257. [Link]
- Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1998). Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods. Antimicrobial agents and chemotherapy, 42(5), 1207–1212. [Link]
- Dr. Oracle. (2025). What is the treatment approach for Candida glabrata infections using this compound? Dr. Oracle. [Link]
- Dannaoui, E., et al. (2020). This compound efficacy against Candida glabrata and Candida krusei: preclinical data using a validated in vitro pharmacokinetic/pharmacodynamic model. The Journal of antimicrobial chemotherapy, 75(1), 127–133. [Link]
- Gosbell, I. B., et al. (2003). Cure of orthopaedic infection with Scedosporium prolificans, using this compound plus terbinafine, without the need for radical surgery. Mycoses, 46(5-6), 233–236. [Link]
- Delarze, E., & Sanglard, D. (2015). Fungal Cell Wall: Emerging Antifungals and Drug Resistance. Frontiers in microbiology, 6, 1289. [Link]
- EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST. [Link]
- Kulemann, V., Bauer, M., Graninger, W., & Joukhadar, C. (2005). Safety and Potential of Drug Interactions of Caspofungin and this compound in Multimorbid Patients. Pharmacology, 76(1), 1-12. [Link]
- ResearchGate. (n.d.). Time-kill curve assessment method.
- Campitelli, M. (2017). Combination Antifungal Therapy: A Review of Current Data. Journal of Clinical Pharmacy and Therapeutics, 42(4), 375-384. [Link]
- Gago, S., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Expert Review of Anti-infective Therapy, 20(3), 325-339. [Link]
- Pfaller, M. A., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(9), 5127–5133. [Link]
- Dr. Oracle. (2025). Is this compound (this compound)
- Kirkpatrick, W. R., et al. (2002). Sequential or Combination Antifungal Therapy with this compound and Liposomal Amphotericin B in a Guinea Pig Model of Invasive Aspergillosis. Antimicrobial Agents and Chemotherapy, 46(8), 2564–2568. [Link]
- Sharma, P., et al. (2021). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Family Medicine and Primary Care, 10(7), 2595–2600. [Link]
- Kanamori, H., et al. (2023). Treatment of Fusarium Infection of the Central Nervous System: A Review of Past Cases to Guide Therapy for the Ongoing 2023 Outbreak in the United States and Mexico. Journal of Fungi, 9(9), 896. [Link]
- Kymionis, G. D., et al. (2014). Effect of this compound and ultraviolet-A combination therapy compared to this compound single treatment on Fusarium solani fungal keratitis. Molecular vision, 20, 483–490. [Link]
- Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [Link]
- Troke, P., et al. (2005). Treatment of Scedosporiosis with this compound: Clinical Experience with 107 Patients. Antimicrobial Agents and Chemotherapy, 49(7), 2887–2894. [Link]
- Howden, B. P., et al. (2003). Successful Control of Disseminated Scedosporium prolificans Infection with a Combination of this compound and Terbinafine. European Journal of Clinical Microbiology & Infectious Diseases, 22(7), 441-443. [Link]
- Campitelli, M. (2017). Combination Antifungal Therapy: A Review of Current Data. Journal of Pharmacy Practice, 30(4), 438-446. [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2009). Amphotericin B- and this compound-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. Antimicrobial Agents and Chemotherapy, 53(12), 5092–5099. [Link]
- Jenks, J. D., et al. (2020). This compound plus terbinafine combination antifungal therapy for invasive Lomentospora prolificans infections: analysis of 41 patients from the FungiScope® registry 2008-2019. Clinical Microbiology and Infection, 26(11), 1547-1553. [Link]
- Wang, J. L., et al. (2017). Meta-analysis of the safety of this compound in definitive, empirical, and prophylactic therapies for invasive fungal infections. BMC infectious diseases, 17(1), 787. [Link]
- The Assay Depot. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. The Assay Depot. [Link]
- Calabuig, E., et al. (2014). Efficacy of Amphotericin B at Suboptimal Dose Combined with this compound in a Murine Model of Aspergillus fumigatus Infection with Poor In Vivo Response to the Azole. Antimicrobial Agents and Chemotherapy, 58(8), 4960–4962. [Link]
- ResearchGate. (n.d.). Scedosporium apiospermum fungemia successfully treated with this compound and terbinafine.
- ResearchGate. (n.d.). Outcome and survival of fusariosis patients treated with this compound,...
- Meletiadis, J., et al. (2012). Antifungal interactions within the triple combination of amphotericin B, caspofungin and this compound against Aspergillus species. Journal of Antimicrobial Chemotherapy, 67(8), 1957–1966. [Link]
- Anonymous. (2003). Caspofungin and this compound for fungal infections. Drug and therapeutics bulletin, 41(1), 1–4. [Link]
- Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21. [Link]
- Arendrup, M. C., et al. (2022). Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata. Antimicrobial Agents and Chemotherapy, 66(7), e02422-21. [Link]
- Te Dorsthorst, D. T., et al. (2004). Concentration-Dependent Synergy and Antagonism within a Triple Antifungal Drug Combination against Aspergillus Species: Analysis by a New Response Surface Model. Antimicrobial Agents and Chemotherapy, 48(6), 2024–2030. [Link]
- Groll, A. H., & Walsh, T. J. (2003). Review of the safety, tolerability, and drug interactions of the new antifungal agents caspofungin and this compound. Infectious diseases in clinical practice, 12(1), 36-47. [Link]
- bioRxiv. (2025).
- Singh, S. D., et al. (2015). Mechanisms of echinocandin antifungal drug resistance. Future microbiology, 10(8), 1295–1311. [Link]
- Chen, K., et al. (2016). Efficacy and safety comparison between intravenous and oral this compound: a systematic review and meta-analysis. International journal of clinical and experimental medicine, 9(8), 16006-16015. [Link]
- Wang, J. L., et al. (2017). Meta-analysis of the safety of this compound in definitive, empirical, and prophylactic therapies for invasive fungal infections. BMC Infectious Diseases, 17(1), 1-11. [Link]
- Al-Hatmi, A. M. S., et al. (2024). Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis. Frontiers in Pharmacology, 15, 1357673. [Link]
- Al-Hatmi, A. M. S., et al. (2024). Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis. Frontiers in pharmacology, 15, 1357673. [Link]
- Xagena. (n.d.). This compound and Anidulafungin combination therapy versus this compound alone in invasive aspergillosis. Xagena. [Link]
- Arendrup, M. C., et al. (2022). Spectrophotometric detection of azole-resistant Aspergillus fumigatus with the EUCAST broth microdilution method. Journal of Antimicrobial Chemotherapy, 77(2), 398–405. [Link]
- EUCAST. (2019). EUCAST Disk Diffusion Guide v6.0. Scribd. [Link]
- ResearchGate. (n.d.). Mechanism of action of echinocandins.
Sources
- 1. Amphotericin B- and this compound-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the safety, tolerability, and drug interactions of the new antifungal agents caspofungin and this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dtb.bmj.com [dtb.bmj.com]
- 13. In Vitro Activities of this compound in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Anidulafungin combination therapy versus this compound alone in invasive aspergillosis - Xagena [xagena.it]
- 15. jmilabs.com [jmilabs.com]
- 16. droracle.ai [droracle.ai]
- 17. droracle.ai [droracle.ai]
- 18. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 19. Invasive Fusariosis in the this compound Era: Single-Center 13-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of Fusarium Infection of the Central Nervous System: A Review of Past Cases to Guide Therapy for the Ongoing 2023 Outbreak in the United States and Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cure of orthopaedic infection with Scedosporium prolificans, using this compound plus terbinafine, without the need for radical surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Successful Control of Disseminated Scedosporium prolificans Infection with a Combination of this compound and Terbinafine | Semantic Scholar [semanticscholar.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Meta-analysis of the safety of this compound in definitive, empirical, and prophylactic therapies for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety and potential of drug interactions of caspofungin and this compound in multimorbid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
A Researcher's Guide to Assessing Voriconazole Efficacy in Neutropenic Animal Models of Invasive Aspergillosis
This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret preclinical studies evaluating the efficacy of voriconazole for invasive aspergillosis (IA) in the context of neutropenia. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Clinical Challenge and the Preclinical Imperative
Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection with high mortality rates, particularly in immunocompromised individuals.[1][2][3] Neutropenia, a severe reduction in neutrophils, is a major risk factor, often resulting from chemotherapy for hematological malignancies or stem cell transplantation.[2][4] this compound, a broad-spectrum triazole antifungal, is the recommended first-line therapy for IA.[5][6][7] It functions by inhibiting the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which disrupts the integrity of the fungal cell membrane.[8]
To rigorously evaluate this compound's efficacy and compare it to other antifungal agents, well-characterized neutropenic animal models are indispensable.[2] These models allow for controlled investigation of drug efficacy, dose-response relationships, and pharmacokinetic/pharmacodynamic (PK/PD) parameters in a setting that mimics the profound immunosuppression seen in high-risk patients.[2][9]
Establishing the Foundation: The Neutropenic Murine Model
The choice and execution of the neutropenia induction protocol are critical for the validity of the study. The goal is to achieve profound and sustained neutropenia that renders the animals susceptible to Aspergillus infection.
Causality Behind Induction Methods
The most common and well-validated method involves the administration of cytotoxic agents.
-
Cyclophosphamide (CPM): This alkylating agent is widely used to induce neutropenia.[9][10][11] A typical regimen involves two intraperitoneal (IP) injections: a higher dose (e.g., 150 mg/kg) four days before infection, followed by a lower dose (e.g., 100 mg/kg) one day before infection.[10][12] This split-dosing strategy is designed to deplete mature neutrophils and suppress hematopoietic precursors, ensuring sustained neutropenia during the critical early phase of infection.[12] While effective and inexpensive, CPM is not entirely specific to neutrophils and can also deplete lymphocytes and monocytes, a factor to consider when interpreting immunological aspects of the study.[11][12]
-
Corticosteroids (e.g., Cortisone Acetate): Often used in conjunction with cyclophosphamide, corticosteroids like cortisone acetate further suppress the host's immune response, affecting macrophage and lymphocyte function.[2][13][14] This combination creates a state of profound immunosuppression that closely mirrors the clinical scenario in patients with graft-versus-host disease or those on high-dose steroid therapy.[2][4]
Table 1: Comparison of Neutropenia Induction Agents
| Agent | Mechanism of Action | Typical Dosing Regimen (Mice) | Advantages | Disadvantages |
| Cyclophosphamide | Alkylating agent, destroys proliferating hematopoietic cells. | 150 mg/kg IP (Day -4), 100 mg/kg IP (Day -1)[10][12] | Well-established, cost-effective, induces profound neutropenia.[11][12] | Not specific to neutrophils; also affects other immune cells.[11] |
| Corticosteroids | Broad anti-inflammatory and immunosuppressive effects. | Used in combination with cyclophosphamide.[13][14] | Mimics clinical scenarios of steroid-based immunosuppression.[2] | Broad effects can complicate interpretation of specific neutrophil roles. |
| Anti-Ly6G (1A8) mAb | Specific antibody-mediated depletion of Ly6G+ cells (neutrophils). | Intraperitoneal injection. | Highly specific to neutrophils.[11] | Less efficient depletion than CPM, higher cost.[11] |
Experimental Design: A Self-Validating Workflow
A robust study design incorporates multiple control groups and clear, quantifiable endpoints. The following workflow provides a logical structure for assessing this compound's efficacy.
Caption: Workflow for a preclinical this compound efficacy study.
Infection Protocol
-
Organism: Aspergillus fumigatus is the most clinically relevant species.[3]
-
Inoculum Preparation: Conidia are harvested from mature cultures. It is crucial to quantify the conidia concentration accurately using a hemocytometer to ensure a consistent infectious dose.[15]
-
Route of Infection: Intranasal or intratracheal inoculation is preferred for establishing a primary pulmonary infection, which is the most common manifestation of IA.[16] This involves anesthetizing the mice and carefully pipetting a defined volume of the conidial suspension into the nares.[15]
Treatment Regimens
-
This compound Administration: this compound can be administered orally (by gavage) or intravenously.[1][16] Oral administration is common in murine models due to its excellent bioavailability.[17] Dosing typically begins 24 hours post-infection to allow the infection to establish.[18]
-
Comparator Agents: To provide a meaningful comparison, this compound should be tested against a placebo (vehicle control) and a relevant clinical alternative, such as a polyene (e.g., Liposomal Amphotericin B) or another azole.[16][19]
-
Dose Selection: The selected dose should be guided by pharmacokinetic studies aiming to achieve exposures (Area Under the Curve, AUC) in mice that are equivalent to those observed in humans at therapeutic doses.[16][20][21]
Key Endpoints for Assessing Treatment Success
A multi-pronged approach to endpoint assessment provides the most comprehensive picture of drug efficacy.
Survival Analysis
The most definitive measure of efficacy is the prolongation of survival. Mice are monitored daily for a predetermined period (e.g., 14-21 days), and survival data are typically analyzed using Kaplan-Meier curves and log-rank tests.
Fungal Burden Quantification
Reducing the amount of fungus in target organs is a primary goal of antifungal therapy. This is a critical endpoint, typically measured 3 to 5 days post-infection when the fungal load in control animals is high.
-
Colony-Forming Unit (CFU) Assay: This traditional method involves homogenizing tissues (lungs, kidneys, brain), performing serial dilutions, and plating on a suitable agar medium. While widely used, it may underestimate the burden of filamentous fungi.[22]
-
Quantitative PCR (qPCR): This molecular method quantifies fungal DNA in tissue homogenates and has emerged as a more sensitive and accurate technique than culture-based methods for assessing fungal burden.[15][22][23][24]
Detailed Protocol: Quantification of Pulmonary Fungal Burden via qPCR
-
Tissue Harvest: At a predetermined time point (e.g., 72 hours post-infection), euthanize mice via an approved method. Aseptically remove the lungs.
-
Homogenization: Place the entire lung tissue in a sterile tube containing lysis buffer and beads (e.g., zirconium oxide). Homogenize using a bead beater until the tissue is fully disrupted.
-
DNA Extraction: Extract total genomic DNA from a portion of the homogenate using a commercial kit optimized for fungal DNA extraction from tissue. This step is critical for removing host DNA and PCR inhibitors.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer.[15]
-
qPCR Reaction: Set up the qPCR reaction using a master mix, primers, and a probe specific for a conserved fungal gene (e.g., the 18S rRNA gene of A. fumigatus).
-
Standard Curve: Include a standard curve in every run, consisting of serial dilutions of known quantities of A. fumigatus genomic DNA. This allows for absolute quantification of the fungal DNA in the samples.
-
Analysis: Calculate the amount of fungal DNA per microgram of total extracted DNA. Results are often expressed as fungal conidial equivalents per organ.[22]
-
Controls: Include DNA from uninfected control mice to ensure no background amplification and a no-template control to check for contamination.
Histopathology
Histological analysis provides visual confirmation of the infection and the drug's effect on tissue. Lungs are fixed, sectioned, and stained.
-
Grocott's Methenamine Silver (GMS): Stains fungal elements black, providing excellent contrast to visualize hyphal invasion.[15][23][25]
-
Hematoxylin and Eosin (H&E): Stains cell nuclei and cytoplasm, allowing for assessment of the inflammatory infiltrate and tissue damage, such as necrosis and angioinvasion.[4][26]
In neutropenic models, histopathology typically reveals extensive hyphal growth with minimal inflammation and significant tissue necrosis.[4][25] Successful treatment should correlate with a visible reduction in fungal elements and less tissue destruction.
Comparative Efficacy Data: this compound vs. Alternatives
Numerous studies have demonstrated the efficacy of this compound in neutropenic animal models. It has consistently shown superiority or equivalence to older agents like amphotericin B deoxycholate and itraconazole in reducing mortality and fungal burden.[7][8][17][27]
Table 2: Representative Comparative Efficacy Data in Murine IA Models
| Study Comparison | Animal Model | Key Endpoints | Outcome Summary | Reference |
| This compound vs. Amphotericin B | Neutropenic Guinea Pig | Survival, Tissue Fungal Burden | This compound (5 or 10 mg/kg/day) was as effective as amphotericin B in prolonging survival and was more effective in reducing tissue fungal burden. | [17] |
| This compound vs. Liposomal Amphotericin B (L-AMB) | Leucopenic Mouse (Pulmonary IA) | Survival, Pulmonary Fungal Burden | At doses achieving human-equivalent exposures, 5 mg/kg of L-AMB showed greater efficacy than 10 mg/kg of this compound in increasing survival and reducing fungal burden. | [16] |
| This compound vs. Itraconazole | Neutropenic Guinea Pig | Survival, Tissue Fungal Burden | This compound at 5 mg/kg/day was more effective than a similar dose of itraconazole in improving survival and clearing the organism from tissues. | [17] |
Note: Direct comparison between studies can be challenging due to variations in animal strains, fungal isolates, and experimental protocols. This table is for illustrative purposes.
The Importance of Pharmacokinetics/Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is crucial for translating animal data to the clinic. For triazoles like this compound, the ratio of the free-drug 24-hour Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (fAUC/MIC) is the PK/PD parameter most strongly associated with efficacy.[20][21] Studies in neutropenic murine models have shown that achieving an fAUC/MIC ratio of 20 to 25 is predictive of treatment success.[20] Therefore, incorporating PK sampling into efficacy studies is highly recommended to correlate drug exposure with treatment outcomes.
Caption: Relationship between dosing, PK/PD, and efficacy.
Conclusion
Assessing the efficacy of this compound in neutropenic animal models requires a meticulously planned and executed study. By focusing on clinically relevant models, employing a multi-faceted endpoint analysis, and understanding the underlying PK/PD drivers of efficacy, researchers can generate robust, reproducible, and translatable data. This guide provides the scientific framework to not only compare this compound against other antifungals but also to contribute meaningful insights into the preclinical development of novel anti-aspergillosis therapies.
References
- Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis. (2018). Journal of Visualized Experiments. [Link]
- Andes, D., Marchillo, K., Conklin, R., et al. (2003). In vivo pharmacokinetics and pharmacodynamics of a new triazole, this compound, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy. [Link]
- Wirk, B., & Wingard, J. R. (2018). Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis. Journal of Visualized Experiments. [Link]
- Andes, D., Marchillo, K., Conklin, R., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, this compound, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy. [Link]
- Takemoto, K., Yamamoto, S., Ohnishi, A., et al. (2009). Comparative study on the efficacy of liposomal amphotericin B and this compound in a murine pulmonary aspergillosis model. Chemotherapy. [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2018). Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis. Journal of Visualized Experiments. [Link]
- Lewis, R. E., Prince, R. A., Chi, J., et al. (2005). Histopathology of the lungs of neutropenic mice with invasive aspergillosis.
- Sáez-López, E., Guarro, J., & Capilla, J. (2005). This compound in the management of nosocomial invasive fungal infections. Therapeutics and Clinical Risk Management. [Link]
- de Hoogh, A., van der Lee, H. A., Verweij, P. E., et al. (2023). Microcomputed Tomography to Visualize and Quantify Fungal Infection Burden and Inflammation in the Mouse Lung Over Time. Methods in Molecular Biology. [Link]
- Chen, K. H., Chen, Y. T., Hsiao, C. H., et al. (2015). A Comparative Treatment Study of Intravitreal this compound and Liposomal Amphotericin B in an Aspergillus fumigatus Endophthalmitis Model. Investigative Ophthalmology & Visual Science. [Link]
- Bowman, J. C., Hicks, P. S., Kurtz, M. B., et al. (2001). Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate. Antimicrobial Agents and Chemotherapy. [Link]
- Kirkpatrick, W. R., Perea, S., Coco, B. J., et al. (2000). Efficacy of this compound in a Guinea Pig Model of Disseminated Invasive Aspergillosis. Antimicrobial Agents and Chemotherapy. [Link]
- D'Enfert, C., Kaune, A. K., & Al-Gabdul, L. (2012). Animal Models of Aspergillosis. Cold Spring Harbor Perspectives in Medicine. [Link]
- Knox, B. P., & Keller, N. P. (2016). Efficacy of this compound against Aspergillus fumigatus Infection Depends on Host Immune Function. mSphere. [Link]
- Noble, S. M., & Johnson, A. D. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. [Link]
- Ghannoum, M. A., Hossain, M. A., & Long, L. (2007). In Vivo Efficacy and Pharmacokinetics of this compound in an Animal Model of Dermatophytosis.
- Al-Abdely, H. M., Revankar, S. G., & Graybill, J. R. (2012). Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy. [Link]
- Lepak, A. J., & Andes, D. R. (2006). Anidulafungin Pharmacokinetics and Microbial Response in Neutropenic Mice with Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy. [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2013). Histopathology of invasive pulmonary aspergillosis in neutropenic versus allogeneic HSCT patients treated with high-dose glucocorticoids.
- Tolman, J. A., Wiederhold, N. P., McConville, J. T., et al. (2009). Inhaled this compound for prevention of invasive pulmonary aspergillosis. Antimicrobial Agents and Chemotherapy. [Link]
- Kirkpatrick, W. R., Perea, S., Coco, B. J., et al. (2000). Efficacy of this compound in a Guinea Pig Model of Disseminated Invasive Aspergillosis.
- Dodds Ashley, E. S., Lewis, R., & Alexander, B. D. (2011). Update on the optimal use of this compound for invasive fungal infections. Dovepress. [Link]
- Ben-Ami, R., Kwon, H., Lewis, R. E., et al. (2010). Histopathology of invasive aspergillosis in CGD mice.
- Walsh, T. J., Anaissie, E. J., Denning, D. W., et al. (2008). Treatment of Aspergillosis: Clinical Practice Guidelines of the Infectious Diseases Society of America. Clinical Infectious Diseases. [Link]
- Dr. Oracle. (2025). What is the comparison between this compound (antifungal medication) and Amphotericin B (antifungal medication) in the treatment of invasive fungal pneumonia (IFP)?. Dr. Oracle. [Link]
- CenterWatch. (2008). This compound vs. Amphotericin B in the Treatment of Invasive Aspergillosis.
- Berghaus, L. J., Giguère, S., St-Jean, G., et al. (2006). Pharmacokinetics of this compound after oral and intravenous administration to horses. American Journal of Veterinary Research. [Link]
- Le Su, H., F-Jones, B., Johnson, E., et al. (2023). Detailed characterisation of invasive aspergillosis in a murine model of X-linked chronic granulomatous disease shows new insights in infections caused by Aspergillus fumigatus versus Aspergillus nidulans.
- Lakschevitz, F. S., & Glogauer, M. (2016). Mouse Models and Tools for the in vivo Study of Neutrophils. Frontiers in Immunology. [Link]
- D'Ovidio, D., Di Stadio, A., & De la Gándara, B. (2024). Updates on antifungal pharmacotherapy in elasmobranchs: pharmacokinetics of 4 mg/kg this compound after IM and IV administration in undulate skates (Raja undulata) maintained under human care. Frontiers in Veterinary Science. [Link]
- Rodríguez-Carlos, A., & Le-Bert, C. (2013). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases. BMC Infectious Diseases. [Link]
- Van der Meer, J. W., & Kullberg, B. J. (2000). Modulation of neutrophil function in host defense against disseminated Candida albicans infection in mice. FEMS Immunology & Medical Microbiology. [Link]
- Scott, L. J., & Simpson, D. (2004). This compound: in the treatment of invasive aspergillosis. Drugs. [Link]
- Tsuchida, T., Yoshioka, T., & Hata, E. (2014). Cyclophosphamide+cortisone acetate treatment (neutropenic) or diabetes renders BALB/c mice susceptible to A. baumannii HUMC1 bacteraemia.
- Tsuchida, T., Yoshioka, T., & Hata, E. (2014). Cyclophosphamide+cortisone acetate treatment (neutropenic) or diabetes...
- Medscape. (n.d.). Cytoxan, Frindovxy (cyclophosphamide) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
- American Society of Health-System Pharmacists. (2023). Prevention and Treatment of Chemotherapy-Induced Febrile Neutropenia in Adults. American Journal of Health-System Pharmacy. [Link]
- Klastersky, J., de Naurois, J., Rolston, K., et al. (2016). Current management of chemotherapy-induced neutropenia in adults: key points and new challenges. Annals of Oncology. [Link]
Sources
- 1. This compound in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Update on the optimal use of this compound for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study on the efficacy of liposomal amphotericin B and this compound in a murine pulmonary aspergillosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of this compound in a Guinea Pig Model of Disseminated Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comparative Treatment Study of Intravitreal this compound and Liposomal Amphotericin B in an Aspergillus fumigatus Endophthalmitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo pharmacokinetics and pharmacodynamics of a new triazole, this compound, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, this compound, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. This compound vs. Amphotericin B in the Treatment of Invasive Aspergillosis | Clinical Research Trial Listing [centerwatch.com]
A Researcher's Guide to Galactomannan as a Surrogate Marker for Voriconazole Efficacy in Invasive Aspergillosis
This guide provides an in-depth technical analysis of serum galactomannan (GM) as a dynamic biomarker for assessing the therapeutic efficacy of voriconazole in patients with invasive aspergillosis (IA). Designed for researchers, clinicians, and drug development professionals, this document synthesizes mechanistic principles with clinical data to offer a comprehensive perspective on the utility and interpretation of GM kinetics during antifungal therapy.
Introduction: The Challenge of Monitoring Invasive Aspergillosis Treatment
Invasive aspergillosis, primarily caused by Aspergillus fumigatus, represents a life-threatening opportunistic infection in immunocompromised individuals. This compound, a broad-spectrum triazole antifungal, is established as the first-line therapy for IA, demonstrating superior outcomes compared to previous standards of care.[1][2] However, monitoring the response to treatment is notoriously challenging. Clinical symptoms are often nonspecific, and radiological changes can lag behind the actual therapeutic effect. This creates a critical need for reliable, objective surrogate markers that can provide early insights into treatment efficacy, allowing for timely adjustments to therapeutic strategies.
Galactomannan, a polysaccharide released by Aspergillus during its invasive growth, has emerged as a key biomarker for this purpose.[3][4] This guide critically examines the scientific basis for using GM kinetics as a surrogate for this compound efficacy, compares it with alternative markers, and provides a framework for its practical application in a research or clinical setting.
Part 1: The Mechanistic Link Between this compound Action and Galactomannan Release
Understanding why galactomannan levels should reflect this compound's effectiveness requires an appreciation of the drug's mechanism of action and its ultimate impact on the fungal cell.
This compound's Mechanism of Action: Disrupting Fungal Cell Integrity
This compound exerts its antifungal effect by targeting a crucial step in the biosynthesis of the fungal cell membrane.[5][6] Its primary target is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[5]
-
Inhibition of Ergosterol Synthesis: This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5][7]
-
Membrane Destabilization: By inhibiting this enzyme, this compound depletes ergosterol and causes the accumulation of toxic 14α-methylated sterol precursors.[5][8]
-
Growth Inhibition and Cell Death: This disruption leads to significant alterations in the fungal cell membrane's structure, compromising its fluidity, permeability, and the function of membrane-bound enzymes.[5] The ultimate result is the inhibition of fungal growth and eventual cell death.[5]
The direct impact of this compound on the viability and growth of the fungus is the fundamental reason why a reduction in fungal biomass, and consequently the release of its cellular components, is expected with successful therapy.
Caption: this compound's mechanism of action targeting ergosterol synthesis.
Aspergillus Cell Wall Structure and Galactomannan
The Aspergillus cell wall is a dynamic and essential organelle that provides structural rigidity and mediates interactions with the host environment.[9][10] It is a complex matrix primarily composed of polysaccharides.[11][12]
-
Inner Layer: A core of β-1,3-glucan cross-linked to chitin provides the main structural support.[13]
-
Outer Layer: This layer is composed of a variety of other polysaccharides and glycoproteins, including α-1,3-glucan and galactomannan.[11][13]
Galactomannan is a major polysaccharide component of the Aspergillus cell wall and is actively secreted by the fungus during the invasive hyphal growth phase.[3][14] This release into the surrounding host tissues and circulation is the basis for its use as a diagnostic and prognostic biomarker.[4]
Caption: Location of Galactomannan within the Aspergillus cell wall.
Part 2: Evaluating Galactomannan Kinetics as a Proxy for this compound Efficacy
The central hypothesis is that effective this compound therapy reduces the overall fungal burden, leading to a corresponding decrease in the circulating levels of galactomannan. A significant body of clinical evidence supports this correlation.
Clinical and Experimental Evidence
Post-hoc analyses of major clinical trials and observational studies have consistently demonstrated a link between GM trends and patient outcomes. A landmark study comparing this compound and conventional amphotericin B found that patients treated with this compound who had a good clinical response showed an earlier and more significant decrease in their GM index (GMI) values within the first two weeks of therapy compared to those who failed treatment.[15][16][17]
Conversely, persistently elevated or increasing GMI values during the initial weeks of therapy are strongly associated with treatment failure and poor prognosis.[1][18] This dynamic relationship makes serial GM testing a powerful tool for early treatment assessment.
Data Summary: Galactomannan Index (GMI) Trends and Clinical Outcomes with this compound
| GMI Trend During Initial Therapy (Weeks 1-2) | Associated Clinical Outcome | Supporting Evidence |
| Significant Decrease (e.g., >35% from baseline) | High probability of successful treatment response at 12 weeks. | Patients receiving this compound with a good outcome showed a significant GMI drop at Week 1.[15][17] A GMI reduction of >35% by week one predicted a satisfactory response.[19] |
| Stable or Slightly Decreasing | Indeterminate response; continued monitoring is crucial. | Requires correlation with clinical and radiological findings. |
| Increasing or Persistently High | High probability of treatment failure and increased mortality. | Treatment failure was associated with non-decreasing GMI levels.[15] A rising GMI despite therapy heralded a poor outcome.[19] |
Experimental Protocol: A Self-Validating System for Monitoring
To reliably use GM as a surrogate marker, a standardized monitoring protocol is essential. This protocol acts as a self-validating system, where the trend over time provides more information than any single measurement.
Objective: To monitor the kinetics of serum galactomannan to assess the early therapeutic response to this compound in patients with probable or proven invasive aspergillosis.
Methodology:
-
Baseline Sampling: Collect a serum sample to determine the baseline GM index (GMI) at the time of IA diagnosis, ideally before or within 24 hours of initiating this compound therapy.
-
Serial Monitoring:
-
Initial Phase (Weeks 1-2): Collect serum samples twice weekly. This period is critical for observing the early impact of this compound.[1]
-
Continuation Phase (Weeks 3+): The frequency can be reduced to once weekly if the patient is clinically stable and the GMI is declining.
-
-
Assay Performance:
-
Data Interpretation and Validation:
-
Trend Analysis: The primary analysis is the change in GMI over time relative to the baseline. A consistent downward trend is indicative of a positive response.
-
Thresholds for Response: A progressive decrease in the GMI during the first two weeks is predictive of a satisfactory outcome.[1]
-
Clinical Correlation (Self-Validation): Critically, GMI trends must not be interpreted in isolation. They must be correlated with the patient's clinical status (e.g., fever, respiratory function) and radiological findings (e.g., changes on high-resolution CT scans).[2] A declining GMI in a clinically deteriorating patient should prompt investigation into other causes or comorbidities.
-
Caption: Workflow for serial galactomannan monitoring.
Part 3: Comparative Analysis with Alternative Markers
While GM is a valuable tool, it is important to understand its performance relative to other available biomarkers for monitoring IA.
| Biomarker | Principle | Advantages for Monitoring this compound Efficacy | Disadvantages & Limitations |
| Galactomannan (GM) | Detects a polysaccharide actively secreted by growing Aspergillus hyphae.[3] | Established Kinetics: Clear association between declining levels and good outcomes with this compound.[15][17] Standardized Assay: Widely available and validated (Platelia™ EIA).[20] | False Positives/Negatives: Can be influenced by other fungi, certain foods, or beta-lactam antibiotics. Not a perfect surrogate: Discordance with clinical status can occur. |
| (1→3)-β-D-Glucan (BDG) | Detects a pan-fungal cell wall component.[21] | Broadly Reactive: Can indicate the presence of a fungal infection. | Not Aspergillus-specific: Positive in candidiasis and other mycoses.[2] Unclear Monitoring Kinetics: Less data supporting its use for monitoring treatment response compared to GM.[21] |
| Aspergillus PCR | Detects Aspergillus-specific DNA in blood or BAL fluid.[21] | High Sensitivity & Specificity: Can detect very low levels of the pathogen. | Lack of Standardization: Significant variability between assays.[22] Quantification Issues: Difficult to correlate DNA quantity in blood with overall fungal burden. |
| Host Markers (e.g., CRP) | Measures host inflammatory response (e.g., C-reactive protein).[23] | Widely Available: Routine clinical chemistry test. | Non-specific: Elevated in many inflammatory and infectious conditions, not just IA.[24] Reflects host response, not direct fungal activity. |
Conclusion and Future Perspectives
Serum galactomannan serves as a valuable, non-invasive surrogate marker for monitoring the efficacy of this compound in treating invasive aspergillosis. Its strength lies not in a single measurement but in the dynamic trend revealed through serial testing, particularly during the first two weeks of therapy. A declining GMI is a strong early indicator of a favorable response, while persistently high or rising levels signal a poor prognosis and may warrant a re-evaluation of the treatment strategy.[1][15]
However, it is crucial to recognize that GM is not an infallible marker. It must always be interpreted within the complete clinical context, alongside radiological evidence and the patient's overall condition. The future of IA monitoring likely lies in a multi-faceted approach, potentially combining the direct measurement of fungal components like GM with host response markers to create a more comprehensive and robust picture of treatment efficacy. Further research is needed to standardize GM kinetic endpoints for use in clinical trials and to validate the utility of combining different biomarkers for improved predictive power.
References
- NINGBO INNO PHARMCHEM CO., LTD. The Mechanism of Action of this compound: A Deep Dive into Antifungal Efficacy.
- Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
- Amber Lifesciences. (2024). This compound Uses, Mechanism, Dosage, Side Effects.
- Patsnap Synapse. (2024).
- Al-Abdely, H. M. (n.d.). This compound: the newest triazole antifungal agent. Clinical Therapeutics.
- Gastebois, C., et al. (n.d.).
- Gow, N. A. R., et al. (n.d.). Cell wall structure and biogenesis in Aspergillus species. Taylor & Francis Online.
- Latgé, J. P. (n.d.). Aspergillus fumigatus cell wall: composition and biosynthesis. Wiley Online Library.
- Gow, N. A. R., et al. (n.d.). The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species. Frontiers.
- Latgé, J. P., et al. (2017). The Cell Wall of the Human Fungal Pathogen Aspergillus fumigatus: Biosynthesis, Organization, Immune Response, and Virulence. Annual Reviews.
- Wüthrich, M., et al. (n.d.).
- Chai, L. Y. A., et al. (2014). This compound or Amphotericin B as Primary Therapy Yields Distinct Early Serum Galactomannan Trends Related to Outcomes in Invasive Aspergillosis. PubMed Central.
- Chai, L. Y. A., et al. (n.d.). This compound or Amphotericin B as Primary Therapy Yields Distinct Early Serum Galactomannan Trends Related to Outcomes in Invasive Aspergillosis. PLOS One.
- Krel, M., et al. (n.d.). Host Biomarkers of Invasive Pulmonary Aspergillosis To Monitor Therapeutic Response. AAC.
- Chai, L. Y. A., et al. (2025). This compound or Amphotericin B as Primary Therapy Yields Distinct Early Serum Galactomannan Trends Related to Outcomes in Invasive Aspergillosis.
- Krel, M., et al. (2025). Host Biomarkers of Invasive Pulmonary Aspergillosis To Monitor Therapeutic Response.
- Dr.Oracle. (2025). What is the treatment for a patient with a positive galactomannan (GM)
- Mercier, T., et al. (n.d.). Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age. Frontiers.
- Petraitis, V., et al. (n.d.). Long-Term Kinetics of Serum Galactomannan during Treatment of Complicated Invasive Pulmonary Aspergillosis. MDPI.
- Mercier, T., et al. (2018). Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age. PubMed Central.
- Mercier, T., et al. (2018). Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age. Frontiers.
- Petraitis, V., et al. (2015). Effects of host response and antifungal therapy on serum and BAL levels of galactomannan and (1→3)-β-D-glucan in experimental invasive pulmonary aspergillosis. Oxford Academic.
- Dr.Oracle. (2025). What is the management approach for a patient with a positive galactomannan test but no clear source of infection?
- Johnson, G., et al. (n.d.). Biomarkers for invasive aspergillosis: the challenges continue. SciSpace.
- Petraitis, V., et al. (n.d.). Long-Term Kinetics of Serum Galactomannan during Treatment of Complicated Invasive Pulmonary Aspergillosis. PubMed Central.
- Pushker, N., et al. (2021). Correlation of serum galactomannan antigen with diagnosis and response to this compound in orbital/sino-orbital invasive aspergillosis. PubMed.
- Mercier, T., et al. (2018). Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age. PubMed.
- Tong, X., et al. (2024).
- Millon, L., et al. (2010). Dynamics of extracellular release of Aspergillus fumigatus DNA and galactomannan during growth in blood and serum. Microbiology Society.
- Jenks, J. D., et al. (2023).
- Muszkieta, L., et al. (2020).
- Pasqualotto, A. C., & Denning, D. W. (2007). Update on the contribution of galactomannan for the diagnosis of invasive aspergillosis.
- Chitasombat, M. N., et al. (2024). Mechanism-Based Pharmacokinetic/Pharmacodynamic Model of this compound for Predicting the Clinical Outcomes of Adult Patients With Invasive Aspergillosis. PubMed Central.
- Medscape. (2024). Aspergillosis Guidelines: Guidelines Summary, Infectious Diseases Society of America (IDSA)
- Chen, S., et al. (2021). Consensus guidelines for the diagnosis and management of invasive aspergillosis, 2021. Minerva Access.
- Safdar, N. (2016). Updated guidelines for the diagnosis and management of aspergillosis. PMC.
Sources
- 1. droracle.ai [droracle.ai]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Frontiers | Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. amberlife.net [amberlife.net]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Aspergillus fumigatus: cell wall polysaccharides, their biosynthesis and organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 14. Galactomannan, a Surrogate Marker for Outcome in Invasive Aspergillosis: Finally Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound or Amphotericin B as Primary Therapy Yields Distinct Early Serum Galactomannan Trends Related to Outcomes in Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound or Amphotericin B as Primary Therapy Yields Distinct Early Serum Galactomannan Trends Related to Outcomes in Invasive Aspergillosis | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. Long-Term Kinetics of Serum Galactomannan during Treatment of Complicated Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Microbiological Non-Culture-Based Methods for Diagnosing Invasive Pulmonary Aspergillosis in ICU Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. njms.rutgers.edu [njms.rutgers.edu]
- 24. Frontiers | Improved diagnostic markers for invasive pulmonary aspergillosis in COPD patients [frontiersin.org]
A Comparative Guide to Voriconazole and Caspofungin in Salvage Therapy Models for Invasive Fungal Infections
For researchers and drug development professionals navigating the complexities of antifungal salvage therapy, the choice between agents with disparate mechanisms is a critical decision point. This guide provides an in-depth comparison of voriconazole, a triazole antifungal, and caspofungin, an echinocandin, within the context of preclinical and clinical salvage models for invasive fungal infections, primarily those caused by Aspergillus species. Our focus extends beyond a mere recitation of facts to an exploration of the causal relationships that underpin experimental design and data interpretation in this challenging therapeutic space.
Mechanistic Divergence: A Foundation for Combination and Salvage Strategies
The fundamental difference between this compound and caspofungin lies in their cellular targets, a distinction that forms the basis of their use in salvage therapy, either as alternative monotherapies or in combination.
This compound belongs to the triazole class and targets the fungal cell membrane.[1] It specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] The depletion of ergosterol and accumulation of toxic sterol precursors disrupts membrane integrity, leading to the arrest of fungal growth.[2]
Caspofungin , the first of the echinocandin class, acts on the fungal cell wall.[3] It non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall.[3][4] This disruption leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, exerting a fungicidal effect against Candida species and a fungistatic effect against Aspergillus species.[4]
The distinctness of these targets is visually represented in the following pathway diagram. This mechanistic divergence is the primary rationale for their use in salvage situations where an initial therapy, often targeting one of these pathways, has failed.
Preclinical Evaluation in Salvage Models: In Vitro and In Vivo Methodologies
Salvage therapy implies a scenario of failure with a prior agent. Preclinical models must be designed to replicate this clinical challenge. Here, we detail the standard experimental workflows used to compare this compound and caspofungin.
In Vitro Susceptibility and Synergy Testing
The first step in evaluating salvage options is to determine the baseline susceptibility of the fungal isolate and to assess for potential synergy if combination therapy is considered. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides the reference method for broth microdilution testing of filamentous fungi.[5][6]
Experimental Protocol 1: Broth Microdilution Susceptibility Testing (CLSI M38-A2)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible growth.
-
Inoculum Preparation:
-
Culture the Aspergillus isolate on potato dextrose agar for 5-7 days to ensure adequate conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[6] The rationale for this specific concentration range is to ensure a standardized fungal burden that provides reproducible MIC results across experiments.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound and caspofungin in 96-well microtiter plates using RPMI 1640 medium. The final concentration range should bracket the expected MICs.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubate plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
For this compound, the MIC is read as the lowest concentration showing 100% growth inhibition (or the first optically clear well).[1]
-
For caspofungin, the endpoint is the Minimum Effective Concentration (MEC), defined as the lowest concentration leading to the growth of small, aberrant, compact hyphae compared to the profuse growth in the control well. This alternative endpoint is necessary because echinocandins often do not produce complete growth inhibition.[7]
-
Experimental Protocol 2: Checkerboard Synergy Analysis
This method assesses the interaction between two drugs. The result is expressed as the Fractional Inhibitory Concentration (FIC) index.[8]
-
Plate Setup:
-
Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of caspofungin.
-
The result is a matrix where each well contains a unique combination of concentrations of the two drugs.
-
Include rows and columns with each drug alone to re-determine the MIC in the same plate.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the Aspergillus suspension as described in the MIC protocol.
-
Incubate at 35°C for 48-72 hours.
-
-
FIC Index Calculation:
-
Read the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FIC Index: ΣFIC = FIC of this compound + FIC of Caspofungin.[9]
-
Interpretation:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive/Indifference
-
ΣFIC > 4.0: Antagonism[8]
-
-
The following diagram illustrates the workflow for these essential in vitro assessments.
In Vivo Salvage Therapy Models
Animal models are indispensable for evaluating therapeutic efficacy in a complex biological system. A murine model of invasive aspergillosis is standard, designed to mimic the immunocompromised state of at-risk patients.[10][11]
Experimental Protocol 3: Murine Salvage Model of Invasive Aspergillosis
-
Immunosuppression:
-
Use an established mouse strain (e.g., BALB/c).
-
Induce neutropenia using cyclophosphamide (e.g., 150 mg/kg intraperitoneally on days -2 and +1 relative to infection) and often a corticosteroid like cortisone acetate to impair macrophage function. This dual immunosuppression regimen is critical to establish a progressive, disseminated infection that mimics the human clinical scenario.[11]
-
-
Infection:
-
Infect mice via intranasal instillation or aerosol inhalation with a known quantity of Aspergillus fumigatus conidia (e.g., 1x10⁸ conidia).
-
-
Therapy Regimen (Salvage Context):
-
Primary Therapy: Begin treatment 24 hours post-infection with a standard, but suboptimal, therapy (e.g., a low dose of amphotericin B). The goal is not to cure, but to establish an infection that is not immediately lethal but will progress without effective intervention.
-
Salvage Switch: At a predefined time point indicating primary therapy failure (e.g., 72 hours post-infection), randomize animals into salvage groups:
-
Group 1: this compound (e.g., 10 mg/kg, oral gavage, twice daily)
-
Group 2: Caspofungin (e.g., 1 mg/kg, intraperitoneal, once daily)
-
Group 3: Combination (this compound + Caspofungin)
-
Group 4: Placebo/Control
-
-
-
Endpoints and Analysis:
-
Survival: Monitor animals for a defined period (e.g., 21 days) and plot Kaplan-Meier survival curves.
-
Fungal Burden: At a set time point (e.g., 96 hours post-salvage initiation), sacrifice a subset of animals. Harvest organs (lungs, kidneys, brain), homogenize, and quantify fungal load via plating for colony-forming units (CFU) or, more accurately, by quantitative PCR (qPCR) targeting fungal DNA.[1] qPCR is often preferred as it detects both viable and non-viable fungal material, giving a more complete picture of total fungal biomass.
-
Comparative Performance Data
The following tables summarize representative data from preclinical and clinical studies, providing a quantitative basis for comparison.
Table 1: In Vitro Interaction of this compound and Caspofungin against Aspergillus spp.
| Fungal Species | Number of Isolates | Interaction Category | FIC Index Range | Reference |
| Aspergillus spp. | 48 | Synergy | <1.0 (in 87.5% of isolates) | [12] |
| Additive | 1.0 (in 4.2% of isolates) | [12] | ||
| Subadditive | 1.0 - 2.0 (in 8.3% of isolates) | [12] | ||
| A. fumigatus | 10 | No Synergy (Indifference) | 0.7 - 1.0 | [1] |
Note: The discrepancy in synergy findings highlights the sensitivity of in vitro assays to methodological differences (e.g., growth medium, endpoint definition) and strain variability.
Table 2: Efficacy in an Experimental Guinea Pig Model of Invasive Aspergillosis
| Treatment Group (1 mg/kg) | Mean Kidney Fungal Burden (log DNA copies/g) | % Survival at Day 21 | Reference |
| Placebo | ~5.5 | 0% | [1][5] |
| Caspofungin | ~4.0 | ~30% | [1][5] |
| This compound | ~3.5 | ~40% | [1][5] |
| Combination | ~3.0*† | ~60% | [1][5] |
*P < 0.001 vs. Placebo. †P < 0.01 vs. Caspofungin alone.
Table 3: Clinical Outcomes in Salvage Therapy for Invasive Aspergillosis
| Study Population | Therapy Regimen | Favorable Response / Survival | Key Finding | Reference |
| Hematologic Malignancy (n=76) | Salvage: Caspofungin (n=17), this compound (n=24), or Combination (n=35) | Similar response and mortality rates across all three groups. | Combination did not show superiority over monotherapy in this salvage setting. | [13] |
| Critically Ill ICU Patients (n=151) | This compound (n=92), Caspofungin (n=37), or Combination (n=22) | Clinical effectiveness: 41.3% (Vori), 32.4% (Casp), 36.4% (Combo). No significant difference. | Monotherapy was as effective as combination therapy. This compound had the lowest all-cause mortality. | [14] |
| Transplant Recipients (Failure on Amphotericin B) | Salvage: this compound (n=31) vs. Combination (n=16) | Improved 3-month survival with combination therapy (HR 0.42, P=0.048). | Combination therapy was associated with reduced mortality in this specific salvage cohort. | [11] |
Synthesis and Field-Proven Insights
As a Senior Application Scientist, the interpretation of these data transcends simple statistical significance. We must consider the context and the inherent variability of both the pathogen and the host.
-
In Vitro to In Vivo Translation: The frequent observation of in vitro synergy or additivity provides a strong rationale for combination therapy.[12] However, as seen in Table 1, these results are not always consistent and may not directly predict in vivo outcomes.[1] The value of in vitro testing in a salvage context is primarily to rule out high-level resistance and provide a foundational hypothesis for in vivo or clinical testing.
-
Preclinical Model Efficacy: The animal model data (Table 2) clearly demonstrate that while both monotherapies have activity, the combination of this compound and caspofungin can offer a modest but significant improvement in both fungal burden reduction and survival.[1][5] This supports the biological plausibility of a dual-target approach being more effective than a single-target approach, especially when an infection is already established.
-
Clinical Realities: The clinical data (Table 3) are more equivocal and underscore the complexity of salvage therapy. In broad populations of hematology or ICU patients, combination therapy did not consistently outperform this compound monotherapy.[13][14] However, in a more specific cohort of transplant patients failing amphotericin B, a survival benefit for the combination was observed.[11] This suggests that the utility of a combination salvage strategy may be highly dependent on the specific patient population, the nature of their underlying immune defect, and the drug used for primary therapy.
The choice between this compound and caspofungin for salvage therapy is nuanced. This compound remains a cornerstone due to its potent activity and oral bioavailability.[14] Caspofungin offers an alternative mechanism of action, making it a logical choice when azole resistance is suspected or confirmed, or as part of a combination strategy.
Preclinical models provide a robust framework for evaluating these agents. In vitro checkerboard assays are essential for assessing synergy, while immunocompromised murine models are the gold standard for evaluating in vivo efficacy. The data suggest that while combination therapy is not a panacea, it can provide a marginal but potentially critical benefit in specific, difficult-to-treat scenarios. Future research should focus on identifying the patient populations and clinical circumstances where the added efficacy of a dual-target salvage approach outweighs the potential for increased toxicity and cost.
References
- Kontoyiannis, D. P., et al. (2002). In Vitro Interaction of Caspofungin Acetate with this compound against Clinical Isolates of Aspergillus spp. Antimicrobial Agents and Chemotherapy, 46(9), 3039–3041. [Link]
- MacCallum, D. M., et al. (2006). Efficacy of Caspofungin and this compound Combinations in Experimental Aspergillosis. Antimicrobial Agents and Chemotherapy, 50(8), 2648–2654. [Link]
- Amber Lifesciences. (2024). This compound Uses, Mechanism, Dosage, Side Effects. [Link]
- Patsnap Synapse. (2024).
- NIH National Center for Biotechnology Information. (2024). Caspofungin.
- Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
- Sheppard, D. C., & Graybill, J. R. (2005). Murine model of invasive aspergillosis. Methods in Molecular Medicine, 118, 129–142. [Link]
- bioRxiv. (2024).
- Cho, S.-M. (2015). Minimum Inhibitory Concentration (MIC) and Checkerboard Method. Wood Chemistry - 10th Week.
- Marr, K. A., et al. (2004). Combination Antifungal Therapy for Invasive Aspergillosis. Clinical Infectious Diseases, 39(6), 797–802. [Link]
- Auberger, J., et al. (2014). Clinical experience of the use of this compound, caspofungin or the combination in primary and salvage therapy of invasive aspergillosis in haematological malignancies. Mycoses, 57(10), 614–621. [Link]
- Springer Nature Experiments. (2005). Murine Model of Invasive Aspergillosis. [Link]
- MacCallum, D. M., et al. (2006). Efficacy of Caspofungin and this compound Combinations in Experimental Aspergillosis.
- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI standard M38. [Link]
- JMI Laboratories. (2011). In Vitro Activity of Anidulafungin and this compound and Comparators against Aspergillus spp. as Determined by CLSI and EUCAST Broth Microdilution Methods. [Link]
- Chen, Y.-C., et al. (2018). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, this compound, and Posaconazole against Aspergillus Species. Antimicrobial Agents and Chemotherapy, 62(10), e00906-18. [Link]
- Petraitis, V., et al. (2003). Pharmacodynamics of Caspofungin in a Murine Model of Invasive Pulmonary Aspergillosis: Evidence of Concentration-Dependent Activity. The Journal of Infectious Diseases, 188(2), 302–310. [Link]
- Mondal, A., et al. (2019). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Indian System of Medicine, 7(2), 101. [Link]
- Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]
- Desoubeaux, G., et al. (2017). Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization. Frontiers in Microbiology, 8, 131. [Link]
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- Li, Y., et al. (2025). Efficacy and safety of this compound and caspofungin for the treatment of invasive pulmonary aspergillosis in critically ill patients in China. Frontiers in Cellular and Infection Microbiology. [Link]
- Zilberberg, M. D., et al. (2009). Utilization and Comparative Effectiveness of Caspofungin and this compound Early after Market Approval in the U.S. PLOS ONE, 4(12), e8372. [Link]
- Zilberberg, M. D., et al. (2009). Utilization and Comparative Effectiveness of Caspofungin and this compound Early after Market Approval in the US.
Sources
- 1. Efficacy of Caspofungin and this compound Combinations in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Comparison of Fractional Inhibitory Concentration Index with Response Surface Modeling for Characterization of In Vitro Interaction of Antifungals against Itraconazole-Susceptible and -Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, this compound, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Interaction of Caspofungin Acetate with this compound against Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 14. Efficacy and safety of this compound and caspofungin for the treatment of invasive pulmonary aspergillosis in critically ill patients in China - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ein Leitfaden für Forscher zur sicheren Entsorgung von Voriconazol
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet wesentliche Sicherheits- und Logistikinformationen für die ordnungsgemäße Entsorgung von Voriconazol im Laboreinsatz. Als leitender Anwendungswissenschaftler ist es mein Ziel, technisch präzise und praxiserprobte Verfahren bereitzustellen, die über einfache Anweisungen hinausgehen und die wissenschaftlichen Grundlagen für jeden Schritt erläutern.
Gefahrenprofil und regulatorischer Rahmen: Warum eine spezielle Entsorgung erforderlich ist
Voriconazol ist ein potentes Antimykotikum aus der Gruppe der Triazole, das bei der Behandlung schwerer Pilzinfektionen eingesetzt wird.[1] Seine chemischen Eigenschaften und seine pharmakologische Wirkung erfordern jedoch eine sorgfältige Handhabung und Entsorgung, um Personal und Umwelt zu schützen. Voriconazol wird als Gefahrstoff eingestuft, der mehrere Risiken birgt.
Die Entsorgung muss als gefährlicher Abfall erfolgen und den lokalen, regionalen und nationalen Vorschriften entsprechen.[2][3] Das Einleiten in die Kanalisation oder die Entsorgung über den Hausmüll ist strengstens untersagt, um eine Kontamination von Wasserwegen und eine Gefährdung von Wasserorganismen zu vermeiden.[2][3]
Tabelle 1: Zusammenfassung der Gefahreneinstufung für Voriconazol
| Gefahrenkategorie | Einstufung | Begründung und Auswirkungen |
| Karzinogenität | Kategorie 2 | Verdacht auf krebserzeugende Wirkung.[3] |
| Reproduktionstoxizität | Kategorie 1B | Kann die Fruchtbarkeit beeinträchtigen oder das Kind im Mutterleib schädigen.[3] |
| Aquatische Toxizität | Chronisch, Kategorie 3 | Schädlich für Wasserorganismen, mit langfristiger Wirkung.[2] |
| Wassergefährdungsklasse | WGK 3 | Stark wassergefährdend (Einstufung in Deutschland).[2][3] |
Diese Klassifizierungen unterstreichen die Notwendigkeit, Voriconazol-Abfälle zu isolieren und über einen zertifizierten Entsorgungsdienstleister zu beseitigen, der auf chemische und pharmazeutische Abfälle spezialisiert ist.
Grundprinzipien des Voriconazol-Abfallmanagements
Ein robustes Abfallmanagementprotokoll basiert auf vier Säulen: Sicherheit, Trennung, Lagerung und Dokumentation.
-
Sicherheit (Persönliche Schutzausrüstung - PSA): Bei jeder Handhabung von Voriconazol-Abfällen ist eine angemessene PSA unerlässlich. Dazu gehören chemikalienbeständige Handschuhe (z. B. Nitril), Schutzbrille und ein Laborkittel. Bei Arbeiten, die Staub oder Aerosole erzeugen könnten (z. B. Umgang mit Pulver, Beseitigung von Verschüttungen), ist eine Atemschutzmaske (z. B. FFP2/N95) erforderlich.
-
Trennung: Voriconazol-Abfälle müssen an der Quelle von nicht gefährlichen Abfällen getrennt werden. Eine Vermischung erhöht das Abfallvolumen und die Entsorgungskosten und stellt ein Kontaminationsrisiko dar.
-
Lagerung: Alle Abfallbehälter müssen klar als „Gefährlicher Abfall: Voriconazol“ gekennzeichnet, fest verschlossen und in einem ausgewiesenen, sicheren und gut belüfteten Bereich gelagert werden, getrennt von inkompatiblen Chemikalien.
-
Dokumentation: Führen Sie genaue Aufzeichnungen über die anfallenden Abfallmengen und stellen Sie sicher, dass alle für den Transport und die Entsorgung erforderlichen Dokumente (z. B. Abfallbegleitscheine) korrekt ausgefüllt sind.
Schritt-für-Schritt-Entsorgungsprotokolle
Die Art des Voriconazol-Abfalls bestimmt das genaue Entsorgungsverfahren. Im Folgenden werden Protokolle für die häufigsten Abfallströme im Labor beschrieben.
-
Sammlung: Sammeln Sie alle festen Voriconazol-Abfälle, einschließlich abgelaufener Chargen, Restpulver und zerbrochener Tabletten, direkt in einem dafür vorgesehenen, UN-zertifizierten Gefahrstoffbehälter. Dieser Behälter muss robust, auslaufsicher und verschließbar sein.
-
Kennzeichnung: Beschriften Sie den Behälter deutlich mit „Gefährlicher Abfall – Toxisch“ und dem Inhaltsstoff „Voriconazol“.
-
Lagerung: Lagern Sie den verschlossenen Behälter im dafür vorgesehenen Gefahrstofflagerbereich, bis er vom zertifizierten Entsorgungsunternehmen abgeholt wird.
-
Entsorgung: Die endgültige Entsorgung muss über einen lizenzierten Dienstleister für gefährliche Abfälle erfolgen, typischerweise durch Hochtemperaturverbrennung.[4]
Rationale: Die direkte Sammlung in einem Endbehälter minimiert die Handhabung und das Risiko einer Exposition oder Verschüttung. Die Hochtemperaturverbrennung gewährleistet die vollständige Zerstörung der aktiven pharmazeutischen Substanz.
-
Sammlung: Alle mit Voriconazol kontaminierten Gegenstände – wie Handschuhe, Wischtücher, Pipettenspitzen, leere Vials und kontaminiertes Schutzpapier – müssen als gefährlicher Abfall behandelt werden.
-
Verpackung: Sammeln Sie diese Materialien in einem separaten, deutlich gekennzeichneten und auslaufsicheren Behälter oder Beutel für feste chemische Abfälle.
-
Entsorgung: Die Entsorgung erfolgt gemeinsam mit den festen Voriconazol-Abfällen über einen zertifizierten Dienstleister.
Rationale: Auch geringe Mengen an anhaftendem Wirkstoff machen diese Materialien zu gefährlichem Abfall. Eine getrennte Sammlung von scharfkantigen Gegenständen ist entscheidend, um Verletzungen und das Durchstechen von Abfallbehältern zu vermeiden.
-
Sammlung: Sammeln Sie alle wässrigen oder lösungsmittelbasierten Voriconazol-Lösungen in einem bruchsicheren, chemikalienbeständigen und verschließbaren Behälter für flüssige gefährliche Abfälle.
-
Kennzeichnung: Kennzeichnen Sie den Behälter mit „Gefährlicher Abfall – Toxisch“, „Voriconazol“ und den enthaltenen Lösungsmitteln (z. B. „Acetonitril/Wasser“).
-
Sekundärbehälter: Lagern Sie den Behälter immer in einer sekundären Auffangwanne, um im Falle eines Lecks eine Kontamination der Umgebung zu verhindern.
-
Entsorgung: Übergeben Sie den Behälter an den beauftragten Entsorgungsdienstleister. Mischen Sie niemals chlorierte und nicht-chlorierte Lösungsmittelabfälle, es sei denn, dies wird vom Entsorger ausdrücklich erlaubt.
Rationale: Flüssige Abfälle bergen ein höheres Risiko für Verschüttungen und Umweltfreisetzung. Die Verwendung von Sekundärbehältern ist eine Standard-Sicherheitsmaßnahme im Labor.
Workflow-Diagramm für die Entscheidungsfindung bei der Entsorgung
Das folgende Diagramm veranschaulicht den logischen Ablauf von der Identifizierung des Voriconazol-Abfalls bis zur endgültigen Entsorgung.
Abb. 1: Workflow für die Entsorgung von Voriconazol-Abfällen.
Referenzen
-
Titel: Voriconazole - European Directorate for the Quality of Medicines & HealthCare Quelle: EDQM URL: [Link]
-
Titel: Voriconazol STADA® 200 mg Filmtabletten - Gebrauchsinformation Quelle: STADA Arzneimittel AG URL: [Link]
-
Titel: Sicherheitsdatenblatt - Voriconazol Quelle: Carl ROTH URL: [Link]
-
Titel: Anhang I: Zusammenfassung der Merkmale des Arzneimittels (Vfend, INN-voriconazole) Quelle: Europäische Arzneimittel-Agentur (EMA) URL: [Link]
-
Titel: Voriconazol | Labor Dr. von Froreich Quelle: Labor Dr. von Froreich URL: [Link]
-
Titel: Fachinformation: Voriconazol Zentiva 200 mg Pulver zur Herstellung einer Infusionslösung Quelle: Zentiva URL: [Link]
-
Titel: Voriconazol hameln 200 mg Pulver zur Herstellung einer Infusionslösung Quelle: Rote Liste® Service GmbH URL: [Link]
-
Titel: Das Zentrallabor informiert! - Bestimmung von Voriconazol Quelle: Universitätsmedizin Mainz URL: [Link]
-
Titel: Zytotoxische und zytostatische Arzneimittel entsorgen Quelle: Abfallmanager Medizin URL: [Link]
Sources
A Researcher's Guide to the Safe Handling of Voriconazole: From Lab Bench to Disposal
As a potent triazole antifungal agent, Voriconazole is a cornerstone in treating serious fungal infections. For the researchers and scientists dedicated to advancing medical science, handling this compound in a non-clinical laboratory setting requires a commensurate level of diligence and safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower your research with the highest standards of laboratory safety, ensuring that both scientific integrity and personal well-being are held paramount.
This compound is classified as a hazardous drug due to its potential health risks. The Safety Data Sheet (SDS) for this compound identifies it as a skin sensitizer, a suspected carcinogen, and a reproductive toxicant that may damage an unborn child.[1][2][3] It may also cause damage to organs, particularly the liver, through prolonged or repeated exposure.[3][4] Therefore, a comprehensive safety strategy encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is not just recommended—it is imperative.
Risk Assessment: The Foundation of Safe Handling
Before any procedure involving this compound, a thorough risk assessment is the critical first step. The primary routes of occupational exposure are inhalation of airborne particles (aerosols), dermal contact, and accidental ingestion.[5][6][7] The level of risk is directly proportional to the nature of the handling procedure. For instance, weighing and reconstituting powdered this compound presents a higher risk of aerosolization than handling pre-dissolved solutions.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the handler. For this compound, especially in its powdered form, handling should be performed within a containment primary engineering control (C-PEC) to minimize the generation of airborne dust.[1][2][8]
-
For Weighing and Compounding Solids: A ventilated balance enclosure or a powder containment hood is essential. These enclosures maintain negative pressure to prevent dust from escaping into the laboratory environment.
-
For Handling Solutions: A Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) should be used, especially when there is a risk of generating aerosols.[9]
These engineering controls should be part of a broader containment secondary engineering control (C-SEC), which is the room in which the C-PEC is placed. This room should have specific design features, including controlled airflow and pressure differentials, to further contain any potential contaminants.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, PPE is the essential final barrier between you and the hazardous substance. The selection of PPE must be tailored to the specific task and associated risks.
Double gloving is the standard recommendation when handling hazardous drugs like this compound.[10][11][12] The outer glove should be a chemotherapy-rated nitrile glove that has been tested against a range of hazardous drugs. The inner glove, also nitrile, provides an additional layer of protection in case the outer glove is breached. Gloves should be changed every 30 minutes or immediately if they become torn or contaminated.[10]
Disposable gowns made of a low-lint, impervious material are required to protect your clothing and skin from contamination.[10] These gowns should have long sleeves with tight-fitting elastic or knit cuffs. They should close in the back to provide a solid front, minimizing the chance of frontal contamination.
Safety glasses with side shields are the minimum requirement.[12] However, when there is a risk of splashes or sprays, such as during reconstitution or transfer of liquids, chemical splash goggles or a full-face shield worn over safety glasses is necessary to provide more comprehensive protection.[10][11]
The need for respiratory protection depends on the specific task and the effectiveness of your engineering controls.
-
For handling powders outside of a C-PEC or during a spill cleanup: A NIOSH-approved N95 or higher respirator is required to protect against inhaling airborne particles.[5][10]
-
For large spills or situations with a high risk of aerosol generation: A Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and may be necessary.[10]
The following table summarizes the recommended PPE for various laboratory activities involving this compound:
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing Powdered this compound | Double Nitrile | Disposable, impervious | Safety glasses with side shields | N95 or higher (if not in C-PEC) |
| Reconstituting this compound | Double Nitrile | Disposable, impervious | Goggles or face shield | As per risk assessment |
| Handling this compound Solutions | Double Nitrile | Disposable, impervious | Safety glasses with side shields | Not typically required in C-PEC |
| Cleaning Spills | Double Nitrile | Disposable, impervious | Goggles and face shield | N95 or PAPR (depending on spill size) |
Operational Plans: Step-by-Step Procedural Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled area, away from incompatible materials.[4] The storage area should be well-ventilated and secured.
-
Follow the storage temperature guidelines provided by the manufacturer, typically at controlled room temperature.[5]
Handling Powdered this compound:
-
Don all appropriate PPE as outlined in the table above.
-
Perform all manipulations within a certified powder containment hood or ventilated balance enclosure.[12]
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound.
-
Clean all equipment and the work surface with an appropriate deactivating and cleaning agent after each use.
Handling this compound Solutions:
-
Don all appropriate PPE.
-
Conduct all transfers and dilutions within a Class II BSC or CACI to prevent aerosol exposure.
-
Be mindful of creating pressure differentials when withdrawing from vials, which can lead to sprays.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert and Isolate: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection. For large spills, a PAPR is recommended.[10]
-
Containment: For liquid spills, use an absorbent material to contain the spill.[4] For powder spills, gently cover with a damp cloth or absorbent pad to avoid making the powder airborne.[1][7]
-
Cleanup: Collect all contaminated materials using dedicated tools and place them in a labeled hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent, followed by a cleaning agent.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes unused powder, contaminated gloves, gowns, weigh boats, and other disposable labware. Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container. Do not dispose of it down the drain, as it is harmful to aquatic life.[4]
-
Sharps: Any needles or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is also designated for hazardous chemical waste.[4]
All hazardous waste must be disposed of through an approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.[5][13]
Logical Workflow for PPE Selection
The decision-making process for selecting the appropriate level of PPE is critical and should be a conscious, deliberate step before any handling activity. The following diagram illustrates a simplified logical workflow to guide this process.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel. This commitment to safety is the bedrock of innovative and trustworthy scientific discovery.
References
- NIOSH. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. Centers for Disease Control and Prevention.
- Ajanta Pharma USA Inc. (n.d.). This compound Tablets 50 mg and 200 mg - SAFETY DATA SHEET.
- El Paso Community College. (n.d.). Safe Handling of Hazardous Drugs - USP<800>.
- Cardinal Health. (n.d.). Using personal protective equipment (PPE) for safe handling of hazardous drugs.
- Covetrus. (2017). This compound for Injection - Safety Data Sheet.
- American Society of Health-System Pharmacists. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
Sources
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. echemi.com [echemi.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 9. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 10. epcc.edu [epcc.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. ajantapharmausa.com [ajantapharmausa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
